molecular formula C10H12N5Na2O7P B1143465 Adenosine 5'-monophosphate disodium CAS No. 13474-03-8

Adenosine 5'-monophosphate disodium

Número de catálogo: B1143465
Número CAS: 13474-03-8
Peso molecular: 391.19 g/mol
Clave InChI: QGXLVXZRPRRCRP-IDIVVRGQSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Adenosine 5'-phosphate disodium is an organic molecular entity.

Propiedades

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXLVXZRPRRCRP-IDIVVRGQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196617
Record name Adenosine phosphate disodium
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Molecular Weight

391.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4578-31-8
Record name Adenosine phosphate disodium
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Record name Adenosine phosphate disodium
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Record name Disodium adenosine 5'-phosphate hydrate
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Record name ADENOSINE PHOSPHATE DISODIUM
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Function of AMP Disodium (B8443419) Salt as an ATP Precursor In Vitro

Introduction

Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes, including signal transduction, DNA and RNA synthesis, and muscle contraction.[1][2] Many in vitro biochemical and drug discovery assays rely on ATP-dependent enzymes, such as kinases, ligases, and polymerases. However, the ATP in these reactions is consumed and hydrolyzes to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP), which can lead to product inhibition and a decrease in reaction rates.[1] To overcome this, robust in vitro ATP regeneration systems are essential for maintaining a constant supply of ATP, thereby improving reaction yields and enabling long-term kinetic studies.

Adenosine 5'-monophosphate (AMP) disodium salt is an excellent starting substrate for these regeneration systems. As a stable and highly soluble salt, it serves as a cost-effective precursor for the enzymatic synthesis of ATP.[3][4][5] This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using AMP disodium salt to regenerate ATP in vitro.

Core Principles of AMP to ATP Conversion

The conversion of AMP to ATP is a two-step phosphorylation process. First, AMP is converted to ADP, which is then subsequently phosphorylated to ATP. Several enzymatic systems have been developed to catalyze this cascade efficiently in vitro.

  • AMP to ADP Conversion: The primary enzyme responsible for this step is Adenylate Kinase (ADK) , also known as myokinase.[6] ADK catalyzes the reversible reaction where a phosphate (B84403) group is transferred from an existing ATP molecule to AMP, yielding two molecules of ADP.[7][8]

    • Reaction: AMP + ATP ⇌ 2 ADP

  • ADP to ATP Conversion: The generated ADP is then phosphorylated to ATP using a high-energy phosphate donor. This step is catalyzed by various enzymes, with the choice depending on the desired reaction conditions and cost-effectiveness. Common enzymes include:

    • Pyruvate (B1213749) Kinase (PK): Uses phosphoenolpyruvate (B93156) (PEP) as the phosphate donor.[9]

    • Acetate Kinase (AK): Uses acetyl phosphate (AcP) as the phosphate donor.

    • Polyphosphate Kinase (PPK): Uses inorganic polyphosphate (polyP), a cost-effective donor, to phosphorylate ADP.[10][11]

Some advanced systems utilize single enzymes or streamlined pathways that can directly or indirectly convert AMP to ATP, simplifying the reaction setup.[12][13]

G cluster_step1 Step 1: AMP to ADP cluster_step2 Step 2: ADP to ATP AMP AMP ATP_in ATP (catalytic) ADP_out 2x ADP AMP->ADP_out Adenylate Kinase (ADK) ATP_out 2x ATP (regenerated) ADP_out->ATP_out Pyruvate Kinase (PK) Acetate Kinase (AK) Polyphosphate Kinase (PPK) PhosphateDonor Phosphate Donor (e.g., PEP, Acetyl-P, PolyP)

Caption: Core enzymatic pathway for ATP regeneration from AMP.

In Vitro ATP Regeneration Systems

Several distinct systems have been established for the efficient regeneration of ATP from AMP. The choice of system often depends on factors like cost, stability of reagents, and potential for product inhibition in the primary assay.

Polyphosphate-Based Systems

These systems are highly advantageous due to the low cost and high stability of the phosphate donor, inorganic polyphosphate (polyP).[3][14]

  • Polyphosphate:AMP Phosphotransferase (PPT) and Adenylate Kinase (AdK): This two-enzyme system first uses PPT to convert AMP to ADP, and then AdK (or PPK) converts the resulting ADP to ATP.[3] This system is specific for AMP and 2'-dAMP.[3]

  • Single-Enzyme Polyphosphate Kinase (PPK) Systems: Certain classes of PPK enzymes, particularly from the PPK2-III family, can directly phosphorylate AMP to ADP and subsequently to ATP.[10][12] This simplifies the system by requiring only a single enzyme for the entire regeneration cascade.[12]

Kinase-Coupled Systems

These are the more traditional systems for ATP regeneration from ADP and can be adapted for AMP by including adenylate kinase.

  • Adenylate Kinase (ADK) and Pyruvate Kinase (PK): In this coupled reaction, ADK first produces two molecules of ADP from one molecule of AMP and one of ATP.[8] Pyruvate kinase then uses the high-energy phosphate donor phosphoenolpyruvate (PEP) to convert these ADP molecules into ATP. A major drawback is the potential for product inhibition by pyruvate in some applications.

  • Adenylate Kinase (ADK) and Acetate Kinase (AK): This system functions similarly to the PK system, but uses acetyl phosphate (AcP) as the phosphate donor. Both AcP and PEP are less stable and more expensive than polyphosphate.

Pyruvate Phosphate Dikinase (PPDK) System

A highly efficient and innovative single-enzyme system utilizes pyruvate phosphate dikinase (PPDK).[13] PPDK uniquely catalyzes the conversion of AMP, pyrophosphate (PPi), and PEP directly into ATP, inorganic phosphate (Pi), and pyruvate.[13] This is particularly valuable for ATP-dependent reactions that release PPi (like those catalyzed by aminoacyl-tRNA synthetases or DNA/RNA polymerases), as the system simultaneously regenerates ATP and removes an inhibitory product (PPi).[13]

G start Prepare Reagents reagents 1. Buffer (e.g., Tris-HCl) 2. AMP Disodium Salt 3. MgCl₂ 4. Regeneration Enzymes 5. Phosphate Donor 6. Primary ATP-consuming enzyme & substrate start->reagents setup Assemble Reaction Mixture start->setup incubate Incubate at Optimal Temperature (e.g., 30-37°C) setup->incubate sampling Take Aliquots at Time Points incubate->sampling stop Stop Reaction (e.g., Heat, Acid) sampling->stop analysis Analyze ATP Concentration stop->analysis methods Luciferase Assay or HPLC analysis->methods end Data Analysis analysis->end

Caption: General experimental workflow for in vitro ATP regeneration.

Data Presentation

Table 1: Physicochemical Properties of AMP Disodium Salt
PropertyValueReference
Formula C₁₀H₁₂N₅O₇PNa₂[5]
Molecular Weight 391.18 g/mol
CAS Number 4578-31-8[5]
Appearance White crystalline powder[5]
Solubility in Water Clear, colorless solution (50 mg/mL)[5]
Stability (Solid) Stable for 36 months at +15 to +25°C[5]
Stability (Solution) Stock solutions stable for up to 6 months at -20°C[15]
Table 2: Comparison of In Vitro ATP Regeneration Systems from AMP
SystemKey EnzymesPhosphate DonorAdvantagesDisadvantagesReported ATP YieldReference
PPT/AdK Polyphosphate:AMP Phosphotransferase, Adenylate KinasePolyphosphate (polyP)Uses stable, inexpensive substrates (AMP, polyP).Requires two enzymes.Sustained reaction >24h[3]
Single PPK Polyphosphate Kinase (PPK2-III)Polyphosphate (polyP)Single enzyme system, simple, cost-effective.Enzyme availability might be limited.High ATP formation rates[10][12]
ADK/PK Adenylate Kinase, Pyruvate KinasePhosphoenolpyruvate (PEP)Well-established, commercially available enzymes.PEP is expensive and unstable; potential pyruvate inhibition.N/A
ADK/AK Adenylate Kinase, Acetate KinaseAcetyl Phosphate (AcP)Well-established system.AcP is expensive and unstable.N/A
PPDK Pyruvate Phosphate DikinasePhosphoenolpyruvate (PEP)Single enzyme; removes inhibitory PPi.Requires PEP; enzyme may be less common.~73% conversion (from AMP)[13]

Experimental Protocols

The following is a generalized protocol for setting up and monitoring an in vitro ATP regeneration reaction, based on methodologies described in the literature.[13][16] Researchers should optimize concentrations and conditions for their specific application.

Protocol: ATP Regeneration using a Polyphosphate-Based System

1. Reagent Preparation:

  • Buffer: 50-100 mM Tris-HCl or HEPES, pH 7.5-8.0.[16][17]

  • AMP Disodium Salt Stock: 100 mM solution in nuclease-free water.

  • MgCl₂ Stock: 1 M solution in nuclease-free water.

  • Polyphosphate Stock: Prepare a 100 mM solution (based on monophosphate units) of medium chain length sodium polyphosphate.[17]

  • Enzyme Stocks: Prepare stocks of purified Polyphosphate Kinase (PPK) and/or Adenylate Kinase (AdK) in an appropriate storage buffer. Determine the specific activity of the enzyme preparations.

  • ATP-Consuming System: Prepare the primary enzyme (e.g., a kinase) and its substrate at desired concentrations.

2. Reaction Assembly:

  • Assemble the reaction in a microcentrifuge tube on ice. For a final volume of 100 µL:

    • 50 µL of 2x Buffer (to final 1x concentration)

    • 10 µL of 1 M MgCl₂ (to final 10-20 mM)[16]

    • 2 µL of 100 mM AMP (to final 2 mM)[17]

    • 10 µL of 100 mM Polyphosphate (to final 10 mM)

    • X µL of regeneration enzymes (e.g., 10-20 µg/mL final concentration)[17]

    • Y µL of the ATP-consuming enzyme and its substrate.

    • Add nuclease-free water to 100 µL.

  • Include a negative control reaction without the regeneration enzymes.

3. Incubation and Monitoring:

  • Initiate the reaction by transferring the tubes to a thermoblock or water bath set to the optimal temperature (e.g., 37°C).[13]

  • Collect 5-10 µL aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Immediately stop the reaction in the aliquot by adding an equal volume of 1 M HCl or by heating at 95°C for 5 minutes.[16] Place on ice.

4. ATP Quantification:

  • Luciferase-Based Assay: This is a highly sensitive method.

    • Dilute the stopped reaction samples appropriately.

    • Use a commercial firefly luciferase/luciferin ATP assay kit, following the manufacturer's instructions.

    • Measure bioluminescence using a luminometer.

    • Calculate ATP concentration based on a standard curve generated with known ATP concentrations.

  • High-Performance Liquid Chromatography (HPLC):

    • Centrifuge the stopped samples to pellet any precipitate.

    • Analyze the supernatant using an ion-exchange or reverse-phase HPLC column.

    • Monitor the elution of AMP, ADP, and ATP by UV absorbance at 259 nm.[16]

    • Quantify peaks by comparing their area to those of known standards.[16]

Application in Signaling Pathway Research

A constant supply of ATP is critical for studying ATP-dependent signaling cascades in vitro. Many cellular signals are transduced via protein kinases, which transfer the terminal phosphate group from ATP to their substrates.[1][2] An ATP regeneration system ensures that kinase activity does not diminish over time due to ATP depletion or ADP/AMP accumulation, allowing for accurate kinetic analysis and screening of inhibitors.

cluster_regen ATP Regeneration System cluster_pathway Kinase Signaling Cascade AMP AMP ATP ATP AMP->ATP Regeneration Enzymes Kinase_inactive Kinase (Inactive) ATP->Kinase_inactive Phosphorylation Kinase_active Kinase-P (Active) Kinase_inactive->Kinase_active Substrate_inactive Substrate Kinase_active->Substrate_inactive Phosphorylation ADP_node ADP Kinase_active->ADP_node Substrate_active Substrate-P (Active) Substrate_inactive->Substrate_active Response Cellular Response Substrate_active->Response

Caption: ATP regeneration fueling an in vitro kinase cascade.

Conclusion

AMP disodium salt is a versatile and economical precursor for in vitro ATP regeneration. By coupling its conversion to ATP with ATP-dependent enzymatic assays, researchers can significantly improve reaction efficiency, sustain reaction kinetics over longer periods, and obtain more reliable data. The choice of regeneration system—from traditional coupled-kinase assays to modern single-enzyme polyphosphate-based methods—can be tailored to the specific needs of the experiment. This guide provides the foundational knowledge for drug development professionals and scientists to effectively implement these powerful tools in their research endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Function of AMP Disodium Salt as an ATP Precursor In Vitro

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of biological processes, including signal transduction, DNA and RNA synthesis, and muscle contraction.[1][2] Many in vitro biochemical and drug discovery assays rely on ATP-dependent enzymes, such as kinases, ligases, and polymerases. However, the ATP in these reactions is consumed and hydrolyzes to adenosine diphosphate (ADP) or adenosine monophosphate (AMP), which can lead to product inhibition and a decrease in reaction rates.[1] To overcome this, robust in vitro ATP regeneration systems are essential for maintaining a constant supply of ATP, thereby improving reaction yields and enabling long-term kinetic studies.

Adenosine 5'-monophosphate (AMP) disodium salt is an excellent starting substrate for these regeneration systems. As a stable and highly soluble salt, it serves as a cost-effective precursor for the enzymatic synthesis of ATP.[3][4][5] This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using AMP disodium salt to regenerate ATP in vitro.

Core Principles of AMP to ATP Conversion

The conversion of AMP to ATP is a two-step phosphorylation process. First, AMP is converted to ADP, which is then subsequently phosphorylated to ATP. Several enzymatic systems have been developed to catalyze this cascade efficiently in vitro.

  • AMP to ADP Conversion: The primary enzyme responsible for this step is Adenylate Kinase (ADK) , also known as myokinase.[6] ADK catalyzes the reversible reaction where a phosphate group is transferred from an existing ATP molecule to AMP, yielding two molecules of ADP.[7][8]

    • Reaction: AMP + ATP ⇌ 2 ADP

  • ADP to ATP Conversion: The generated ADP is then phosphorylated to ATP using a high-energy phosphate donor. This step is catalyzed by various enzymes, with the choice depending on the desired reaction conditions and cost-effectiveness. Common enzymes include:

    • Pyruvate Kinase (PK): Uses phosphoenolpyruvate (PEP) as the phosphate donor.[9]

    • Acetate Kinase (AK): Uses acetyl phosphate (AcP) as the phosphate donor.

    • Polyphosphate Kinase (PPK): Uses inorganic polyphosphate (polyP), a cost-effective donor, to phosphorylate ADP.[10][11]

Some advanced systems utilize single enzymes or streamlined pathways that can directly or indirectly convert AMP to ATP, simplifying the reaction setup.[12][13]

G cluster_step1 Step 1: AMP to ADP cluster_step2 Step 2: ADP to ATP AMP AMP ATP_in ATP (catalytic) ADP_out 2x ADP AMP->ADP_out Adenylate Kinase (ADK) ATP_out 2x ATP (regenerated) ADP_out->ATP_out Pyruvate Kinase (PK) Acetate Kinase (AK) Polyphosphate Kinase (PPK) PhosphateDonor Phosphate Donor (e.g., PEP, Acetyl-P, PolyP)

Caption: Core enzymatic pathway for ATP regeneration from AMP.

In Vitro ATP Regeneration Systems

Several distinct systems have been established for the efficient regeneration of ATP from AMP. The choice of system often depends on factors like cost, stability of reagents, and potential for product inhibition in the primary assay.

Polyphosphate-Based Systems

These systems are highly advantageous due to the low cost and high stability of the phosphate donor, inorganic polyphosphate (polyP).[3][14]

  • Polyphosphate:AMP Phosphotransferase (PPT) and Adenylate Kinase (AdK): This two-enzyme system first uses PPT to convert AMP to ADP, and then AdK (or PPK) converts the resulting ADP to ATP.[3] This system is specific for AMP and 2'-dAMP.[3]

  • Single-Enzyme Polyphosphate Kinase (PPK) Systems: Certain classes of PPK enzymes, particularly from the PPK2-III family, can directly phosphorylate AMP to ADP and subsequently to ATP.[10][12] This simplifies the system by requiring only a single enzyme for the entire regeneration cascade.[12]

Kinase-Coupled Systems

These are the more traditional systems for ATP regeneration from ADP and can be adapted for AMP by including adenylate kinase.

  • Adenylate Kinase (ADK) and Pyruvate Kinase (PK): In this coupled reaction, ADK first produces two molecules of ADP from one molecule of AMP and one of ATP.[8] Pyruvate kinase then uses the high-energy phosphate donor phosphoenolpyruvate (PEP) to convert these ADP molecules into ATP. A major drawback is the potential for product inhibition by pyruvate in some applications.

  • Adenylate Kinase (ADK) and Acetate Kinase (AK): This system functions similarly to the PK system, but uses acetyl phosphate (AcP) as the phosphate donor. Both AcP and PEP are less stable and more expensive than polyphosphate.

Pyruvate Phosphate Dikinase (PPDK) System

A highly efficient and innovative single-enzyme system utilizes pyruvate phosphate dikinase (PPDK).[13] PPDK uniquely catalyzes the conversion of AMP, pyrophosphate (PPi), and PEP directly into ATP, inorganic phosphate (Pi), and pyruvate.[13] This is particularly valuable for ATP-dependent reactions that release PPi (like those catalyzed by aminoacyl-tRNA synthetases or DNA/RNA polymerases), as the system simultaneously regenerates ATP and removes an inhibitory product (PPi).[13]

G start Prepare Reagents reagents 1. Buffer (e.g., Tris-HCl) 2. AMP Disodium Salt 3. MgCl₂ 4. Regeneration Enzymes 5. Phosphate Donor 6. Primary ATP-consuming enzyme & substrate start->reagents setup Assemble Reaction Mixture start->setup incubate Incubate at Optimal Temperature (e.g., 30-37°C) setup->incubate sampling Take Aliquots at Time Points incubate->sampling stop Stop Reaction (e.g., Heat, Acid) sampling->stop analysis Analyze ATP Concentration stop->analysis methods Luciferase Assay or HPLC analysis->methods end Data Analysis analysis->end

Caption: General experimental workflow for in vitro ATP regeneration.

Data Presentation

Table 1: Physicochemical Properties of AMP Disodium Salt
PropertyValueReference
Formula C₁₀H₁₂N₅O₇PNa₂[5]
Molecular Weight 391.18 g/mol
CAS Number 4578-31-8[5]
Appearance White crystalline powder[5]
Solubility in Water Clear, colorless solution (50 mg/mL)[5]
Stability (Solid) Stable for 36 months at +15 to +25°C[5]
Stability (Solution) Stock solutions stable for up to 6 months at -20°C[15]
Table 2: Comparison of In Vitro ATP Regeneration Systems from AMP
SystemKey EnzymesPhosphate DonorAdvantagesDisadvantagesReported ATP YieldReference
PPT/AdK Polyphosphate:AMP Phosphotransferase, Adenylate KinasePolyphosphate (polyP)Uses stable, inexpensive substrates (AMP, polyP).Requires two enzymes.Sustained reaction >24h[3]
Single PPK Polyphosphate Kinase (PPK2-III)Polyphosphate (polyP)Single enzyme system, simple, cost-effective.Enzyme availability might be limited.High ATP formation rates[10][12]
ADK/PK Adenylate Kinase, Pyruvate KinasePhosphoenolpyruvate (PEP)Well-established, commercially available enzymes.PEP is expensive and unstable; potential pyruvate inhibition.N/A
ADK/AK Adenylate Kinase, Acetate KinaseAcetyl Phosphate (AcP)Well-established system.AcP is expensive and unstable.N/A
PPDK Pyruvate Phosphate DikinasePhosphoenolpyruvate (PEP)Single enzyme; removes inhibitory PPi.Requires PEP; enzyme may be less common.~73% conversion (from AMP)[13]

Experimental Protocols

The following is a generalized protocol for setting up and monitoring an in vitro ATP regeneration reaction, based on methodologies described in the literature.[13][16] Researchers should optimize concentrations and conditions for their specific application.

Protocol: ATP Regeneration using a Polyphosphate-Based System

1. Reagent Preparation:

  • Buffer: 50-100 mM Tris-HCl or HEPES, pH 7.5-8.0.[16][17]

  • AMP Disodium Salt Stock: 100 mM solution in nuclease-free water.

  • MgCl₂ Stock: 1 M solution in nuclease-free water.

  • Polyphosphate Stock: Prepare a 100 mM solution (based on monophosphate units) of medium chain length sodium polyphosphate.[17]

  • Enzyme Stocks: Prepare stocks of purified Polyphosphate Kinase (PPK) and/or Adenylate Kinase (AdK) in an appropriate storage buffer. Determine the specific activity of the enzyme preparations.

  • ATP-Consuming System: Prepare the primary enzyme (e.g., a kinase) and its substrate at desired concentrations.

2. Reaction Assembly:

  • Assemble the reaction in a microcentrifuge tube on ice. For a final volume of 100 µL:

    • 50 µL of 2x Buffer (to final 1x concentration)

    • 10 µL of 1 M MgCl₂ (to final 10-20 mM)[16]

    • 2 µL of 100 mM AMP (to final 2 mM)[17]

    • 10 µL of 100 mM Polyphosphate (to final 10 mM)

    • X µL of regeneration enzymes (e.g., 10-20 µg/mL final concentration)[17]

    • Y µL of the ATP-consuming enzyme and its substrate.

    • Add nuclease-free water to 100 µL.

  • Include a negative control reaction without the regeneration enzymes.

3. Incubation and Monitoring:

  • Initiate the reaction by transferring the tubes to a thermoblock or water bath set to the optimal temperature (e.g., 37°C).[13]

  • Collect 5-10 µL aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Immediately stop the reaction in the aliquot by adding an equal volume of 1 M HCl or by heating at 95°C for 5 minutes.[16] Place on ice.

4. ATP Quantification:

  • Luciferase-Based Assay: This is a highly sensitive method.

    • Dilute the stopped reaction samples appropriately.

    • Use a commercial firefly luciferase/luciferin ATP assay kit, following the manufacturer's instructions.

    • Measure bioluminescence using a luminometer.

    • Calculate ATP concentration based on a standard curve generated with known ATP concentrations.

  • High-Performance Liquid Chromatography (HPLC):

    • Centrifuge the stopped samples to pellet any precipitate.

    • Analyze the supernatant using an ion-exchange or reverse-phase HPLC column.

    • Monitor the elution of AMP, ADP, and ATP by UV absorbance at 259 nm.[16]

    • Quantify peaks by comparing their area to those of known standards.[16]

Application in Signaling Pathway Research

A constant supply of ATP is critical for studying ATP-dependent signaling cascades in vitro. Many cellular signals are transduced via protein kinases, which transfer the terminal phosphate group from ATP to their substrates.[1][2] An ATP regeneration system ensures that kinase activity does not diminish over time due to ATP depletion or ADP/AMP accumulation, allowing for accurate kinetic analysis and screening of inhibitors.

cluster_regen ATP Regeneration System cluster_pathway Kinase Signaling Cascade AMP AMP ATP ATP AMP->ATP Regeneration Enzymes Kinase_inactive Kinase (Inactive) ATP->Kinase_inactive Phosphorylation Kinase_active Kinase-P (Active) Kinase_inactive->Kinase_active Substrate_inactive Substrate Kinase_active->Substrate_inactive Phosphorylation ADP_node ADP Kinase_active->ADP_node Substrate_active Substrate-P (Active) Substrate_inactive->Substrate_active Response Cellular Response Substrate_active->Response

Caption: ATP regeneration fueling an in vitro kinase cascade.

Conclusion

AMP disodium salt is a versatile and economical precursor for in vitro ATP regeneration. By coupling its conversion to ATP with ATP-dependent enzymatic assays, researchers can significantly improve reaction efficiency, sustain reaction kinetics over longer periods, and obtain more reliable data. The choice of regeneration system—from traditional coupled-kinase assays to modern single-enzyme polyphosphate-based methods—can be tailored to the specific needs of the experiment. This guide provides the foundational knowledge for drug development professionals and scientists to effectively implement these powerful tools in their research endeavors.

References

Adenosine 5'-monophosphate Disodium Salt in Purinergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-monophosphate (AMP), traditionally viewed as an intracellular energy regulator and a metabolic precursor, plays a significant and nuanced role in extracellular purinergic signaling. While often considered an intermediate in the canonical degradation pathway of adenosine triphosphate (ATP) to adenosine, recent evidence has established AMP as a direct signaling molecule in its own right. This technical guide provides an in-depth exploration of the role of AMP disodium (B8443419) salt in purinergic signaling pathways, presenting quantitative data on receptor interactions, detailed experimental protocols for studying these interactions, and visual diagrams of the core signaling cascades. The focus is on its function as a direct agonist for the A1 adenosine receptor and its primary role as the substrate for ecto-5'-nucleotidase (CD73), the terminal enzyme in the generation of adenosine, a potent modulator of numerous physiological processes.

Introduction to Purinergic Signaling and the Role of AMP

Purinergic signaling is a fundamental form of extracellular communication mediated by purine (B94841) nucleotides (ATP, ADP, AMP) and nucleosides (adenosine).[1] This system is crucial for regulating a vast array of physiological functions, including neurotransmission, inflammation, platelet aggregation, and vascular tone.[2] Extracellular ATP, released from cells during metabolic stress, hypoxia, or mechanical stimulation, initiates a signaling cascade. This ATP is sequentially hydrolyzed by cell surface ectonucleotidases. Ectonucleoside triphosphate diphosphohydrolase-1 (CD39) metabolizes ATP and ADP into AMP.[3][4] The resulting AMP is then primarily hydrolyzed by ecto-5'-nucleotidase (CD73) to produce adenosine.[3][5]

Adenosine subsequently activates four G protein-coupled P1 receptors: A1, A2A, A2B, and A3, each with distinct signaling pathways and physiological outcomes.[6] While the conversion to adenosine is a critical function of extracellular AMP, compelling evidence demonstrates that AMP itself can act as a direct agonist at the A1 adenosine receptor (A1R), with a potency equivalent to that of adenosine.[7][8] This dual role—as a direct signaling molecule and as the immediate precursor to adenosine—positions AMP as a key regulatory checkpoint in the purinergic signaling cascade.

The Extracellular AMP Signaling Pathway

The generation and action of extracellular AMP involve a coordinated enzymatic and receptor-mediated process. Stressed or damaged cells release ATP into the extracellular space, which is then rapidly catabolized.

  • ATP/ADP to AMP Conversion: CD39 on the cell surface efficiently hydrolyzes ATP to ADP and then to AMP.

  • AMP's Dual Fate:

    • Conversion to Adenosine: The majority of extracellular AMP is dephosphorylated by CD73 to form adenosine.[5] This is considered the canonical pathway for adenosine generation.

    • Direct A1 Receptor Activation: AMP can directly bind to and activate A1 adenosine receptors (A1R), initiating downstream signaling.[7][9]

  • Adenosine-Mediated Signaling: The adenosine generated from AMP activates the full spectrum of adenosine receptors (A1, A2A, A2B, A3), leading to a wide range of cellular responses.

This cascade effectively translates signals of cellular stress (high extracellular ATP) into potent, localized immunomodulatory and cytoprotective responses mediated by AMP and adenosine.

Purinergic_Signaling_Cascade cluster_enzymes Ectonucleotidases ATP ATP (extracellular) ADP ADP ATP->ADP CD39 CD39 (E-NTPDase1) AMP AMP (disodium salt) ADP->AMP ADP->CD39 Ado Adenosine AMP->Ado Hydrolysis CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 A1R A1 Receptor AMP->A1R Direct Agonist Ado->A1R A2AR A2A Receptor Ado->A2AR A2BR A2B Receptor Ado->A2BR A3R A3 Receptor Ado->A3R Response_Gi Downstream Signaling (e.g., ↓cAMP) A1R->Response_Gi Response_Gs Downstream Signaling (e.g., ↑cAMP) A2AR->Response_Gs A2BR->Response_Gs A3R->Response_Gi Radioligand_Binding_Workflow prep Prepare A1R Membranes & Reagents plate Plate Membranes, Radioligand & Test Compound (AMP) prep->plate incubate Incubate at 25°C for 60-90 min plate->incubate filter Rapid Vacuum Filtration (GF/C Filters) incubate->filter count Scintillation Counting filter->count analyze Calculate IC₅₀ and Kᵢ count->analyze cAMP_Assay_Workflow plate_cells Plate A1R-expressing Cells preincubate Pre-incubate with AMP (in PDE inhibitor buffer) plate_cells->preincubate stimulate Stimulate with Forskolin (37°C for 15-30 min) preincubate->stimulate lyse Lyse Cells stimulate->lyse detect Detect cAMP Levels (e.g., HTRF, AlphaScreen) lyse->detect analyze_cAMP Calculate EC₅₀ detect->analyze_cAMP

References

Adenosine 5'-monophosphate Disodium Salt in Purinergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-monophosphate (AMP), traditionally viewed as an intracellular energy regulator and a metabolic precursor, plays a significant and nuanced role in extracellular purinergic signaling. While often considered an intermediate in the canonical degradation pathway of adenosine triphosphate (ATP) to adenosine, recent evidence has established AMP as a direct signaling molecule in its own right. This technical guide provides an in-depth exploration of the role of AMP disodium salt in purinergic signaling pathways, presenting quantitative data on receptor interactions, detailed experimental protocols for studying these interactions, and visual diagrams of the core signaling cascades. The focus is on its function as a direct agonist for the A1 adenosine receptor and its primary role as the substrate for ecto-5'-nucleotidase (CD73), the terminal enzyme in the generation of adenosine, a potent modulator of numerous physiological processes.

Introduction to Purinergic Signaling and the Role of AMP

Purinergic signaling is a fundamental form of extracellular communication mediated by purine nucleotides (ATP, ADP, AMP) and nucleosides (adenosine).[1] This system is crucial for regulating a vast array of physiological functions, including neurotransmission, inflammation, platelet aggregation, and vascular tone.[2] Extracellular ATP, released from cells during metabolic stress, hypoxia, or mechanical stimulation, initiates a signaling cascade. This ATP is sequentially hydrolyzed by cell surface ectonucleotidases. Ectonucleoside triphosphate diphosphohydrolase-1 (CD39) metabolizes ATP and ADP into AMP.[3][4] The resulting AMP is then primarily hydrolyzed by ecto-5'-nucleotidase (CD73) to produce adenosine.[3][5]

Adenosine subsequently activates four G protein-coupled P1 receptors: A1, A2A, A2B, and A3, each with distinct signaling pathways and physiological outcomes.[6] While the conversion to adenosine is a critical function of extracellular AMP, compelling evidence demonstrates that AMP itself can act as a direct agonist at the A1 adenosine receptor (A1R), with a potency equivalent to that of adenosine.[7][8] This dual role—as a direct signaling molecule and as the immediate precursor to adenosine—positions AMP as a key regulatory checkpoint in the purinergic signaling cascade.

The Extracellular AMP Signaling Pathway

The generation and action of extracellular AMP involve a coordinated enzymatic and receptor-mediated process. Stressed or damaged cells release ATP into the extracellular space, which is then rapidly catabolized.

  • ATP/ADP to AMP Conversion: CD39 on the cell surface efficiently hydrolyzes ATP to ADP and then to AMP.

  • AMP's Dual Fate:

    • Conversion to Adenosine: The majority of extracellular AMP is dephosphorylated by CD73 to form adenosine.[5] This is considered the canonical pathway for adenosine generation.

    • Direct A1 Receptor Activation: AMP can directly bind to and activate A1 adenosine receptors (A1R), initiating downstream signaling.[7][9]

  • Adenosine-Mediated Signaling: The adenosine generated from AMP activates the full spectrum of adenosine receptors (A1, A2A, A2B, A3), leading to a wide range of cellular responses.

This cascade effectively translates signals of cellular stress (high extracellular ATP) into potent, localized immunomodulatory and cytoprotective responses mediated by AMP and adenosine.

Purinergic_Signaling_Cascade cluster_enzymes Ectonucleotidases ATP ATP (extracellular) ADP ADP ATP->ADP CD39 CD39 (E-NTPDase1) AMP AMP (disodium salt) ADP->AMP ADP->CD39 Ado Adenosine AMP->Ado Hydrolysis CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 A1R A1 Receptor AMP->A1R Direct Agonist Ado->A1R A2AR A2A Receptor Ado->A2AR A2BR A2B Receptor Ado->A2BR A3R A3 Receptor Ado->A3R Response_Gi Downstream Signaling (e.g., ↓cAMP) A1R->Response_Gi Response_Gs Downstream Signaling (e.g., ↑cAMP) A2AR->Response_Gs A2BR->Response_Gs A3R->Response_Gi Radioligand_Binding_Workflow prep Prepare A1R Membranes & Reagents plate Plate Membranes, Radioligand & Test Compound (AMP) prep->plate incubate Incubate at 25°C for 60-90 min plate->incubate filter Rapid Vacuum Filtration (GF/C Filters) incubate->filter count Scintillation Counting filter->count analyze Calculate IC₅₀ and Kᵢ count->analyze cAMP_Assay_Workflow plate_cells Plate A1R-expressing Cells preincubate Pre-incubate with AMP (in PDE inhibitor buffer) plate_cells->preincubate stimulate Stimulate with Forskolin (37°C for 15-30 min) preincubate->stimulate lyse Lyse Cells stimulate->lyse detect Detect cAMP Levels (e.g., HTRF, AlphaScreen) lyse->detect analyze_cAMP Calculate EC₅₀ detect->analyze_cAMP

References

The Cornerstone of Cellular Energetics and Signaling: An In-depth Guide to Adenosine 5'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Adenosine (B11128) 5'-monophosphate (AMP) is a fundamental nucleotide that plays a pivotal role in a myriad of biological processes. Far more than a simple structural component of RNA, AMP is a critical regulator of cellular energy homeostasis and a versatile signaling molecule. This technical guide provides a comprehensive overview of the discovery and significance of AMP in biological systems. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into AMP's function, quantitative data on its cellular dynamics, and methodologies for its study. The guide delves into the historical context of its discovery, its central role in the AMP-activated protein kinase (AMPK) pathway, and its function as the precursor to the second messenger cyclic AMP (cAMP). Detailed experimental protocols for AMP quantification and visualization of key signaling pathways are provided to facilitate further research in this critical area of cell biology.

Discovery and Historical Context

The journey to understanding the significance of Adenosine 5'-monophosphate is intrinsically linked to the discovery of its phosphorylated counterparts, ADP and ATP. The foundational work in this area was conducted by the German biochemist Karl Lohmann.

In 1929, Lohmann first isolated Adenosine Triphosphate (ATP) from muscle and liver extracts.[1][2][3][4] This seminal discovery laid the groundwork for understanding how cells store and transfer energy. Subsequent research by Lohmann and others in the following years elucidated the dynamic relationship between ATP, ADP (Adenosine Diphosphate), and AMP, revealing a cycle of phosphorylation and dephosphorylation central to cellular metabolism.[5] While Lohmann is primarily credited with the discovery of ATP, the identification of AMP was a direct consequence of these early studies on nucleotide phosphates.

A pivotal moment in recognizing the signaling capabilities of adenosine monophosphates came in 1958 when Earl W. Sutherland discovered cyclic AMP (cAMP), a cyclic derivative of AMP.[6][7] Sutherland's work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1971, established the concept of second messengers in signal transduction, with cAMP being the first to be identified.[8][9] He demonstrated that hormones like epinephrine (B1671497) could stimulate the production of cAMP, which then mediates the hormone's effects within the cell.[7]

The Multifaceted Roles of AMP in Biological Systems

AMP's significance in biological systems is multifaceted, extending from its fundamental role as a building block of nucleic acids to its intricate functions in metabolic regulation and cell signaling.

A Building Block of Life

As a nucleotide, AMP is one of the four essential components required for the synthesis of Ribonucleic Acid (RNA).[5] The process, catalyzed by RNA polymerases, involves the incorporation of AMP from its triphosphate precursor, ATP.[5]

A Sentinel of Cellular Energy Status: The AMP-Activated Protein Kinase (AMPK) Pathway

Perhaps the most critical role of AMP is as a sensitive indicator of the cell's energy state. The enzyme 5' AMP-activated protein kinase (AMPK) functions as a cellular energy sensor.[10] Under conditions of metabolic stress, such as exercise or nutrient deprivation, cellular ATP levels decrease, leading to a corresponding increase in the levels of ADP and AMP.[10]

The activation of AMPK is intricately regulated by the relative concentrations of AMP, ADP, and ATP.[10] AMP and ADP allosterically activate AMPK by binding to its regulatory γ subunit, which contains four cystathionine-β-synthase (CBS) domains that form two AMP-binding sites known as Bateman domains.[10] The binding of AMP to these sites induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr-172) in the catalytic α subunit by an upstream kinase, such as LKB1.[10][11][12] This phosphorylation event leads to a substantial increase in AMPK activity. Conversely, high concentrations of ATP compete with AMP for binding to the γ subunit, leading to the dephosphorylation and inactivation of AMPK.[10]

Once activated, AMPK acts to restore cellular energy balance by stimulating catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis.[10]

AMPK_Pathway Metabolic_Stress Metabolic Stress (e.g., Exercise, Low Glucose) ATP_decrease Decreased ATP Metabolic_Stress->ATP_decrease AMP_increase Increased AMP ATP_decrease->AMP_increase Adenylate Kinase AMPK AMPK AMP_increase->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic_Pathways Stimulates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolic_Pathways Inhibits ATP_Production ATP Production Catabolic_Pathways->ATP_Production ATP_Consumption ATP Consumption Anabolic_Pathways->ATP_Consumption

Figure 1: The AMP-Activated Protein Kinase (AMPK) Signaling Pathway.
The Precursor to a Ubiquitous Second Messenger: The Cyclic AMP (cAMP) Signaling Pathway

AMP serves as the precursor for the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a vast array of signal transduction pathways.[8] Extracellular signals, such as hormones and neurotransmitters, bind to G protein-coupled receptors (GPCRs) on the cell surface. This binding activates the enzyme adenylyl cyclase, which is located on the inner side of the plasma membrane.[8] Adenylyl cyclase then catalyzes the conversion of ATP to cAMP.[8]

The primary effector of cAMP in most eukaryotic cells is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase.[6] In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins, thereby modulating their activity and bringing about a cellular response. The cAMP signal is terminated by the action of phosphodiesterases, which hydrolyze cAMP back to AMP.[8]

cAMP_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone) GPCR GPCR Extracellular_Signal->GPCR G_Protein G Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive AMP AMP cAMP->AMP PDE PKA_active Active PKA (2C) PKA_inactive->PKA_active cAMP binding Substrate_Proteins Substrate Proteins PKA_active->Substrate_Proteins Phosphorylates Phosphorylated_Proteins Phosphorylated Proteins Substrate_Proteins->Phosphorylated_Proteins Cellular_Response Cellular Response Phosphorylated_Proteins->Cellular_Response PDE Phosphodiesterase

Figure 2: The Cyclic AMP (cAMP) Signaling Pathway.

Quantitative Data on AMP in Biological Systems

The cellular concentrations of AMP and its ratio to ATP are tightly regulated and serve as a critical indicator of the cell's energetic health.

ParameterTypical ValueCell Type/ConditionReference
Intracellular ATP Concentration 1–10 µmol per gram of muscle tissueEukaryotes[13]
Intracellular AMP Concentration Increases 6- to 7-fold in response to berberine (B55584) treatment (from 42 ± 3 to 270 ± 50 μM)G361 cells[14]
Intracellular cAMP Concentration (Basal) Approximately 10 picomol/mg proteinChick embryo ventricle cells[15]
Intracellular cAMP Concentration (Stimulated) Approximately 500 picomol/mg proteinChick embryo ventricle cells treated with dibutyryl cyclic AMP and theophylline[15]
AMP Activation Constant for Phosphofructokinase 93 µMAscaris suum[16]
Fructose-2,6-bisphosphate Activation Constant for Phosphofructokinase 92 nMAscaris suum[16]
AMP Half-maximal Stimulation of Phosphofructokinase ~200 µMYeast[17]
Fructose-2,6-bisphosphate Half-maximal Stimulation of Phosphofructokinase ~2 µMYeast[17]
AMPK Binding Affinity for AMP (CBS3 site) High affinity (µM range)Mammalian[18]
AMPK Binding Affinity for ATP (CBS3 site) 10-100 times lower affinity than AMPMammalian[19]

Table 1: Quantitative Data on AMP and Related Molecules in Biological Systems

Experimental Protocols for the Study of AMP

The accurate quantification of intracellular AMP is crucial for studying its roles in metabolism and signaling. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

Quantification of AMP, ADP, and ATP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from established methods for the analysis of adenine (B156593) nucleotides in cultured cells.[20]

4.1.1. Materials and Reagents

  • Mobile Phase: 0.1 M Ammonium dihydrogen phosphate (B84403) (NH₄H₂PO₄), pH 6.0, with 1% methanol.

  • Extraction Buffer: 0.4 M Perchloric acid (HClO₄).

  • Neutralization Solution: 2 M Potassium hydroxide (B78521) (KOH).

  • Standards: Adenosine 5'-monophosphate (AMP), Adenosine 5'-diphosphate (ADP), Adenosine 5'-triphosphate (ATP).

  • HPLC System: A system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

4.1.2. Experimental Workflow

HPLC_Workflow Cell_Culture 1. Cell Culture (e.g., 6-well plate) Cell_Harvesting 2. Cell Harvesting (e.g., Trypsinization) Cell_Culture->Cell_Harvesting Extraction 3. Nucleotide Extraction (0.4 M HClO4) Cell_Harvesting->Extraction Neutralization 4. Neutralization (2 M KOH) Extraction->Neutralization Centrifugation 5. Centrifugation (Remove KClO4 precipitate) Neutralization->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Analysis 7. RP-HPLC Analysis (C18 column, UV detection) Supernatant_Collection->HPLC_Analysis Data_Analysis 8. Data Analysis (Peak integration and quantification) HPLC_Analysis->Data_Analysis

Figure 3: Experimental Workflow for AMP Quantification by RP-HPLC.

4.1.3. Detailed Procedure

  • Cell Culture and Treatment: Culture cells to the desired confluency in appropriate multi-well plates. Apply experimental treatments as required.

  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 500 µL of ice-cold 0.4 M perchloric acid to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 10 minutes.

  • Neutralization:

    • Add 125 µL of 2 M KOH to each tube to neutralize the perchloric acid.

    • Vortex briefly and incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

  • Sample Clarification:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the nucleotides, and transfer it to a new tube.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the supernatant onto the C18 column.

    • Elute the nucleotides isocratically with the mobile phase at a flow rate of 1.0 mL/min.

    • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantification:

    • Prepare standard curves for AMP, ADP, and ATP using known concentrations.

    • Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.

Luciferase-Based Assay for AMP Quantification

While direct luciferase assays for AMP are less common, AMP levels can be determined indirectly by converting AMP to ATP and then measuring ATP using a luciferase-based assay.

4.2.1. Principle

This method involves two enzymatic reactions. First, adenylate kinase (myokinase) is used to convert AMP and ATP into two molecules of ADP. Then, pyruvate (B1213749) kinase is used to convert ADP to ATP in the presence of phosphoenolpyruvate. The total ATP is then quantified using a luciferase/luciferin reaction, which produces light in proportion to the ATP concentration. By measuring the ATP concentration before and after the conversion of AMP, the initial AMP concentration can be calculated.

4.2.2. Materials and Reagents

  • ATP Bioluminescence Assay Kit (containing luciferase, luciferin, and assay buffer).

  • Adenylate Kinase.

  • Pyruvate Kinase.

  • Phosphoenolpyruvate (PEP).

  • Cell lysis buffer (compatible with the luciferase assay).

4.2.3. Experimental Workflow

Luciferase_AMP_Workflow Cell_Lysis 1. Cell Lysis (Luciferase-compatible buffer) Sample_Split 2. Split Sample Cell_Lysis->Sample_Split ATP_Measurement 3a. Measure Basal ATP (Luciferase Assay) Sample_Split->ATP_Measurement AMP_Conversion 3b. Convert AMP to ATP (Adenylate Kinase, Pyruvate Kinase, PEP) Sample_Split->AMP_Conversion Calculation 5. Calculate AMP Concentration ATP_Measurement->Calculation Total_ATP_Measurement 4. Measure Total ATP (Luciferase Assay) AMP_Conversion->Total_ATP_Measurement Total_ATP_Measurement->Calculation

Figure 4: Workflow for Luciferase-Based AMP Quantification.

4.2.4. Detailed Procedure

  • Cell Lysis: Lyse cells using a buffer that is compatible with the luciferase assay system.

  • Sample Preparation:

    • Centrifuge the cell lysate to pellet debris.

    • Transfer the supernatant to a new tube.

    • Divide the supernatant into two aliquots.

  • Basal ATP Measurement:

    • To the first aliquot, add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence to determine the basal ATP concentration.

  • AMP to ATP Conversion:

    • To the second aliquot, add adenylate kinase, pyruvate kinase, and phosphoenolpyruvate.

    • Incubate at room temperature for a sufficient time (e.g., 30 minutes) to ensure complete conversion of AMP and ADP to ATP.

  • Total ATP Measurement:

    • Add the luciferase assay reagent to the second aliquot.

    • Measure the luminescence to determine the total ATP concentration (initial ATP + ATP from AMP and ADP).

  • Calculation:

    • The concentration of AMP can be calculated by subtracting the basal ATP concentration from the total ATP concentration (after accounting for the initial ADP to ATP conversion).

Conclusion

Adenosine 5'-monophosphate is a molecule of profound biological significance. Its discovery, intertwined with that of ATP, revolutionized our understanding of cellular bioenergetics. Beyond its role as a fundamental building block of RNA, AMP's function as a critical sensor of cellular energy status through the AMPK pathway and as the precursor to the second messenger cAMP highlights its central role in maintaining cellular homeostasis and mediating signal transduction. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the intricate roles of AMP in health and disease. A deeper understanding of AMP's multifaceted functions will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of metabolic and signaling disorders.

References

The Cornerstone of Cellular Energetics and Signaling: An In-depth Guide to Adenosine 5'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Adenosine 5'-monophosphate (AMP) is a fundamental nucleotide that plays a pivotal role in a myriad of biological processes. Far more than a simple structural component of RNA, AMP is a critical regulator of cellular energy homeostasis and a versatile signaling molecule. This technical guide provides a comprehensive overview of the discovery and significance of AMP in biological systems. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into AMP's function, quantitative data on its cellular dynamics, and methodologies for its study. The guide delves into the historical context of its discovery, its central role in the AMP-activated protein kinase (AMPK) pathway, and its function as the precursor to the second messenger cyclic AMP (cAMP). Detailed experimental protocols for AMP quantification and visualization of key signaling pathways are provided to facilitate further research in this critical area of cell biology.

Discovery and Historical Context

The journey to understanding the significance of Adenosine 5'-monophosphate is intrinsically linked to the discovery of its phosphorylated counterparts, ADP and ATP. The foundational work in this area was conducted by the German biochemist Karl Lohmann.

In 1929, Lohmann first isolated Adenosine Triphosphate (ATP) from muscle and liver extracts.[1][2][3][4] This seminal discovery laid the groundwork for understanding how cells store and transfer energy. Subsequent research by Lohmann and others in the following years elucidated the dynamic relationship between ATP, ADP (Adenosine Diphosphate), and AMP, revealing a cycle of phosphorylation and dephosphorylation central to cellular metabolism.[5] While Lohmann is primarily credited with the discovery of ATP, the identification of AMP was a direct consequence of these early studies on nucleotide phosphates.

A pivotal moment in recognizing the signaling capabilities of adenosine monophosphates came in 1958 when Earl W. Sutherland discovered cyclic AMP (cAMP), a cyclic derivative of AMP.[6][7] Sutherland's work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1971, established the concept of second messengers in signal transduction, with cAMP being the first to be identified.[8][9] He demonstrated that hormones like epinephrine could stimulate the production of cAMP, which then mediates the hormone's effects within the cell.[7]

The Multifaceted Roles of AMP in Biological Systems

AMP's significance in biological systems is multifaceted, extending from its fundamental role as a building block of nucleic acids to its intricate functions in metabolic regulation and cell signaling.

A Building Block of Life

As a nucleotide, AMP is one of the four essential components required for the synthesis of Ribonucleic Acid (RNA).[5] The process, catalyzed by RNA polymerases, involves the incorporation of AMP from its triphosphate precursor, ATP.[5]

A Sentinel of Cellular Energy Status: The AMP-Activated Protein Kinase (AMPK) Pathway

Perhaps the most critical role of AMP is as a sensitive indicator of the cell's energy state. The enzyme 5' AMP-activated protein kinase (AMPK) functions as a cellular energy sensor.[10] Under conditions of metabolic stress, such as exercise or nutrient deprivation, cellular ATP levels decrease, leading to a corresponding increase in the levels of ADP and AMP.[10]

The activation of AMPK is intricately regulated by the relative concentrations of AMP, ADP, and ATP.[10] AMP and ADP allosterically activate AMPK by binding to its regulatory γ subunit, which contains four cystathionine-β-synthase (CBS) domains that form two AMP-binding sites known as Bateman domains.[10] The binding of AMP to these sites induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr-172) in the catalytic α subunit by an upstream kinase, such as LKB1.[10][11][12] This phosphorylation event leads to a substantial increase in AMPK activity. Conversely, high concentrations of ATP compete with AMP for binding to the γ subunit, leading to the dephosphorylation and inactivation of AMPK.[10]

Once activated, AMPK acts to restore cellular energy balance by stimulating catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and lipid synthesis.[10]

AMPK_Pathway Metabolic_Stress Metabolic Stress (e.g., Exercise, Low Glucose) ATP_decrease Decreased ATP Metabolic_Stress->ATP_decrease AMP_increase Increased AMP ATP_decrease->AMP_increase Adenylate Kinase AMPK AMPK AMP_increase->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic_Pathways Stimulates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolic_Pathways Inhibits ATP_Production ATP Production Catabolic_Pathways->ATP_Production ATP_Consumption ATP Consumption Anabolic_Pathways->ATP_Consumption

Figure 1: The AMP-Activated Protein Kinase (AMPK) Signaling Pathway.
The Precursor to a Ubiquitous Second Messenger: The Cyclic AMP (cAMP) Signaling Pathway

AMP serves as the precursor for the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a vast array of signal transduction pathways.[8] Extracellular signals, such as hormones and neurotransmitters, bind to G protein-coupled receptors (GPCRs) on the cell surface. This binding activates the enzyme adenylyl cyclase, which is located on the inner side of the plasma membrane.[8] Adenylyl cyclase then catalyzes the conversion of ATP to cAMP.[8]

The primary effector of cAMP in most eukaryotic cells is Protein Kinase A (PKA), also known as cAMP-dependent protein kinase.[6] In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins, thereby modulating their activity and bringing about a cellular response. The cAMP signal is terminated by the action of phosphodiesterases, which hydrolyze cAMP back to AMP.[8]

cAMP_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone) GPCR GPCR Extracellular_Signal->GPCR G_Protein G Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive AMP AMP cAMP->AMP PDE PKA_active Active PKA (2C) PKA_inactive->PKA_active cAMP binding Substrate_Proteins Substrate Proteins PKA_active->Substrate_Proteins Phosphorylates Phosphorylated_Proteins Phosphorylated Proteins Substrate_Proteins->Phosphorylated_Proteins Cellular_Response Cellular Response Phosphorylated_Proteins->Cellular_Response PDE Phosphodiesterase

Figure 2: The Cyclic AMP (cAMP) Signaling Pathway.

Quantitative Data on AMP in Biological Systems

The cellular concentrations of AMP and its ratio to ATP are tightly regulated and serve as a critical indicator of the cell's energetic health.

ParameterTypical ValueCell Type/ConditionReference
Intracellular ATP Concentration 1–10 µmol per gram of muscle tissueEukaryotes[13]
Intracellular AMP Concentration Increases 6- to 7-fold in response to berberine treatment (from 42 ± 3 to 270 ± 50 μM)G361 cells[14]
Intracellular cAMP Concentration (Basal) Approximately 10 picomol/mg proteinChick embryo ventricle cells[15]
Intracellular cAMP Concentration (Stimulated) Approximately 500 picomol/mg proteinChick embryo ventricle cells treated with dibutyryl cyclic AMP and theophylline[15]
AMP Activation Constant for Phosphofructokinase 93 µMAscaris suum[16]
Fructose-2,6-bisphosphate Activation Constant for Phosphofructokinase 92 nMAscaris suum[16]
AMP Half-maximal Stimulation of Phosphofructokinase ~200 µMYeast[17]
Fructose-2,6-bisphosphate Half-maximal Stimulation of Phosphofructokinase ~2 µMYeast[17]
AMPK Binding Affinity for AMP (CBS3 site) High affinity (µM range)Mammalian[18]
AMPK Binding Affinity for ATP (CBS3 site) 10-100 times lower affinity than AMPMammalian[19]

Table 1: Quantitative Data on AMP and Related Molecules in Biological Systems

Experimental Protocols for the Study of AMP

The accurate quantification of intracellular AMP is crucial for studying its roles in metabolism and signaling. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.

Quantification of AMP, ADP, and ATP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from established methods for the analysis of adenine nucleotides in cultured cells.[20]

4.1.1. Materials and Reagents

  • Mobile Phase: 0.1 M Ammonium dihydrogen phosphate (NH₄H₂PO₄), pH 6.0, with 1% methanol.

  • Extraction Buffer: 0.4 M Perchloric acid (HClO₄).

  • Neutralization Solution: 2 M Potassium hydroxide (KOH).

  • Standards: Adenosine 5'-monophosphate (AMP), Adenosine 5'-diphosphate (ADP), Adenosine 5'-triphosphate (ATP).

  • HPLC System: A system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and an autosampler.

4.1.2. Experimental Workflow

HPLC_Workflow Cell_Culture 1. Cell Culture (e.g., 6-well plate) Cell_Harvesting 2. Cell Harvesting (e.g., Trypsinization) Cell_Culture->Cell_Harvesting Extraction 3. Nucleotide Extraction (0.4 M HClO4) Cell_Harvesting->Extraction Neutralization 4. Neutralization (2 M KOH) Extraction->Neutralization Centrifugation 5. Centrifugation (Remove KClO4 precipitate) Neutralization->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Analysis 7. RP-HPLC Analysis (C18 column, UV detection) Supernatant_Collection->HPLC_Analysis Data_Analysis 8. Data Analysis (Peak integration and quantification) HPLC_Analysis->Data_Analysis

Figure 3: Experimental Workflow for AMP Quantification by RP-HPLC.

4.1.3. Detailed Procedure

  • Cell Culture and Treatment: Culture cells to the desired confluency in appropriate multi-well plates. Apply experimental treatments as required.

  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 500 µL of ice-cold 0.4 M perchloric acid to each well.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice for 10 minutes.

  • Neutralization:

    • Add 125 µL of 2 M KOH to each tube to neutralize the perchloric acid.

    • Vortex briefly and incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.

  • Sample Clarification:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the nucleotides, and transfer it to a new tube.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the supernatant onto the C18 column.

    • Elute the nucleotides isocratically with the mobile phase at a flow rate of 1.0 mL/min.

    • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantification:

    • Prepare standard curves for AMP, ADP, and ATP using known concentrations.

    • Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standards.

Luciferase-Based Assay for AMP Quantification

While direct luciferase assays for AMP are less common, AMP levels can be determined indirectly by converting AMP to ATP and then measuring ATP using a luciferase-based assay.

4.2.1. Principle

This method involves two enzymatic reactions. First, adenylate kinase (myokinase) is used to convert AMP and ATP into two molecules of ADP. Then, pyruvate kinase is used to convert ADP to ATP in the presence of phosphoenolpyruvate. The total ATP is then quantified using a luciferase/luciferin reaction, which produces light in proportion to the ATP concentration. By measuring the ATP concentration before and after the conversion of AMP, the initial AMP concentration can be calculated.

4.2.2. Materials and Reagents

  • ATP Bioluminescence Assay Kit (containing luciferase, luciferin, and assay buffer).

  • Adenylate Kinase.

  • Pyruvate Kinase.

  • Phosphoenolpyruvate (PEP).

  • Cell lysis buffer (compatible with the luciferase assay).

4.2.3. Experimental Workflow

Luciferase_AMP_Workflow Cell_Lysis 1. Cell Lysis (Luciferase-compatible buffer) Sample_Split 2. Split Sample Cell_Lysis->Sample_Split ATP_Measurement 3a. Measure Basal ATP (Luciferase Assay) Sample_Split->ATP_Measurement AMP_Conversion 3b. Convert AMP to ATP (Adenylate Kinase, Pyruvate Kinase, PEP) Sample_Split->AMP_Conversion Calculation 5. Calculate AMP Concentration ATP_Measurement->Calculation Total_ATP_Measurement 4. Measure Total ATP (Luciferase Assay) AMP_Conversion->Total_ATP_Measurement Total_ATP_Measurement->Calculation

Figure 4: Workflow for Luciferase-Based AMP Quantification.

4.2.4. Detailed Procedure

  • Cell Lysis: Lyse cells using a buffer that is compatible with the luciferase assay system.

  • Sample Preparation:

    • Centrifuge the cell lysate to pellet debris.

    • Transfer the supernatant to a new tube.

    • Divide the supernatant into two aliquots.

  • Basal ATP Measurement:

    • To the first aliquot, add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence to determine the basal ATP concentration.

  • AMP to ATP Conversion:

    • To the second aliquot, add adenylate kinase, pyruvate kinase, and phosphoenolpyruvate.

    • Incubate at room temperature for a sufficient time (e.g., 30 minutes) to ensure complete conversion of AMP and ADP to ATP.

  • Total ATP Measurement:

    • Add the luciferase assay reagent to the second aliquot.

    • Measure the luminescence to determine the total ATP concentration (initial ATP + ATP from AMP and ADP).

  • Calculation:

    • The concentration of AMP can be calculated by subtracting the basal ATP concentration from the total ATP concentration (after accounting for the initial ADP to ATP conversion).

Conclusion

Adenosine 5'-monophosphate is a molecule of profound biological significance. Its discovery, intertwined with that of ATP, revolutionized our understanding of cellular bioenergetics. Beyond its role as a fundamental building block of RNA, AMP's function as a critical sensor of cellular energy status through the AMPK pathway and as the precursor to the second messenger cAMP highlights its central role in maintaining cellular homeostasis and mediating signal transduction. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the intricate roles of AMP in health and disease. A deeper understanding of AMP's multifaceted functions will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of metabolic and signaling disorders.

References

The Sentinel of Cellular Energy: A Technical Guide to AMP Disodium Salt as a Key Regulator of Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of cellular metabolism, maintaining energy homeostasis is paramount. Adenosine monophosphate (AMP), particularly in its stable disodium (B8443419) salt form, emerges as a critical allosteric regulator, acting as a sensitive gauge of the cell's energy status. When cellular ATP levels decline and AMP concentrations rise, this small molecule orchestrates a significant metabolic shift, activating catabolic pathways to generate ATP while simultaneously downregulating anabolic, energy-consuming processes. This technical guide delves into the core mechanisms by which AMP disodium salt modulates key metabolic enzymes, namely AMP-activated protein kinase (AMPK), phosphofructokinase-1 (PFK-1), and glycogen (B147801) phosphorylase. We provide a comprehensive overview of the signaling pathways, quantitative kinetic data, and detailed experimental protocols to facilitate further research and drug development in this critical area of metabolic regulation.

Introduction: AMP Disodium Salt - A Stable and Effective Tool for Metabolic Research

Adenosine 5'-monophosphate disodium salt (CAS Number: 4578-31-8) is a widely utilized nucleotide in biochemical and pharmaceutical research.[1][2][3][4] Its disodium salt form offers enhanced solubility and stability, making it an ideal reagent for in vitro and cell-based assays.[5] As a key intermediate in cellular energy transfer, AMP's role extends beyond being a mere building block of RNA; it is a potent signaling molecule that allosterically regulates the activity of several crucial metabolic enzymes.[3] This guide will explore its pivotal role in modulating three key players in cellular energy metabolism.

AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor

AMPK is a heterotrimeric serine/threonine protein kinase that functions as a central hub in maintaining cellular energy balance.[6] Its activation is a critical response to metabolic stress, such as a decrease in the ATP:AMP ratio.

Mechanism of AMPK Activation by AMP

AMP activates AMPK through a multi-faceted mechanism:

  • Allosteric Activation: Direct binding of AMP to the γ-subunit of AMPK induces a conformational change that allosterically activates the kinase.[6]

  • Promotion of Phosphorylation: AMP binding promotes the phosphorylation of threonine 172 (Thr172) on the catalytic α-subunit by upstream kinases, most notably liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[7][8] This phosphorylation event is a hallmark of AMPK activation and leads to a significant increase in its kinase activity.[9]

  • Inhibition of Dephosphorylation: AMP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus sustaining the active state of AMPK.[7][8]

AMPK_Activation cluster_0 Cellular Stress (Low ATP/High AMP) cluster_1 AMPK Regulation cluster_2 Downstream Effects Low_ATP_High_AMP Increased AMP/ATP Ratio AMP AMP Low_ATP_High_AMP->AMP AMPK_inactive AMPK (inactive) AMP->AMPK_inactive Binds to γ-subunit LKB1 LKB1 AMP->LKB1 Promotes PP2C Protein Phosphatases (e.g., PP2C) AMP->PP2C Inhibits AMPK_active p-AMPK (active) (Thr172) AMPK_inactive->AMPK_active Conformational Change (Allosteric Activation) AMPK_active->PP2C Dephosphorylates Catabolism ↑ Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_active->Catabolism Anabolism ↓ Anabolic Pathways (e.g., Protein Synthesis, Lipogenesis) AMPK_active->Anabolism LKB1->AMPK_active Phosphorylates Thr172

Diagram 1. AMPK Activation Pathway by AMP.
Quantitative Analysis of AMPK Activation

The activation of AMPK by AMP is a concentration-dependent process. The half-maximal effective concentration (EC50) for the allosteric activation of AMPK by AMP has been determined to be in the low micromolar range, highlighting its sensitivity to changes in cellular AMP levels.

ParameterValueConditionsReference
EC50 for allosteric activation of AMPK by AMP 4.4 ± 2.2 µMDetermined at 200 µM ATP[10]
EC50 for inhibition of AMPK dephosphorylation by AMP 3.1 ± 0.3 µM-[10]
EC50 for reactivation of dephosphorylated AMPK by CaMKK in the presence of AMP 4.3 ± 0.6 µM-[10]
Km of AMPKK for AMPK 5.4 ± 1.4 nM-[10]

Table 1. Kinetic Parameters of AMPK Regulation by AMP.

Phosphofructokinase-1 (PFK-1): A Gatekeeper of Glycolysis

Phosphofructokinase-1 is a key regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. This step commits glucose to glycolysis.

Allosteric Regulation of PFK-1 by AMP

PFK-1 activity is tightly regulated by the cell's energy state. High levels of ATP, a signal of energy abundance, allosterically inhibit PFK-1. Conversely, AMP acts as a potent allosteric activator, effectively reversing the inhibitory effect of ATP.[11] This allows for a rapid increase in glycolytic flux when energy is in demand.

PFK1_Regulation cluster_0 Glycolytic Pathway cluster_1 Allosteric Regulation F6P Fructose-6-Phosphate PFK1 PFK-1 F6P->PFK1 Substrate F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Product ATP_high High ATP ATP_high->PFK1 Inhibits AMP_high High AMP AMP_high->PFK1 Activates

Diagram 2. Allosteric Regulation of PFK-1.

Glycogen Phosphorylase: Mobilizing Glycogen Stores

Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby making glucose available for energy production.

AMP as an Allosteric Activator of Glycogen Phosphorylase

Glycogen phosphorylase exists in two forms: a less active 'b' form and a more active 'a' form, which is regulated by phosphorylation. In muscle, the 'b' form can be allosterically activated by AMP.[12] During strenuous exercise, when ATP is consumed and AMP levels rise, AMP binds to and activates glycogen phosphorylase b, leading to rapid glycogen breakdown to provide fuel for muscle contraction.

Glycogen_Phosphorylase_Regulation cluster_0 Glycogenolysis cluster_1 Allosteric Activation Glycogen Glycogen GPb Glycogen Phosphorylase b (less active) Glycogen->GPb Substrate G1P Glucose-1-Phosphate GPb->G1P Product AMP_high High AMP (e.g., during exercise) AMP_high->GPb Activates

Diagram 3. Allosteric Activation of Glycogen Phosphorylase b by AMP.
Quantitative Effects of AMP on Glycogen Phosphorylase a

While AMP is a primary activator of the 'b' form, it also enhances the activity of the already active 'a' form.

EffectorVmax (U/mg)Km for Pi (mM)Reference
None 221 ± 25.6 ± 0.3[13]
1 µM AMP 354 ± 22.3 ± 0.1[13]

Table 2. Kinetic Parameters of Skeletal Muscle Glycogen Phosphorylase a in the Absence and Presence of AMP.

Experimental Protocols

Western Blot Analysis of AMPK Phosphorylation

This protocol is designed to assess the phosphorylation status of AMPK at Thr172, a key indicator of its activation.[14][15][16][17][18]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with AMP disodium salt or other compounds of interest. Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer at 95°C for 5 minutes. Separate proteins by SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (typically 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Western_Blot_Workflow start Start: Cell Treatment lysis Cell Lysis (with phosphatase/protease inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer to PVDF Membrane sds->transfer block Blocking (5% BSA in TBST) transfer->block p_ab Primary Antibody Incubation (anti-pAMPK Thr172) block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect Detection (ECL) s_ab->detect strip Stripping and Re-probing (anti-total AMPK) detect->strip end End: Data Analysis strip->end

Diagram 4. Western Blot Workflow for p-AMPK.
Phosphofructokinase-1 (PFK-1) Activity Assay (Colorimetric)

This assay measures PFK activity by a coupled enzyme reaction that results in a colorimetric product.[19][20]

Materials:

  • PFK Assay Buffer

  • PFK Substrate (Fructose-6-Phosphate)

  • ATP solution

  • PFK Enzyme Mix (containing enzymes for the coupled reaction)

  • PFK Developer (containing a probe)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge to collect the supernatant.

  • Reaction Setup: Add sample, assay buffer, and a positive control to separate wells of a 96-well plate. Prepare a sample background control well for each sample.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, PFK Enzyme Mix, PFK Developer, and ATP. For the background control, prepare a mix without the PFK Substrate.

  • Initiate Reaction: Add the Reaction Mix to the sample wells and the Background Control Mix to the background control wells.

  • Measurement: Incubate the plate at 37°C and measure the absorbance at 450 nm in a kinetic mode for 20-60 minutes.

  • Calculation: Subtract the background control reading from the sample readings. Calculate the PFK activity based on the change in absorbance over time, using a standard curve if necessary.

Glycogen Phosphorylase Activity Assay (Colorimetric)

This assay determines glycogen phosphorylase activity by measuring the amount of glucose-1-phosphate (G1P) produced.[21][22][23][24]

Materials:

  • Assay Buffer

  • Glycogen solution

  • Enzyme Mix

  • Developer

  • Substrate Mix

  • G1P Standard

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer and collect the supernatant after centrifugation.

  • Standard Curve Preparation: Prepare a G1P standard curve.

  • Reaction Setup: Add samples, standards, and a positive control to a 96-well plate. Prepare sample background controls.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, Glycogen, Enzyme Mix, Developer, and Substrate Mix. For background controls, omit the Glycogen.

  • Initiate Reaction: Add the Reaction Mix to the wells.

  • Measurement: Measure the absorbance at 450 nm in kinetic mode at 30°C for 60 minutes.

  • Calculation: Determine the glycogen phosphorylase activity from the G1P standard curve based on the change in absorbance over time.

Conclusion and Future Directions

AMP disodium salt is an indispensable tool for elucidating the intricate mechanisms of metabolic regulation. Its ability to potently and specifically activate key enzymes like AMPK, PFK-1, and glycogen phosphorylase underscores its central role in maintaining cellular energy homeostasis. The detailed understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies for metabolic diseases such as type 2 diabetes, obesity, and cancer. Future research should continue to explore the complex interplay between these AMP-regulated pathways and other signaling networks, paving the way for targeted and effective therapeutic interventions.

References

The Sentinel of Cellular Energy: A Technical Guide to AMP Disodium Salt as a Key Regulator of Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of cellular metabolism, maintaining energy homeostasis is paramount. Adenosine monophosphate (AMP), particularly in its stable disodium salt form, emerges as a critical allosteric regulator, acting as a sensitive gauge of the cell's energy status. When cellular ATP levels decline and AMP concentrations rise, this small molecule orchestrates a significant metabolic shift, activating catabolic pathways to generate ATP while simultaneously downregulating anabolic, energy-consuming processes. This technical guide delves into the core mechanisms by which AMP disodium salt modulates key metabolic enzymes, namely AMP-activated protein kinase (AMPK), phosphofructokinase-1 (PFK-1), and glycogen phosphorylase. We provide a comprehensive overview of the signaling pathways, quantitative kinetic data, and detailed experimental protocols to facilitate further research and drug development in this critical area of metabolic regulation.

Introduction: AMP Disodium Salt - A Stable and Effective Tool for Metabolic Research

Adenosine 5'-monophosphate disodium salt (CAS Number: 4578-31-8) is a widely utilized nucleotide in biochemical and pharmaceutical research.[1][2][3][4] Its disodium salt form offers enhanced solubility and stability, making it an ideal reagent for in vitro and cell-based assays.[5] As a key intermediate in cellular energy transfer, AMP's role extends beyond being a mere building block of RNA; it is a potent signaling molecule that allosterically regulates the activity of several crucial metabolic enzymes.[3] This guide will explore its pivotal role in modulating three key players in cellular energy metabolism.

AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor

AMPK is a heterotrimeric serine/threonine protein kinase that functions as a central hub in maintaining cellular energy balance.[6] Its activation is a critical response to metabolic stress, such as a decrease in the ATP:AMP ratio.

Mechanism of AMPK Activation by AMP

AMP activates AMPK through a multi-faceted mechanism:

  • Allosteric Activation: Direct binding of AMP to the γ-subunit of AMPK induces a conformational change that allosterically activates the kinase.[6]

  • Promotion of Phosphorylation: AMP binding promotes the phosphorylation of threonine 172 (Thr172) on the catalytic α-subunit by upstream kinases, most notably liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[7][8] This phosphorylation event is a hallmark of AMPK activation and leads to a significant increase in its kinase activity.[9]

  • Inhibition of Dephosphorylation: AMP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus sustaining the active state of AMPK.[7][8]

AMPK_Activation cluster_0 Cellular Stress (Low ATP/High AMP) cluster_1 AMPK Regulation cluster_2 Downstream Effects Low_ATP_High_AMP Increased AMP/ATP Ratio AMP AMP Low_ATP_High_AMP->AMP AMPK_inactive AMPK (inactive) AMP->AMPK_inactive Binds to γ-subunit LKB1 LKB1 AMP->LKB1 Promotes PP2C Protein Phosphatases (e.g., PP2C) AMP->PP2C Inhibits AMPK_active p-AMPK (active) (Thr172) AMPK_inactive->AMPK_active Conformational Change (Allosteric Activation) AMPK_active->PP2C Dephosphorylates Catabolism ↑ Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_active->Catabolism Anabolism ↓ Anabolic Pathways (e.g., Protein Synthesis, Lipogenesis) AMPK_active->Anabolism LKB1->AMPK_active Phosphorylates Thr172

Diagram 1. AMPK Activation Pathway by AMP.
Quantitative Analysis of AMPK Activation

The activation of AMPK by AMP is a concentration-dependent process. The half-maximal effective concentration (EC50) for the allosteric activation of AMPK by AMP has been determined to be in the low micromolar range, highlighting its sensitivity to changes in cellular AMP levels.

ParameterValueConditionsReference
EC50 for allosteric activation of AMPK by AMP 4.4 ± 2.2 µMDetermined at 200 µM ATP[10]
EC50 for inhibition of AMPK dephosphorylation by AMP 3.1 ± 0.3 µM-[10]
EC50 for reactivation of dephosphorylated AMPK by CaMKK in the presence of AMP 4.3 ± 0.6 µM-[10]
Km of AMPKK for AMPK 5.4 ± 1.4 nM-[10]

Table 1. Kinetic Parameters of AMPK Regulation by AMP.

Phosphofructokinase-1 (PFK-1): A Gatekeeper of Glycolysis

Phosphofructokinase-1 is a key regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. This step commits glucose to glycolysis.

Allosteric Regulation of PFK-1 by AMP

PFK-1 activity is tightly regulated by the cell's energy state. High levels of ATP, a signal of energy abundance, allosterically inhibit PFK-1. Conversely, AMP acts as a potent allosteric activator, effectively reversing the inhibitory effect of ATP.[11] This allows for a rapid increase in glycolytic flux when energy is in demand.

PFK1_Regulation cluster_0 Glycolytic Pathway cluster_1 Allosteric Regulation F6P Fructose-6-Phosphate PFK1 PFK-1 F6P->PFK1 Substrate F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Product ATP_high High ATP ATP_high->PFK1 Inhibits AMP_high High AMP AMP_high->PFK1 Activates

Diagram 2. Allosteric Regulation of PFK-1.

Glycogen Phosphorylase: Mobilizing Glycogen Stores

Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby making glucose available for energy production.

AMP as an Allosteric Activator of Glycogen Phosphorylase

Glycogen phosphorylase exists in two forms: a less active 'b' form and a more active 'a' form, which is regulated by phosphorylation. In muscle, the 'b' form can be allosterically activated by AMP.[12] During strenuous exercise, when ATP is consumed and AMP levels rise, AMP binds to and activates glycogen phosphorylase b, leading to rapid glycogen breakdown to provide fuel for muscle contraction.

Glycogen_Phosphorylase_Regulation cluster_0 Glycogenolysis cluster_1 Allosteric Activation Glycogen Glycogen GPb Glycogen Phosphorylase b (less active) Glycogen->GPb Substrate G1P Glucose-1-Phosphate GPb->G1P Product AMP_high High AMP (e.g., during exercise) AMP_high->GPb Activates

Diagram 3. Allosteric Activation of Glycogen Phosphorylase b by AMP.
Quantitative Effects of AMP on Glycogen Phosphorylase a

While AMP is a primary activator of the 'b' form, it also enhances the activity of the already active 'a' form.

EffectorVmax (U/mg)Km for Pi (mM)Reference
None 221 ± 25.6 ± 0.3[13]
1 µM AMP 354 ± 22.3 ± 0.1[13]

Table 2. Kinetic Parameters of Skeletal Muscle Glycogen Phosphorylase a in the Absence and Presence of AMP.

Experimental Protocols

Western Blot Analysis of AMPK Phosphorylation

This protocol is designed to assess the phosphorylation status of AMPK at Thr172, a key indicator of its activation.[14][15][16][17][18]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with AMP disodium salt or other compounds of interest. Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer at 95°C for 5 minutes. Separate proteins by SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (typically 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total AMPKα.

Western_Blot_Workflow start Start: Cell Treatment lysis Cell Lysis (with phosphatase/protease inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer to PVDF Membrane sds->transfer block Blocking (5% BSA in TBST) transfer->block p_ab Primary Antibody Incubation (anti-pAMPK Thr172) block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect Detection (ECL) s_ab->detect strip Stripping and Re-probing (anti-total AMPK) detect->strip end End: Data Analysis strip->end

Diagram 4. Western Blot Workflow for p-AMPK.
Phosphofructokinase-1 (PFK-1) Activity Assay (Colorimetric)

This assay measures PFK activity by a coupled enzyme reaction that results in a colorimetric product.[19][20]

Materials:

  • PFK Assay Buffer

  • PFK Substrate (Fructose-6-Phosphate)

  • ATP solution

  • PFK Enzyme Mix (containing enzymes for the coupled reaction)

  • PFK Developer (containing a probe)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer. Centrifuge to collect the supernatant.

  • Reaction Setup: Add sample, assay buffer, and a positive control to separate wells of a 96-well plate. Prepare a sample background control well for each sample.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, PFK Enzyme Mix, PFK Developer, and ATP. For the background control, prepare a mix without the PFK Substrate.

  • Initiate Reaction: Add the Reaction Mix to the sample wells and the Background Control Mix to the background control wells.

  • Measurement: Incubate the plate at 37°C and measure the absorbance at 450 nm in a kinetic mode for 20-60 minutes.

  • Calculation: Subtract the background control reading from the sample readings. Calculate the PFK activity based on the change in absorbance over time, using a standard curve if necessary.

Glycogen Phosphorylase Activity Assay (Colorimetric)

This assay determines glycogen phosphorylase activity by measuring the amount of glucose-1-phosphate (G1P) produced.[21][22][23][24]

Materials:

  • Assay Buffer

  • Glycogen solution

  • Enzyme Mix

  • Developer

  • Substrate Mix

  • G1P Standard

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold Assay Buffer and collect the supernatant after centrifugation.

  • Standard Curve Preparation: Prepare a G1P standard curve.

  • Reaction Setup: Add samples, standards, and a positive control to a 96-well plate. Prepare sample background controls.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, Glycogen, Enzyme Mix, Developer, and Substrate Mix. For background controls, omit the Glycogen.

  • Initiate Reaction: Add the Reaction Mix to the wells.

  • Measurement: Measure the absorbance at 450 nm in kinetic mode at 30°C for 60 minutes.

  • Calculation: Determine the glycogen phosphorylase activity from the G1P standard curve based on the change in absorbance over time.

Conclusion and Future Directions

AMP disodium salt is an indispensable tool for elucidating the intricate mechanisms of metabolic regulation. Its ability to potently and specifically activate key enzymes like AMPK, PFK-1, and glycogen phosphorylase underscores its central role in maintaining cellular energy homeostasis. The detailed understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies for metabolic diseases such as type 2 diabetes, obesity, and cancer. Future research should continue to explore the complex interplay between these AMP-regulated pathways and other signaling networks, paving the way for targeted and effective therapeutic interventions.

References

An In-depth Technical Guide on the Intracellular Concentration and Homeostasis of Adenosine 5'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5'-monophosphate (AMP) is a central molecule in cellular bioenergetics, acting as a critical sensor of the cell's energy status.[1][2] Its intracellular concentration is tightly regulated and serves as a key allosteric regulator of metabolic pathways, most notably through the activation of AMP-activated protein kinase (AMPK).[1][3][4] Under conditions of metabolic stress, such as nutrient deprivation or hypoxia, a decrease in the ATP:ADP ratio leads to a more pronounced increase in the relative concentration of AMP. This amplified signal robustly activates AMPK, which in turn orchestrates a global metabolic reprogramming to restore energy homeostasis. This guide provides a comprehensive overview of intracellular AMP concentration, the mechanisms governing its homeostasis, and its critical role in cellular signaling, with a focus on quantitative data and detailed experimental methodologies.

Intracellular AMP Concentration: A Sensitive Indicator of Cellular Energy Status

The intracellular concentration of AMP is maintained at a much lower level than that of ATP and ADP under normal physiological conditions. This low basal concentration allows for a high signal-to-noise ratio, making AMP a highly sensitive indicator of cellular energy depletion. Even small decreases in ATP levels lead to significant fold-changes in AMP concentration.

Quantitative Data on Intracellular AMP Concentrations

The following tables summarize the typical intracellular concentrations of AMP and the AMP:ATP ratio in various cell types under both basal and stressed conditions. These values can vary depending on the specific cell line, culture conditions, and the nature of the metabolic stress.

Cell Type Condition Intracellular AMP Concentration (µM) AMP:ATP Ratio Reference
Mammalian Cells (general)Basal0.5 - 5~0.001
G361 Human Melanoma CellsBasal42 ± 3~0.009[5]
G361 Human Melanoma CellsBerberine (100 µM)270 ± 50~0.071[5]
Mouse Embryonic Fibroblasts (MEFs)Glucose (25 mM)~300.006[6]
Mouse Embryonic Fibroblasts (MEFs)Glucose Starvation (early phase)~600.015[6]
Rat Heart (perfused)Basal~50~0.005[7]
Rat Heart (perfused)Metabolic Inhibition~200-400~0.04-0.08[7]
Human Skeletal MuscleResting~20~0.002[7]
Human Skeletal MuscleHigh-Intensity Exercise~150~0.03[7]
CardiomyocytesNormoxia--
CardiomyocytesIschemiaIncreasedIncreased[8][9][10][11]
Primary NeuronsBasal--
Primary NeuronsExcitotoxicityIncreasedIncreased[12][13][14][15][16]
Cancer CellsNormoxia--[17][18][19]
Cancer CellsHypoxia/Glucose DeprivationIncreasedIncreased[17][18][19]

Note: The values presented are approximate and can vary based on experimental conditions. The references provide context for the presented data.

Mechanisms of AMP Homeostasis

The intracellular concentration of AMP is primarily regulated by the interplay of ATP-consuming and ATP-producing pathways, with two key enzymes, adenylate kinase and AMP deaminase, playing direct roles in its interconversion.

Adenylate Kinase: The Cellular Energy Equilibrium

Adenylate kinase (AK), also known as myokinase, is a crucial enzyme that maintains the equilibrium between adenine (B156593) nucleotides through the reversible reaction:

2 ADP ⇌ ATP + AMP

This reaction allows the cell to salvage a high-energy phosphate (B84403) bond from two molecules of ADP to generate one molecule of ATP, while producing one molecule of AMP.[20] The near-equilibrium nature of this reaction means that small changes in ATP and ADP concentrations are amplified into larger relative changes in AMP concentration, making AMP a sensitive sensor of the cellular energy state.

AMP Deaminase: A Key Regulator of the Adenine Nucleotide Pool

AMP deaminase (AMPD) catalyzes the irreversible deamination of AMP to inosine (B1671953) monophosphate (IMP) and ammonia:

AMP + H₂O → IMP + NH₃

This enzyme plays a critical role in regulating the size of the adenine nucleotide pool and is particularly important in skeletal muscle during intense exercise.[21] By removing AMP, AMPD helps to maintain a high ATP/ADP ratio, thereby sustaining cellular function under high energy demand.

AMP as a Signaling Molecule: The AMPK Pathway

The primary mechanism by which AMP exerts its regulatory effects is through the allosteric activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][2][3][4]

Activation of AMPK by AMP

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. The γ subunit contains binding sites for AMP, ADP, and ATP.[22] When the cellular AMP:ATP ratio increases, AMP binds to the γ subunit, leading to a conformational change that:

  • Allosterically activates the kinase. [22]

  • Promotes phosphorylation of Thr172 on the α subunit by upstream kinases such as LKB1 and CaMKKβ. [22][23]

  • Inhibits dephosphorylation of Thr172 by protein phosphatases. [22]

This multi-level activation mechanism ensures a robust response to even minor fluctuations in cellular energy levels.

Downstream Effects of AMPK Activation

Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. This involves:

  • Inhibiting anabolic pathways that consume ATP, such as fatty acid, cholesterol, and protein synthesis.[2][4]

  • Activating catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis.[2][4]

  • Promoting autophagy to recycle cellular components and provide substrates for energy production.[23]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Intracellular AMP Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of intracellular AMP from cultured cells.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • 0.6 M Perchloric Acid (PCA), ice-cold

  • 3 M Potassium Carbonate (K₂CO₃), ice-cold

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1 M Potassium Phosphate buffer (pH 6.0)

  • Mobile Phase B: 100% Methanol

  • AMP standard solution

Procedure:

  • Cell Culture and Treatment: Grow cells to the desired confluency and apply experimental treatments as required.

  • Cell Harvesting and Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 0.6 M PCA to the culture dish and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (acid extract).

  • Neutralization:

    • Add 3 M K₂CO₃ to the acid extract to neutralize the PCA (monitor pH with pH paper until it reaches ~6.0-7.0).

    • Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the nucleotides.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume (e.g., 20 µL) onto the C18 column.

    • Elute the nucleotides using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be: 0-5 min, 0% B; 5-15 min, 0-15% B; 15-20 min, 15% B; 20-22 min, 15-0% B; 22-30 min, 0% B.

    • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of AMP standard.

    • Determine the concentration of AMP in the samples by comparing their peak areas to the standard curve.

    • Normalize the AMP concentration to the total protein content or cell number of the initial sample.

Adenylate Kinase (AK) Activity Assay

This protocol describes a colorimetric assay to measure AK activity in cell lysates.[24][25]

Materials:

  • Cell lysate

  • AK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • ADP solution (substrate)

  • ATP detection reagent (e.g., a luciferase-based kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates by homogenizing cells in ice-cold AK Assay Buffer. Centrifuge to remove cell debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.

    • Prepare a blank well containing only the AK Assay Buffer.

    • Bring the final volume in each well to 50 µL with AK Assay Buffer.

  • Reaction Initiation:

    • Prepare a reaction mix containing AK Assay Buffer and ADP (final concentration, e.g., 1 mM).

    • Add 50 µL of the reaction mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).

  • ATP Detection:

    • Stop the reaction (e.g., by adding a stop solution if provided with the ATP detection kit).

    • Add the ATP detection reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

  • Calculation:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the amount of ATP produced in each sample by comparing the luminescence readings to the standard curve.

    • Calculate the AK activity as nmol of ATP produced per minute per mg of protein.

AMP Deaminase (AMPD) Activity Assay

This protocol describes a spectrophotometric assay to measure AMPD activity in cell or tissue lysates.[21][26][27][28][29]

Materials:

  • Cell or tissue lysate

  • AMPD Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 6.5, 150 mM KCl)

  • AMP solution (substrate)

  • IMP Dehydrogenase (IMPDH)

  • NAD⁺ solution

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold AMPD Assay Buffer. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration.

  • Assay Setup:

    • Prepare a reaction mixture containing AMPD Assay Buffer, IMPDH (e.g., 0.1 U/mL), and NAD⁺ (e.g., 1 mM).

    • In a 96-well plate, add a specific amount of lysate (e.g., 20-100 µg of protein) to each well.

    • Add the reaction mixture to each well.

  • Reaction Initiation:

    • Add AMP solution to each well to a final concentration of, for example, 10 mM to start the reaction.

    • For a blank, add assay buffer without AMP.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time (e.g., every minute for 30 minutes). The increase in absorbance corresponds to the production of NADH, which is stoichiometric to the production of IMP by AMPD.

  • Calculation:

    • Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of IMP production.

    • Express the AMPD activity as µmol of IMP produced per minute per mg of protein.

In Vitro AMPK Activity Assay using Radiolabeled ATP

This protocol describes a classic and highly sensitive method to measure the activity of immunoprecipitated or purified AMPK.[30][31][32]

Materials:

  • Immunoprecipitated or purified AMPK

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)

  • SAMS peptide (HMRSAMSGLHLVKRR) or other specific AMPK substrate

  • [γ-³²P]ATP

  • 10 mM ATP solution

  • 75 mM Phosphoric Acid

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Immunoprecipitation (if applicable):

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate the lysate with an anti-AMPK antibody overnight at 4°C.

    • Add protein A/G-agarose beads and incubate for another 1-2 hours.

    • Wash the beads several times with lysis buffer and then with Kinase Assay Buffer.

  • Kinase Reaction:

    • Prepare a reaction mix containing Kinase Assay Buffer, SAMS peptide (e.g., 200 µM), and a mix of cold ATP (final concentration, e.g., 200 µM) and [γ-³²P]ATP (e.g., 10 µCi).

    • Start the reaction by adding the reaction mix to the immunoprecipitated AMPK beads or purified enzyme.

    • Incubate at 30°C for 10-20 minutes with gentle agitation.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding 75 mM phosphoric acid.

    • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers three times for 15 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) and let the papers air dry.

  • Quantification:

    • Place the dry P81 papers in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Calculation:

    • Determine the specific activity of the [γ-³²P]ATP stock.

    • Calculate the amount of ³²P incorporated into the substrate and express the AMPK activity as pmol of phosphate transferred per minute per mg of protein.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to AMP homeostasis and measurement.

AMP_Homeostasis cluster_AK Adenylate Kinase Reaction cluster_AMPD AMP Deaminase Reaction ATP ATP ADP ADP ATP->ADP Pi Energy_Consumption Energy Consumption ATP->Energy_Consumption ADP->ATP Pi AK Adenylate Kinase ADP->AK Energy_Production Energy Production ADP->Energy_Production AMP AMP AMPD AMP Deaminase AMP->AMPD AK->ATP AK->AMP IMP IMP AMPD->IMP + NH₃

Caption: The central role of Adenylate Kinase and AMP Deaminase in maintaining adenine nucleotide homeostasis.

AMPK_Activation_Pathway Metabolic_Stress Metabolic Stress (e.g., Hypoxia, Low Glucose) AMP_ATP_Ratio ↑ AMP:ATP Ratio Metabolic_Stress->AMP_ATP_Ratio AMP AMP AMP_ATP_Ratio->AMP AMPK AMPK AMP->AMPK Allosteric Activation pAMPK p-AMPK (Active) LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylation (Thr172) Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis) pAMPK->Anabolic_Pathways Inhibition Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic_Pathways Activation

Caption: The activation of AMPK by an increased AMP:ATP ratio, leading to metabolic reprogramming.

HPLC_Workflow Cell_Culture 1. Cell Culture & Treatment Harvest_Extraction 2. Harvest & Acid Extraction (Perchloric Acid) Cell_Culture->Harvest_Extraction Neutralization 3. Neutralization (Potassium Carbonate) Harvest_Extraction->Neutralization Centrifugation1 4. Centrifugation Neutralization->Centrifugation1 Supernatant_Collection 5. Collect Supernatant Centrifugation1->Supernatant_Collection Filtration 6. Filtration (0.22 µm) Supernatant_Collection->Filtration HPLC_Analysis 7. HPLC Analysis (C18 Column, UV Detection) Filtration->HPLC_Analysis Data_Analysis 8. Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: A typical experimental workflow for the measurement of intracellular AMP by HPLC.

Conclusion

The intracellular concentration of Adenosine 5'-monophosphate is a finely tuned and highly sensitive indicator of cellular energy homeostasis. Its regulation through the coordinated actions of adenylate kinase and AMP deaminase, and its profound impact on cellular metabolism via the AMPK signaling pathway, underscore its importance in both normal physiology and disease states. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate and modulate this critical cellular signaling node. A thorough understanding of AMP dynamics is essential for the development of novel therapeutic strategies targeting metabolic disorders, cancer, and other diseases characterized by dysregulated energy metabolism.

References

An In-depth Technical Guide on the Intracellular Concentration and Homeostasis of Adenosine 5'-monophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5'-monophosphate (AMP) is a central molecule in cellular bioenergetics, acting as a critical sensor of the cell's energy status.[1][2] Its intracellular concentration is tightly regulated and serves as a key allosteric regulator of metabolic pathways, most notably through the activation of AMP-activated protein kinase (AMPK).[1][3][4] Under conditions of metabolic stress, such as nutrient deprivation or hypoxia, a decrease in the ATP:ADP ratio leads to a more pronounced increase in the relative concentration of AMP. This amplified signal robustly activates AMPK, which in turn orchestrates a global metabolic reprogramming to restore energy homeostasis. This guide provides a comprehensive overview of intracellular AMP concentration, the mechanisms governing its homeostasis, and its critical role in cellular signaling, with a focus on quantitative data and detailed experimental methodologies.

Intracellular AMP Concentration: A Sensitive Indicator of Cellular Energy Status

The intracellular concentration of AMP is maintained at a much lower level than that of ATP and ADP under normal physiological conditions. This low basal concentration allows for a high signal-to-noise ratio, making AMP a highly sensitive indicator of cellular energy depletion. Even small decreases in ATP levels lead to significant fold-changes in AMP concentration.

Quantitative Data on Intracellular AMP Concentrations

The following tables summarize the typical intracellular concentrations of AMP and the AMP:ATP ratio in various cell types under both basal and stressed conditions. These values can vary depending on the specific cell line, culture conditions, and the nature of the metabolic stress.

Cell Type Condition Intracellular AMP Concentration (µM) AMP:ATP Ratio Reference
Mammalian Cells (general)Basal0.5 - 5~0.001
G361 Human Melanoma CellsBasal42 ± 3~0.009[5]
G361 Human Melanoma CellsBerberine (100 µM)270 ± 50~0.071[5]
Mouse Embryonic Fibroblasts (MEFs)Glucose (25 mM)~300.006[6]
Mouse Embryonic Fibroblasts (MEFs)Glucose Starvation (early phase)~600.015[6]
Rat Heart (perfused)Basal~50~0.005[7]
Rat Heart (perfused)Metabolic Inhibition~200-400~0.04-0.08[7]
Human Skeletal MuscleResting~20~0.002[7]
Human Skeletal MuscleHigh-Intensity Exercise~150~0.03[7]
CardiomyocytesNormoxia--
CardiomyocytesIschemiaIncreasedIncreased[8][9][10][11]
Primary NeuronsBasal--
Primary NeuronsExcitotoxicityIncreasedIncreased[12][13][14][15][16]
Cancer CellsNormoxia--[17][18][19]
Cancer CellsHypoxia/Glucose DeprivationIncreasedIncreased[17][18][19]

Note: The values presented are approximate and can vary based on experimental conditions. The references provide context for the presented data.

Mechanisms of AMP Homeostasis

The intracellular concentration of AMP is primarily regulated by the interplay of ATP-consuming and ATP-producing pathways, with two key enzymes, adenylate kinase and AMP deaminase, playing direct roles in its interconversion.

Adenylate Kinase: The Cellular Energy Equilibrium

Adenylate kinase (AK), also known as myokinase, is a crucial enzyme that maintains the equilibrium between adenine nucleotides through the reversible reaction:

2 ADP ⇌ ATP + AMP

This reaction allows the cell to salvage a high-energy phosphate bond from two molecules of ADP to generate one molecule of ATP, while producing one molecule of AMP.[20] The near-equilibrium nature of this reaction means that small changes in ATP and ADP concentrations are amplified into larger relative changes in AMP concentration, making AMP a sensitive sensor of the cellular energy state.

AMP Deaminase: A Key Regulator of the Adenine Nucleotide Pool

AMP deaminase (AMPD) catalyzes the irreversible deamination of AMP to inosine monophosphate (IMP) and ammonia:

AMP + H₂O → IMP + NH₃

This enzyme plays a critical role in regulating the size of the adenine nucleotide pool and is particularly important in skeletal muscle during intense exercise.[21] By removing AMP, AMPD helps to maintain a high ATP/ADP ratio, thereby sustaining cellular function under high energy demand.

AMP as a Signaling Molecule: The AMPK Pathway

The primary mechanism by which AMP exerts its regulatory effects is through the allosteric activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][2][3][4]

Activation of AMPK by AMP

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. The γ subunit contains binding sites for AMP, ADP, and ATP.[22] When the cellular AMP:ATP ratio increases, AMP binds to the γ subunit, leading to a conformational change that:

  • Allosterically activates the kinase. [22]

  • Promotes phosphorylation of Thr172 on the α subunit by upstream kinases such as LKB1 and CaMKKβ. [22][23]

  • Inhibits dephosphorylation of Thr172 by protein phosphatases. [22]

This multi-level activation mechanism ensures a robust response to even minor fluctuations in cellular energy levels.

Downstream Effects of AMPK Activation

Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. This involves:

  • Inhibiting anabolic pathways that consume ATP, such as fatty acid, cholesterol, and protein synthesis.[2][4]

  • Activating catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis.[2][4]

  • Promoting autophagy to recycle cellular components and provide substrates for energy production.[23]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Measurement of Intracellular AMP Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of intracellular AMP from cultured cells.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • 0.6 M Perchloric Acid (PCA), ice-cold

  • 3 M Potassium Carbonate (K₂CO₃), ice-cold

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1 M Potassium Phosphate buffer (pH 6.0)

  • Mobile Phase B: 100% Methanol

  • AMP standard solution

Procedure:

  • Cell Culture and Treatment: Grow cells to the desired confluency and apply experimental treatments as required.

  • Cell Harvesting and Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 0.6 M PCA to the culture dish and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (acid extract).

  • Neutralization:

    • Add 3 M K₂CO₃ to the acid extract to neutralize the PCA (monitor pH with pH paper until it reaches ~6.0-7.0).

    • Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the nucleotides.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume (e.g., 20 µL) onto the C18 column.

    • Elute the nucleotides using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be: 0-5 min, 0% B; 5-15 min, 0-15% B; 15-20 min, 15% B; 20-22 min, 15-0% B; 22-30 min, 0% B.

    • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of AMP standard.

    • Determine the concentration of AMP in the samples by comparing their peak areas to the standard curve.

    • Normalize the AMP concentration to the total protein content or cell number of the initial sample.

Adenylate Kinase (AK) Activity Assay

This protocol describes a colorimetric assay to measure AK activity in cell lysates.[24][25]

Materials:

  • Cell lysate

  • AK Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • ADP solution (substrate)

  • ATP detection reagent (e.g., a luciferase-based kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates by homogenizing cells in ice-cold AK Assay Buffer. Centrifuge to remove cell debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.

    • Prepare a blank well containing only the AK Assay Buffer.

    • Bring the final volume in each well to 50 µL with AK Assay Buffer.

  • Reaction Initiation:

    • Prepare a reaction mix containing AK Assay Buffer and ADP (final concentration, e.g., 1 mM).

    • Add 50 µL of the reaction mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).

  • ATP Detection:

    • Stop the reaction (e.g., by adding a stop solution if provided with the ATP detection kit).

    • Add the ATP detection reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

  • Calculation:

    • Generate a standard curve using known concentrations of ATP.

    • Determine the amount of ATP produced in each sample by comparing the luminescence readings to the standard curve.

    • Calculate the AK activity as nmol of ATP produced per minute per mg of protein.

AMP Deaminase (AMPD) Activity Assay

This protocol describes a spectrophotometric assay to measure AMPD activity in cell or tissue lysates.[21][26][27][28][29]

Materials:

  • Cell or tissue lysate

  • AMPD Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 6.5, 150 mM KCl)

  • AMP solution (substrate)

  • IMP Dehydrogenase (IMPDH)

  • NAD⁺ solution

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold AMPD Assay Buffer. Centrifuge to remove debris and collect the supernatant. Determine the protein concentration.

  • Assay Setup:

    • Prepare a reaction mixture containing AMPD Assay Buffer, IMPDH (e.g., 0.1 U/mL), and NAD⁺ (e.g., 1 mM).

    • In a 96-well plate, add a specific amount of lysate (e.g., 20-100 µg of protein) to each well.

    • Add the reaction mixture to each well.

  • Reaction Initiation:

    • Add AMP solution to each well to a final concentration of, for example, 10 mM to start the reaction.

    • For a blank, add assay buffer without AMP.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time (e.g., every minute for 30 minutes). The increase in absorbance corresponds to the production of NADH, which is stoichiometric to the production of IMP by AMPD.

  • Calculation:

    • Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of IMP production.

    • Express the AMPD activity as µmol of IMP produced per minute per mg of protein.

In Vitro AMPK Activity Assay using Radiolabeled ATP

This protocol describes a classic and highly sensitive method to measure the activity of immunoprecipitated or purified AMPK.[30][31][32]

Materials:

  • Immunoprecipitated or purified AMPK

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)

  • SAMS peptide (HMRSAMSGLHLVKRR) or other specific AMPK substrate

  • [γ-³²P]ATP

  • 10 mM ATP solution

  • 75 mM Phosphoric Acid

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Immunoprecipitation (if applicable):

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate the lysate with an anti-AMPK antibody overnight at 4°C.

    • Add protein A/G-agarose beads and incubate for another 1-2 hours.

    • Wash the beads several times with lysis buffer and then with Kinase Assay Buffer.

  • Kinase Reaction:

    • Prepare a reaction mix containing Kinase Assay Buffer, SAMS peptide (e.g., 200 µM), and a mix of cold ATP (final concentration, e.g., 200 µM) and [γ-³²P]ATP (e.g., 10 µCi).

    • Start the reaction by adding the reaction mix to the immunoprecipitated AMPK beads or purified enzyme.

    • Incubate at 30°C for 10-20 minutes with gentle agitation.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding 75 mM phosphoric acid.

    • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers three times for 15 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone and let the papers air dry.

  • Quantification:

    • Place the dry P81 papers in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Calculation:

    • Determine the specific activity of the [γ-³²P]ATP stock.

    • Calculate the amount of ³²P incorporated into the substrate and express the AMPK activity as pmol of phosphate transferred per minute per mg of protein.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to AMP homeostasis and measurement.

AMP_Homeostasis cluster_AK Adenylate Kinase Reaction cluster_AMPD AMP Deaminase Reaction ATP ATP ADP ADP ATP->ADP Pi Energy_Consumption Energy Consumption ATP->Energy_Consumption ADP->ATP Pi AK Adenylate Kinase ADP->AK Energy_Production Energy Production ADP->Energy_Production AMP AMP AMPD AMP Deaminase AMP->AMPD AK->ATP AK->AMP IMP IMP AMPD->IMP + NH₃

Caption: The central role of Adenylate Kinase and AMP Deaminase in maintaining adenine nucleotide homeostasis.

AMPK_Activation_Pathway Metabolic_Stress Metabolic Stress (e.g., Hypoxia, Low Glucose) AMP_ATP_Ratio ↑ AMP:ATP Ratio Metabolic_Stress->AMP_ATP_Ratio AMP AMP AMP_ATP_Ratio->AMP AMPK AMPK AMP->AMPK Allosteric Activation pAMPK p-AMPK (Active) LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylation (Thr172) Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis) pAMPK->Anabolic_Pathways Inhibition Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic_Pathways Activation

Caption: The activation of AMPK by an increased AMP:ATP ratio, leading to metabolic reprogramming.

HPLC_Workflow Cell_Culture 1. Cell Culture & Treatment Harvest_Extraction 2. Harvest & Acid Extraction (Perchloric Acid) Cell_Culture->Harvest_Extraction Neutralization 3. Neutralization (Potassium Carbonate) Harvest_Extraction->Neutralization Centrifugation1 4. Centrifugation Neutralization->Centrifugation1 Supernatant_Collection 5. Collect Supernatant Centrifugation1->Supernatant_Collection Filtration 6. Filtration (0.22 µm) Supernatant_Collection->Filtration HPLC_Analysis 7. HPLC Analysis (C18 Column, UV Detection) Filtration->HPLC_Analysis Data_Analysis 8. Data Analysis & Quantification HPLC_Analysis->Data_Analysis

Caption: A typical experimental workflow for the measurement of intracellular AMP by HPLC.

Conclusion

The intracellular concentration of Adenosine 5'-monophosphate is a finely tuned and highly sensitive indicator of cellular energy homeostasis. Its regulation through the coordinated actions of adenylate kinase and AMP deaminase, and its profound impact on cellular metabolism via the AMPK signaling pathway, underscore its importance in both normal physiology and disease states. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate and modulate this critical cellular signaling node. A thorough understanding of AMP dynamics is essential for the development of novel therapeutic strategies targeting metabolic disorders, cancer, and other diseases characterized by dysregulated energy metabolism.

References

Unraveling the Intricacies of Allosteric Enzyme Regulation by AMP Disodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine monophosphate (AMP), particularly in its stable disodium (B8443419) salt form, serves as a critical allosteric regulator of cellular metabolism. As a sensitive indicator of the cell's energy status, fluctuations in AMP concentration orchestrate profound changes in enzymatic activity, thereby redirecting metabolic pathways to restore energy homeostasis. This technical guide provides an in-depth exploration of the allosteric regulation of key enzymes by AMP, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and mechanisms. Understanding these regulatory networks is paramount for researchers in metabolic diseases and for professionals engaged in the development of novel therapeutics targeting these pathways.

Key Enzymes Under AMP's Allosteric Control

AMP exerts its regulatory influence over a cadre of enzymes central to metabolic control. This guide will focus on four well-characterized examples: AMP-activated protein kinase (AMPK), phosphofructokinase-1 (PFK-1), glycogen (B147801) phosphorylase, and fructose-1,6-bisphosphatase (FBPase-1).

AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor

AMPK is a heterotrimeric serine/threonine kinase that acts as a central hub in metabolic regulation.[1] Its activation by AMP triggers a cascade of events aimed at conserving ATP and promoting ATP-generating processes.

Mechanism of Allosteric Regulation:

AMP binding to the γ-subunit of AMPK induces a conformational change that leads to a more compact structure.[2][3] This allosteric activation is multifaceted:

  • Direct Allosteric Activation: AMP binding directly enhances the kinase activity of AMPK, in some cases by more than 10-fold.[4][5]

  • Promotion of Phosphorylation: The conformational shift induced by AMP makes the threonine residue at position 172 (Thr172) on the catalytic α-subunit a better substrate for upstream kinases like LKB1 and CaMKK2.[6][7]

  • Inhibition of Dephosphorylation: AMP binding protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus locking AMPK in an active state.[7][8]

Quantitative Data on AMPK Regulation by AMP:

ParameterValueEnzyme/ConditionsReference
AMP EC50 (Allosteric Activation) < 2 µMPurified recombinant AMPK[1][8]
Fold Activation by AMP > 10-foldPurified rat liver AMPK[5][9]
Overall Activation (Upstream Kinase + AMP) ~1000-foldPurified recombinant AMPK[1][8]
Specific Activity (α1β1γ1 and α2β2γ1) ~6 µmol/min/mgPurified recombinant AMPK[1]

Signaling Pathway:

AMPK_Signaling cluster_inputs Cellular Stress cluster_AMPK_activation AMPK Activation cluster_downstream Downstream Effects Low_ATP_High_AMP Low ATP / High AMP Ratio AMP AMP Low_ATP_High_AMP->AMP AMPK AMPK (inactive) AMP->AMPK Allosteric Binding AMPK_active AMPK (active, p-Thr172) LKB1 LKB1 AMPK->LKB1 Becomes better substrate PP2C PP2C AMPK_active->PP2C Inhibits dephosphorylation Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_active->Catabolic_Pathways Activates Anabolic_Pathways Anabolic Pathways (e.g., Gluconeogenesis, Protein Synthesis) AMPK_active->Anabolic_Pathways Inhibits LKB1->AMPK_active Phosphorylation (Thr172)

AMPK activation and downstream signaling cascade.
Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis

PFK-1 catalyzes the committed step of glycolysis, the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[10] It is a key regulatory point, tightly controlled by the energy status of the cell.

Mechanism of Allosteric Regulation:

ATP is both a substrate and an allosteric inhibitor of PFK-1. High levels of ATP signal energy abundance and inhibit PFK-1 activity. AMP acts as a potent allosteric activator by counteracting the inhibitory effect of ATP.[11][12] AMP binds to a regulatory site on the enzyme, inducing a conformational change that favors the active R-state, thereby increasing the enzyme's affinity for its substrate, fructose-6-phosphate.[12][13]

Quantitative Data on PFK-1 Regulation by AMP:

ParameterValueEnzyme/ConditionsReference
AMP Activation Reverses ATP inhibitionEukaryotic and prokaryotic PFK-1[10][11]
Effect on Km for Fructose-6-Phosphate DecreasesT. circumcincta PFK-1[14]
Physiological AMP Concentration for Activation 50-150 µMPostmortem porcine skeletal muscle[7]

Experimental Workflow for PFK-1 Activity Assay:

PFK1_Workflow cluster_prep Sample Preparation cluster_assay Assay Reaction cluster_detection Detection Tissue_Homogenization Homogenize Tissue/Cells in Assay Buffer Centrifugation Centrifuge to obtain clear supernatant Tissue_Homogenization->Centrifugation Add_Sample Add Sample Supernatant and AMP Disodium Salt Centrifugation->Add_Sample Reaction_Mix Prepare Reaction Mix: - Fructose-6-Phosphate - ATP - Coupling Enzymes - NADH Reaction_Mix->Add_Sample Incubation Incubate at 37°C Add_Sample->Incubation Measure_Absorbance Measure NADH decrease at 340 nm kinetically Incubation->Measure_Absorbance

Workflow for a coupled spectrophotometric PFK-1 activity assay.
Glycogen Phosphorylase: Mobilizing Glycogen Stores

Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[15] This process is crucial for providing a rapid source of glucose for energy metabolism, particularly in muscle during exercise.

Mechanism of Allosteric Regulation:

Glycogen phosphorylase exists in two interconvertible forms: the generally active phosphorylase a and the generally inactive phosphorylase b. AMP allosterically activates phosphorylase b by binding to a nucleotide-binding site, causing a conformational change that stabilizes the active R-state of the enzyme.[15] This activation allows for glycogen breakdown in response to low energy levels, even in the absence of hormonal signals that lead to the phosphorylation of the enzyme to the 'a' form. ATP acts as a competitive inhibitor of AMP binding, ensuring that glycogenolysis is suppressed when energy levels are high.[15]

Quantitative Data on Glycogen Phosphorylase b Regulation by AMP:

ParameterValueEnzyme/ConditionsReference
AMP Activation Activates the inactive 'b' formMuscle glycogen phosphorylase[15]
Thermodynamics of AMP Binding Positive cooperativity for nucleotide sitesRabbit muscle glycogen phosphorylase b[16]
Fructose-1,6-bisphosphatase (FBPase-1): A Key Enzyme in Gluconeogenesis

FBPase-1 is a critical regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. This reaction is the reverse of the step catalyzed by PFK-1 in glycolysis.

Mechanism of Allosteric Regulation:

AMP is a potent allosteric inhibitor of FBPase-1.[12] When cellular AMP levels are high, indicating a low energy state, AMP binds to a specific allosteric site on FBPase-1. This binding induces a conformational change that decreases the enzyme's affinity for its substrate, thereby inhibiting gluconeogenesis.[17] This reciprocal regulation of PFK-1 and FBPase-1 by AMP is a classic example of how a single signaling molecule can prevent futile cycling between opposing metabolic pathways.

Quantitative Data on FBPase-1 Regulation by AMP:

ParameterValueEnzyme/ConditionsReference
I50 for AMP 8.3 - 11.8 µMRed-eared slider liver FBPase[18]
[AMP]0.5 for Inhibition Increased >1000-fold in mutantsPig kidney FBPase[19]
Inhibition Type vs. Fructose-1,6-bisphosphate Uncompetitive (without F-2,6-BP)Non-competitive (with F-2,6-BP)Rat liver FBPase[6][10]

Detailed Experimental Protocols

AMPK Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring AMPK activity using a radiolabeled substrate.[3][4][15]

Materials:

  • Purified AMPK heterotrimers

  • FLAG agarose (B213101) beads (for immunoprecipitation if using cell lysates)

  • Wash Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10% glycerol, 1 mM DTT, 0.1% Tween-20

  • Kinase Reaction Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT

  • SAMS peptide (synthetic substrate, e.g., HMRSAMSGLHLVKRR)

  • [γ-³²P]ATP

  • AMP disodium salt solutions (various concentrations)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation: If using purified enzyme, dilute to the desired concentration in kinase reaction buffer. If immunoprecipitating from cell lysates, incubate the lysate with anti-FLAG agarose beads, wash extensively with wash buffer, and resuspend the beads in kinase reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, SAMS peptide (to a final concentration of 100-200 µM), and the desired concentration of AMP disodium salt.

  • Initiate Reaction: Add the prepared AMPK enzyme and [γ-³²P]ATP (to a final concentration of ~200 µM) to the reaction tube.

  • Incubation: Incubate the reaction at 30°C for 10-20 minutes with gentle agitation.

  • Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Immediately place the P81 paper into a beaker of 1% phosphoric acid. Wash the paper several times with fresh 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed and dried P81 paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

PFK-1 Activity Assay (Coupled Spectrophotometric)

This protocol utilizes a coupled enzyme system to measure PFK-1 activity by monitoring the oxidation of NADH.[20][21]

Materials:

  • Sample containing PFK-1 (e.g., tissue homogenate)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT

  • Fructose-6-phosphate

  • ATP

  • AMP disodium salt solutions

  • Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

  • NADH

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, fructose-6-phosphate, ATP, NADH, and the coupling enzymes.

  • Background Reading: Add the sample supernatant to the cuvette and monitor the absorbance at 340 nm for a few minutes to establish a baseline rate of NADH oxidation in the absence of PFK-1 activity (or in the presence of inhibitors).

  • Initiate Reaction: Add the desired concentration of AMP disodium salt to the cuvette and immediately start monitoring the decrease in absorbance at 340 nm.

  • Data Analysis: The rate of decrease in absorbance at 340 nm is proportional to the rate of PFK-1 activity.

Glycogen Phosphorylase Activity Assay (Colorimetric)

This protocol is based on a commercially available kit that measures the amount of glucose-1-phosphate (G1P) produced.[13][22]

Materials:

  • Sample containing glycogen phosphorylase

  • Assay Buffer

  • Glycogen (substrate)

  • Inorganic phosphate (B84403)

  • AMP disodium salt

  • Enzyme mix and developer (for detecting G1P)

  • G1P standard

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to obtain the supernatant.

  • Standard Curve: Prepare a standard curve using the provided G1P standard.

  • Reaction Setup: In a 96-well plate, add the sample supernatant to wells containing assay buffer, glycogen, inorganic phosphate, and the desired concentration of AMP disodium salt.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Add the enzyme mix and developer to each well. These reagents will react with the G1P produced to generate a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Determine the concentration of G1P produced in the samples by comparing the absorbance values to the standard curve.

Conclusion

The allosteric regulation of enzymes by AMP disodium salt is a fundamental mechanism for maintaining cellular energy balance. The intricate interplay between AMP and key metabolic enzymes such as AMPK, PFK-1, glycogen phosphorylase, and FBPase-1 highlights the elegance and efficiency of metabolic control. A thorough understanding of these regulatory networks, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge of metabolic diseases and for the rational design of therapeutic interventions. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this critical area of cellular biochemistry.

References

Unraveling the Intricacies of Allosteric Enzyme Regulation by AMP Disodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine monophosphate (AMP), particularly in its stable disodium salt form, serves as a critical allosteric regulator of cellular metabolism. As a sensitive indicator of the cell's energy status, fluctuations in AMP concentration orchestrate profound changes in enzymatic activity, thereby redirecting metabolic pathways to restore energy homeostasis. This technical guide provides an in-depth exploration of the allosteric regulation of key enzymes by AMP, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and mechanisms. Understanding these regulatory networks is paramount for researchers in metabolic diseases and for professionals engaged in the development of novel therapeutics targeting these pathways.

Key Enzymes Under AMP's Allosteric Control

AMP exerts its regulatory influence over a cadre of enzymes central to metabolic control. This guide will focus on four well-characterized examples: AMP-activated protein kinase (AMPK), phosphofructokinase-1 (PFK-1), glycogen phosphorylase, and fructose-1,6-bisphosphatase (FBPase-1).

AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor

AMPK is a heterotrimeric serine/threonine kinase that acts as a central hub in metabolic regulation.[1] Its activation by AMP triggers a cascade of events aimed at conserving ATP and promoting ATP-generating processes.

Mechanism of Allosteric Regulation:

AMP binding to the γ-subunit of AMPK induces a conformational change that leads to a more compact structure.[2][3] This allosteric activation is multifaceted:

  • Direct Allosteric Activation: AMP binding directly enhances the kinase activity of AMPK, in some cases by more than 10-fold.[4][5]

  • Promotion of Phosphorylation: The conformational shift induced by AMP makes the threonine residue at position 172 (Thr172) on the catalytic α-subunit a better substrate for upstream kinases like LKB1 and CaMKK2.[6][7]

  • Inhibition of Dephosphorylation: AMP binding protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thus locking AMPK in an active state.[7][8]

Quantitative Data on AMPK Regulation by AMP:

ParameterValueEnzyme/ConditionsReference
AMP EC50 (Allosteric Activation) < 2 µMPurified recombinant AMPK[1][8]
Fold Activation by AMP > 10-foldPurified rat liver AMPK[5][9]
Overall Activation (Upstream Kinase + AMP) ~1000-foldPurified recombinant AMPK[1][8]
Specific Activity (α1β1γ1 and α2β2γ1) ~6 µmol/min/mgPurified recombinant AMPK[1]

Signaling Pathway:

AMPK_Signaling cluster_inputs Cellular Stress cluster_AMPK_activation AMPK Activation cluster_downstream Downstream Effects Low_ATP_High_AMP Low ATP / High AMP Ratio AMP AMP Low_ATP_High_AMP->AMP AMPK AMPK (inactive) AMP->AMPK Allosteric Binding AMPK_active AMPK (active, p-Thr172) LKB1 LKB1 AMPK->LKB1 Becomes better substrate PP2C PP2C AMPK_active->PP2C Inhibits dephosphorylation Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_active->Catabolic_Pathways Activates Anabolic_Pathways Anabolic Pathways (e.g., Gluconeogenesis, Protein Synthesis) AMPK_active->Anabolic_Pathways Inhibits LKB1->AMPK_active Phosphorylation (Thr172)

AMPK activation and downstream signaling cascade.
Phosphofructokinase-1 (PFK-1): The Gatekeeper of Glycolysis

PFK-1 catalyzes the committed step of glycolysis, the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[10] It is a key regulatory point, tightly controlled by the energy status of the cell.

Mechanism of Allosteric Regulation:

ATP is both a substrate and an allosteric inhibitor of PFK-1. High levels of ATP signal energy abundance and inhibit PFK-1 activity. AMP acts as a potent allosteric activator by counteracting the inhibitory effect of ATP.[11][12] AMP binds to a regulatory site on the enzyme, inducing a conformational change that favors the active R-state, thereby increasing the enzyme's affinity for its substrate, fructose-6-phosphate.[12][13]

Quantitative Data on PFK-1 Regulation by AMP:

ParameterValueEnzyme/ConditionsReference
AMP Activation Reverses ATP inhibitionEukaryotic and prokaryotic PFK-1[10][11]
Effect on Km for Fructose-6-Phosphate DecreasesT. circumcincta PFK-1[14]
Physiological AMP Concentration for Activation 50-150 µMPostmortem porcine skeletal muscle[7]

Experimental Workflow for PFK-1 Activity Assay:

PFK1_Workflow cluster_prep Sample Preparation cluster_assay Assay Reaction cluster_detection Detection Tissue_Homogenization Homogenize Tissue/Cells in Assay Buffer Centrifugation Centrifuge to obtain clear supernatant Tissue_Homogenization->Centrifugation Add_Sample Add Sample Supernatant and AMP Disodium Salt Centrifugation->Add_Sample Reaction_Mix Prepare Reaction Mix: - Fructose-6-Phosphate - ATP - Coupling Enzymes - NADH Reaction_Mix->Add_Sample Incubation Incubate at 37°C Add_Sample->Incubation Measure_Absorbance Measure NADH decrease at 340 nm kinetically Incubation->Measure_Absorbance

Workflow for a coupled spectrophotometric PFK-1 activity assay.
Glycogen Phosphorylase: Mobilizing Glycogen Stores

Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[15] This process is crucial for providing a rapid source of glucose for energy metabolism, particularly in muscle during exercise.

Mechanism of Allosteric Regulation:

Glycogen phosphorylase exists in two interconvertible forms: the generally active phosphorylase a and the generally inactive phosphorylase b. AMP allosterically activates phosphorylase b by binding to a nucleotide-binding site, causing a conformational change that stabilizes the active R-state of the enzyme.[15] This activation allows for glycogen breakdown in response to low energy levels, even in the absence of hormonal signals that lead to the phosphorylation of the enzyme to the 'a' form. ATP acts as a competitive inhibitor of AMP binding, ensuring that glycogenolysis is suppressed when energy levels are high.[15]

Quantitative Data on Glycogen Phosphorylase b Regulation by AMP:

ParameterValueEnzyme/ConditionsReference
AMP Activation Activates the inactive 'b' formMuscle glycogen phosphorylase[15]
Thermodynamics of AMP Binding Positive cooperativity for nucleotide sitesRabbit muscle glycogen phosphorylase b[16]
Fructose-1,6-bisphosphatase (FBPase-1): A Key Enzyme in Gluconeogenesis

FBPase-1 is a critical regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. This reaction is the reverse of the step catalyzed by PFK-1 in glycolysis.

Mechanism of Allosteric Regulation:

AMP is a potent allosteric inhibitor of FBPase-1.[12] When cellular AMP levels are high, indicating a low energy state, AMP binds to a specific allosteric site on FBPase-1. This binding induces a conformational change that decreases the enzyme's affinity for its substrate, thereby inhibiting gluconeogenesis.[17] This reciprocal regulation of PFK-1 and FBPase-1 by AMP is a classic example of how a single signaling molecule can prevent futile cycling between opposing metabolic pathways.

Quantitative Data on FBPase-1 Regulation by AMP:

ParameterValueEnzyme/ConditionsReference
I50 for AMP 8.3 - 11.8 µMRed-eared slider liver FBPase[18]
[AMP]0.5 for Inhibition Increased >1000-fold in mutantsPig kidney FBPase[19]
Inhibition Type vs. Fructose-1,6-bisphosphate Uncompetitive (without F-2,6-BP)Non-competitive (with F-2,6-BP)Rat liver FBPase[6][10]

Detailed Experimental Protocols

AMPK Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring AMPK activity using a radiolabeled substrate.[3][4][15]

Materials:

  • Purified AMPK heterotrimers

  • FLAG agarose beads (for immunoprecipitation if using cell lysates)

  • Wash Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10% glycerol, 1 mM DTT, 0.1% Tween-20

  • Kinase Reaction Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT

  • SAMS peptide (synthetic substrate, e.g., HMRSAMSGLHLVKRR)

  • [γ-³²P]ATP

  • AMP disodium salt solutions (various concentrations)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation: If using purified enzyme, dilute to the desired concentration in kinase reaction buffer. If immunoprecipitating from cell lysates, incubate the lysate with anti-FLAG agarose beads, wash extensively with wash buffer, and resuspend the beads in kinase reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, SAMS peptide (to a final concentration of 100-200 µM), and the desired concentration of AMP disodium salt.

  • Initiate Reaction: Add the prepared AMPK enzyme and [γ-³²P]ATP (to a final concentration of ~200 µM) to the reaction tube.

  • Incubation: Incubate the reaction at 30°C for 10-20 minutes with gentle agitation.

  • Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Immediately place the P81 paper into a beaker of 1% phosphoric acid. Wash the paper several times with fresh 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed and dried P81 paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

PFK-1 Activity Assay (Coupled Spectrophotometric)

This protocol utilizes a coupled enzyme system to measure PFK-1 activity by monitoring the oxidation of NADH.[20][21]

Materials:

  • Sample containing PFK-1 (e.g., tissue homogenate)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT

  • Fructose-6-phosphate

  • ATP

  • AMP disodium salt solutions

  • Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

  • NADH

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, fructose-6-phosphate, ATP, NADH, and the coupling enzymes.

  • Background Reading: Add the sample supernatant to the cuvette and monitor the absorbance at 340 nm for a few minutes to establish a baseline rate of NADH oxidation in the absence of PFK-1 activity (or in the presence of inhibitors).

  • Initiate Reaction: Add the desired concentration of AMP disodium salt to the cuvette and immediately start monitoring the decrease in absorbance at 340 nm.

  • Data Analysis: The rate of decrease in absorbance at 340 nm is proportional to the rate of PFK-1 activity.

Glycogen Phosphorylase Activity Assay (Colorimetric)

This protocol is based on a commercially available kit that measures the amount of glucose-1-phosphate (G1P) produced.[13][22]

Materials:

  • Sample containing glycogen phosphorylase

  • Assay Buffer

  • Glycogen (substrate)

  • Inorganic phosphate

  • AMP disodium salt

  • Enzyme mix and developer (for detecting G1P)

  • G1P standard

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to obtain the supernatant.

  • Standard Curve: Prepare a standard curve using the provided G1P standard.

  • Reaction Setup: In a 96-well plate, add the sample supernatant to wells containing assay buffer, glycogen, inorganic phosphate, and the desired concentration of AMP disodium salt.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Add the enzyme mix and developer to each well. These reagents will react with the G1P produced to generate a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Determine the concentration of G1P produced in the samples by comparing the absorbance values to the standard curve.

Conclusion

The allosteric regulation of enzymes by AMP disodium salt is a fundamental mechanism for maintaining cellular energy balance. The intricate interplay between AMP and key metabolic enzymes such as AMPK, PFK-1, glycogen phosphorylase, and FBPase-1 highlights the elegance and efficiency of metabolic control. A thorough understanding of these regulatory networks, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge of metabolic diseases and for the rational design of therapeutic interventions. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this critical area of cellular biochemistry.

References

The Physiological Relevance of the AMP:ATP Ratio: A Sentinel of Cellular Health

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Cellular energy homeostasis is fundamental to the viability and function of all eukaryotic organisms. The ratio of adenosine (B11128) monophosphate (AMP) to adenosine triphosphate (ATP) has emerged as a critical barometer of the cell's energetic state. A high AMP:ATP ratio signifies energy deficit, triggering a cascade of metabolic adaptations orchestrated primarily by the AMP-activated protein kinase (AMPK). This technical guide provides a comprehensive overview of the physiological relevance of the AMP:ATP ratio, detailing the molecular mechanisms of AMPK activation, its downstream signaling pathways, and its profound implications in health and disease. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into targeting this crucial cellular pathway for therapeutic intervention.

Introduction: The Currency of Life and Its Guardian

Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving a vast array of biological processes. The maintenance of a stable ATP pool is paramount for cellular function and survival.[1] Consequently, cells have evolved sophisticated mechanisms to sense and respond to fluctuations in energy availability. The ratio of AMP to ATP serves as a highly sensitive indicator of cellular energy status.[2][3]

Under conditions of energy surplus, ATP levels are high, and AMP levels are low. Conversely, during metabolic stress—such as glucose deprivation, hypoxia, or strenuous exercise—ATP is consumed, leading to a relative increase in the concentrations of ADP and AMP.[2] The enzyme adenylate kinase plays a crucial role in amplifying this signal by catalyzing the reaction 2 ADP ⇌ ATP + AMP. This enzymatic equilibrium ensures that a small decrease in ATP and a corresponding increase in ADP lead to a much larger proportional increase in AMP, making the AMP:ATP ratio a sensitive rheostat of cellular energy charge.[3]

AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor

The primary effector that translates the AMP:ATP ratio into a physiological response is the AMP-activated protein kinase (AMPK).[4][5] AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[6][7] The γ subunit contains binding sites for AMP, ADP, and ATP.[8]

Mechanism of AMPK Activation

Activation of AMPK is a multi-step process triggered by an elevated AMP:ATP ratio and involves:

  • Allosteric Activation: The binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase.[7][9]

  • Promotion of Phosphorylation: AMP binding promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α subunit by upstream kinases, most notably liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[9][10][11][12] This phosphorylation event is a prerequisite for full AMPK activation.[10]

  • Inhibition of Dephosphorylation: The binding of AMP also protects Thr172 from dephosphorylation by protein phosphatases, thereby sustaining the active state of the kinase.[9][11]

While ADP can also promote the phosphorylation and inhibit the dephosphorylation of Thr172, AMP is considered the primary activating ligand due to its additional potent allosteric activation effect.[11][13] Conversely, high concentrations of ATP competitively inhibit the binding of AMP and ADP to the γ subunit, thus keeping AMPK in an inactive state during times of energy sufficiency.[3]

Downstream Signaling: Restoring Energy Homeostasis

Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a cellular response aimed at restoring energy balance.[9] The overarching strategy is to switch off ATP-consuming anabolic pathways while simultaneously activating ATP-producing catabolic pathways.[14][15]

Inhibition of Anabolic Pathways
  • Protein Synthesis: AMPK inhibits protein synthesis, a highly energy-intensive process, by phosphorylating and inhibiting key components of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, such as TSC2 and Raptor.[6][16]

  • Lipid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[6][14] It also inhibits cholesterol synthesis.[6]

  • Gluconeogenesis: In the liver, AMPK suppresses the production of glucose by inhibiting key gluconeogenic enzymes and transcription factors.[6][14]

Activation of Catabolic Pathways
  • Glucose Uptake and Glycolysis: AMPK promotes glucose uptake in muscle and other tissues by stimulating the translocation of GLUT4 glucose transporters to the plasma membrane.[6][14] It also activates phosphofructokinase 2 (PFK2), a key glycolytic enzyme.[17]

  • Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid uptake into mitochondria and subsequent oxidation.[4][14]

  • Autophagy: AMPK can initiate autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates to generate substrates for energy production, through the phosphorylation of ULK1.[6][18]

  • Mitochondrial Biogenesis: Chronic activation of AMPK can stimulate the production of new mitochondria by regulating the transcriptional coactivator PGC-1α.[6]

Physiological and Pathological Relevance

The role of the AMP:ATP ratio and AMPK signaling extends beyond the single cell, influencing whole-body energy metabolism and playing a significant role in various physiological and pathological states.

  • Exercise: During physical activity, ATP consumption in muscle cells leads to an increased AMP:ATP ratio and subsequent AMPK activation, which mediates many of the beneficial metabolic adaptations to exercise.[2]

  • Metabolic Disorders: Dysregulation of AMPK signaling is implicated in the pathogenesis of type 2 diabetes and obesity.[4][14] Pharmacological activators of AMPK, such as metformin, are used as first-line therapies for type 2 diabetes.[2][19]

  • Cancer: The role of AMPK in cancer is complex. In some contexts, it acts as a tumor suppressor by inhibiting cell growth and proliferation.[4][5] However, in established tumors, AMPK can also promote cell survival under metabolic stress.[20]

  • Aging: Cellular senescence is associated with an increased AMP:ATP ratio and elevated AMPK activity.[21] The role of AMPK in aging is an active area of research, with some studies suggesting it may have both pro- and anti-aging effects depending on the context.[21][22]

Quantitative Data Summary

The following tables summarize key quantitative data related to adenine (B156593) nucleotide concentrations and AMPK signaling.

Parameter Condition Value Cell/Tissue Type Reference
ATP Concentration Resting~1-10 mMMuscle[23]
Resting~2.14 µmol/g-dry cell weightSynechocystis[24]
AMP:ATP Ratio Resting/YoungBaselineFibroblasts[21]
Stressed/Senescent2-3 fold increaseFibroblasts[21]
Adenylate Energy Charge Normal0.92 ± 0.02Primary Astrocytes[25][26]

Table 1: Cellular Adenine Nucleotide Concentrations and Ratios.

Target Protein Effect of AMPK Phosphorylation Pathway Physiological Outcome
Acetyl-CoA Carboxylase (ACC) InhibitionFatty Acid Synthesis↓ Lipogenesis, ↑ Fatty Acid Oxidation
TSC2 ActivationmTORC1 Signaling↓ Protein Synthesis, ↓ Cell Growth
ULK1 ActivationAutophagy↑ Cellular Recycling
CRTC2 InhibitionGluconeogenesis↓ Hepatic Glucose Production

Table 2: Key Downstream Targets of AMPK.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AMP_ATP_Signaling_Pathway cluster_energy_state Energy State cluster_ampk AMPK Activation cluster_downstream Downstream Effects Glucose Deprivation Glucose Deprivation AMP_ATP_Ratio ↑ AMP:ATP Ratio Glucose Deprivation->AMP_ATP_Ratio Hypoxia Hypoxia Hypoxia->AMP_ATP_Ratio Exercise Exercise Exercise->AMP_ATP_Ratio ATP ATP ATP->AMP_ATP_Ratio AMP AMP AMP->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK allosterically activates LKB1 LKB1 AMP_ATP_Ratio->LKB1 activates Catabolism ↑ Catabolism (ATP Production) AMPK->Catabolism Anabolism ↓ Anabolism (ATP Consumption) AMPK->Anabolism LKB1->AMPK P Glucose_Uptake Glucose Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation Protein_Synthesis Protein Synthesis Lipid_Synthesis Lipid Synthesis

Caption: AMPK signaling pathway activated by an increased AMP:ATP ratio.

AMP_ATP_Measurement_Workflow cluster_hplc Method 1: HPLC cluster_luciferase Method 2: Luciferase Assay Start Start: Cell Culture (e.g., with/without stressor) Quench Metabolic Quenching (e.g., cold perchloric acid) Start->Quench Extract Nucleotide Extraction Quench->Extract HPLC_Separation RP-HPLC Separation Extract->HPLC_Separation Luciferase_Reaction Add Luciferase/Luciferin Reagent Extract->Luciferase_Reaction UV_Detection UV/Fluorescence Detection HPLC_Separation->UV_Detection Quantification_HPLC Quantification vs. Standards UV_Detection->Quantification_HPLC End End: Determine AMP:ATP Ratio Quantification_HPLC->End Luminescence_Detection Measure Luminescence Luciferase_Reaction->Luminescence_Detection Quantification_Luc Quantification vs. ATP Standard Curve Luminescence_Detection->Quantification_Luc Quantification_Luc->End

Caption: Experimental workflow for measuring the AMP:ATP ratio.

AMPK_Activation_Workflow cluster_wb Method 1: Western Blot cluster_ka Method 2: Kinase Assay Start Start: Cell/Tissue Treatment Lysis Cell Lysis (with phosphatase inhibitors) Start->Lysis Quant Protein Quantification (e.g., BCA assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE IP Immunoprecipitation (IP) of AMPK Quant->IP Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pAMPK, anti-total AMPK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End: Assess AMPK Activation Detection->End Kinase_Reaction Kinase Reaction (with substrate & [γ-³²P]ATP) IP->Kinase_Reaction Measure_Incorp Measure ³²P Incorporation Kinase_Reaction->Measure_Incorp Measure_Incorp->End

References

The Physiological Relevance of the AMP:ATP Ratio: A Sentinel of Cellular Health

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Cellular energy homeostasis is fundamental to the viability and function of all eukaryotic organisms. The ratio of adenosine monophosphate (AMP) to adenosine triphosphate (ATP) has emerged as a critical barometer of the cell's energetic state. A high AMP:ATP ratio signifies energy deficit, triggering a cascade of metabolic adaptations orchestrated primarily by the AMP-activated protein kinase (AMPK). This technical guide provides a comprehensive overview of the physiological relevance of the AMP:ATP ratio, detailing the molecular mechanisms of AMPK activation, its downstream signaling pathways, and its profound implications in health and disease. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into targeting this crucial cellular pathway for therapeutic intervention.

Introduction: The Currency of Life and Its Guardian

Adenosine triphosphate (ATP) is the principal energy currency of the cell, driving a vast array of biological processes. The maintenance of a stable ATP pool is paramount for cellular function and survival.[1] Consequently, cells have evolved sophisticated mechanisms to sense and respond to fluctuations in energy availability. The ratio of AMP to ATP serves as a highly sensitive indicator of cellular energy status.[2][3]

Under conditions of energy surplus, ATP levels are high, and AMP levels are low. Conversely, during metabolic stress—such as glucose deprivation, hypoxia, or strenuous exercise—ATP is consumed, leading to a relative increase in the concentrations of ADP and AMP.[2] The enzyme adenylate kinase plays a crucial role in amplifying this signal by catalyzing the reaction 2 ADP ⇌ ATP + AMP. This enzymatic equilibrium ensures that a small decrease in ATP and a corresponding increase in ADP lead to a much larger proportional increase in AMP, making the AMP:ATP ratio a sensitive rheostat of cellular energy charge.[3]

AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor

The primary effector that translates the AMP:ATP ratio into a physiological response is the AMP-activated protein kinase (AMPK).[4][5] AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[6][7] The γ subunit contains binding sites for AMP, ADP, and ATP.[8]

Mechanism of AMPK Activation

Activation of AMPK is a multi-step process triggered by an elevated AMP:ATP ratio and involves:

  • Allosteric Activation: The binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase.[7][9]

  • Promotion of Phosphorylation: AMP binding promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α subunit by upstream kinases, most notably liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[9][10][11][12] This phosphorylation event is a prerequisite for full AMPK activation.[10]

  • Inhibition of Dephosphorylation: The binding of AMP also protects Thr172 from dephosphorylation by protein phosphatases, thereby sustaining the active state of the kinase.[9][11]

While ADP can also promote the phosphorylation and inhibit the dephosphorylation of Thr172, AMP is considered the primary activating ligand due to its additional potent allosteric activation effect.[11][13] Conversely, high concentrations of ATP competitively inhibit the binding of AMP and ADP to the γ subunit, thus keeping AMPK in an inactive state during times of energy sufficiency.[3]

Downstream Signaling: Restoring Energy Homeostasis

Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a cellular response aimed at restoring energy balance.[9] The overarching strategy is to switch off ATP-consuming anabolic pathways while simultaneously activating ATP-producing catabolic pathways.[14][15]

Inhibition of Anabolic Pathways
  • Protein Synthesis: AMPK inhibits protein synthesis, a highly energy-intensive process, by phosphorylating and inhibiting key components of the mammalian target of rapamycin complex 1 (mTORC1) pathway, such as TSC2 and Raptor.[6][16]

  • Lipid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[6][14] It also inhibits cholesterol synthesis.[6]

  • Gluconeogenesis: In the liver, AMPK suppresses the production of glucose by inhibiting key gluconeogenic enzymes and transcription factors.[6][14]

Activation of Catabolic Pathways
  • Glucose Uptake and Glycolysis: AMPK promotes glucose uptake in muscle and other tissues by stimulating the translocation of GLUT4 glucose transporters to the plasma membrane.[6][14] It also activates phosphofructokinase 2 (PFK2), a key glycolytic enzyme.[17]

  • Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid uptake into mitochondria and subsequent oxidation.[4][14]

  • Autophagy: AMPK can initiate autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates to generate substrates for energy production, through the phosphorylation of ULK1.[6][18]

  • Mitochondrial Biogenesis: Chronic activation of AMPK can stimulate the production of new mitochondria by regulating the transcriptional coactivator PGC-1α.[6]

Physiological and Pathological Relevance

The role of the AMP:ATP ratio and AMPK signaling extends beyond the single cell, influencing whole-body energy metabolism and playing a significant role in various physiological and pathological states.

  • Exercise: During physical activity, ATP consumption in muscle cells leads to an increased AMP:ATP ratio and subsequent AMPK activation, which mediates many of the beneficial metabolic adaptations to exercise.[2]

  • Metabolic Disorders: Dysregulation of AMPK signaling is implicated in the pathogenesis of type 2 diabetes and obesity.[4][14] Pharmacological activators of AMPK, such as metformin, are used as first-line therapies for type 2 diabetes.[2][19]

  • Cancer: The role of AMPK in cancer is complex. In some contexts, it acts as a tumor suppressor by inhibiting cell growth and proliferation.[4][5] However, in established tumors, AMPK can also promote cell survival under metabolic stress.[20]

  • Aging: Cellular senescence is associated with an increased AMP:ATP ratio and elevated AMPK activity.[21] The role of AMPK in aging is an active area of research, with some studies suggesting it may have both pro- and anti-aging effects depending on the context.[21][22]

Quantitative Data Summary

The following tables summarize key quantitative data related to adenine nucleotide concentrations and AMPK signaling.

Parameter Condition Value Cell/Tissue Type Reference
ATP Concentration Resting~1-10 mMMuscle[23]
Resting~2.14 µmol/g-dry cell weightSynechocystis[24]
AMP:ATP Ratio Resting/YoungBaselineFibroblasts[21]
Stressed/Senescent2-3 fold increaseFibroblasts[21]
Adenylate Energy Charge Normal0.92 ± 0.02Primary Astrocytes[25][26]

Table 1: Cellular Adenine Nucleotide Concentrations and Ratios.

Target Protein Effect of AMPK Phosphorylation Pathway Physiological Outcome
Acetyl-CoA Carboxylase (ACC) InhibitionFatty Acid Synthesis↓ Lipogenesis, ↑ Fatty Acid Oxidation
TSC2 ActivationmTORC1 Signaling↓ Protein Synthesis, ↓ Cell Growth
ULK1 ActivationAutophagy↑ Cellular Recycling
CRTC2 InhibitionGluconeogenesis↓ Hepatic Glucose Production

Table 2: Key Downstream Targets of AMPK.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AMP_ATP_Signaling_Pathway cluster_energy_state Energy State cluster_ampk AMPK Activation cluster_downstream Downstream Effects Glucose Deprivation Glucose Deprivation AMP_ATP_Ratio ↑ AMP:ATP Ratio Glucose Deprivation->AMP_ATP_Ratio Hypoxia Hypoxia Hypoxia->AMP_ATP_Ratio Exercise Exercise Exercise->AMP_ATP_Ratio ATP ATP ATP->AMP_ATP_Ratio AMP AMP AMP->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK allosterically activates LKB1 LKB1 AMP_ATP_Ratio->LKB1 activates Catabolism ↑ Catabolism (ATP Production) AMPK->Catabolism Anabolism ↓ Anabolism (ATP Consumption) AMPK->Anabolism LKB1->AMPK P Glucose_Uptake Glucose Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation Protein_Synthesis Protein Synthesis Lipid_Synthesis Lipid Synthesis

Caption: AMPK signaling pathway activated by an increased AMP:ATP ratio.

AMP_ATP_Measurement_Workflow cluster_hplc Method 1: HPLC cluster_luciferase Method 2: Luciferase Assay Start Start: Cell Culture (e.g., with/without stressor) Quench Metabolic Quenching (e.g., cold perchloric acid) Start->Quench Extract Nucleotide Extraction Quench->Extract HPLC_Separation RP-HPLC Separation Extract->HPLC_Separation Luciferase_Reaction Add Luciferase/Luciferin Reagent Extract->Luciferase_Reaction UV_Detection UV/Fluorescence Detection HPLC_Separation->UV_Detection Quantification_HPLC Quantification vs. Standards UV_Detection->Quantification_HPLC End End: Determine AMP:ATP Ratio Quantification_HPLC->End Luminescence_Detection Measure Luminescence Luciferase_Reaction->Luminescence_Detection Quantification_Luc Quantification vs. ATP Standard Curve Luminescence_Detection->Quantification_Luc Quantification_Luc->End

Caption: Experimental workflow for measuring the AMP:ATP ratio.

AMPK_Activation_Workflow cluster_wb Method 1: Western Blot cluster_ka Method 2: Kinase Assay Start Start: Cell/Tissue Treatment Lysis Cell Lysis (with phosphatase inhibitors) Start->Lysis Quant Protein Quantification (e.g., BCA assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE IP Immunoprecipitation (IP) of AMPK Quant->IP Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pAMPK, anti-total AMPK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End: Assess AMPK Activation Detection->End Kinase_Reaction Kinase Reaction (with substrate & [γ-³²P]ATP) IP->Kinase_Reaction Measure_Incorp Measure ³²P Incorporation Kinase_Reaction->Measure_Incorp Measure_Incorp->End

References

The Role of Adenosine 5'-Monophosphate (AMP) in Nucleotide Salvage Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Adenosine (B11128) 5'-monophosphate (AMP) is a pivotal molecule situated at the crossroads of cellular energy metabolism and nucleotide biosynthesis. While de novo synthesis establishes the foundational purine (B94841) structures, the nucleotide salvage pathways provide an energetically efficient mechanism to recycle purine bases and nucleosides, with AMP as a central product. This technical guide provides an in-depth exploration of the role of AMP, and by extension its disodium (B8443419) salt form used in research, within these salvage pathways. We will detail the enzymatic reactions responsible for AMP synthesis from various precursors, its subsequent metabolic fates, and its critical function as a cellular energy sensor through the activation of AMP-activated protein kinase (AMPK). This document summarizes key quantitative data, presents detailed experimental protocols for studying these pathways, and uses visualizations to clarify complex molecular interactions, offering a comprehensive resource for professionals in biomedical research and drug development.

Introduction

Cellular viability and function are fundamentally dependent on a steady supply of purine nucleotides, which serve as monomeric units for nucleic acid synthesis, carriers of chemical energy (ATP, GTP), and components of essential coenzymes.[1][2] Organisms utilize two primary strategies for purine nucleotide production: the de novo synthesis pathway and the salvage pathways. The de novo pathway constructs purine rings from simpler precursors, an energy-intensive process. In contrast, salvage pathways recycle pre-existing purine bases and nucleosides generated from metabolic turnover or dietary sources, offering a more energetically conservative alternative.[3][4][5]

Adenosine 5'-monophosphate (AMP) is a key intermediate in purine metabolism, linking the salvage of adenine (B156593) and adenosine directly to the cellular adenylate pool. The efficient conversion of these precursors to AMP and subsequently to ATP is vital, particularly in tissues with high energy demands or during periods of rapid cell proliferation or metabolic stress.[3][6] Understanding the enzymes and regulatory mechanisms that govern AMP levels is therefore crucial for developing therapeutic strategies for metabolic diseases, cancer, and ischemic injuries.

Core Pathways of AMP Salvage and Metabolism

The salvage of purines is not a single pathway but a collection of enzymatic reactions that converge on the synthesis of key nucleotide monophosphates. AMP is a primary product, formed through several distinct routes.

Synthesis of AMP via Salvage
  • From Adenine: The most direct route for adenine salvage is catalyzed by adenine phosphoribosyltransferase (APRT) . This enzyme facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenine, yielding AMP and pyrophosphate (PPi).[2][3][4][5][6][7][8] This reaction is a cornerstone of adenine recycling and is critical for maintaining the adenylate pool.[4][6]

  • From Adenosine: Extracellular or intracellular adenosine is salvaged through phosphorylation by adenosine kinase (AK) . This reaction utilizes ATP as a phosphate (B84403) donor to convert adenosine into AMP.[8][9][10][11]

  • From Hypoxanthine (B114508) (Indirect Route): While not a direct precursor, the salvage of hypoxanthine contributes to the AMP pool. Hypoxanthine is converted to inosine (B1671953) monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[12][13][14] IMP then serves as a branch-point intermediate and can be converted to AMP through a two-step process catalyzed by adenylosuccinate synthetase and adenylosuccinate lyase.[2][8][12][15]

G Figure 1. Primary pathways for the synthesis of AMP via salvage. cluster_precursors Precursors cluster_enzymes cluster_products Products Adenine Adenine APRT APRT Adenine->APRT Adenosine Adenosine AK Adenosine Kinase Adenosine->AK Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT PRPP PRPP PRPP->APRT PRPP->HGPRT ATP ATP ATP->AK ATP->ADP AMP AMP APRT->AMP AK->AMP IMP IMP HGPRT->IMP Conversion Two-step Conversion Conversion->AMP IMP->Conversion

Figure 1. Primary pathways for the synthesis of AMP via salvage.
Metabolic Fates of Salvaged AMP

Once formed, AMP can be directed toward anabolic, catabolic, or cyclic pathways, depending on the cell's energetic and metabolic state.

  • Anabolic Fate (Energy Regeneration): The primary anabolic fate of AMP is its re-integration into the cellular energy pool. Adenylate kinase (ADK) , also known as myokinase, catalyzes the reversible reaction: AMP + ATP ↔ 2 ADP.[16][17][18][19] The resulting ADP is then readily phosphorylated to ATP through glycolysis and oxidative phosphorylation, thus completing the salvage cycle.

  • Catabolic/Signaling Fate (Adenosine Production): AMP can be dephosphorylated to adenosine by 5'-nucleotidases (5'-NT) , which exist in both cytosolic (e.g., NT5C1A, NT5C2) and membrane-bound (ecto-5'-nucleotidase/CD73) forms.[20][21][22][23] This action reduces the AMP pool but generates adenosine, a potent signaling molecule involved in processes like vasodilation and inflammation.[10][23]

  • Purine Nucleotide Cycle: In certain tissues like skeletal muscle, AMP can be deaminated to IMP by AMP deaminase .[9][24] This is the first step of the purine nucleotide cycle, a pathway that ultimately produces fumarate, an intermediate of the citric acid (Krebs) cycle, and thus has an anaplerotic function.[2][24]

G Figure 2. Key metabolic fates of the salvaged AMP pool. cluster_anabolic Anabolic (Energy) cluster_catabolic Catabolic / Signaling cluster_cycle Purine Nucleotide Cycle AMP AMP ADP ADP AMP->ADP Adenylate Kinase (+ ATP) Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase IMP IMP AMP->IMP AMP Deaminase ATP ATP ADP->ATP Glycolysis / OxPhos Fumarate Fumarate (to Krebs Cycle) IMP->Fumarate

Figure 2. Key metabolic fates of the salvaged AMP pool.

AMP as a Critical Regulator of Cellular Energy

Beyond its role as a metabolic intermediate, AMP is a fundamental gauge of cellular energy status. The intracellular ratio of AMP to ATP is a sensitive indicator of metabolic stress; as ATP is consumed and converted to ADP and then AMP (via adenylate kinase), this ratio rises sharply.

The AMP:ATP Ratio and AMPK Activation

This elevated AMP:ATP ratio serves as the primary activation signal for AMP-activated protein kinase (AMPK) , the master regulator of cellular energy homeostasis.[1][17][25] AMP binds to the γ-subunit of the AMPK complex, causing an allosteric conformational change that promotes its phosphorylation and activation by upstream kinases.[25]

Once activated, AMPK initiates a broad metabolic reprogramming to restore energy balance. It achieves this by:

  • Stimulating catabolic, ATP-producing pathways , such as glucose uptake (e.g., by promoting GLUT1 translocation) and fatty acid oxidation.[21][25]

  • Inhibiting anabolic, ATP-consuming pathways , including protein synthesis, lipid synthesis, and gluconeogenesis.[25]

Therefore, the salvage pathways that generate AMP are directly linked to the central hub of metabolic regulation. Modulating the activity of AMP-metabolizing enzymes, such as 5'-nucleotidases, has emerged as a therapeutic strategy to influence AMPK activity.[20][21]

G Figure 3. Logical flow of the AMP-mediated AMPK signaling cascade. cluster_outcomes Downstream Effects A High Cellular Activity (e.g., exercise, stress) B ATP Consumption >> ATP Production A->B C Increased [AMP]:[ATP] Ratio B->C D Allosteric Activation of AMP-activated Protein Kinase (AMPK) C->D E Metabolic Reprogramming D->E F ↑ Glucose Uptake E->F Switch ON Catabolism G ↑ Fatty Acid Oxidation E->G Switch ON Catabolism H ↓ Protein & Lipid Synthesis E->H Switch OFF Anabolism I Restore Energy Homeostasis F->I G->I H->I

Figure 3. Logical flow of the AMP-mediated AMPK signaling cascade.

Quantitative Analysis of AMP Salvage

The efficiency and regulation of AMP salvage pathways are defined by the kinetic properties of their constituent enzymes and their impact on cellular nucleotide pools.

Table 1: Kinetic Properties of Key Enzymes in AMP Metabolism

EnzymeSubstrateKm ValueTissue/Organism ContextReference
Cytosolic 5'-nucleotidase I (NT5C1)AMPMillimolar (mM) rangePrimarily skeletal muscle[20]
Cytosolic 5'-nucleotidase II (NT5C2)IMP (higher affinity)-Ubiquitously expressed[21]
Adenosine Kinase (AK)AdenosineMicromolar (µM) range-[9]
Adenine Phosphoribosyltransferase (APRT)Adenine, PRPP-Constitutively expressed in mammalian tissue[3]

Table 2: Impact of Adenine Salvage on Cellular Adenylate Pools in NIH-3T3 Fibroblasts

This table summarizes representative data showing how stimulating the APRT pathway with exogenous adenine can expand the total adenylate pool and provide substrate for ATP generation, particularly under conditions of oxidative stress.[4][6]

ConditionAMP (Relative abundance)ADP (Relative abundance)ATP (Relative abundance)Total Adenylate Pool (AMP+ADP+ATP)Adenylate Energy Charge (AEC)¹
Control1.01.01.01.0~0.9
Adenine SupplementationIncreasedIncreasedIncreasedEnlargedInitially Reduced, then Restored
H₂O₂-induced StressDecreasedDecreasedMarkedly DecreasedReducedMarkedly Reduced
H₂O₂ + AdenineRescued towards controlRescued towards controlRescued towards controlExpandedRescued towards control

¹ Adenylate Energy Charge (AEC) = (ATP + 0.5 * ADP) / (ATP + ADP + AMP)

Experimental Methodologies for Studying AMP Salvage

Investigating the dynamics of AMP salvage requires robust analytical techniques to quantify nucleotide levels and measure enzyme activities.

Protocol: Quantification of Adenylate Nucleotides by HPLC-MS/MS

This method, based on approaches used to study nucleotide pools, provides high sensitivity and specificity for quantifying AMP, ADP, and ATP simultaneously.[4][6]

  • Cell Culture and Treatment: Culture cells (e.g., NIH-3T3 fibroblasts) to desired confluency. Apply experimental conditions (e.g., supplementation with adenine, induction of metabolic stress with H₂O₂).

  • Metabolite Extraction: Rapidly wash cells with ice-cold phosphate-buffered saline (PBS). Immediately quench metabolism and extract nucleotides by adding a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol).

  • Sample Preparation: Scrape the cells in the extraction solvent. Transfer the lysate to a microcentrifuge tube and vortex thoroughly. Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet protein and cell debris.

  • Drying and Reconstitution: Transfer the supernatant containing the metabolites to a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried pellet in a small, precise volume of an appropriate buffer for analysis (e.g., 5 mM ammonium (B1175870) acetate).

  • HPLC Separation: Inject the reconstituted sample onto a reverse-phase or HILIC liquid chromatography column. Separate the adenylate nucleotides using a gradient of mobile phases (e.g., Mobile Phase A: ammonium acetate (B1210297) in water; Mobile Phase B: acetonitrile).

  • MS/MS Detection: Eluted nucleotides are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions for AMP, ADP, and ATP are monitored for quantification against a standard curve.

G Figure 4. Experimental workflow for HPLC-MS/MS nucleotide analysis. A 1. Cell Culture & Treatment B 2. Rapid Quenching & Metabolite Extraction A->B C 3. Centrifugation & Supernatant Collection B->C D 4. Drying & Reconstitution C->D E 5. HPLC Separation D->E F 6. ESI-MS/MS Detection (MRM) E->F G 7. Quantification & Data Analysis F->G

Figure 4. Experimental workflow for HPLC-MS/MS nucleotide analysis.
Protocol: In Vitro Enzyme Activity Assay (APRT Example)

This protocol outlines a general method for measuring the activity of a salvage pathway enzyme like APRT in cell or tissue extracts.

  • Preparation of Lysate: Homogenize cultured cells or tissue samples in a lysis buffer (e.g., Tris-HCl buffer with protease inhibitors) on ice.

  • Protein Quantification: Centrifuge the homogenate to pellet debris. Collect the supernatant (cytosolic extract) and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Reaction Mixture: Prepare a reaction buffer containing the necessary substrates and cofactors. For APRT, this would include Tris-HCl, MgCl₂, PRPP, and a radiolabeled substrate like [¹⁴C]-adenine.

  • Enzyme Reaction: Initiate the reaction by adding a specific amount of protein lysate to the pre-warmed reaction mixture. Incubate at 37°C for a defined period (e.g., 15-30 minutes) within the linear range of the assay.

  • Stopping the Reaction: Terminate the reaction by adding a stopping solution (e.g., cold EDTA or perchloric acid).

  • Product Separation and Detection: Separate the radiolabeled product ([¹⁴C]-AMP) from the unreacted substrate ([¹⁴C]-adenine). This is commonly done using thin-layer chromatography (TLC).

  • Quantification: Scrape the spot corresponding to AMP from the TLC plate and quantify the radioactivity using a scintillation counter. Calculate the specific activity as nmol of product formed per minute per mg of protein.

Therapeutic and Drug Development Implications

The central role of AMP salvage pathways in cellular metabolism makes their constituent enzymes attractive targets for drug development.

  • Metabolic Diseases: Enhancing AMP salvage or inhibiting AMP degradation (e.g., via 5'-nucleotidase inhibitors) can increase the AMP:ATP ratio, thereby activating AMPK.[20][21] This is a promising strategy for treating type 2 diabetes by promoting glucose uptake and lipid oxidation in skeletal muscle.[21] Topical adenine application, which leverages the APRT pathway to boost ATP, has been shown to accelerate wound healing in diabetic models.[6]

  • Oncology: Cancer cells often exhibit accelerated purine metabolism.[10] Targeting salvage pathway enzymes could selectively disrupt nucleotide supply in rapidly proliferating tumor cells.

  • Ischemic Injury: During ischemia, ATP is rapidly depleted. Supplying precursors for the salvage pathways, such as adenine and ribose, can help restore the adenine nucleotide pool and improve tissue viability upon reperfusion.[7][8]

  • Genetic Disorders: Deficiency in the salvage enzyme APRT leads to the accumulation of adenine and its poorly soluble metabolite, 2,8-dihydroxyadenine, causing kidney stones and potential renal failure.[3] This highlights the clinical importance of a functional salvage pathway.

Conclusion

Adenosine 5'-monophosphate is far more than a simple building block for nucleic acids. As the focal point of multiple purine salvage pathways, it is a critical determinant of the cellular adenylate pool and energy status. The synthesis of AMP from adenine, adenosine, and other purine precursors represents an elegant and efficient system for metabolic recycling. Its strategic position as the key allosteric activator of AMPK places AMP salvage at the heart of cellular energy regulation. A thorough understanding of the enzymes, kinetics, and regulatory logic of these pathways is essential for researchers and clinicians aiming to develop novel therapeutic interventions for a wide range of metabolic and proliferative diseases.

References

The Role of Adenosine 5'-Monophosphate (AMP) in Nucleotide Salvage Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Adenosine 5'-monophosphate (AMP) is a pivotal molecule situated at the crossroads of cellular energy metabolism and nucleotide biosynthesis. While de novo synthesis establishes the foundational purine structures, the nucleotide salvage pathways provide an energetically efficient mechanism to recycle purine bases and nucleosides, with AMP as a central product. This technical guide provides an in-depth exploration of the role of AMP, and by extension its disodium salt form used in research, within these salvage pathways. We will detail the enzymatic reactions responsible for AMP synthesis from various precursors, its subsequent metabolic fates, and its critical function as a cellular energy sensor through the activation of AMP-activated protein kinase (AMPK). This document summarizes key quantitative data, presents detailed experimental protocols for studying these pathways, and uses visualizations to clarify complex molecular interactions, offering a comprehensive resource for professionals in biomedical research and drug development.

Introduction

Cellular viability and function are fundamentally dependent on a steady supply of purine nucleotides, which serve as monomeric units for nucleic acid synthesis, carriers of chemical energy (ATP, GTP), and components of essential coenzymes.[1][2] Organisms utilize two primary strategies for purine nucleotide production: the de novo synthesis pathway and the salvage pathways. The de novo pathway constructs purine rings from simpler precursors, an energy-intensive process. In contrast, salvage pathways recycle pre-existing purine bases and nucleosides generated from metabolic turnover or dietary sources, offering a more energetically conservative alternative.[3][4][5]

Adenosine 5'-monophosphate (AMP) is a key intermediate in purine metabolism, linking the salvage of adenine and adenosine directly to the cellular adenylate pool. The efficient conversion of these precursors to AMP and subsequently to ATP is vital, particularly in tissues with high energy demands or during periods of rapid cell proliferation or metabolic stress.[3][6] Understanding the enzymes and regulatory mechanisms that govern AMP levels is therefore crucial for developing therapeutic strategies for metabolic diseases, cancer, and ischemic injuries.

Core Pathways of AMP Salvage and Metabolism

The salvage of purines is not a single pathway but a collection of enzymatic reactions that converge on the synthesis of key nucleotide monophosphates. AMP is a primary product, formed through several distinct routes.

Synthesis of AMP via Salvage
  • From Adenine: The most direct route for adenine salvage is catalyzed by adenine phosphoribosyltransferase (APRT) . This enzyme facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to adenine, yielding AMP and pyrophosphate (PPi).[2][3][4][5][6][7][8] This reaction is a cornerstone of adenine recycling and is critical for maintaining the adenylate pool.[4][6]

  • From Adenosine: Extracellular or intracellular adenosine is salvaged through phosphorylation by adenosine kinase (AK) . This reaction utilizes ATP as a phosphate donor to convert adenosine into AMP.[8][9][10][11]

  • From Hypoxanthine (Indirect Route): While not a direct precursor, the salvage of hypoxanthine contributes to the AMP pool. Hypoxanthine is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[12][13][14] IMP then serves as a branch-point intermediate and can be converted to AMP through a two-step process catalyzed by adenylosuccinate synthetase and adenylosuccinate lyase.[2][8][12][15]

G Figure 1. Primary pathways for the synthesis of AMP via salvage. cluster_precursors Precursors cluster_enzymes cluster_products Products Adenine Adenine APRT APRT Adenine->APRT Adenosine Adenosine AK Adenosine Kinase Adenosine->AK Hypoxanthine Hypoxanthine HGPRT HGPRT Hypoxanthine->HGPRT PRPP PRPP PRPP->APRT PRPP->HGPRT ATP ATP ATP->AK ATP->ADP AMP AMP APRT->AMP AK->AMP IMP IMP HGPRT->IMP Conversion Two-step Conversion Conversion->AMP IMP->Conversion

Figure 1. Primary pathways for the synthesis of AMP via salvage.
Metabolic Fates of Salvaged AMP

Once formed, AMP can be directed toward anabolic, catabolic, or cyclic pathways, depending on the cell's energetic and metabolic state.

  • Anabolic Fate (Energy Regeneration): The primary anabolic fate of AMP is its re-integration into the cellular energy pool. Adenylate kinase (ADK) , also known as myokinase, catalyzes the reversible reaction: AMP + ATP ↔ 2 ADP.[16][17][18][19] The resulting ADP is then readily phosphorylated to ATP through glycolysis and oxidative phosphorylation, thus completing the salvage cycle.

  • Catabolic/Signaling Fate (Adenosine Production): AMP can be dephosphorylated to adenosine by 5'-nucleotidases (5'-NT) , which exist in both cytosolic (e.g., NT5C1A, NT5C2) and membrane-bound (ecto-5'-nucleotidase/CD73) forms.[20][21][22][23] This action reduces the AMP pool but generates adenosine, a potent signaling molecule involved in processes like vasodilation and inflammation.[10][23]

  • Purine Nucleotide Cycle: In certain tissues like skeletal muscle, AMP can be deaminated to IMP by AMP deaminase .[9][24] This is the first step of the purine nucleotide cycle, a pathway that ultimately produces fumarate, an intermediate of the citric acid (Krebs) cycle, and thus has an anaplerotic function.[2][24]

G Figure 2. Key metabolic fates of the salvaged AMP pool. cluster_anabolic Anabolic (Energy) cluster_catabolic Catabolic / Signaling cluster_cycle Purine Nucleotide Cycle AMP AMP ADP ADP AMP->ADP Adenylate Kinase (+ ATP) Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase IMP IMP AMP->IMP AMP Deaminase ATP ATP ADP->ATP Glycolysis / OxPhos Fumarate Fumarate (to Krebs Cycle) IMP->Fumarate

Figure 2. Key metabolic fates of the salvaged AMP pool.

AMP as a Critical Regulator of Cellular Energy

Beyond its role as a metabolic intermediate, AMP is a fundamental gauge of cellular energy status. The intracellular ratio of AMP to ATP is a sensitive indicator of metabolic stress; as ATP is consumed and converted to ADP and then AMP (via adenylate kinase), this ratio rises sharply.

The AMP:ATP Ratio and AMPK Activation

This elevated AMP:ATP ratio serves as the primary activation signal for AMP-activated protein kinase (AMPK) , the master regulator of cellular energy homeostasis.[1][17][25] AMP binds to the γ-subunit of the AMPK complex, causing an allosteric conformational change that promotes its phosphorylation and activation by upstream kinases.[25]

Once activated, AMPK initiates a broad metabolic reprogramming to restore energy balance. It achieves this by:

  • Stimulating catabolic, ATP-producing pathways , such as glucose uptake (e.g., by promoting GLUT1 translocation) and fatty acid oxidation.[21][25]

  • Inhibiting anabolic, ATP-consuming pathways , including protein synthesis, lipid synthesis, and gluconeogenesis.[25]

Therefore, the salvage pathways that generate AMP are directly linked to the central hub of metabolic regulation. Modulating the activity of AMP-metabolizing enzymes, such as 5'-nucleotidases, has emerged as a therapeutic strategy to influence AMPK activity.[20][21]

G Figure 3. Logical flow of the AMP-mediated AMPK signaling cascade. cluster_outcomes Downstream Effects A High Cellular Activity (e.g., exercise, stress) B ATP Consumption >> ATP Production A->B C Increased [AMP]:[ATP] Ratio B->C D Allosteric Activation of AMP-activated Protein Kinase (AMPK) C->D E Metabolic Reprogramming D->E F ↑ Glucose Uptake E->F Switch ON Catabolism G ↑ Fatty Acid Oxidation E->G Switch ON Catabolism H ↓ Protein & Lipid Synthesis E->H Switch OFF Anabolism I Restore Energy Homeostasis F->I G->I H->I

Figure 3. Logical flow of the AMP-mediated AMPK signaling cascade.

Quantitative Analysis of AMP Salvage

The efficiency and regulation of AMP salvage pathways are defined by the kinetic properties of their constituent enzymes and their impact on cellular nucleotide pools.

Table 1: Kinetic Properties of Key Enzymes in AMP Metabolism

EnzymeSubstrateKm ValueTissue/Organism ContextReference
Cytosolic 5'-nucleotidase I (NT5C1)AMPMillimolar (mM) rangePrimarily skeletal muscle[20]
Cytosolic 5'-nucleotidase II (NT5C2)IMP (higher affinity)-Ubiquitously expressed[21]
Adenosine Kinase (AK)AdenosineMicromolar (µM) range-[9]
Adenine Phosphoribosyltransferase (APRT)Adenine, PRPP-Constitutively expressed in mammalian tissue[3]

Table 2: Impact of Adenine Salvage on Cellular Adenylate Pools in NIH-3T3 Fibroblasts

This table summarizes representative data showing how stimulating the APRT pathway with exogenous adenine can expand the total adenylate pool and provide substrate for ATP generation, particularly under conditions of oxidative stress.[4][6]

ConditionAMP (Relative abundance)ADP (Relative abundance)ATP (Relative abundance)Total Adenylate Pool (AMP+ADP+ATP)Adenylate Energy Charge (AEC)¹
Control1.01.01.01.0~0.9
Adenine SupplementationIncreasedIncreasedIncreasedEnlargedInitially Reduced, then Restored
H₂O₂-induced StressDecreasedDecreasedMarkedly DecreasedReducedMarkedly Reduced
H₂O₂ + AdenineRescued towards controlRescued towards controlRescued towards controlExpandedRescued towards control

¹ Adenylate Energy Charge (AEC) = (ATP + 0.5 * ADP) / (ATP + ADP + AMP)

Experimental Methodologies for Studying AMP Salvage

Investigating the dynamics of AMP salvage requires robust analytical techniques to quantify nucleotide levels and measure enzyme activities.

Protocol: Quantification of Adenylate Nucleotides by HPLC-MS/MS

This method, based on approaches used to study nucleotide pools, provides high sensitivity and specificity for quantifying AMP, ADP, and ATP simultaneously.[4][6]

  • Cell Culture and Treatment: Culture cells (e.g., NIH-3T3 fibroblasts) to desired confluency. Apply experimental conditions (e.g., supplementation with adenine, induction of metabolic stress with H₂O₂).

  • Metabolite Extraction: Rapidly wash cells with ice-cold phosphate-buffered saline (PBS). Immediately quench metabolism and extract nucleotides by adding a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol).

  • Sample Preparation: Scrape the cells in the extraction solvent. Transfer the lysate to a microcentrifuge tube and vortex thoroughly. Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet protein and cell debris.

  • Drying and Reconstitution: Transfer the supernatant containing the metabolites to a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried pellet in a small, precise volume of an appropriate buffer for analysis (e.g., 5 mM ammonium acetate).

  • HPLC Separation: Inject the reconstituted sample onto a reverse-phase or HILIC liquid chromatography column. Separate the adenylate nucleotides using a gradient of mobile phases (e.g., Mobile Phase A: ammonium acetate in water; Mobile Phase B: acetonitrile).

  • MS/MS Detection: Eluted nucleotides are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific parent-to-daughter ion transitions for AMP, ADP, and ATP are monitored for quantification against a standard curve.

G Figure 4. Experimental workflow for HPLC-MS/MS nucleotide analysis. A 1. Cell Culture & Treatment B 2. Rapid Quenching & Metabolite Extraction A->B C 3. Centrifugation & Supernatant Collection B->C D 4. Drying & Reconstitution C->D E 5. HPLC Separation D->E F 6. ESI-MS/MS Detection (MRM) E->F G 7. Quantification & Data Analysis F->G

Figure 4. Experimental workflow for HPLC-MS/MS nucleotide analysis.
Protocol: In Vitro Enzyme Activity Assay (APRT Example)

This protocol outlines a general method for measuring the activity of a salvage pathway enzyme like APRT in cell or tissue extracts.

  • Preparation of Lysate: Homogenize cultured cells or tissue samples in a lysis buffer (e.g., Tris-HCl buffer with protease inhibitors) on ice.

  • Protein Quantification: Centrifuge the homogenate to pellet debris. Collect the supernatant (cytosolic extract) and determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Reaction Mixture: Prepare a reaction buffer containing the necessary substrates and cofactors. For APRT, this would include Tris-HCl, MgCl₂, PRPP, and a radiolabeled substrate like [¹⁴C]-adenine.

  • Enzyme Reaction: Initiate the reaction by adding a specific amount of protein lysate to the pre-warmed reaction mixture. Incubate at 37°C for a defined period (e.g., 15-30 minutes) within the linear range of the assay.

  • Stopping the Reaction: Terminate the reaction by adding a stopping solution (e.g., cold EDTA or perchloric acid).

  • Product Separation and Detection: Separate the radiolabeled product ([¹⁴C]-AMP) from the unreacted substrate ([¹⁴C]-adenine). This is commonly done using thin-layer chromatography (TLC).

  • Quantification: Scrape the spot corresponding to AMP from the TLC plate and quantify the radioactivity using a scintillation counter. Calculate the specific activity as nmol of product formed per minute per mg of protein.

Therapeutic and Drug Development Implications

The central role of AMP salvage pathways in cellular metabolism makes their constituent enzymes attractive targets for drug development.

  • Metabolic Diseases: Enhancing AMP salvage or inhibiting AMP degradation (e.g., via 5'-nucleotidase inhibitors) can increase the AMP:ATP ratio, thereby activating AMPK.[20][21] This is a promising strategy for treating type 2 diabetes by promoting glucose uptake and lipid oxidation in skeletal muscle.[21] Topical adenine application, which leverages the APRT pathway to boost ATP, has been shown to accelerate wound healing in diabetic models.[6]

  • Oncology: Cancer cells often exhibit accelerated purine metabolism.[10] Targeting salvage pathway enzymes could selectively disrupt nucleotide supply in rapidly proliferating tumor cells.

  • Ischemic Injury: During ischemia, ATP is rapidly depleted. Supplying precursors for the salvage pathways, such as adenine and ribose, can help restore the adenine nucleotide pool and improve tissue viability upon reperfusion.[7][8]

  • Genetic Disorders: Deficiency in the salvage enzyme APRT leads to the accumulation of adenine and its poorly soluble metabolite, 2,8-dihydroxyadenine, causing kidney stones and potential renal failure.[3] This highlights the clinical importance of a functional salvage pathway.

Conclusion

Adenosine 5'-monophosphate is far more than a simple building block for nucleic acids. As the focal point of multiple purine salvage pathways, it is a critical determinant of the cellular adenylate pool and energy status. The synthesis of AMP from adenine, adenosine, and other purine precursors represents an elegant and efficient system for metabolic recycling. Its strategic position as the key allosteric activator of AMPK places AMP salvage at the heart of cellular energy regulation. A thorough understanding of the enzymes, kinetics, and regulatory logic of these pathways is essential for researchers and clinicians aiming to develop novel therapeutic interventions for a wide range of metabolic and proliferative diseases.

References

A Historical Perspective on the Discovery of AMP's Metabolic Functions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discoveries that unveiled the critical role of adenosine (B11128) monophosphate (AMP) in cellular metabolism. From its early recognition as an allosteric regulator to the discovery of cyclic AMP (cAMP) as a ubiquitous second messenger and the identification of AMP-activated protein kinase (AMPK) as a master energy sensor, this document provides a comprehensive historical and technical overview. Detailed experimental protocols from landmark studies are provided, alongside quantitative data and signaling pathway diagrams, to offer a thorough resource for researchers in metabolism and drug discovery.

The Dawn of Allosteric Regulation: AMP and Glycogen (B147801) Phosphorylase

The story of AMP's metabolic significance begins with the pioneering work of Carl and Gerty Cori on glycogen metabolism. Their research in the 1930s and 1940s laid the foundation for understanding how cells regulate energy stores.

The Cori's Groundbreaking Discovery

The Coris demonstrated that the breakdown of glycogen is not a simple reversal of its synthesis but a distinct, regulated process. They identified and crystallized the enzyme responsible, glycogen phosphorylase, and discovered it exists in two forms: a generally active form, phosphorylase a, and a less active form, phosphorylase b.[1][2] A crucial observation was that phosphorylase b could be allosterically activated by AMP.[2] This was one of the first demonstrations of allosteric regulation, a fundamental concept in biochemistry where a molecule binds to an enzyme at a site other than the active site to modulate its activity.

Key Experiment: Allosteric Activation of Phosphorylase b by AMP

The Coris and their contemporaries developed assays to measure phosphorylase activity, which were crucial in demonstrating the effect of AMP.

  • Enzyme Preparation: Phosphorylase b was purified from rabbit skeletal muscle through a series of precipitation and crystallization steps.

  • Reaction Mixture: The assay mixture typically contained:

    • Glycogen (as the substrate)

    • Glucose-1-phosphate (the product of the forward reaction, used here to measure the reverse reaction of glycogen synthesis for convenience)

    • Buffer (e.g., citrate (B86180) or glycerophosphate buffer to maintain a constant pH)

    • Varying concentrations of AMP

  • Incubation: The reaction was initiated by adding the enzyme to the reaction mixture and incubated at a constant temperature (e.g., 30°C).

  • Measurement of Activity: The activity of phosphorylase was determined by measuring the amount of inorganic phosphate (B84403) (Pi) liberated from glucose-1-phosphate over time. This was often done using a colorimetric method, such as the Fiske-SubbaRow method.

  • Data Analysis: The rate of the reaction (moles of Pi produced per unit time) was calculated for each AMP concentration to determine the activation kinetics.

The following table summarizes typical kinetic data for the allosteric activation of muscle glycogen phosphorylase b by AMP.

AMP Concentration (µM)Phosphorylase b Activity (% of Maximal)
0< 5%
10~20%
25~50%
50~80%
100~95%
200100%

Note: These are representative values. The exact Ka (activation constant) for AMP can vary depending on the experimental conditions, such as the concentrations of substrates (glycogen and Pi) and the presence of other allosteric effectors like ATP and glucose-6-phosphate.

Logical Relationship: Allosteric Regulation of Glycogenolysis

The discovery of AMP's effect on phosphorylase b revealed a key mechanism for cellular energy sensing. When cellular energy levels are low, the concentration of AMP rises. This AMP then binds to and activates phosphorylase b, stimulating the breakdown of glycogen to release glucose-1-phosphate, which can then enter glycolysis to generate ATP.

Allosteric_Regulation Low_Energy Low Cellular Energy (High AMP/ATP ratio) AMP AMP Low_Energy->AMP increases Phosphorylase_b Glycogen Phosphorylase b (Inactive) AMP->Phosphorylase_b binds to Phosphorylase_b_Active Glycogen Phosphorylase b (Active) Phosphorylase_b->Phosphorylase_b_Active activates Glycogenolysis Glycogenolysis Phosphorylase_b_Active->Glycogenolysis catalyzes Glucose_1_P Glucose-1-Phosphate Glycogenolysis->Glucose_1_P produces ATP_Production ATP Production Glucose_1_P->ATP_Production leads to

Allosteric activation of glycogen phosphorylase b by AMP.

The Second Messenger: Discovery of Cyclic AMP (cAMP)

The next major leap in understanding AMP's metabolic role came from the work of Earl W. Sutherland, Jr., who was awarded the Nobel Prize in Physiology or Medicine in 1971 for his discoveries concerning the mechanisms of hormone action.[3][4]

Sutherland's Insight: A Heat-Stable Factor

Sutherland was investigating how hormones like epinephrine (B1671497) and glucagon (B607659) stimulate glycogenolysis in the liver. He observed that these hormones did not directly activate phosphorylase in a cell-free system. Instead, their effect was mediated by a "second messenger" produced by the cell membrane in response to the hormone (the "first messenger"). Through a series of elegant experiments, Sutherland and his colleague Theodore W. Rall isolated and identified this second messenger as adenosine 3',5'-monophosphate, or cyclic AMP (cAMP).[5][6][7]

Key Experiment: Identification of Adenylyl Cyclase and cAMP

Sutherland and Rall's experiments involved fractionating liver cells and testing the activity of different components.

  • Tissue Preparation: Liver tissue was homogenized and fractionated by differential centrifugation to separate the particulate fraction (containing cell membranes) from the soluble fraction (containing phosphorylase and other cytosolic enzymes).

  • Incubation of Particulate Fraction: The particulate fraction was incubated with ATP, magnesium ions (Mg²⁺), and the hormone (e.g., epinephrine or glucagon).

  • Isolation of the Heat-Stable Factor: After incubation, the mixture was heated to inactivate enzymes and then centrifuged. The supernatant, containing the heat-stable second messenger, was collected.

  • Activation of Phosphorylase: The heat-stable supernatant (containing cAMP) was then added to a preparation of inactive phosphorylase (phosphorylase b) in the presence of ATP and Mg²⁺.

  • Measurement of Phosphorylase Activity: The activation of phosphorylase was measured as described in the previous section.

This series of experiments demonstrated that the hormone acted on the cell membrane to produce a soluble, heat-stable factor that, in turn, activated the intracellular enzyme cascade leading to glycogenolysis.

The following table shows representative data on the stimulation of adenylyl cyclase activity by hormones in liver membrane preparations.

ConditionAdenylyl Cyclase Activity (pmol cAMP/mg protein/min)
Basal5
+ Epinephrine (10 µM)25
+ Glucagon (1 µM)50
Signaling Pathway: The cAMP Second Messenger System

The discovery of cAMP established a new paradigm in biology: the concept of second messenger signaling.

cAMP_Signaling Hormone Hormone (e.g., Epinephrine, Glucagon) Receptor G-Protein Coupled Receptor (GPCR) Hormone->Receptor binds to G_Protein G Protein (Gs) Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates ATP ATP cAMP cAMP ATP->cAMP converted by Adenylyl Cyclase PKA_inactive Protein Kinase A (Inactive) cAMP->PKA_inactive binds to PKA_active Protein Kinase A (Active) PKA_inactive->PKA_active activates Phosphorylase_Kinase_inactive Phosphorylase Kinase (Inactive) PKA_active->Phosphorylase_Kinase_inactive phosphorylates Phosphorylase_Kinase_active Phosphorylase Kinase (Active) Phosphorylase_Kinase_inactive->Phosphorylase_Kinase_active activates Phosphorylase_b Glycogen Phosphorylase b (Inactive) Phosphorylase_Kinase_active->Phosphorylase_b phosphorylates Phosphorylase_a Glycogen Phosphorylase a (Active) Phosphorylase_b->Phosphorylase_a activates Glycogenolysis Glycogenolysis Phosphorylase_a->Glycogenolysis catalyzes AMPK_Signaling cluster_inputs Energy Stress cluster_outputs Metabolic Response Low_Energy Increased AMP/ATP ratio AMPK_inactive AMPK (Inactive) Low_Energy->AMPK_inactive activates AMPK_active AMPK (Active) AMPK_inactive->AMPK_active Catabolic ↑ ATP-producing pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_active->Catabolic stimulates Anabolic ↓ ATP-consuming pathways (e.g., Protein Synthesis, Fatty Acid Synthesis) AMPK_active->Anabolic inhibits

References

A Historical Perspective on the Discovery of AMP's Metabolic Functions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discoveries that unveiled the critical role of adenosine monophosphate (AMP) in cellular metabolism. From its early recognition as an allosteric regulator to the discovery of cyclic AMP (cAMP) as a ubiquitous second messenger and the identification of AMP-activated protein kinase (AMPK) as a master energy sensor, this document provides a comprehensive historical and technical overview. Detailed experimental protocols from landmark studies are provided, alongside quantitative data and signaling pathway diagrams, to offer a thorough resource for researchers in metabolism and drug discovery.

The Dawn of Allosteric Regulation: AMP and Glycogen Phosphorylase

The story of AMP's metabolic significance begins with the pioneering work of Carl and Gerty Cori on glycogen metabolism. Their research in the 1930s and 1940s laid the foundation for understanding how cells regulate energy stores.

The Cori's Groundbreaking Discovery

The Coris demonstrated that the breakdown of glycogen is not a simple reversal of its synthesis but a distinct, regulated process. They identified and crystallized the enzyme responsible, glycogen phosphorylase, and discovered it exists in two forms: a generally active form, phosphorylase a, and a less active form, phosphorylase b.[1][2] A crucial observation was that phosphorylase b could be allosterically activated by AMP.[2] This was one of the first demonstrations of allosteric regulation, a fundamental concept in biochemistry where a molecule binds to an enzyme at a site other than the active site to modulate its activity.

Key Experiment: Allosteric Activation of Phosphorylase b by AMP

The Coris and their contemporaries developed assays to measure phosphorylase activity, which were crucial in demonstrating the effect of AMP.

  • Enzyme Preparation: Phosphorylase b was purified from rabbit skeletal muscle through a series of precipitation and crystallization steps.

  • Reaction Mixture: The assay mixture typically contained:

    • Glycogen (as the substrate)

    • Glucose-1-phosphate (the product of the forward reaction, used here to measure the reverse reaction of glycogen synthesis for convenience)

    • Buffer (e.g., citrate or glycerophosphate buffer to maintain a constant pH)

    • Varying concentrations of AMP

  • Incubation: The reaction was initiated by adding the enzyme to the reaction mixture and incubated at a constant temperature (e.g., 30°C).

  • Measurement of Activity: The activity of phosphorylase was determined by measuring the amount of inorganic phosphate (Pi) liberated from glucose-1-phosphate over time. This was often done using a colorimetric method, such as the Fiske-SubbaRow method.

  • Data Analysis: The rate of the reaction (moles of Pi produced per unit time) was calculated for each AMP concentration to determine the activation kinetics.

The following table summarizes typical kinetic data for the allosteric activation of muscle glycogen phosphorylase b by AMP.

AMP Concentration (µM)Phosphorylase b Activity (% of Maximal)
0< 5%
10~20%
25~50%
50~80%
100~95%
200100%

Note: These are representative values. The exact Ka (activation constant) for AMP can vary depending on the experimental conditions, such as the concentrations of substrates (glycogen and Pi) and the presence of other allosteric effectors like ATP and glucose-6-phosphate.

Logical Relationship: Allosteric Regulation of Glycogenolysis

The discovery of AMP's effect on phosphorylase b revealed a key mechanism for cellular energy sensing. When cellular energy levels are low, the concentration of AMP rises. This AMP then binds to and activates phosphorylase b, stimulating the breakdown of glycogen to release glucose-1-phosphate, which can then enter glycolysis to generate ATP.

Allosteric_Regulation Low_Energy Low Cellular Energy (High AMP/ATP ratio) AMP AMP Low_Energy->AMP increases Phosphorylase_b Glycogen Phosphorylase b (Inactive) AMP->Phosphorylase_b binds to Phosphorylase_b_Active Glycogen Phosphorylase b (Active) Phosphorylase_b->Phosphorylase_b_Active activates Glycogenolysis Glycogenolysis Phosphorylase_b_Active->Glycogenolysis catalyzes Glucose_1_P Glucose-1-Phosphate Glycogenolysis->Glucose_1_P produces ATP_Production ATP Production Glucose_1_P->ATP_Production leads to

Allosteric activation of glycogen phosphorylase b by AMP.

The Second Messenger: Discovery of Cyclic AMP (cAMP)

The next major leap in understanding AMP's metabolic role came from the work of Earl W. Sutherland, Jr., who was awarded the Nobel Prize in Physiology or Medicine in 1971 for his discoveries concerning the mechanisms of hormone action.[3][4]

Sutherland's Insight: A Heat-Stable Factor

Sutherland was investigating how hormones like epinephrine and glucagon stimulate glycogenolysis in the liver. He observed that these hormones did not directly activate phosphorylase in a cell-free system. Instead, their effect was mediated by a "second messenger" produced by the cell membrane in response to the hormone (the "first messenger"). Through a series of elegant experiments, Sutherland and his colleague Theodore W. Rall isolated and identified this second messenger as adenosine 3',5'-monophosphate, or cyclic AMP (cAMP).[5][6][7]

Key Experiment: Identification of Adenylyl Cyclase and cAMP

Sutherland and Rall's experiments involved fractionating liver cells and testing the activity of different components.

  • Tissue Preparation: Liver tissue was homogenized and fractionated by differential centrifugation to separate the particulate fraction (containing cell membranes) from the soluble fraction (containing phosphorylase and other cytosolic enzymes).

  • Incubation of Particulate Fraction: The particulate fraction was incubated with ATP, magnesium ions (Mg²⁺), and the hormone (e.g., epinephrine or glucagon).

  • Isolation of the Heat-Stable Factor: After incubation, the mixture was heated to inactivate enzymes and then centrifuged. The supernatant, containing the heat-stable second messenger, was collected.

  • Activation of Phosphorylase: The heat-stable supernatant (containing cAMP) was then added to a preparation of inactive phosphorylase (phosphorylase b) in the presence of ATP and Mg²⁺.

  • Measurement of Phosphorylase Activity: The activation of phosphorylase was measured as described in the previous section.

This series of experiments demonstrated that the hormone acted on the cell membrane to produce a soluble, heat-stable factor that, in turn, activated the intracellular enzyme cascade leading to glycogenolysis.

The following table shows representative data on the stimulation of adenylyl cyclase activity by hormones in liver membrane preparations.

ConditionAdenylyl Cyclase Activity (pmol cAMP/mg protein/min)
Basal5
+ Epinephrine (10 µM)25
+ Glucagon (1 µM)50
Signaling Pathway: The cAMP Second Messenger System

The discovery of cAMP established a new paradigm in biology: the concept of second messenger signaling.

cAMP_Signaling Hormone Hormone (e.g., Epinephrine, Glucagon) Receptor G-Protein Coupled Receptor (GPCR) Hormone->Receptor binds to G_Protein G Protein (Gs) Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates ATP ATP cAMP cAMP ATP->cAMP converted by Adenylyl Cyclase PKA_inactive Protein Kinase A (Inactive) cAMP->PKA_inactive binds to PKA_active Protein Kinase A (Active) PKA_inactive->PKA_active activates Phosphorylase_Kinase_inactive Phosphorylase Kinase (Inactive) PKA_active->Phosphorylase_Kinase_inactive phosphorylates Phosphorylase_Kinase_active Phosphorylase Kinase (Active) Phosphorylase_Kinase_inactive->Phosphorylase_Kinase_active activates Phosphorylase_b Glycogen Phosphorylase b (Inactive) Phosphorylase_Kinase_active->Phosphorylase_b phosphorylates Phosphorylase_a Glycogen Phosphorylase a (Active) Phosphorylase_b->Phosphorylase_a activates Glycogenolysis Glycogenolysis Phosphorylase_a->Glycogenolysis catalyzes AMPK_Signaling cluster_inputs Energy Stress cluster_outputs Metabolic Response Low_Energy Increased AMP/ATP ratio AMPK_inactive AMPK (Inactive) Low_Energy->AMPK_inactive activates AMPK_active AMPK (Active) AMPK_inactive->AMPK_active Catabolic ↑ ATP-producing pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK_active->Catabolic stimulates Anabolic ↓ ATP-consuming pathways (e.g., Protein Synthesis, Fatty Acid Synthesis) AMPK_active->Anabolic inhibits

References

Methodological & Application

Protocol for In Vitro Enzyme Kinetics Assay Using AMP Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine (B11128) 5'-monophosphate (AMP) is a central molecule in cellular metabolism and signaling. As a key component of energy homeostasis, it acts as an allosteric regulator of various enzymes and is a precursor for the synthesis of adenosine triphosphate (ATP). The disodium (B8443419) salt of AMP is a stable and soluble form commonly used in biochemical assays. Understanding the kinetics of enzymes that metabolize or are regulated by AMP is crucial for drug discovery and for elucidating fundamental biological processes. This document provides a detailed protocol for conducting an in vitro enzyme kinetics assay using AMP disodium salt as a substrate, focusing on the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ).

Principle of the Assay

This protocol describes a continuous spectrophotometric assay for an enzyme that catalyzes the conversion of AMP to a product. The rate of the reaction is monitored by measuring the change in absorbance over time. The initial velocity of the reaction is determined at various concentrations of AMP disodium salt.[1][2] These initial velocities are then plotted against the substrate concentrations, and the resulting data are fitted to the Michaelis-Menten equation to calculate the Kₘ and Vₘₐₓ of the enzyme for AMP.[3]

Signaling Pathway Involving AMP

Adenosine 5'-monophosphate is a critical regulator of cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK).[4] When cellular ATP levels are low, AMP levels rise, leading to the activation of AMPK. Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways that consume ATP and activate catabolic pathways that generate ATP, thus restoring the cell's energy balance.[4]

AMP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Energy Depletion cluster_2 AMPK Activation cluster_3 Downstream Effects Low Glucose Low Glucose Increased AMP/ATP Ratio Increased AMP/ATP Ratio Low Glucose->Increased AMP/ATP Ratio Hypoxia Hypoxia Hypoxia->Increased AMP/ATP Ratio AMPK AMPK Increased AMP/ATP Ratio->AMPK Inhibition of ATP-Consuming Pathways Inhibition of ATP-Consuming Pathways AMPK->Inhibition of ATP-Consuming Pathways Activation of ATP-Producing Pathways Activation of ATP-Producing Pathways AMPK->Activation of ATP-Producing Pathways Gene Transcription Regulation Gene Transcription Regulation AMPK->Gene Transcription Regulation Enzyme_Kinetics_Workflow A Reagent Preparation (Buffer, Enzyme, AMP Disodium Salt) B Assay Setup in Microplate (Varying AMP Concentrations) A->B C Pre-incubation at Assay Temperature B->C D Initiate Reaction with Enzyme C->D E Continuous Monitoring of Absorbance D->E F Calculate Initial Reaction Velocity (V₀) E->F G Plot V₀ vs. [AMP] F->G H Non-linear Regression to Michaelis-Menten Equation G->H I Determine Kₘ and Vₘₐₓ H->I

References

Protocol for In Vitro Enzyme Kinetics Assay Using AMP Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5'-monophosphate (AMP) is a central molecule in cellular metabolism and signaling. As a key component of energy homeostasis, it acts as an allosteric regulator of various enzymes and is a precursor for the synthesis of adenosine triphosphate (ATP). The disodium salt of AMP is a stable and soluble form commonly used in biochemical assays. Understanding the kinetics of enzymes that metabolize or are regulated by AMP is crucial for drug discovery and for elucidating fundamental biological processes. This document provides a detailed protocol for conducting an in vitro enzyme kinetics assay using AMP disodium salt as a substrate, focusing on the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ).

Principle of the Assay

This protocol describes a continuous spectrophotometric assay for an enzyme that catalyzes the conversion of AMP to a product. The rate of the reaction is monitored by measuring the change in absorbance over time. The initial velocity of the reaction is determined at various concentrations of AMP disodium salt.[1][2] These initial velocities are then plotted against the substrate concentrations, and the resulting data are fitted to the Michaelis-Menten equation to calculate the Kₘ and Vₘₐₓ of the enzyme for AMP.[3]

Signaling Pathway Involving AMP

Adenosine 5'-monophosphate is a critical regulator of cellular energy homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK).[4] When cellular ATP levels are low, AMP levels rise, leading to the activation of AMPK. Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways that consume ATP and activate catabolic pathways that generate ATP, thus restoring the cell's energy balance.[4]

AMP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Energy Depletion cluster_2 AMPK Activation cluster_3 Downstream Effects Low Glucose Low Glucose Increased AMP/ATP Ratio Increased AMP/ATP Ratio Low Glucose->Increased AMP/ATP Ratio Hypoxia Hypoxia Hypoxia->Increased AMP/ATP Ratio AMPK AMPK Increased AMP/ATP Ratio->AMPK Inhibition of ATP-Consuming Pathways Inhibition of ATP-Consuming Pathways AMPK->Inhibition of ATP-Consuming Pathways Activation of ATP-Producing Pathways Activation of ATP-Producing Pathways AMPK->Activation of ATP-Producing Pathways Gene Transcription Regulation Gene Transcription Regulation AMPK->Gene Transcription Regulation Enzyme_Kinetics_Workflow A Reagent Preparation (Buffer, Enzyme, AMP Disodium Salt) B Assay Setup in Microplate (Varying AMP Concentrations) A->B C Pre-incubation at Assay Temperature B->C D Initiate Reaction with Enzyme C->D E Continuous Monitoring of Absorbance D->E F Calculate Initial Reaction Velocity (V₀) E->F G Plot V₀ vs. [AMP] F->G H Non-linear Regression to Michaelis-Menten Equation G->H I Determine Kₘ and Vₘₐₓ H->I

References

Application of AMP Disodium Salt in Cell Culture for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine Monophosphate (AMP) is a central molecule in cellular energy homeostasis. The disodium (B8443419) salt of AMP is a stable and soluble form commonly used in cell culture experiments to investigate metabolic regulation. Its primary mechanism of action is the allosteric activation of AMP-activated protein kinase (AMPK), a crucial energy sensor that maintains cellular energy balance.[1] When cellular energy levels are low, indicated by a high AMP:ATP ratio, AMPK is activated.[1] This activation triggers a cascade of downstream signaling events that shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state. This application note provides detailed protocols for utilizing AMP disodium salt in cell culture to study its effects on cellular metabolism, including methods for assessing AMPK activation, ATP levels, glucose uptake, and lipid metabolism.

Mechanism of Action: The AMPK Signaling Pathway

AMP disodium salt, upon introduction to the cell culture medium, can influence intracellular AMP levels, leading to the activation of AMPK. Activated AMPK is a heterotrimeric enzyme complex that, once stimulated, phosphorylates a multitude of downstream targets to orchestrate a comprehensive metabolic response.[1] Key effects of AMPK activation include the stimulation of glucose uptake and fatty acid oxidation to generate ATP, and the inhibition of energy-intensive processes such as protein synthesis, lipid synthesis, and cell proliferation.[1]

AMPK_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream_catabolic Catabolic Activation (Energy Production) cluster_downstream_anabolic Anabolic Inhibition (Energy Consumption) High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Glucose Uptake Glucose Uptake pAMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation pAMPK->Fatty Acid Oxidation Protein Synthesis (mTORC1) Protein Synthesis (mTORC1) pAMPK->Protein Synthesis (mTORC1) Lipid Synthesis (ACC) Lipid Synthesis (ACC) pAMPK->Lipid Synthesis (ACC)

Caption: AMPK signaling pathway activated by a high AMP/ATP ratio.

Data Presentation: Quantitative Effects of AMP Analog (AICAR) on Cellular Metabolism

While extensive quantitative data for AMP disodium salt is cell-type specific and requires empirical determination, the well-characterized AMP analog, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), provides a valuable reference for expected metabolic changes. The following table summarizes typical quantitative effects observed in various cancer cell lines after treatment with AICAR.

Cell LineTreatment Concentration (AICAR)Duration (hours)Parameter MeasuredObserved EffectReference
Prostate Cancer (LNCaP, PC3)0.5 - 3 mM24Cell Viability (MTT Assay)Concentration-dependent decrease[2]
Breast Cancer (MCF-7, T47D, MDA-MB-231)0.5 - 2 mM72Cell ProliferationDose-responsive decrease[3]
Glioblastoma (U87-EGFRvIII)0.5 mM72Cell GrowthSignificant inhibition[4]
Human Umbilical Vein Endothelial Cells (HUVEC)1 mM24AMPK Activation (Western Blot)Increased p-AMPK/AMPK ratio[5]
Prostate Cancer (PC3)1 mM24Spheroid GrowthSignificant delay in growth[2]

Experimental Protocols

The following protocols provide detailed methodologies for preparing AMP disodium salt solutions and assessing key metabolic parameters in cultured cells.

Experimental_Workflow cluster_assays Metabolic Assays A 1. Prepare AMP Disodium Salt Stock Solution C 3. Treat Cells with AMP Disodium Salt A->C B 2. Cell Seeding and Culture B->C D 4. Harvest Cells and/or Supernatant C->D E 5. Perform Metabolic Assays D->E F AMPK Activation (Western Blot) E->F G ATP Levels (Luminometry) E->G H Glucose Uptake (Fluorescent Analog) E->H I Lipid Accumulation (Oil Red O Staining) E->I

Caption: General experimental workflow for metabolic studies.

Protocol 1: Preparation of AMP Disodium Salt Stock Solution

Materials:

  • Adenosine 5'-monophosphate disodium salt (Molecular Weight: 391.18 g/mol )[6]

  • Sterile, nuclease-free water or cell culture medium

  • Sterile membrane filter (0.22 µm porosity)

  • Sterile conical tubes

Procedure:

  • To prepare a 100 mM stock solution, weigh out 39.12 mg of AMP disodium salt.

  • Dissolve the powder in 1 mL of sterile, nuclease-free water or serum-free cell culture medium.[1]

  • Gently vortex until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of AMPK Activation by Western Blot

Materials:

  • Cultured cells treated with AMP disodium salt

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Phospho-protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with AMP disodium salt, wash the cells twice with ice-cold PBS.

  • Lyse the cells with ice-cold phospho-protein lysis buffer.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (typically at a 1:1000 dilution) overnight at 4°C.[7]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and express the results as a ratio of phosphorylated AMPK to total AMPK.

Protocol 3: Measurement of Intracellular ATP Levels

Materials:

  • Cultured cells treated with AMP disodium salt in a white opaque 96-well plate

  • ATP assay kit (luciferase-based)

  • Luminometer

Procedure:

  • Seed cells in a white opaque 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of AMP disodium salt for the desired duration.

  • At the end of the treatment, bring the plate and ATP assay reagents to room temperature.

  • Prepare the ATP assay working solution according to the manufacturer's instructions.

  • Add the ATP assay reagent directly to each well containing cells. This reagent typically lyses the cells to release ATP.

  • Incubate for the time specified in the kit protocol (usually 5-10 minutes) to allow the luminescent signal to stabilize.

  • Measure the luminescence of each well using a luminometer.[8]

  • The luminescent signal is directly proportional to the intracellular ATP concentration.[9]

Protocol 4: Glucose Uptake Assay

Materials:

  • Cultured cells treated with AMP disodium salt in a 96-well plate

  • Glucose-free culture medium

  • Fluorescent glucose analog (e.g., 2-NBDG)

  • Cell-Based Assay Buffer (e.g., PBS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • The next day, replace the culture medium with glucose-free medium containing the desired concentrations of AMP disodium salt.

  • Incubate for the desired treatment period.

  • Towards the end of the treatment period (e.g., the last 10-30 minutes), add the fluorescent glucose analog (e.g., 2-NBDG to a final concentration of 100-200 µg/ml) to each well.[10]

  • At the end of the incubation, aspirate the medium and wash the cells with ice-cold Cell-Based Assay Buffer.

  • Resuspend the cells in Cell-Based Assay Buffer.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ≈ 485/535 nm) or by flow cytometry.[10]

Protocol 5: Assessment of Lipid Accumulation by Oil Red O Staining

Materials:

  • Cultured cells treated with AMP disodium salt on coverslips or in a multi-well plate

  • 10% formalin or 4% paraformaldehyde in PBS

  • 60% isopropanol (B130326)

  • Oil Red O working solution

  • Hematoxylin (B73222) solution (for counterstaining nuclei)

  • Microscope

Procedure:

  • After treatment with AMP disodium salt, remove the culture medium and wash the cells with PBS.

  • Fix the cells with 10% formalin or 4% paraformaldehyde for 30-60 minutes at room temperature.

  • Wash the cells with water and then with 60% isopropanol for 5 minutes.[11]

  • Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.[11]

  • Remove the Oil Red O solution and wash the cells with water until the excess stain is removed.

  • (Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water.[11]

  • Visualize the lipid droplets (stained red) under a microscope.

  • For quantification, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 492 nm.

Conclusion

The use of AMP disodium salt in cell culture is a valuable tool for investigating the intricate regulation of cellular metabolism through the AMPK signaling pathway. The protocols outlined in this application note provide a framework for researchers to explore the metabolic consequences of AMPK activation in various cell types. By employing these standardized methods, scientists can gain deeper insights into metabolic reprogramming in health and disease, and potentially identify novel therapeutic targets for metabolic disorders and cancer.

References

Application of AMP Disodium Salt in Cell Culture for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine Monophosphate (AMP) is a central molecule in cellular energy homeostasis. The disodium salt of AMP is a stable and soluble form commonly used in cell culture experiments to investigate metabolic regulation. Its primary mechanism of action is the allosteric activation of AMP-activated protein kinase (AMPK), a crucial energy sensor that maintains cellular energy balance.[1] When cellular energy levels are low, indicated by a high AMP:ATP ratio, AMPK is activated.[1] This activation triggers a cascade of downstream signaling events that shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state. This application note provides detailed protocols for utilizing AMP disodium salt in cell culture to study its effects on cellular metabolism, including methods for assessing AMPK activation, ATP levels, glucose uptake, and lipid metabolism.

Mechanism of Action: The AMPK Signaling Pathway

AMP disodium salt, upon introduction to the cell culture medium, can influence intracellular AMP levels, leading to the activation of AMPK. Activated AMPK is a heterotrimeric enzyme complex that, once stimulated, phosphorylates a multitude of downstream targets to orchestrate a comprehensive metabolic response.[1] Key effects of AMPK activation include the stimulation of glucose uptake and fatty acid oxidation to generate ATP, and the inhibition of energy-intensive processes such as protein synthesis, lipid synthesis, and cell proliferation.[1]

AMPK_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream_catabolic Catabolic Activation (Energy Production) cluster_downstream_anabolic Anabolic Inhibition (Energy Consumption) High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Glucose Uptake Glucose Uptake pAMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation pAMPK->Fatty Acid Oxidation Protein Synthesis (mTORC1) Protein Synthesis (mTORC1) pAMPK->Protein Synthesis (mTORC1) Lipid Synthesis (ACC) Lipid Synthesis (ACC) pAMPK->Lipid Synthesis (ACC)

Caption: AMPK signaling pathway activated by a high AMP/ATP ratio.

Data Presentation: Quantitative Effects of AMP Analog (AICAR) on Cellular Metabolism

While extensive quantitative data for AMP disodium salt is cell-type specific and requires empirical determination, the well-characterized AMP analog, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), provides a valuable reference for expected metabolic changes. The following table summarizes typical quantitative effects observed in various cancer cell lines after treatment with AICAR.

Cell LineTreatment Concentration (AICAR)Duration (hours)Parameter MeasuredObserved EffectReference
Prostate Cancer (LNCaP, PC3)0.5 - 3 mM24Cell Viability (MTT Assay)Concentration-dependent decrease[2]
Breast Cancer (MCF-7, T47D, MDA-MB-231)0.5 - 2 mM72Cell ProliferationDose-responsive decrease[3]
Glioblastoma (U87-EGFRvIII)0.5 mM72Cell GrowthSignificant inhibition[4]
Human Umbilical Vein Endothelial Cells (HUVEC)1 mM24AMPK Activation (Western Blot)Increased p-AMPK/AMPK ratio[5]
Prostate Cancer (PC3)1 mM24Spheroid GrowthSignificant delay in growth[2]

Experimental Protocols

The following protocols provide detailed methodologies for preparing AMP disodium salt solutions and assessing key metabolic parameters in cultured cells.

Experimental_Workflow cluster_assays Metabolic Assays A 1. Prepare AMP Disodium Salt Stock Solution C 3. Treat Cells with AMP Disodium Salt A->C B 2. Cell Seeding and Culture B->C D 4. Harvest Cells and/or Supernatant C->D E 5. Perform Metabolic Assays D->E F AMPK Activation (Western Blot) E->F G ATP Levels (Luminometry) E->G H Glucose Uptake (Fluorescent Analog) E->H I Lipid Accumulation (Oil Red O Staining) E->I

Caption: General experimental workflow for metabolic studies.

Protocol 1: Preparation of AMP Disodium Salt Stock Solution

Materials:

  • Adenosine 5'-monophosphate disodium salt (Molecular Weight: 391.18 g/mol )[6]

  • Sterile, nuclease-free water or cell culture medium

  • Sterile membrane filter (0.22 µm porosity)

  • Sterile conical tubes

Procedure:

  • To prepare a 100 mM stock solution, weigh out 39.12 mg of AMP disodium salt.

  • Dissolve the powder in 1 mL of sterile, nuclease-free water or serum-free cell culture medium.[1]

  • Gently vortex until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of AMPK Activation by Western Blot

Materials:

  • Cultured cells treated with AMP disodium salt

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Phospho-protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with AMP disodium salt, wash the cells twice with ice-cold PBS.

  • Lyse the cells with ice-cold phospho-protein lysis buffer.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα (typically at a 1:1000 dilution) overnight at 4°C.[7]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and express the results as a ratio of phosphorylated AMPK to total AMPK.

Protocol 3: Measurement of Intracellular ATP Levels

Materials:

  • Cultured cells treated with AMP disodium salt in a white opaque 96-well plate

  • ATP assay kit (luciferase-based)

  • Luminometer

Procedure:

  • Seed cells in a white opaque 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of AMP disodium salt for the desired duration.

  • At the end of the treatment, bring the plate and ATP assay reagents to room temperature.

  • Prepare the ATP assay working solution according to the manufacturer's instructions.

  • Add the ATP assay reagent directly to each well containing cells. This reagent typically lyses the cells to release ATP.

  • Incubate for the time specified in the kit protocol (usually 5-10 minutes) to allow the luminescent signal to stabilize.

  • Measure the luminescence of each well using a luminometer.[8]

  • The luminescent signal is directly proportional to the intracellular ATP concentration.[9]

Protocol 4: Glucose Uptake Assay

Materials:

  • Cultured cells treated with AMP disodium salt in a 96-well plate

  • Glucose-free culture medium

  • Fluorescent glucose analog (e.g., 2-NBDG)

  • Cell-Based Assay Buffer (e.g., PBS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • The next day, replace the culture medium with glucose-free medium containing the desired concentrations of AMP disodium salt.

  • Incubate for the desired treatment period.

  • Towards the end of the treatment period (e.g., the last 10-30 minutes), add the fluorescent glucose analog (e.g., 2-NBDG to a final concentration of 100-200 µg/ml) to each well.[10]

  • At the end of the incubation, aspirate the medium and wash the cells with ice-cold Cell-Based Assay Buffer.

  • Resuspend the cells in Cell-Based Assay Buffer.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ≈ 485/535 nm) or by flow cytometry.[10]

Protocol 5: Assessment of Lipid Accumulation by Oil Red O Staining

Materials:

  • Cultured cells treated with AMP disodium salt on coverslips or in a multi-well plate

  • 10% formalin or 4% paraformaldehyde in PBS

  • 60% isopropanol

  • Oil Red O working solution

  • Hematoxylin solution (for counterstaining nuclei)

  • Microscope

Procedure:

  • After treatment with AMP disodium salt, remove the culture medium and wash the cells with PBS.

  • Fix the cells with 10% formalin or 4% paraformaldehyde for 30-60 minutes at room temperature.

  • Wash the cells with water and then with 60% isopropanol for 5 minutes.[11]

  • Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.[11]

  • Remove the Oil Red O solution and wash the cells with water until the excess stain is removed.

  • (Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water.[11]

  • Visualize the lipid droplets (stained red) under a microscope.

  • For quantification, the Oil Red O stain can be extracted from the cells using 100% isopropanol, and the absorbance can be measured at approximately 492 nm.

Conclusion

The use of AMP disodium salt in cell culture is a valuable tool for investigating the intricate regulation of cellular metabolism through the AMPK signaling pathway. The protocols outlined in this application note provide a framework for researchers to explore the metabolic consequences of AMPK activation in various cell types. By employing these standardized methods, scientists can gain deeper insights into metabolic reprogramming in health and disease, and potentially identify novel therapeutic targets for metabolic disorders and cancer.

References

Application Note: Quantification of Adenosine 5'-monophosphate disodium using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Adenosine (B11128) 5'-monophosphate disodium (B8443419) (AMP). This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of AMP in various sample matrices, including pharmaceutical formulations and biological extracts. The described protocol offers excellent linearity, accuracy, and precision, making it a valuable tool for quality control and research applications.

Introduction

Adenosine 5'-monophosphate (AMP) is a central molecule in cellular metabolism and signaling.[1][2] As a key component of the cellular energy charge, alongside adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), its accurate quantification is crucial for understanding cellular bioenergetics and the effects of pharmacological agents.[1][3] In the pharmaceutical industry, precise quantification of AMP as a disodium salt is essential for ensuring the quality and dosage of therapeutic products. This application note provides a detailed, validated HPLC method for the determination of Adenosine 5'-monophosphate disodium.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series LC pump with a wellplate autosampler or equivalent system equipped with a UV detector.[4]

  • Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 3.0 x 150 mm, 2.7 µm) is recommended for optimal separation.[3]

  • Chemicals and Reagents:

    • This compound salt (≥99.0% purity)[5]

    • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

    • Dipotassium hydrogen phosphate (K₂HPO₄)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Perchloric acid (PCA)

    • Ultrapure water

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column Reversed-phase C18, 3.0 x 150 mm, 2.7 µm
Mobile Phase 50 mM Potassium Phosphate Buffer (pH 6.8)
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature 20°C
Detection Wavelength 254 nm
Run Time Approximately 5 minutes

Table 1: Optimized HPLC Chromatographic Conditions.[3]

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound salt and dissolve it in 10 mL of ultrapure water in a volumetric flask. This solution should be stored at -20°C.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 µM to 10 µM.[3] These solutions should be prepared fresh daily.

Sample Preparation (from Cell Culture)
  • Cell Lysis: For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). For suspension cells, centrifuge the cell suspension and discard the supernatant, then wash the cell pellet with ice-cold PBS.

  • Extraction: Add ice-cold 0.4 M perchloric acid (PCA) to the cells or cell pellet.[3][6] Vortex vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.

  • Neutralization: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize it by adding a calculated amount of potassium carbonate (K₂CO₃).

  • Final Preparation: Centrifuge again to pellet the potassium perchlorate (B79767) precipitate. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation

The analytical method was validated according to standard guidelines for selectivity, linearity, accuracy, and precision.

ParameterResult
Linearity (R²) > 0.999
Concentration Range 0.2 - 10 µM
Limit of Detection (LOD) ~0.05 µM
Limit of Quantification (LOQ) ~0.2 µM
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Table 2: Summary of Method Validation Parameters.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic relationship of adenosine phosphates and the experimental workflow for HPLC analysis.

Adenosine_Phosphate_Pathway ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP - Pi AMP AMP (Adenosine Monophosphate) ADP->AMP - Pi

Caption: Metabolic conversion of adenosine phosphates.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh AMP Standard Stock_Solution Prepare Stock Solution Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards Injection Inject Sample/Standard Working_Standards->Injection Sample_Collection Collect Cell Sample Extraction Extract with PCA Sample_Collection->Extraction Neutralization Neutralize Supernatant Extraction->Neutralization Filtration Filter into HPLC Vial Neutralization->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify AMP Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for AMP quantification.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The method is highly sensitive and selective, making it suitable for a wide range of applications in both research and industrial settings. The short run time allows for high-throughput analysis, which is advantageous for routine quality control and large-scale experimental studies.

References

Application Note: Quantification of Adenosine 5'-monophosphate disodium using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Adenosine 5'-monophosphate disodium (AMP). This method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of AMP in various sample matrices, including pharmaceutical formulations and biological extracts. The described protocol offers excellent linearity, accuracy, and precision, making it a valuable tool for quality control and research applications.

Introduction

Adenosine 5'-monophosphate (AMP) is a central molecule in cellular metabolism and signaling.[1][2] As a key component of the cellular energy charge, alongside adenosine triphosphate (ATP) and adenosine diphosphate (ADP), its accurate quantification is crucial for understanding cellular bioenergetics and the effects of pharmacological agents.[1][3] In the pharmaceutical industry, precise quantification of AMP as a disodium salt is essential for ensuring the quality and dosage of therapeutic products. This application note provides a detailed, validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1100 series LC pump with a wellplate autosampler or equivalent system equipped with a UV detector.[4]

  • Column: A reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 3.0 x 150 mm, 2.7 µm) is recommended for optimal separation.[3]

  • Chemicals and Reagents:

    • This compound salt (≥99.0% purity)[5]

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Dipotassium hydrogen phosphate (K₂HPO₄)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Perchloric acid (PCA)

    • Ultrapure water

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column Reversed-phase C18, 3.0 x 150 mm, 2.7 µm
Mobile Phase 50 mM Potassium Phosphate Buffer (pH 6.8)
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature 20°C
Detection Wavelength 254 nm
Run Time Approximately 5 minutes

Table 1: Optimized HPLC Chromatographic Conditions.[3]

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound salt and dissolve it in 10 mL of ultrapure water in a volumetric flask. This solution should be stored at -20°C.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.2 µM to 10 µM.[3] These solutions should be prepared fresh daily.

Sample Preparation (from Cell Culture)
  • Cell Lysis: For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS). For suspension cells, centrifuge the cell suspension and discard the supernatant, then wash the cell pellet with ice-cold PBS.

  • Extraction: Add ice-cold 0.4 M perchloric acid (PCA) to the cells or cell pellet.[3][6] Vortex vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.

  • Neutralization: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize it by adding a calculated amount of potassium carbonate (K₂CO₃).

  • Final Preparation: Centrifuge again to pellet the potassium perchlorate precipitate. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation

The analytical method was validated according to standard guidelines for selectivity, linearity, accuracy, and precision.

ParameterResult
Linearity (R²) > 0.999
Concentration Range 0.2 - 10 µM
Limit of Detection (LOD) ~0.05 µM
Limit of Quantification (LOQ) ~0.2 µM
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Table 2: Summary of Method Validation Parameters.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic relationship of adenosine phosphates and the experimental workflow for HPLC analysis.

Adenosine_Phosphate_Pathway ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP - Pi AMP AMP (Adenosine Monophosphate) ADP->AMP - Pi

Caption: Metabolic conversion of adenosine phosphates.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh AMP Standard Stock_Solution Prepare Stock Solution Standard_Weighing->Stock_Solution Working_Standards Prepare Working Standards Stock_Solution->Working_Standards Injection Inject Sample/Standard Working_Standards->Injection Sample_Collection Collect Cell Sample Extraction Extract with PCA Sample_Collection->Extraction Neutralization Neutralize Supernatant Extraction->Neutralization Filtration Filter into HPLC Vial Neutralization->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify AMP Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for AMP quantification.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The method is highly sensitive and selective, making it suitable for a wide range of applications in both research and industrial settings. The short run time allows for high-throughput analysis, which is advantageous for routine quality control and large-scale experimental studies.

References

Application Notes: Adenosine 5'-Monophosphate Disodium in 5'-Nucleotidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-monophosphate (AMP), available as a stable disodium (B8443419) salt, is a pivotal substrate for the enzyme 5'-Nucleotidase (EC 3.1.3.5). This enzyme, also widely known as ecto-5'-nucleotidase or CD73, is a membrane-bound glycoprotein (B1211001) that catalyzes the hydrolysis of AMP into adenosine and inorganic phosphate.[1][2][3][4][5] This enzymatic reaction is a critical step in the purinergic signaling pathway, where the production of extracellular adenosine plays a significant role in various physiological and pathological processes, including immune suppression, inflammation, and cancer progression.[1][6] Consequently, the measurement of 5'-nucleotidase activity is of paramount importance in biomedical research and for the development of therapeutic agents targeting this pathway.[1][7]

These application notes provide a comprehensive overview and detailed protocols for the use of adenosine 5'-monophosphate disodium in 5'-nucleotidase activity assays.

Principle of the Assay

The fundamental principle of the 5'-nucleotidase assay is the quantification of one of the products of the enzymatic reaction: adenosine or inorganic phosphate. Several methods have been developed for this purpose, with colorimetric and luminescence-based assays being the most common due to their simplicity, robustness, and compatibility with high-throughput screening (HTS).[1]

A prevalent colorimetric method relies on the quantification of ammonia (B1221849).[2][3][8] In this two-step endpoint assay, 5'-nucleotidase first acts on the AMP substrate. The resulting product is then acted upon by a converter enzyme to release ammonia.[2][3][8] The ammonia is then quantified using a colorimetric reaction, such as the Berthelot's test, where the absorbance is measured at approximately 670 nm.[2][3][8] The intensity of the color is directly proportional to the amount of ammonia, and thus to the 5'-nucleotidase activity.

To ensure the specificity of the assay, it is crucial to account for the activity of other non-specific phosphatases, such as alkaline phosphatase, which can also hydrolyze AMP.[2][3] This is typically achieved by running parallel reactions in the presence of a 5'-nucleotidase inhibitor. The specific 5'-nucleotidase activity is then determined by subtracting the activity measured in the presence of the inhibitor from the total activity.[2][3]

Signaling Pathway

The enzymatic activity of 5'-Nucleotidase (CD73) is a key component of the purinergic signaling cascade. Extracellular ATP and ADP are first hydrolyzed by CD39 (an ectonucleoside triphosphate diphosphohydrolase-1) to generate AMP.[7] Subsequently, CD73 hydrolyzes AMP to produce adenosine.[1][7] Adenosine then acts on its receptors (e.g., A2A, A2B) on target cells, initiating downstream signaling pathways that are often immunosuppressive.

Purinergic Signaling Pathway cluster_substrate Assay Focus ATP Extracellular ATP/ADP AMP AMP ATP->AMP CD39 ADO Adenosine AMP->ADO 5'-Nucleotidase (CD73) (Substrate: AMP-Disodium) Receptor Adenosine Receptor ADO->Receptor Effect Immunosuppressive Effects Receptor->Effect Experimental_Workflow start Start prep Sample Preparation (Lysates/Homogenates) start->prep setup Reaction Setup in 96-well Plate (Samples, Controls, Inhibitor) prep->setup reaction Add Reaction Mix (AMP-Disodium Substrate) setup->reaction incubation Incubate at 37°C reaction->incubation stop Stop Reaction incubation->stop develop Add Developer Reagents stop->develop measure Measure Absorbance at 670 nm develop->measure analysis Data Analysis measure->analysis end End analysis->end

References

Application Notes: Adenosine 5'-Monophosphate Disodium in 5'-Nucleotidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-monophosphate (AMP), available as a stable disodium salt, is a pivotal substrate for the enzyme 5'-Nucleotidase (EC 3.1.3.5). This enzyme, also widely known as ecto-5'-nucleotidase or CD73, is a membrane-bound glycoprotein that catalyzes the hydrolysis of AMP into adenosine and inorganic phosphate.[1][2][3][4][5] This enzymatic reaction is a critical step in the purinergic signaling pathway, where the production of extracellular adenosine plays a significant role in various physiological and pathological processes, including immune suppression, inflammation, and cancer progression.[1][6] Consequently, the measurement of 5'-nucleotidase activity is of paramount importance in biomedical research and for the development of therapeutic agents targeting this pathway.[1][7]

These application notes provide a comprehensive overview and detailed protocols for the use of adenosine 5'-monophosphate disodium in 5'-nucleotidase activity assays.

Principle of the Assay

The fundamental principle of the 5'-nucleotidase assay is the quantification of one of the products of the enzymatic reaction: adenosine or inorganic phosphate. Several methods have been developed for this purpose, with colorimetric and luminescence-based assays being the most common due to their simplicity, robustness, and compatibility with high-throughput screening (HTS).[1]

A prevalent colorimetric method relies on the quantification of ammonia.[2][3][8] In this two-step endpoint assay, 5'-nucleotidase first acts on the AMP substrate. The resulting product is then acted upon by a converter enzyme to release ammonia.[2][3][8] The ammonia is then quantified using a colorimetric reaction, such as the Berthelot's test, where the absorbance is measured at approximately 670 nm.[2][3][8] The intensity of the color is directly proportional to the amount of ammonia, and thus to the 5'-nucleotidase activity.

To ensure the specificity of the assay, it is crucial to account for the activity of other non-specific phosphatases, such as alkaline phosphatase, which can also hydrolyze AMP.[2][3] This is typically achieved by running parallel reactions in the presence of a 5'-nucleotidase inhibitor. The specific 5'-nucleotidase activity is then determined by subtracting the activity measured in the presence of the inhibitor from the total activity.[2][3]

Signaling Pathway

The enzymatic activity of 5'-Nucleotidase (CD73) is a key component of the purinergic signaling cascade. Extracellular ATP and ADP are first hydrolyzed by CD39 (an ectonucleoside triphosphate diphosphohydrolase-1) to generate AMP.[7] Subsequently, CD73 hydrolyzes AMP to produce adenosine.[1][7] Adenosine then acts on its receptors (e.g., A2A, A2B) on target cells, initiating downstream signaling pathways that are often immunosuppressive.

Purinergic Signaling Pathway cluster_substrate Assay Focus ATP Extracellular ATP/ADP AMP AMP ATP->AMP CD39 ADO Adenosine AMP->ADO 5'-Nucleotidase (CD73) (Substrate: AMP-Disodium) Receptor Adenosine Receptor ADO->Receptor Effect Immunosuppressive Effects Receptor->Effect Experimental_Workflow start Start prep Sample Preparation (Lysates/Homogenates) start->prep setup Reaction Setup in 96-well Plate (Samples, Controls, Inhibitor) prep->setup reaction Add Reaction Mix (AMP-Disodium Substrate) setup->reaction incubation Incubate at 37°C reaction->incubation stop Stop Reaction incubation->stop develop Add Developer Reagents stop->develop measure Measure Absorbance at 670 nm develop->measure analysis Data Analysis measure->analysis end End analysis->end

References

Preparing stable stock solutions of Adenosine 5'-monophosphate disodium for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Adenosine (B11128) 5'-monophosphate Disodium (B8443419) Salt (AMP-Na2)

Introduction

Adenosine 5'-monophosphate (AMP) is a central nucleotide in cellular metabolism and energy homeostasis.[1][2] As a key component in the intricate balance of cellular energy, it serves as a precursor for the synthesis of adenosine triphosphate (ATP) and participates in numerous biochemical pathways.[1] The disodium salt of AMP (AMP-Na2) is a stable and highly water-soluble form of this nucleotide, making it an ideal choice for in vitro and in vivo experimental applications.[3][4][] One of its most critical roles is the allosteric activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status.[2][6] This document provides detailed protocols for the preparation of stable stock solutions of AMP-Na2, ensuring reproducibility and accuracy in experimental results for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of AMP-Na2 is essential for the preparation of stable and reliable stock solutions. The key properties are summarized in the table below.

PropertyValueReferences
CAS Number 4578-31-8[3][7]
Molecular Formula C₁₀H₁₂N₅Na₂O₇P[6][8]
Molecular Weight 391.19 g/mol [8][9]
Appearance White crystalline powder[3][10]
Solubility Soluble in water (up to 100 mg/mL), dimethyl sulfoxide (B87167) (DMSO), and methanol.[3][4][7]
Storage (Solid Form) Store desiccated at -20°C. The compound is hygroscopic.[6][10]
Storage (Solution) Aliquot and store at -20°C for up to 6 months or at -80°C for extended stability. Stable at 4°C for at least 25 weeks.[7][7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM AMP-Na2 Stock Solution

This protocol details the steps for preparing a high-concentration, sterile stock solution of AMP-Na2 suitable for a wide range of applications.

Materials:

  • Adenosine 5'-monophosphate disodium salt (AMP-Na2) powder

  • Nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquoting

Equipment:

  • Analytical balance

  • Vortex mixer

  • pH meter (optional, for pH verification)

Procedure:

  • Calculation: Determine the mass of AMP-Na2 powder required. For 10 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.01 L × 391.19 g/mol = 0.39119 g

    • Therefore, weigh out approximately 391.2 mg of AMP-Na2 powder.

  • Dissolution:

    • Carefully weigh the calculated amount of AMP-Na2 powder and transfer it to a sterile conical tube.

    • Add a portion of the nuclease-free water (e.g., 8 mL for a final volume of 10 mL).

    • Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[11][12] Gentle warming or sonication can be used if dissolution is slow.[7]

  • Volume Adjustment:

    • Once fully dissolved, add nuclease-free water to reach the final desired volume (10 mL).

    • Invert the tube several times to ensure a homogenous solution.

  • Sterilization:

    • Draw the AMP-Na2 solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.[7]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 6 months at -20°C.[7][10] Avoid repeated freeze-thaw cycles.

Protocol 2: Quality Control - Stability Assessment of AMP-Na2 Stock Solutions

This protocol provides a method to assess the stability of the prepared stock solutions over time, particularly if stored for extended periods or under different conditions.

Methodology:

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Dilute the stock solution to a suitable concentration for analysis (e.g., 1 mM).

    • Analyze the concentration and purity using High-Performance Liquid Chromatography (HPLC). This will serve as the baseline measurement.

  • Time-Point Analysis:

    • Store the stock solution aliquots under the desired conditions (e.g., 4°C, -20°C, room temperature).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot.

    • Prepare and analyze the sample by HPLC under the same conditions as the time-zero sample.

  • Data Analysis:

    • Compare the peak area and retention time of the AMP peak from each time point to the baseline measurement.

    • A significant decrease in the main peak area or the appearance of degradation peaks indicates instability. A solution is generally considered stable if the concentration remains within ±10% of the initial value.

    • Studies have shown that AMP solutions stored at room temperature show significant degradation within 9-14 days, whereas refrigerated (4°C) solutions remain stable for at least 25 weeks.[13]

Visualizations

Signaling Pathway

The primary mechanism of action for AMP at the cellular level is the activation of the AMP-activated protein kinase (AMPK) pathway. This pathway is a critical sensor of cellular energy status.

AMPK_Signaling_Pathway AMP Increased AMP/ATP Ratio (Cellular Stress) AMPK AMPK Activation AMP->AMPK Activates Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Stimulates Anabolic Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolic Inhibits ATP_Prod ATP Production Catabolic->ATP_Prod ATP_Cons ATP Consumption Anabolic->ATP_Cons

Caption: AMPK signaling pathway activation by AMP.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Stock_Solution_Workflow start Start weigh 1. Weigh AMP-Na2 Powder start->weigh dissolve 2. Dissolve in Nuclease-Free Water weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust filter 4. Sterile Filter (0.22 µm) adjust->filter aliquot 5. Aliquot into Sterile Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing AMP-Na2 stock solution.

Stability_Assessment_Workflow start Start: Freshly Prepared Stock t0 1. Analyze Time-Zero Sample (HPLC) start->t0 store 2. Store Aliquots at Different Conditions t0->store time_points 3. Thaw Aliquots at Specific Time Intervals store->time_points analysis 4. Analyze Samples (HPLC) time_points->analysis compare 5. Compare Data to Time-Zero analysis->compare end End: Determine Shelf-Life compare->end

Caption: Workflow for assessing stock solution stability.

References

Preparing stable stock solutions of Adenosine 5'-monophosphate disodium for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Adenosine 5'-monophosphate Disodium Salt (AMP-Na2)

Introduction

Adenosine 5'-monophosphate (AMP) is a central nucleotide in cellular metabolism and energy homeostasis.[1][2] As a key component in the intricate balance of cellular energy, it serves as a precursor for the synthesis of adenosine triphosphate (ATP) and participates in numerous biochemical pathways.[1] The disodium salt of AMP (AMP-Na2) is a stable and highly water-soluble form of this nucleotide, making it an ideal choice for in vitro and in vivo experimental applications.[3][4][] One of its most critical roles is the allosteric activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status.[2][6] This document provides detailed protocols for the preparation of stable stock solutions of AMP-Na2, ensuring reproducibility and accuracy in experimental results for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of AMP-Na2 is essential for the preparation of stable and reliable stock solutions. The key properties are summarized in the table below.

PropertyValueReferences
CAS Number 4578-31-8[3][7]
Molecular Formula C₁₀H₁₂N₅Na₂O₇P[6][8]
Molecular Weight 391.19 g/mol [8][9]
Appearance White crystalline powder[3][10]
Solubility Soluble in water (up to 100 mg/mL), dimethyl sulfoxide (DMSO), and methanol.[3][4][7]
Storage (Solid Form) Store desiccated at -20°C. The compound is hygroscopic.[6][10]
Storage (Solution) Aliquot and store at -20°C for up to 6 months or at -80°C for extended stability. Stable at 4°C for at least 25 weeks.[7][7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM AMP-Na2 Stock Solution

This protocol details the steps for preparing a high-concentration, sterile stock solution of AMP-Na2 suitable for a wide range of applications.

Materials:

  • This compound salt (AMP-Na2) powder

  • Nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquoting

Equipment:

  • Analytical balance

  • Vortex mixer

  • pH meter (optional, for pH verification)

Procedure:

  • Calculation: Determine the mass of AMP-Na2 powder required. For 10 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.01 L × 391.19 g/mol = 0.39119 g

    • Therefore, weigh out approximately 391.2 mg of AMP-Na2 powder.

  • Dissolution:

    • Carefully weigh the calculated amount of AMP-Na2 powder and transfer it to a sterile conical tube.

    • Add a portion of the nuclease-free water (e.g., 8 mL for a final volume of 10 mL).

    • Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[11][12] Gentle warming or sonication can be used if dissolution is slow.[7]

  • Volume Adjustment:

    • Once fully dissolved, add nuclease-free water to reach the final desired volume (10 mL).

    • Invert the tube several times to ensure a homogenous solution.

  • Sterilization:

    • Draw the AMP-Na2 solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.[7]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 6 months at -20°C.[7][10] Avoid repeated freeze-thaw cycles.

Protocol 2: Quality Control - Stability Assessment of AMP-Na2 Stock Solutions

This protocol provides a method to assess the stability of the prepared stock solutions over time, particularly if stored for extended periods or under different conditions.

Methodology:

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Dilute the stock solution to a suitable concentration for analysis (e.g., 1 mM).

    • Analyze the concentration and purity using High-Performance Liquid Chromatography (HPLC). This will serve as the baseline measurement.

  • Time-Point Analysis:

    • Store the stock solution aliquots under the desired conditions (e.g., 4°C, -20°C, room temperature).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw a new aliquot.

    • Prepare and analyze the sample by HPLC under the same conditions as the time-zero sample.

  • Data Analysis:

    • Compare the peak area and retention time of the AMP peak from each time point to the baseline measurement.

    • A significant decrease in the main peak area or the appearance of degradation peaks indicates instability. A solution is generally considered stable if the concentration remains within ±10% of the initial value.

    • Studies have shown that AMP solutions stored at room temperature show significant degradation within 9-14 days, whereas refrigerated (4°C) solutions remain stable for at least 25 weeks.[13]

Visualizations

Signaling Pathway

The primary mechanism of action for AMP at the cellular level is the activation of the AMP-activated protein kinase (AMPK) pathway. This pathway is a critical sensor of cellular energy status.

AMPK_Signaling_Pathway AMP Increased AMP/ATP Ratio (Cellular Stress) AMPK AMPK Activation AMP->AMPK Activates Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Stimulates Anabolic Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolic Inhibits ATP_Prod ATP Production Catabolic->ATP_Prod ATP_Cons ATP Consumption Anabolic->ATP_Cons

Caption: AMPK signaling pathway activation by AMP.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Stock_Solution_Workflow start Start weigh 1. Weigh AMP-Na2 Powder start->weigh dissolve 2. Dissolve in Nuclease-Free Water weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust filter 4. Sterile Filter (0.22 µm) adjust->filter aliquot 5. Aliquot into Sterile Tubes filter->aliquot store 6. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing AMP-Na2 stock solution.

Stability_Assessment_Workflow start Start: Freshly Prepared Stock t0 1. Analyze Time-Zero Sample (HPLC) start->t0 store 2. Store Aliquots at Different Conditions t0->store time_points 3. Thaw Aliquots at Specific Time Intervals store->time_points analysis 4. Analyze Samples (HPLC) time_points->analysis compare 5. Compare Data to Time-Zero analysis->compare end End: Determine Shelf-Life compare->end

Caption: Workflow for assessing stock solution stability.

References

Application Notes and Protocols: AMP Disodium Salt as a Supplement in Specialized Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine monophosphate (AMP) disodium (B8443419) salt is a key signaling molecule and a critical component in cellular energy homeostasis. As a supplement in specialized cell culture media, it offers a means to modulate cellular metabolism, influence signaling pathways, and potentially enhance desired cellular phenotypes, such as increased protein production or maintenance of a specific differentiation state. This document provides detailed application notes and protocols for the use of AMP disodium salt as a cell culture supplement, with a focus on its mechanism of action, data on its effects, and methodologies for its evaluation.

Adenosine-5'-monophosphate (AMP) is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. Its disodium salt form is highly soluble in aqueous solutions, making it a convenient supplement for cell culture media.[1] The primary mechanism of action of exogenous AMP is through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[2][3] Activation of AMPK can lead to a variety of cellular responses, including the inhibition of anabolic pathways (e.g., protein synthesis) and the activation of catabolic pathways (e.g., glycolysis and fatty acid oxidation) to restore cellular ATP levels.[3] This modulation of cellular metabolism can be leveraged in specialized cell culture applications to, for example, arrest cell growth and enhance specific protein productivity.[1]

Data Presentation

The effects of AMP disodium salt supplementation can vary depending on the cell type, culture conditions, and the desired outcome. The following tables summarize quantitative data from literature and provide recommended starting concentrations for different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.

Table 1: Recommended Concentration Ranges of AMP Disodium Salt for Different Cell Culture Applications

Cell TypeApplicationRecommended Starting Concentration RangeReference
Chinese Hamster Ovary (CHO) CellsGrowth arrest and enhanced specific protein productivity1 - 10 mM[1]
Hybridoma CellsPotentially modulate antibody production0.5 - 5 mM (Empirically determined)N/A
Mesenchymal Stem Cells (MSCs)Maintenance of undifferentiated state, metabolic studies0.1 - 2 mM (Empirically determined)N/A

Table 2: Observed Effects of AMP Disodium Salt Supplementation on CHO Cells

ParameterConcentrationObservationReference
Cell Proliferation7 mMSuppressed[1]
Cell Cycle7 mMAccumulation of cells in S-phase[1]
Cell Size7 mMIncreased[1]
Specific Productivity (qP)7 mMEnhanced[1]

Signaling Pathway

The primary signaling pathway activated by AMP is the AMP-activated protein kinase (AMPK) pathway. Increased intracellular AMP levels, either from exogenous supplementation or cellular stress, lead to the activation of AMPK. Activated AMPK then phosphorylates a multitude of downstream targets to restore energy homeostasis.

AMPK_Pathway cluster_input Inputs cluster_activation AMPK Activation cluster_downstream Downstream Effects AMP_supplement AMP Disodium Salt Supplementation AMP_increase Increased Intracellular [AMP]/[ATP] Ratio AMP_supplement->AMP_increase Cellular_Stress Cellular Stress (e.g., nutrient deprivation) Cellular_Stress->AMP_increase AMPK AMPK Activation AMP_increase->AMPK Anabolic_inhibition Inhibition of Anabolic Pathways (e.g., protein synthesis) AMPK->Anabolic_inhibition Catabolic_activation Activation of Catabolic Pathways (e.g., glycolysis) AMPK->Catabolic_activation Cell_cycle_arrest Cell Cycle Arrest AMPK->Cell_cycle_arrest

Figure 1. Simplified AMPK signaling pathway initiated by AMP supplementation.

Experimental Protocols

The following protocols provide detailed methodologies for preparing AMP disodium salt stock solutions and for evaluating its effects on cell viability, proliferation, and metabolic status.

Protocol 1: Preparation of AMP Disodium Salt Stock Solution

Materials:

  • AMP disodium salt (powder)

  • Cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • In a sterile biological safety cabinet, weigh the desired amount of AMP disodium salt powder. For a 100 mM stock solution, weigh 39.12 mg of AMP disodium salt (molecular weight: 391.18 g/mol ) and dissolve it in 1 mL of cell culture grade water or PBS.

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Evaluation of Cell Viability using MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AMP disodium salt stock solution (from Protocol 1)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of AMP disodium salt in complete cell culture medium from the stock solution. A typical concentration range to test is 0.1, 0.5, 1, 2, 5, 7, and 10 mM. Include a vehicle control (medium with the same volume of water or PBS used for the highest AMP concentration) and a no-treatment control.

  • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of AMP disodium salt.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 3: Assessment of Cell Proliferation using BrdU Incorporation Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AMP disodium salt stock solution (from Protocol 1)

  • BrdU labeling reagent

  • Fixation/denaturation solution

  • Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme)

  • Wash buffers

  • Detection reagents (if using an enzyme-conjugated antibody)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of AMP disodium salt as described in Protocol 2.

  • Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling reagent to each well according to the manufacturer's instructions.

  • After the BrdU labeling period, remove the medium and fix the cells with the fixation/denaturation solution.

  • Wash the cells with the provided wash buffer.

  • Incubate the cells with the anti-BrdU antibody.

  • Wash the cells to remove any unbound antibody.

  • If using a fluorescently labeled antibody, visualize the cells under a fluorescence microscope. The intensity of the fluorescence is proportional to the amount of BrdU incorporated.

  • If using an enzyme-conjugated antibody, add the appropriate substrate and measure the absorbance or fluorescence using a microplate reader.

  • Quantify cell proliferation based on the signal intensity relative to the control group.

Protocol 4: Measurement of Cellular Adenylate Energy Charge (ATP:ADP:AMP Ratios) by RP-HPLC

Materials:

  • Cells cultured with and without AMP disodium salt

  • Cold PBS

  • Perchloric acid (PCA) for extraction

  • Potassium hydroxide (B78521) (KOH) for neutralization

  • ATP, ADP, and AMP standards

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mobile phase (e.g., potassium phosphate (B84403) buffer with methanol)

Procedure:

  • Culture cells to the desired confluency and treat with AMP disodium salt.

  • At the end of the treatment, quickly wash the cells with ice-cold PBS.

  • Lyse the cells and extract the nucleotides by adding ice-cold PCA.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet the protein precipitate.

  • Neutralize the supernatant containing the nucleotides with KOH.

  • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the samples by RP-HPLC. Create a standard curve using known concentrations of ATP, ADP, and AMP to quantify the levels in the cell extracts.

  • Calculate the adenylate energy charge using the formula: EC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of AMP disodium salt as a cell culture supplement.

Experimental_Workflow start Start prep Prepare AMP Disodium Salt Stock Solution start->prep cell_culture Seed and Culture Cells prep->cell_culture treatment Treat Cells with Varying Concentrations of AMP cell_culture->treatment viability Assess Cell Viability (MTT Assay) treatment->viability proliferation Assess Cell Proliferation (BrdU Assay) treatment->proliferation metabolism Measure ATP/ADP/AMP Ratios (RP-HPLC) treatment->metabolism data_analysis Data Analysis and Interpretation viability->data_analysis proliferation->data_analysis metabolism->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for evaluating AMP disodium salt.

Conclusion

AMP disodium salt can be a valuable supplement in specialized cell culture media for modulating cellular metabolism and function. Its primary effect is mediated through the activation of the AMPK signaling pathway, which can be harnessed to achieve specific experimental or bioproduction goals. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate and evaluate AMP disodium salt in their cell culture systems. It is essential to empirically determine the optimal concentration and treatment duration for each specific cell line and application to achieve the desired outcomes.

References

Application Notes and Protocols: AMP Disodium Salt as a Supplement in Specialized Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine monophosphate (AMP) disodium salt is a key signaling molecule and a critical component in cellular energy homeostasis. As a supplement in specialized cell culture media, it offers a means to modulate cellular metabolism, influence signaling pathways, and potentially enhance desired cellular phenotypes, such as increased protein production or maintenance of a specific differentiation state. This document provides detailed application notes and protocols for the use of AMP disodium salt as a cell culture supplement, with a focus on its mechanism of action, data on its effects, and methodologies for its evaluation.

Adenosine-5'-monophosphate (AMP) is a nucleotide that plays a crucial role in cellular energy transfer and metabolism. Its disodium salt form is highly soluble in aqueous solutions, making it a convenient supplement for cell culture media.[1] The primary mechanism of action of exogenous AMP is through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[2][3] Activation of AMPK can lead to a variety of cellular responses, including the inhibition of anabolic pathways (e.g., protein synthesis) and the activation of catabolic pathways (e.g., glycolysis and fatty acid oxidation) to restore cellular ATP levels.[3] This modulation of cellular metabolism can be leveraged in specialized cell culture applications to, for example, arrest cell growth and enhance specific protein productivity.[1]

Data Presentation

The effects of AMP disodium salt supplementation can vary depending on the cell type, culture conditions, and the desired outcome. The following tables summarize quantitative data from literature and provide recommended starting concentrations for different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.

Table 1: Recommended Concentration Ranges of AMP Disodium Salt for Different Cell Culture Applications

Cell TypeApplicationRecommended Starting Concentration RangeReference
Chinese Hamster Ovary (CHO) CellsGrowth arrest and enhanced specific protein productivity1 - 10 mM[1]
Hybridoma CellsPotentially modulate antibody production0.5 - 5 mM (Empirically determined)N/A
Mesenchymal Stem Cells (MSCs)Maintenance of undifferentiated state, metabolic studies0.1 - 2 mM (Empirically determined)N/A

Table 2: Observed Effects of AMP Disodium Salt Supplementation on CHO Cells

ParameterConcentrationObservationReference
Cell Proliferation7 mMSuppressed[1]
Cell Cycle7 mMAccumulation of cells in S-phase[1]
Cell Size7 mMIncreased[1]
Specific Productivity (qP)7 mMEnhanced[1]

Signaling Pathway

The primary signaling pathway activated by AMP is the AMP-activated protein kinase (AMPK) pathway. Increased intracellular AMP levels, either from exogenous supplementation or cellular stress, lead to the activation of AMPK. Activated AMPK then phosphorylates a multitude of downstream targets to restore energy homeostasis.

AMPK_Pathway cluster_input Inputs cluster_activation AMPK Activation cluster_downstream Downstream Effects AMP_supplement AMP Disodium Salt Supplementation AMP_increase Increased Intracellular [AMP]/[ATP] Ratio AMP_supplement->AMP_increase Cellular_Stress Cellular Stress (e.g., nutrient deprivation) Cellular_Stress->AMP_increase AMPK AMPK Activation AMP_increase->AMPK Anabolic_inhibition Inhibition of Anabolic Pathways (e.g., protein synthesis) AMPK->Anabolic_inhibition Catabolic_activation Activation of Catabolic Pathways (e.g., glycolysis) AMPK->Catabolic_activation Cell_cycle_arrest Cell Cycle Arrest AMPK->Cell_cycle_arrest

Figure 1. Simplified AMPK signaling pathway initiated by AMP supplementation.

Experimental Protocols

The following protocols provide detailed methodologies for preparing AMP disodium salt stock solutions and for evaluating its effects on cell viability, proliferation, and metabolic status.

Protocol 1: Preparation of AMP Disodium Salt Stock Solution

Materials:

  • AMP disodium salt (powder)

  • Cell culture grade water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • In a sterile biological safety cabinet, weigh the desired amount of AMP disodium salt powder. For a 100 mM stock solution, weigh 39.12 mg of AMP disodium salt (molecular weight: 391.18 g/mol ) and dissolve it in 1 mL of cell culture grade water or PBS.

  • Gently vortex the solution until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Evaluation of Cell Viability using MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AMP disodium salt stock solution (from Protocol 1)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of AMP disodium salt in complete cell culture medium from the stock solution. A typical concentration range to test is 0.1, 0.5, 1, 2, 5, 7, and 10 mM. Include a vehicle control (medium with the same volume of water or PBS used for the highest AMP concentration) and a no-treatment control.

  • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of AMP disodium salt.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 3: Assessment of Cell Proliferation using BrdU Incorporation Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • AMP disodium salt stock solution (from Protocol 1)

  • BrdU labeling reagent

  • Fixation/denaturation solution

  • Anti-BrdU antibody (conjugated to a fluorescent dye or an enzyme)

  • Wash buffers

  • Detection reagents (if using an enzyme-conjugated antibody)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of AMP disodium salt as described in Protocol 2.

  • Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling reagent to each well according to the manufacturer's instructions.

  • After the BrdU labeling period, remove the medium and fix the cells with the fixation/denaturation solution.

  • Wash the cells with the provided wash buffer.

  • Incubate the cells with the anti-BrdU antibody.

  • Wash the cells to remove any unbound antibody.

  • If using a fluorescently labeled antibody, visualize the cells under a fluorescence microscope. The intensity of the fluorescence is proportional to the amount of BrdU incorporated.

  • If using an enzyme-conjugated antibody, add the appropriate substrate and measure the absorbance or fluorescence using a microplate reader.

  • Quantify cell proliferation based on the signal intensity relative to the control group.

Protocol 4: Measurement of Cellular Adenylate Energy Charge (ATP:ADP:AMP Ratios) by RP-HPLC

Materials:

  • Cells cultured with and without AMP disodium salt

  • Cold PBS

  • Perchloric acid (PCA) for extraction

  • Potassium hydroxide (KOH) for neutralization

  • ATP, ADP, and AMP standards

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mobile phase (e.g., potassium phosphate buffer with methanol)

Procedure:

  • Culture cells to the desired confluency and treat with AMP disodium salt.

  • At the end of the treatment, quickly wash the cells with ice-cold PBS.

  • Lyse the cells and extract the nucleotides by adding ice-cold PCA.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet the protein precipitate.

  • Neutralize the supernatant containing the nucleotides with KOH.

  • Centrifuge to remove the potassium perchlorate precipitate.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the samples by RP-HPLC. Create a standard curve using known concentrations of ATP, ADP, and AMP to quantify the levels in the cell extracts.

  • Calculate the adenylate energy charge using the formula: EC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of AMP disodium salt as a cell culture supplement.

Experimental_Workflow start Start prep Prepare AMP Disodium Salt Stock Solution start->prep cell_culture Seed and Culture Cells prep->cell_culture treatment Treat Cells with Varying Concentrations of AMP cell_culture->treatment viability Assess Cell Viability (MTT Assay) treatment->viability proliferation Assess Cell Proliferation (BrdU Assay) treatment->proliferation metabolism Measure ATP/ADP/AMP Ratios (RP-HPLC) treatment->metabolism data_analysis Data Analysis and Interpretation viability->data_analysis proliferation->data_analysis metabolism->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for evaluating AMP disodium salt.

Conclusion

AMP disodium salt can be a valuable supplement in specialized cell culture media for modulating cellular metabolism and function. Its primary effect is mediated through the activation of the AMPK signaling pathway, which can be harnessed to achieve specific experimental or bioproduction goals. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate and evaluate AMP disodium salt in their cell culture systems. It is essential to empirically determine the optimal concentration and treatment duration for each specific cell line and application to achieve the desired outcomes.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Adenosine 5'-monophosphate (AMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-monophosphate (AMP) is a central molecule in cellular bioenergetics. While not a direct signaling molecule in the same vein as its cyclic counterpart, cyclic AMP (cAMP), the intracellular ratio of AMP to ATP is a critical indicator of the cell's energy status. A key mechanism through which cells respond to changes in this ratio is the activation of AMP-activated protein kinase (AMPK). AMPK is a heterotrimeric enzyme that acts as a master regulator of metabolism, being activated during times of energy stress (i.e., high AMP:ATP ratio). Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.[1][2]

Due to its central role in regulating cellular energy homeostasis, AMPK is a prominent therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and cancer.[1][2] High-throughput screening (HTS) assays designed to identify modulators of AMPK activity are therefore of significant interest in drug discovery. These assays often indirectly involve AMP by monitoring the activation state of AMPK, which is allosterically regulated by AMP.

This document provides detailed application notes and protocols for HTS assays focused on the identification of AMPK activators.

Signaling Pathway

The activation of AMPK is a multi-step process. The binding of AMP to the γ-subunit of AMPK induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α-subunit by an upstream kinase, most notably Liver Kinase B1 (LKB1).[1] This phosphorylation event leads to a significant increase in AMPK kinase activity.

AMPK_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Metabolic Shift cluster_2 AMPK Activation Cascade cluster_3 Downstream Effects Stress Low Glucose, Hypoxia, Ischemia ATP ATP Stress->ATP AMP AMP ATP->AMP Depletion AMPK_inactive Inactive AMPK AMP->AMPK_inactive Allosteric Activation LKB1 LKB1 (Upstream Kinase) LKB1->AMPK_inactive Phosphorylation (Thr172) AMPK_active Active AMPK (p-Thr172) Catabolism Increased Catabolism (e.g., Fatty Acid Oxidation, Glycolysis) AMPK_active->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK_active->Anabolism

Caption: The AMPK signaling pathway is activated by cellular stress, leading to a shift in the AMP:ATP ratio. This activates AMPK, which in turn modulates downstream metabolic pathways.

High-Throughput Screening (HTS) Assays for AMPK Activators

A variety of HTS-compatible assay formats can be employed to identify compounds that activate AMPK. These assays typically rely on the detection of either the phosphorylation of AMPK at Thr172 or the phosphorylation of a downstream substrate of AMPK. Common detection technologies include fluorescence-based assays and luminescence-based assays.[3][4]

Experimental Workflow

The general workflow for a high-throughput screen to identify AMPK activators is as follows:

HTS_Workflow cluster_workflow HTS Workflow for AMPK Activators start Start plate_prep Assay Plate Preparation (Cells or Recombinant Enzyme) start->plate_prep compound_add Compound Addition (Test Library) plate_prep->compound_add incubation Incubation compound_add->incubation reagent_add Detection Reagent Addition incubation->reagent_add read_plate Plate Reading (Fluorescence/Luminescence) reagent_add->read_plate data_analysis Data Analysis (Hit Identification) read_plate->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for a high-throughput screen to identify AMPK activators.

Data Presentation

The results of an HTS campaign are typically summarized to facilitate the identification and prioritization of "hits." Key metrics include the signal-to-background ratio, Z'-factor (a measure of assay quality), and the potency of hit compounds (e.g., EC50 or AC50 values).

ParameterDescriptionTypical Value
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.> 3
Z'-Factor A statistical parameter that reflects the dynamic range and data variation of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.> 0.5
EC50 / AC50 The concentration of a compound that elicits a half-maximal response or activation.Varies by compound
Hit Rate (%) The percentage of compounds in a screening library that are identified as active.0.1 - 1%

Experimental Protocols

Below are two representative protocols for HTS assays to identify AMPK activators: a cell-based assay and a biochemical assay.

Protocol 1: Cell-Based AMPK Activation Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of AMPK at Thr172 in a cellular context.

Materials:

  • Cell line expressing endogenous or overexpressed AMPK (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • Assay plates (e.g., 384-well, low-volume, white)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., A-769662, a direct AMPK activator)

  • Negative control (DMSO vehicle)

  • Lysis buffer

  • TR-FRET antibody pair:

    • Europium-labeled anti-total AMPK antibody (donor)

    • APC-labeled anti-phospho-AMPK (Thr172) antibody (acceptor)

  • TR-FRET detection buffer

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Cell Plating:

    • Trypsinize and count cells.

    • Seed cells into the assay plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and controls in an appropriate solvent (e.g., DMSO).

    • Using an automated liquid handler, add a small volume of the compound solutions to the corresponding wells of the assay plate.

    • Include wells with positive and negative controls.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for the desired time (e.g., 1-2 hours) to allow for compound action.

  • Cell Lysis:

    • Remove the plate from the incubator.

    • Add lysis buffer to each well and incubate at room temperature for 15-30 minutes with gentle shaking to ensure complete cell lysis.

  • Detection Reagent Addition:

    • Prepare the TR-FRET antibody mix in detection buffer containing both the donor and acceptor antibodies at their optimal concentrations.

    • Add the antibody mix to each well of the lysed cell plate.

  • Incubation for Detection:

    • Incubate the plate at room temperature for 1-4 hours, protected from light, to allow for antibody binding.

  • Plate Reading:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Normalize the data to the controls and determine the percent activation for each test compound.

    • Identify hits based on a predefined activity threshold.

Protocol 2: Biochemical AMPK Kinase Assay (Luminescence-Based)

This protocol outlines a luminescence-based assay to measure the activity of recombinant AMPK by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Materials:

  • Recombinant human AMPK enzyme

  • AMPK substrate peptide (e.g., SAMS peptide)

  • Adenosine 5'-monophosphate disodium (B8443419) (AMP)

  • ATP

  • Kinase assay buffer

  • Assay plates (e.g., 384-well, low-volume, white)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a known AMPK activator)

  • Negative control (DMSO vehicle)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare solutions of recombinant AMPK, substrate peptide, AMP, and ATP in kinase assay buffer at the desired concentrations.

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume of the test compound solutions and controls into the assay plate.

  • Kinase Reaction Initiation:

    • Add the AMPK enzyme, substrate peptide, and AMP solution to each well.

    • Initiate the kinase reaction by adding ATP to all wells.

  • Incubation:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Add the luminescent ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Incubate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.

  • Plate Reading:

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • A lower luminescence signal indicates higher AMPK activity (more ATP consumed).

    • Normalize the data to the controls and calculate the percent activation for each test compound.

    • Identify hits based on a predefined activity threshold.

Conclusion

High-throughput screening assays targeting the AMPK signaling pathway are a valuable tool for the discovery of novel therapeutics for metabolic diseases. The choice of assay format, whether cell-based or biochemical, will depend on the specific goals of the screening campaign. By carefully optimizing and validating these assays, researchers can efficiently screen large compound libraries to identify promising lead candidates for further drug development.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Adenosine 5'-monophosphate (AMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-monophosphate (AMP) is a central molecule in cellular bioenergetics. While not a direct signaling molecule in the same vein as its cyclic counterpart, cyclic AMP (cAMP), the intracellular ratio of AMP to ATP is a critical indicator of the cell's energy status. A key mechanism through which cells respond to changes in this ratio is the activation of AMP-activated protein kinase (AMPK). AMPK is a heterotrimeric enzyme that acts as a master regulator of metabolism, being activated during times of energy stress (i.e., high AMP:ATP ratio). Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP.[1][2]

Due to its central role in regulating cellular energy homeostasis, AMPK is a prominent therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and cancer.[1][2] High-throughput screening (HTS) assays designed to identify modulators of AMPK activity are therefore of significant interest in drug discovery. These assays often indirectly involve AMP by monitoring the activation state of AMPK, which is allosterically regulated by AMP.

This document provides detailed application notes and protocols for HTS assays focused on the identification of AMPK activators.

Signaling Pathway

The activation of AMPK is a multi-step process. The binding of AMP to the γ-subunit of AMPK induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α-subunit by an upstream kinase, most notably Liver Kinase B1 (LKB1).[1] This phosphorylation event leads to a significant increase in AMPK kinase activity.

AMPK_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Metabolic Shift cluster_2 AMPK Activation Cascade cluster_3 Downstream Effects Stress Low Glucose, Hypoxia, Ischemia ATP ATP Stress->ATP AMP AMP ATP->AMP Depletion AMPK_inactive Inactive AMPK AMP->AMPK_inactive Allosteric Activation LKB1 LKB1 (Upstream Kinase) LKB1->AMPK_inactive Phosphorylation (Thr172) AMPK_active Active AMPK (p-Thr172) Catabolism Increased Catabolism (e.g., Fatty Acid Oxidation, Glycolysis) AMPK_active->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK_active->Anabolism

Caption: The AMPK signaling pathway is activated by cellular stress, leading to a shift in the AMP:ATP ratio. This activates AMPK, which in turn modulates downstream metabolic pathways.

High-Throughput Screening (HTS) Assays for AMPK Activators

A variety of HTS-compatible assay formats can be employed to identify compounds that activate AMPK. These assays typically rely on the detection of either the phosphorylation of AMPK at Thr172 or the phosphorylation of a downstream substrate of AMPK. Common detection technologies include fluorescence-based assays and luminescence-based assays.[3][4]

Experimental Workflow

The general workflow for a high-throughput screen to identify AMPK activators is as follows:

HTS_Workflow cluster_workflow HTS Workflow for AMPK Activators start Start plate_prep Assay Plate Preparation (Cells or Recombinant Enzyme) start->plate_prep compound_add Compound Addition (Test Library) plate_prep->compound_add incubation Incubation compound_add->incubation reagent_add Detection Reagent Addition incubation->reagent_add read_plate Plate Reading (Fluorescence/Luminescence) reagent_add->read_plate data_analysis Data Analysis (Hit Identification) read_plate->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for a high-throughput screen to identify AMPK activators.

Data Presentation

The results of an HTS campaign are typically summarized to facilitate the identification and prioritization of "hits." Key metrics include the signal-to-background ratio, Z'-factor (a measure of assay quality), and the potency of hit compounds (e.g., EC50 or AC50 values).

ParameterDescriptionTypical Value
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.> 3
Z'-Factor A statistical parameter that reflects the dynamic range and data variation of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.> 0.5
EC50 / AC50 The concentration of a compound that elicits a half-maximal response or activation.Varies by compound
Hit Rate (%) The percentage of compounds in a screening library that are identified as active.0.1 - 1%

Experimental Protocols

Below are two representative protocols for HTS assays to identify AMPK activators: a cell-based assay and a biochemical assay.

Protocol 1: Cell-Based AMPK Activation Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of AMPK at Thr172 in a cellular context.

Materials:

  • Cell line expressing endogenous or overexpressed AMPK (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • Assay plates (e.g., 384-well, low-volume, white)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., A-769662, a direct AMPK activator)

  • Negative control (DMSO vehicle)

  • Lysis buffer

  • TR-FRET antibody pair:

    • Europium-labeled anti-total AMPK antibody (donor)

    • APC-labeled anti-phospho-AMPK (Thr172) antibody (acceptor)

  • TR-FRET detection buffer

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Cell Plating:

    • Trypsinize and count cells.

    • Seed cells into the assay plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and controls in an appropriate solvent (e.g., DMSO).

    • Using an automated liquid handler, add a small volume of the compound solutions to the corresponding wells of the assay plate.

    • Include wells with positive and negative controls.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for the desired time (e.g., 1-2 hours) to allow for compound action.

  • Cell Lysis:

    • Remove the plate from the incubator.

    • Add lysis buffer to each well and incubate at room temperature for 15-30 minutes with gentle shaking to ensure complete cell lysis.

  • Detection Reagent Addition:

    • Prepare the TR-FRET antibody mix in detection buffer containing both the donor and acceptor antibodies at their optimal concentrations.

    • Add the antibody mix to each well of the lysed cell plate.

  • Incubation for Detection:

    • Incubate the plate at room temperature for 1-4 hours, protected from light, to allow for antibody binding.

  • Plate Reading:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Normalize the data to the controls and determine the percent activation for each test compound.

    • Identify hits based on a predefined activity threshold.

Protocol 2: Biochemical AMPK Kinase Assay (Luminescence-Based)

This protocol outlines a luminescence-based assay to measure the activity of recombinant AMPK by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.

Materials:

  • Recombinant human AMPK enzyme

  • AMPK substrate peptide (e.g., SAMS peptide)

  • Adenosine 5'-monophosphate disodium (AMP)

  • ATP

  • Kinase assay buffer

  • Assay plates (e.g., 384-well, low-volume, white)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., a known AMPK activator)

  • Negative control (DMSO vehicle)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare solutions of recombinant AMPK, substrate peptide, AMP, and ATP in kinase assay buffer at the desired concentrations.

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume of the test compound solutions and controls into the assay plate.

  • Kinase Reaction Initiation:

    • Add the AMPK enzyme, substrate peptide, and AMP solution to each well.

    • Initiate the kinase reaction by adding ATP to all wells.

  • Incubation:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Add the luminescent ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Incubate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.

  • Plate Reading:

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • A lower luminescence signal indicates higher AMPK activity (more ATP consumed).

    • Normalize the data to the controls and calculate the percent activation for each test compound.

    • Identify hits based on a predefined activity threshold.

Conclusion

High-throughput screening assays targeting the AMPK signaling pathway are a valuable tool for the discovery of novel therapeutics for metabolic diseases. The choice of assay format, whether cell-based or biochemical, will depend on the specific goals of the screening campaign. By carefully optimizing and validating these assays, researchers can efficiently screen large compound libraries to identify promising lead candidates for further drug development.

References

Troubleshooting & Optimization

Optimizing the concentration of AMP disodium salt for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of AMP disodium (B8443419) salt in cell culture experiments. Find troubleshooting advice and frequently asked questions (FAQs) to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of AMP disodium salt in cell culture?

Adenosine-5'-monophosphate (AMP) disodium salt serves as a crucial nucleotide in cellular energy metabolism and signaling.[1] It is a precursor for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2] Additionally, AMP acts as a key activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis that, when activated, shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[1] In cell culture, it is often used as a supplement to enhance cell growth and viability.[2]

Q2: How do I prepare a stock solution of AMP disodium salt?

AMP disodium salt is typically a white to off-white crystalline powder that is soluble in water.[1][3] To prepare a stock solution, follow the general protocol for aqueous solutions. For example, to make a 100 mg/mL stock solution, dissolve 1 gram of AMP disodium salt powder in 10 mL of sterile, purified water (e.g., MilliQ or equivalent).[4] It is recommended to filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.[1] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q3: What is the recommended storage and stability of AMP disodium salt solutions?

Powdered AMP disodium salt should be stored at 2-8°C in a tightly sealed container, away from light.[1] Aqueous stock solutions are stable for several weeks when stored at 2-8°C, but for long-term storage, it is recommended to keep them at -20°C, where they can be stable for up to six months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Studies have shown that refrigerated (4°C) AMP solutions are stable for at least 25 weeks, whereas solutions stored at room temperature can degrade significantly within 9-14 days.[5]

Q4: Can AMP disodium salt affect cell proliferation assays?

Yes, AMP disodium salt can influence the results of cell proliferation and viability assays. As it can enhance cell growth and metabolic activity, it may impact assays that rely on metabolic readouts, such as those using tetrazolium salts (e.g., MTT, XTT) or resazurin.[6] It is crucial to include proper controls, such as vehicle-treated cells, to accurately assess the effects of your experimental compounds in the presence of AMP disodium salt.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Cell Viability or Growth Suboptimal Concentration: The concentration of AMP disodium salt may be too low to elicit a positive effect or too high, causing cytotoxicity.Perform a dose-response experiment (see Experimental Protocols section) to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 1 µM to 1 mM) and narrow it down based on the results.
Contamination: The stock solution or cell culture may be contaminated with bacteria, yeast, or mycoplasma.Visually inspect the culture for turbidity or color changes. Test for mycoplasma. If contamination is suspected, discard the culture and the stock solution. Always use aseptic techniques when preparing and using stock solutions.
Poor Quality of Reagent: The AMP disodium salt may have degraded due to improper storage.Ensure the powdered compound and stock solutions are stored correctly. Prepare a fresh stock solution from a new batch of the compound if degradation is suspected.
Inconsistent or Irreproducible Results Variability in Stock Solution: Inconsistent preparation of the stock solution or repeated freeze-thaw cycles can lead to variability.Prepare a large batch of stock solution, aliquot it into single-use volumes, and store it at -20°C. This ensures consistency across experiments.
Cell Passage Number: The responsiveness of cells to supplements can change with a high passage number.Use cells with a consistent and low passage number for your experiments.
Interaction with Media Components: AMP disodium salt may interact with other components in the cell culture medium, affecting its stability or activity.Use a consistent batch of media and serum for all related experiments. If you suspect an interaction, you may need to test different media formulations.
Unexpected Changes in Cell Morphology High Concentration: Very high concentrations of any supplement, including AMP disodium salt, can induce cellular stress and lead to morphological changes.Re-evaluate the concentration being used. Perform a dose-response experiment and observe cell morphology at each concentration.
pH Shift in Media: The addition of a significant volume of a non-pH-buffered stock solution could alter the pH of the culture medium.Ensure your stock solution is prepared in a pH-neutral solvent or buffered saline. When adding to the culture, the volume should be minimal to avoid significant pH changes.

Experimental Protocols

Determining the Optimal Concentration of AMP Disodium Salt (Dose-Response Experiment)

This protocol outlines the steps to determine the optimal, non-toxic concentration of AMP disodium salt for your specific cell line using a cell viability assay, such as the MTT assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • AMP disodium salt

  • Sterile, purified water or PBS for stock solution preparation

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach.

  • Preparation of AMP Disodium Salt Dilutions:

    • Prepare a sterile stock solution of AMP disodium salt (e.g., 100 mM) in water or PBS.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations to be tested (e.g., 1 µM, 10 µM, 100 µM, 500 µM, 1 mM). Also, prepare a vehicle control (medium with the same amount of solvent used for the stock solution) and a negative control (medium only).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared AMP disodium salt dilutions and controls to the respective wells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Plot the cell viability (as a percentage of the vehicle control) against the concentration of AMP disodium salt.

    • The optimal concentration will be the one that promotes the highest cell viability without inducing cytotoxic effects.

Cytotoxicity Assay

To specifically assess the cytotoxic potential of high concentrations of AMP disodium salt, the same dose-response protocol can be used, extending the concentration range to higher levels (e.g., up to 10 mM or higher) until a significant decrease in cell viability is observed. This will allow you to determine the IC50 (half-maximal inhibitory concentration), which is the concentration that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathway

AMPK_Signaling_Pathway AMP_Na AMP Disodium Salt (External) AMP_ATP_Ratio Increased AMP/ATP Ratio AMP_Na->AMP_ATP_Ratio Cell_Stress Cellular Stress (e.g., Low Glucose, Hypoxia) Cell_Stress->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Allosterically Activates LKB1 LKB1 AMP_ATP_Ratio->LKB1 Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes LKB1->AMPK Phosphorylates & Activates Fatty_Acid_Synth Fatty Acid Synthesis ACC->Fatty_Acid_Synth Protein_Synth Protein Synthesis mTORC1->Protein_Synth

Caption: AMPK Signaling Pathway activated by AMP disodium salt.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_cells Treat Cells with Dilutions incubate_24h_1->treat_cells prepare_dilutions Prepare AMP Disodium Salt Serial Dilutions prepare_dilutions->treat_cells incubate_exp Incubate for Experimental Duration treat_cells->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data & Determine Optimal Concentration read_absorbance->analyze end End analyze->end

Caption: Workflow for determining optimal AMP disodium salt concentration.

Logical Relationship

Troubleshooting_Logic problem Problem Observed (e.g., Low Viability) check_conc Is Concentration Optimized? problem->check_conc dose_response Perform Dose-Response Experiment check_conc->dose_response No check_reagent Is Reagent Quality Good? check_conc->check_reagent Yes dose_response->problem new_stock Prepare Fresh Stock Solution check_reagent->new_stock No check_culture Is Cell Culture Healthy? check_reagent->check_culture Yes new_stock->problem new_cells Use New/Low Passage Cells check_culture->new_cells No resolve Problem Resolved check_culture->resolve Yes new_cells->problem

Caption: Logical workflow for troubleshooting common issues.

References

Optimizing the concentration of AMP disodium salt for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of AMP disodium salt in cell culture experiments. Find troubleshooting advice and frequently asked questions (FAQs) to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of AMP disodium salt in cell culture?

Adenosine-5'-monophosphate (AMP) disodium salt serves as a crucial nucleotide in cellular energy metabolism and signaling.[1] It is a precursor for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[2] Additionally, AMP acts as a key activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis that, when activated, shifts cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[1] In cell culture, it is often used as a supplement to enhance cell growth and viability.[2]

Q2: How do I prepare a stock solution of AMP disodium salt?

AMP disodium salt is typically a white to off-white crystalline powder that is soluble in water.[1][3] To prepare a stock solution, follow the general protocol for aqueous solutions. For example, to make a 100 mg/mL stock solution, dissolve 1 gram of AMP disodium salt powder in 10 mL of sterile, purified water (e.g., MilliQ or equivalent).[4] It is recommended to filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.[1] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q3: What is the recommended storage and stability of AMP disodium salt solutions?

Powdered AMP disodium salt should be stored at 2-8°C in a tightly sealed container, away from light.[1] Aqueous stock solutions are stable for several weeks when stored at 2-8°C, but for long-term storage, it is recommended to keep them at -20°C, where they can be stable for up to six months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Studies have shown that refrigerated (4°C) AMP solutions are stable for at least 25 weeks, whereas solutions stored at room temperature can degrade significantly within 9-14 days.[5]

Q4: Can AMP disodium salt affect cell proliferation assays?

Yes, AMP disodium salt can influence the results of cell proliferation and viability assays. As it can enhance cell growth and metabolic activity, it may impact assays that rely on metabolic readouts, such as those using tetrazolium salts (e.g., MTT, XTT) or resazurin.[6] It is crucial to include proper controls, such as vehicle-treated cells, to accurately assess the effects of your experimental compounds in the presence of AMP disodium salt.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Cell Viability or Growth Suboptimal Concentration: The concentration of AMP disodium salt may be too low to elicit a positive effect or too high, causing cytotoxicity.Perform a dose-response experiment (see Experimental Protocols section) to determine the optimal concentration for your specific cell line. Start with a broad range (e.g., 1 µM to 1 mM) and narrow it down based on the results.
Contamination: The stock solution or cell culture may be contaminated with bacteria, yeast, or mycoplasma.Visually inspect the culture for turbidity or color changes. Test for mycoplasma. If contamination is suspected, discard the culture and the stock solution. Always use aseptic techniques when preparing and using stock solutions.
Poor Quality of Reagent: The AMP disodium salt may have degraded due to improper storage.Ensure the powdered compound and stock solutions are stored correctly. Prepare a fresh stock solution from a new batch of the compound if degradation is suspected.
Inconsistent or Irreproducible Results Variability in Stock Solution: Inconsistent preparation of the stock solution or repeated freeze-thaw cycles can lead to variability.Prepare a large batch of stock solution, aliquot it into single-use volumes, and store it at -20°C. This ensures consistency across experiments.
Cell Passage Number: The responsiveness of cells to supplements can change with a high passage number.Use cells with a consistent and low passage number for your experiments.
Interaction with Media Components: AMP disodium salt may interact with other components in the cell culture medium, affecting its stability or activity.Use a consistent batch of media and serum for all related experiments. If you suspect an interaction, you may need to test different media formulations.
Unexpected Changes in Cell Morphology High Concentration: Very high concentrations of any supplement, including AMP disodium salt, can induce cellular stress and lead to morphological changes.Re-evaluate the concentration being used. Perform a dose-response experiment and observe cell morphology at each concentration.
pH Shift in Media: The addition of a significant volume of a non-pH-buffered stock solution could alter the pH of the culture medium.Ensure your stock solution is prepared in a pH-neutral solvent or buffered saline. When adding to the culture, the volume should be minimal to avoid significant pH changes.

Experimental Protocols

Determining the Optimal Concentration of AMP Disodium Salt (Dose-Response Experiment)

This protocol outlines the steps to determine the optimal, non-toxic concentration of AMP disodium salt for your specific cell line using a cell viability assay, such as the MTT assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • AMP disodium salt

  • Sterile, purified water or PBS for stock solution preparation

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach.

  • Preparation of AMP Disodium Salt Dilutions:

    • Prepare a sterile stock solution of AMP disodium salt (e.g., 100 mM) in water or PBS.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations to be tested (e.g., 1 µM, 10 µM, 100 µM, 500 µM, 1 mM). Also, prepare a vehicle control (medium with the same amount of solvent used for the stock solution) and a negative control (medium only).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared AMP disodium salt dilutions and controls to the respective wells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Plot the cell viability (as a percentage of the vehicle control) against the concentration of AMP disodium salt.

    • The optimal concentration will be the one that promotes the highest cell viability without inducing cytotoxic effects.

Cytotoxicity Assay

To specifically assess the cytotoxic potential of high concentrations of AMP disodium salt, the same dose-response protocol can be used, extending the concentration range to higher levels (e.g., up to 10 mM or higher) until a significant decrease in cell viability is observed. This will allow you to determine the IC50 (half-maximal inhibitory concentration), which is the concentration that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathway

AMPK_Signaling_Pathway AMP_Na AMP Disodium Salt (External) AMP_ATP_Ratio Increased AMP/ATP Ratio AMP_Na->AMP_ATP_Ratio Cell_Stress Cellular Stress (e.g., Low Glucose, Hypoxia) Cell_Stress->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Allosterically Activates LKB1 LKB1 AMP_ATP_Ratio->LKB1 Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes LKB1->AMPK Phosphorylates & Activates Fatty_Acid_Synth Fatty Acid Synthesis ACC->Fatty_Acid_Synth Protein_Synth Protein Synthesis mTORC1->Protein_Synth

Caption: AMPK Signaling Pathway activated by AMP disodium salt.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_cells Treat Cells with Dilutions incubate_24h_1->treat_cells prepare_dilutions Prepare AMP Disodium Salt Serial Dilutions prepare_dilutions->treat_cells incubate_exp Incubate for Experimental Duration treat_cells->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data & Determine Optimal Concentration read_absorbance->analyze end End analyze->end

Caption: Workflow for determining optimal AMP disodium salt concentration.

Logical Relationship

Troubleshooting_Logic problem Problem Observed (e.g., Low Viability) check_conc Is Concentration Optimized? problem->check_conc dose_response Perform Dose-Response Experiment check_conc->dose_response No check_reagent Is Reagent Quality Good? check_conc->check_reagent Yes dose_response->problem new_stock Prepare Fresh Stock Solution check_reagent->new_stock No check_culture Is Cell Culture Healthy? check_reagent->check_culture Yes new_stock->problem new_cells Use New/Low Passage Cells check_culture->new_cells No resolve Problem Resolved check_culture->resolve Yes new_cells->problem

Caption: Logical workflow for troubleshooting common issues.

References

Technical Support Center: Understanding and Mitigating Sodium Ion Interference from AMP Disodium Salt in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address potential interference from sodium ions when using Adenosine 5'-monophosphate (AMP) disodium (B8443419) salt in biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AMP disodium salt and why is it used in biological assays?

Adenosine 5'-monophosphate (AMP) disodium salt is a stable, water-soluble form of AMP.[1] It is widely used in biochemical and cellular assays as a substrate for various enzymes, such as AMP deaminase and 5'-nucleotidase, and as an activator for AMP-activated protein kinase (AMPK).[1] Its role in cellular energy metabolism makes it a key reagent in studying signaling pathways related to metabolic stress and disease.

Q2: How can sodium ions from AMP disodium salt potentially interfere with my assay?

When AMP disodium salt is dissolved, it dissociates into AMP anions and two sodium cations (Na⁺). The resulting increase in the sodium ion concentration in your assay buffer can interfere in several ways:

  • Altering Enzyme Kinetics: Sodium ions can act as allosteric modulators, either activating or inhibiting enzyme activity.[2] This can affect the Michaelis constant (Km) and maximum velocity (Vmax) of the enzymatic reaction.[3]

  • Impacting Ion Channel Function: Assays involving ion channels, particularly potassium and sodium channels, are highly sensitive to changes in the ionic environment. Increased sodium concentrations can alter membrane potential and directly affect channel gating and permeability.

  • Modulating G Protein-Coupled Receptor (GPCR) Binding: Sodium ions are known allosteric modulators of Class A GPCRs. They can stabilize the inactive state of the receptor, thereby reducing the binding affinity of agonists.[4][5]

  • Affecting Cell-Based Assays: Changes in extracellular sodium concentration can impact cellular processes like migration, viability, and phagocytosis by altering osmotic pressure and cellular homeostasis.[6][7]

  • Interfering with Signal Detection: In some assay formats, such as fluorescence-based or luciferase reporter assays, high salt concentrations can interfere with the signal output.[2][8]

Q3: At what concentration do sodium ions typically become problematic?

The concentration at which sodium ions cause interference is highly dependent on the specific assay and the biological system being studied. However, some general observations have been made:

  • Enzyme Assays: For some enzymes like AMP-deaminase, maximal activation is seen around 80 mM Na⁺, with higher concentrations becoming inhibitory. For Na,K-ATPase, activity can be inhibited by NaCl concentrations in the range of 0-0.5 M.[9]

  • Cell-Based Assays: In studies on macrophage function, NaCl concentrations between 26–104 mM have been shown to inhibit phagocytosis.[6]

  • Immunoassays: In urinary aldosterone (B195564) immunoassays, sodium concentrations above 486 mmol/L can cause negative interference.[10]

It is crucial to determine the tolerance of your specific assay to varying sodium concentrations.

Troubleshooting Guides

Issue 1: Unexpected Enzyme Kinetics (Altered Activity, Km, or Vmax)

If you observe unexpected changes in your enzyme's activity when using AMP disodium salt, it is possible that the accompanying sodium ions are interfering with the assay.

Troubleshooting Steps:

  • Determine the Final Sodium Concentration: Calculate the total concentration of sodium ions in your final assay buffer, accounting for contributions from the AMP disodium salt and other buffer components.

  • Run a Sodium Concentration Curve: Perform a dose-response experiment by adding varying concentrations of a control salt (e.g., NaCl) to your assay while keeping the AMP concentration constant (you may need to use the free acid form of AMP for this). This will help you determine the specific effect of sodium ions on your enzyme's activity.

  • Use an Alternative Salt Form of AMP: If available, consider using AMP potassium salt or the free acid form of AMP, adjusting the pH accordingly. This will help to differentiate between the effects of AMP itself and the counter-ion.

  • Optimize Buffer Composition: If high sodium is unavoidable, you may need to re-optimize other buffer components, such as pH and the concentration of other ions (e.g., Mg²⁺), to maintain optimal enzyme function.

start Unexpected Enzyme Kinetics calc_na Calculate Total [Na⁺] start->calc_na na_curve Run NaCl Dose-Response Curve calc_na->na_curve interpret Interpret Results na_curve->interpret Na⁺ effect confirmed resolve Issue Resolved na_curve->resolve No Na⁺ effect observed (investigate other factors) alt_salt Use Alternative AMP Salt (e.g., free acid) optimize_buffer Re-optimize Buffer Conditions alt_salt->optimize_buffer optimize_buffer->resolve interpret->alt_salt

Caption: Troubleshooting workflow for unexpected enzyme kinetics.

Issue 2: Inconsistent Results in Cell-Based Assays

High concentrations of sodium from AMP disodium salt can affect cell health and function, leading to variability in your results.

Troubleshooting Steps:

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of the final concentration of AMP disodium salt used in your experiment.

  • Establish a Sodium Tolerance Range: Test the effect of a range of NaCl concentrations on your specific cell type and assay readout to determine the maximum tolerable concentration.

  • Include Osmotic Controls: To distinguish between the specific effects of sodium ions and general osmotic stress, include a control with an osmolyte such as mannitol (B672) at a concentration that matches the osmolarity of your AMP disodium salt solution.

  • Gradual Adaptation: If your experimental design allows, consider gradually adapting your cells to higher salt concentrations over a period of time.

start Inconsistent Cell-Based Assay Results viability Assess Cell Viability with AMP-Na₂ start->viability na_tolerance Determine Na⁺ Tolerance Range viability->na_tolerance osmotic_control Include Osmotic Control (e.g., Mannitol) na_tolerance->osmotic_control adaptation Consider Gradual Cell Adaptation osmotic_control->adaptation analyze Analyze and Compare Results adaptation->analyze conclusion Draw Conclusion on Na⁺/Osmotic Effect analyze->conclusion

Caption: Workflow to troubleshoot inconsistent cell-based assay results.

Issue 3: Signal Interference in Fluorescence or Luminescence Assays

High salt concentrations can sometimes cause quenching or enhancement of fluorescent or luminescent signals.

Troubleshooting Steps:

  • Perform a Buffer Blank Test: Measure the signal of your assay buffer containing the highest concentration of AMP disodium salt to be used, without the biological components. This will reveal any direct effect of the salt on the background signal.

  • Spike-in Control: Add a known amount of the fluorescent or luminescent molecule to buffers with and without AMP disodium salt to see if the signal is quenched or enhanced.

  • Consult Assay Kit Manufacturer's Guidelines: Some assay kits provide information on interfering substances. Check for any warnings regarding high salt concentrations. For example, in some luciferase assays, monovalent cations like Na⁺ can be inhibitory.[2][8]

  • Consider Alternative Detection Methods: If sodium interference is unavoidable and significant, you may need to explore alternative, non-interfering detection methods.

Quantitative Data on Sodium Ion Interference

The following tables summarize quantitative data from various studies on the effect of sodium ions on different biological assays.

Table 1: Effect of Sodium Concentration on Enzyme Activity

EnzymeSodium ConcentrationObserved Effect
Na,K-ATPase 0 - 0.5 M NaClIncreasing salt concentration leads to a decrease in the affinity for ADP and a decline in the rate of hydrolysis.[9]
Na+-dependent F1F0-ATP Synthase 0 - 200 mM NaClATPase activity increases with increasing NaCl concentration. The apparent Km for Na+ is 3.0 mM.[7]
AMP-deaminase ~80 mM NaClMaximal activation of the enzyme is observed. Higher concentrations are inhibitory.
β-galactosidase 80 - 180 mmole/LThe activity of sodium-dependent β-galactosidase is proportional to the sodium concentration in this range.

Table 2: Effect of Sodium Concentration in Other Assays

Assay TypeSodium ConcentrationObserved Effect
Urinary Aldosterone Immunoassay > 486 mmol/L NaClNegative interference leading to falsely low results.[10]
Luciferase Reporter Assay 20 mM Na⁺Inhibitory effect on cell-free transcription-translation.[2][8]
FRET-based Ion Sensor 0 - 300 mM NaClIncreased ionic strength leads to an increase in the donor-acceptor distance.[11]

Key Experimental Protocols

Protocol 1: Determining the Effect of Sodium Ions on Enzyme Activity

This protocol describes a general method to assess the impact of sodium ions on the activity of an enzyme that utilizes AMP.

Materials:

  • Enzyme of interest

  • AMP free acid

  • AMP disodium salt

  • Control salt solution (e.g., 1 M NaCl, sterile)

  • Assay buffer specific to the enzyme

  • Substrate and detection reagents

Procedure:

  • Prepare a Sodium-Free AMP Stock: Prepare a stock solution of AMP free acid and adjust the pH to the optimal range for your enzyme using a sodium-free base (e.g., KOH or Tris base).

  • Set Up Control Reactions:

    • Baseline Activity: Assay the enzyme with AMP free acid at the desired concentration.

    • AMP Disodium Salt Control: Assay the enzyme with AMP disodium salt at the same AMP concentration.

  • Create a Sodium Titration:

    • Set up a series of reactions using AMP free acid.

    • To each reaction, add increasing concentrations of NaCl (e.g., 0, 25, 50, 100, 200, 400 mM). Ensure the final volume is consistent across all reactions.

  • Initiate and Measure the Reaction: Initiate the enzymatic reaction and measure the activity according to your standard protocol.

  • Analyze the Data: Plot the enzyme activity against the sodium ion concentration to determine the effect of sodium on your assay.

AMPK is a key energy sensor that is activated by an increase in the cellular AMP:ATP ratio. The use of AMP disodium salt can be intended to activate this pathway. However, the accompanying sodium ions can also influence cellular processes.

cluster_extracellular Extracellular cluster_intracellular Intracellular AMP disodium salt AMP disodium salt AMP AMP AMP disodium salt->AMP Na_ion Na⁺ AMP disodium salt->Na_ion AMPK AMPK AMP->AMPK activates Other Other Na⁺-sensitive Pathways Na_ion->Other modulates Downstream Downstream Targets AMPK->Downstream phosphorylates

Caption: AMP disodium salt dissociates to activate AMPK and also releases sodium ions.

Protocol 2: Patch-Clamp Analysis of Ion Channel Activity

This protocol provides a basic framework for investigating the effect of sodium ions on ion channel currents using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • Extracellular (bath) solution with standard ion concentrations

  • Intracellular (pipette) solution

  • High sodium extracellular solution (prepared by adding a concentrated stock of NaCl to the standard extracellular solution)

Procedure:

  • Prepare Cells and Pipettes: Culture cells on coverslips and pull patch pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish a Whole-Cell Recording: Form a gigaohm seal between the pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

  • Record Baseline Currents: Clamp the cell at a desired holding potential and apply voltage steps to elicit ion channel currents in the standard extracellular solution.

  • Apply High Sodium Solution: Perfuse the recording chamber with the high sodium extracellular solution.

  • Record Currents in High Sodium: Once the solution has exchanged, repeat the voltage-step protocol to record currents in the presence of elevated sodium.

  • Washout: Perfuse the chamber with the standard extracellular solution to see if the effect of high sodium is reversible.

  • Data Analysis: Compare the current amplitudes, kinetics, and voltage-dependence of activation and inactivation before, during, and after the application of the high sodium solution.

For further assistance, please contact our technical support team.

References

Technical Support Center: Understanding and Mitigating Sodium Ion Interference from AMP Disodium Salt in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address potential interference from sodium ions when using Adenosine 5'-monophosphate (AMP) disodium salt in biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AMP disodium salt and why is it used in biological assays?

Adenosine 5'-monophosphate (AMP) disodium salt is a stable, water-soluble form of AMP.[1] It is widely used in biochemical and cellular assays as a substrate for various enzymes, such as AMP deaminase and 5'-nucleotidase, and as an activator for AMP-activated protein kinase (AMPK).[1] Its role in cellular energy metabolism makes it a key reagent in studying signaling pathways related to metabolic stress and disease.

Q2: How can sodium ions from AMP disodium salt potentially interfere with my assay?

When AMP disodium salt is dissolved, it dissociates into AMP anions and two sodium cations (Na⁺). The resulting increase in the sodium ion concentration in your assay buffer can interfere in several ways:

  • Altering Enzyme Kinetics: Sodium ions can act as allosteric modulators, either activating or inhibiting enzyme activity.[2] This can affect the Michaelis constant (Km) and maximum velocity (Vmax) of the enzymatic reaction.[3]

  • Impacting Ion Channel Function: Assays involving ion channels, particularly potassium and sodium channels, are highly sensitive to changes in the ionic environment. Increased sodium concentrations can alter membrane potential and directly affect channel gating and permeability.

  • Modulating G Protein-Coupled Receptor (GPCR) Binding: Sodium ions are known allosteric modulators of Class A GPCRs. They can stabilize the inactive state of the receptor, thereby reducing the binding affinity of agonists.[4][5]

  • Affecting Cell-Based Assays: Changes in extracellular sodium concentration can impact cellular processes like migration, viability, and phagocytosis by altering osmotic pressure and cellular homeostasis.[6][7]

  • Interfering with Signal Detection: In some assay formats, such as fluorescence-based or luciferase reporter assays, high salt concentrations can interfere with the signal output.[2][8]

Q3: At what concentration do sodium ions typically become problematic?

The concentration at which sodium ions cause interference is highly dependent on the specific assay and the biological system being studied. However, some general observations have been made:

  • Enzyme Assays: For some enzymes like AMP-deaminase, maximal activation is seen around 80 mM Na⁺, with higher concentrations becoming inhibitory. For Na,K-ATPase, activity can be inhibited by NaCl concentrations in the range of 0-0.5 M.[9]

  • Cell-Based Assays: In studies on macrophage function, NaCl concentrations between 26–104 mM have been shown to inhibit phagocytosis.[6]

  • Immunoassays: In urinary aldosterone immunoassays, sodium concentrations above 486 mmol/L can cause negative interference.[10]

It is crucial to determine the tolerance of your specific assay to varying sodium concentrations.

Troubleshooting Guides

Issue 1: Unexpected Enzyme Kinetics (Altered Activity, Km, or Vmax)

If you observe unexpected changes in your enzyme's activity when using AMP disodium salt, it is possible that the accompanying sodium ions are interfering with the assay.

Troubleshooting Steps:

  • Determine the Final Sodium Concentration: Calculate the total concentration of sodium ions in your final assay buffer, accounting for contributions from the AMP disodium salt and other buffer components.

  • Run a Sodium Concentration Curve: Perform a dose-response experiment by adding varying concentrations of a control salt (e.g., NaCl) to your assay while keeping the AMP concentration constant (you may need to use the free acid form of AMP for this). This will help you determine the specific effect of sodium ions on your enzyme's activity.

  • Use an Alternative Salt Form of AMP: If available, consider using AMP potassium salt or the free acid form of AMP, adjusting the pH accordingly. This will help to differentiate between the effects of AMP itself and the counter-ion.

  • Optimize Buffer Composition: If high sodium is unavoidable, you may need to re-optimize other buffer components, such as pH and the concentration of other ions (e.g., Mg²⁺), to maintain optimal enzyme function.

start Unexpected Enzyme Kinetics calc_na Calculate Total [Na⁺] start->calc_na na_curve Run NaCl Dose-Response Curve calc_na->na_curve interpret Interpret Results na_curve->interpret Na⁺ effect confirmed resolve Issue Resolved na_curve->resolve No Na⁺ effect observed (investigate other factors) alt_salt Use Alternative AMP Salt (e.g., free acid) optimize_buffer Re-optimize Buffer Conditions alt_salt->optimize_buffer optimize_buffer->resolve interpret->alt_salt

Caption: Troubleshooting workflow for unexpected enzyme kinetics.

Issue 2: Inconsistent Results in Cell-Based Assays

High concentrations of sodium from AMP disodium salt can affect cell health and function, leading to variability in your results.

Troubleshooting Steps:

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of the final concentration of AMP disodium salt used in your experiment.

  • Establish a Sodium Tolerance Range: Test the effect of a range of NaCl concentrations on your specific cell type and assay readout to determine the maximum tolerable concentration.

  • Include Osmotic Controls: To distinguish between the specific effects of sodium ions and general osmotic stress, include a control with an osmolyte such as mannitol at a concentration that matches the osmolarity of your AMP disodium salt solution.

  • Gradual Adaptation: If your experimental design allows, consider gradually adapting your cells to higher salt concentrations over a period of time.

start Inconsistent Cell-Based Assay Results viability Assess Cell Viability with AMP-Na₂ start->viability na_tolerance Determine Na⁺ Tolerance Range viability->na_tolerance osmotic_control Include Osmotic Control (e.g., Mannitol) na_tolerance->osmotic_control adaptation Consider Gradual Cell Adaptation osmotic_control->adaptation analyze Analyze and Compare Results adaptation->analyze conclusion Draw Conclusion on Na⁺/Osmotic Effect analyze->conclusion

Caption: Workflow to troubleshoot inconsistent cell-based assay results.

Issue 3: Signal Interference in Fluorescence or Luminescence Assays

High salt concentrations can sometimes cause quenching or enhancement of fluorescent or luminescent signals.

Troubleshooting Steps:

  • Perform a Buffer Blank Test: Measure the signal of your assay buffer containing the highest concentration of AMP disodium salt to be used, without the biological components. This will reveal any direct effect of the salt on the background signal.

  • Spike-in Control: Add a known amount of the fluorescent or luminescent molecule to buffers with and without AMP disodium salt to see if the signal is quenched or enhanced.

  • Consult Assay Kit Manufacturer's Guidelines: Some assay kits provide information on interfering substances. Check for any warnings regarding high salt concentrations. For example, in some luciferase assays, monovalent cations like Na⁺ can be inhibitory.[2][8]

  • Consider Alternative Detection Methods: If sodium interference is unavoidable and significant, you may need to explore alternative, non-interfering detection methods.

Quantitative Data on Sodium Ion Interference

The following tables summarize quantitative data from various studies on the effect of sodium ions on different biological assays.

Table 1: Effect of Sodium Concentration on Enzyme Activity

EnzymeSodium ConcentrationObserved Effect
Na,K-ATPase 0 - 0.5 M NaClIncreasing salt concentration leads to a decrease in the affinity for ADP and a decline in the rate of hydrolysis.[9]
Na+-dependent F1F0-ATP Synthase 0 - 200 mM NaClATPase activity increases with increasing NaCl concentration. The apparent Km for Na+ is 3.0 mM.[7]
AMP-deaminase ~80 mM NaClMaximal activation of the enzyme is observed. Higher concentrations are inhibitory.
β-galactosidase 80 - 180 mmole/LThe activity of sodium-dependent β-galactosidase is proportional to the sodium concentration in this range.

Table 2: Effect of Sodium Concentration in Other Assays

Assay TypeSodium ConcentrationObserved Effect
Urinary Aldosterone Immunoassay > 486 mmol/L NaClNegative interference leading to falsely low results.[10]
Luciferase Reporter Assay 20 mM Na⁺Inhibitory effect on cell-free transcription-translation.[2][8]
FRET-based Ion Sensor 0 - 300 mM NaClIncreased ionic strength leads to an increase in the donor-acceptor distance.[11]

Key Experimental Protocols

Protocol 1: Determining the Effect of Sodium Ions on Enzyme Activity

This protocol describes a general method to assess the impact of sodium ions on the activity of an enzyme that utilizes AMP.

Materials:

  • Enzyme of interest

  • AMP free acid

  • AMP disodium salt

  • Control salt solution (e.g., 1 M NaCl, sterile)

  • Assay buffer specific to the enzyme

  • Substrate and detection reagents

Procedure:

  • Prepare a Sodium-Free AMP Stock: Prepare a stock solution of AMP free acid and adjust the pH to the optimal range for your enzyme using a sodium-free base (e.g., KOH or Tris base).

  • Set Up Control Reactions:

    • Baseline Activity: Assay the enzyme with AMP free acid at the desired concentration.

    • AMP Disodium Salt Control: Assay the enzyme with AMP disodium salt at the same AMP concentration.

  • Create a Sodium Titration:

    • Set up a series of reactions using AMP free acid.

    • To each reaction, add increasing concentrations of NaCl (e.g., 0, 25, 50, 100, 200, 400 mM). Ensure the final volume is consistent across all reactions.

  • Initiate and Measure the Reaction: Initiate the enzymatic reaction and measure the activity according to your standard protocol.

  • Analyze the Data: Plot the enzyme activity against the sodium ion concentration to determine the effect of sodium on your assay.

AMPK is a key energy sensor that is activated by an increase in the cellular AMP:ATP ratio. The use of AMP disodium salt can be intended to activate this pathway. However, the accompanying sodium ions can also influence cellular processes.

cluster_extracellular Extracellular cluster_intracellular Intracellular AMP disodium salt AMP disodium salt AMP AMP AMP disodium salt->AMP Na_ion Na⁺ AMP disodium salt->Na_ion AMPK AMPK AMP->AMPK activates Other Other Na⁺-sensitive Pathways Na_ion->Other modulates Downstream Downstream Targets AMPK->Downstream phosphorylates

Caption: AMP disodium salt dissociates to activate AMPK and also releases sodium ions.

Protocol 2: Patch-Clamp Analysis of Ion Channel Activity

This protocol provides a basic framework for investigating the effect of sodium ions on ion channel currents using the whole-cell patch-clamp technique.

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • Extracellular (bath) solution with standard ion concentrations

  • Intracellular (pipette) solution

  • High sodium extracellular solution (prepared by adding a concentrated stock of NaCl to the standard extracellular solution)

Procedure:

  • Prepare Cells and Pipettes: Culture cells on coverslips and pull patch pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish a Whole-Cell Recording: Form a gigaohm seal between the pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

  • Record Baseline Currents: Clamp the cell at a desired holding potential and apply voltage steps to elicit ion channel currents in the standard extracellular solution.

  • Apply High Sodium Solution: Perfuse the recording chamber with the high sodium extracellular solution.

  • Record Currents in High Sodium: Once the solution has exchanged, repeat the voltage-step protocol to record currents in the presence of elevated sodium.

  • Washout: Perfuse the chamber with the standard extracellular solution to see if the effect of high sodium is reversible.

  • Data Analysis: Compare the current amplitudes, kinetics, and voltage-dependence of activation and inactivation before, during, and after the application of the high sodium solution.

For further assistance, please contact our technical support team.

References

Addressing solubility issues of AMP disodium salt in different buffer systems.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenosine 5'-monophosphate (AMP) disodium (B8443419) salt. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals address common challenges related to the solubility and use of AMP disodium salt in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is AMP disodium salt?

Adenosine 5'-monophosphate (AMP) disodium salt is the sodium salt of AMP, a nucleotide that plays a crucial role in cellular energy metabolism.[1] It is a key component of RNA and a critical activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][3][4] It is supplied as a white to off-white crystalline powder.[2][5][6]

Q2: What is the solubility of AMP disodium salt in water?

AMP disodium salt is generally considered soluble in water.[7] Product data sheets report solubilities ranging from 10 mg/mL to 100 mg/mL.[1][2][5] Achieving higher concentrations may sometimes require sonication.[1] The resulting solution should be clear to slightly hazy.[2][8]

Q3: How should I store AMP disodium salt powder and its solutions?

  • Powder: The solid form is hygroscopic and should be stored desiccated at -20°C.[5]

  • Solutions: Prepare stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C.[1][5] Stock solutions are generally stable for up to 6 months at -20°C.[1][5]

Q4: In which other solvents is AMP disodium salt soluble?

Besides water, AMP disodium salt is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[7]

Solubility and Buffer Compatibility

The solubility of AMP disodium salt can be influenced by the choice of buffer, its pH, and the final concentration required. The table below summarizes solubility data in common laboratory buffers.

Buffer SystempHTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)Notes
Deionized Water~7.025>100>255Sonication may be required for high concentrations.[1]
PBS (1X)7.425~50~128High salt concentration may slightly reduce solubility.
Tris-HCl7.525>100>255Generally very soluble; ensure final pH is adjusted.
HEPES7.325>100>255Good compatibility; recommended for cell-based assays.
MES6.025~25~64Solubility is significantly lower at acidic pH.

Note: The values presented are based on typical experimental observations and may vary depending on the specific lot of the compound and buffer preparation.

Troubleshooting Guide

Q5: I am having trouble dissolving AMP disodium salt. What should I do?

If you encounter precipitation or the compound fails to dissolve completely, consult the following troubleshooting workflow.

G start Start: AMP disodium salt does not dissolve check_conc Is the concentration too high? start->check_conc check_ph What is the pH of your buffer? check_conc->check_ph No reduce_conc Dilute to a lower concentration. check_conc->reduce_conc Yes check_temp Have you tried gentle warming or sonication? check_ph->check_temp pH >= 7.0 adjust_ph Adjust pH to > 7.0. Solubility is lower in acidic conditions. check_ph->adjust_ph pH < 7.0 apply_heat Warm solution to 37°C or use a bath sonicator. Avoid boiling. check_temp->apply_heat No fail Contact Technical Support check_temp->fail Yes success Problem Resolved reduce_conc->success adjust_ph->success apply_heat->success

Fig 1. Troubleshooting workflow for AMP disodium salt dissolution.

Q6: My buffer pH changed after adding AMP disodium salt. Is this normal?

Yes, this can happen. Aqueous solutions of related nucleotide salts can be mildly acidic.[8] It is crucial to verify and, if necessary, re-adjust the pH of your final solution to the desired value for your experiment.

Q7: My AMP solution was clear initially but developed precipitation after being stored in the fridge. Why?

This is likely due to the compound precipitating out of the solution at lower temperatures, especially if the solution is highly concentrated. For storage, it is recommended to aliquot and freeze stock solutions at -20°C.[5] Before use, thaw the aliquot completely and ensure the compound is fully redissolved, warming gently if necessary.

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution

This protocol describes the preparation of a 100 mM stock solution of AMP disodium salt (Molecular Weight: 391.19 g/mol ) in a standard Tris buffer.[9]

G cluster_0 Preparation Workflow weigh 1. Weigh 39.12 mg of AMP disodium salt. add_buffer 2. Add ~8 mL of 100 mM Tris, pH 7.5. weigh->add_buffer dissolve 3. Vortex and/or sonicate until fully dissolved. add_buffer->dissolve adjust_ph 4. Check and adjust pH to 7.5 if necessary. dissolve->adjust_ph adjust_vol 5. Adjust final volume to 10 mL with buffer. adjust_ph->adjust_vol filter 6. Sterilize through a 0.22 µm filter. adjust_vol->filter store 7. Aliquot and store at -20°C. filter->store

Fig 2. Workflow for preparing an AMP disodium salt stock solution.

Methodology:

  • Weigh Compound: Accurately weigh 39.12 mg of AMP disodium salt powder.

  • Add Buffer: Transfer the powder to a 15 mL conical tube and add approximately 8 mL of your desired buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Dissolve: Vortex the solution vigorously. If needed, place the tube in a bath sonicator for 5-10 minutes to facilitate dissolution.

  • Adjust pH: Once the solid is fully dissolved, check the pH of the solution. If it has shifted, adjust it back to the target pH using dilute HCl or NaOH.

  • Final Volume: Transfer the solution to a 10 mL volumetric flask and add the buffer to bring the final volume to exactly 10 mL.

  • Sterilization: For cell culture or other sterile applications, pass the solution through a 0.22 µm syringe filter.[2]

  • Storage: Dispense the solution into single-use aliquots and store them at -20°C for long-term use.[5]

Signaling Pathway Context

AMP is a potent activator of the AMP-activated protein kinase (AMPK), a central regulator of metabolic pathways. Understanding this relationship is often key to designing experiments involving AMP.

G cluster_0 Cellular Stress cluster_1 Downstream Effects stress Low Glucose / Hypoxia atp ATP decreases stress->atp amp AMP increases atp->amp ampk AMPK Activation amp->ampk allosteric activation catabolism Anabolic Pathways OFF (e.g., Protein Synthesis) ampk->catabolism anabolism Catabolic Pathways ON (e.g., Fatty Acid Oxidation) ampk->anabolism

Fig 3. Simplified diagram of the AMPK signaling pathway activation by AMP.

Increased cellular AMP levels, often resulting from metabolic stress, lead to the activation of AMPK.[3][10] Activated AMPK then works to restore energy balance by inhibiting energy-consuming (anabolic) processes and promoting energy-producing (catabolic) pathways.[4][11]

References

Addressing solubility issues of AMP disodium salt in different buffer systems.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenosine 5'-monophosphate (AMP) disodium salt. This guide provides detailed information, troubleshooting advice, and protocols to help researchers, scientists, and drug development professionals address common challenges related to the solubility and use of AMP disodium salt in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is AMP disodium salt?

Adenosine 5'-monophosphate (AMP) disodium salt is the sodium salt of AMP, a nucleotide that plays a crucial role in cellular energy metabolism.[1] It is a key component of RNA and a critical activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][3][4] It is supplied as a white to off-white crystalline powder.[2][5][6]

Q2: What is the solubility of AMP disodium salt in water?

AMP disodium salt is generally considered soluble in water.[7] Product data sheets report solubilities ranging from 10 mg/mL to 100 mg/mL.[1][2][5] Achieving higher concentrations may sometimes require sonication.[1] The resulting solution should be clear to slightly hazy.[2][8]

Q3: How should I store AMP disodium salt powder and its solutions?

  • Powder: The solid form is hygroscopic and should be stored desiccated at -20°C.[5]

  • Solutions: Prepare stock solutions, aliquot them into single-use volumes, and store them at -20°C or -80°C.[1][5] Stock solutions are generally stable for up to 6 months at -20°C.[1][5]

Q4: In which other solvents is AMP disodium salt soluble?

Besides water, AMP disodium salt is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[7]

Solubility and Buffer Compatibility

The solubility of AMP disodium salt can be influenced by the choice of buffer, its pH, and the final concentration required. The table below summarizes solubility data in common laboratory buffers.

Buffer SystempHTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)Notes
Deionized Water~7.025>100>255Sonication may be required for high concentrations.[1]
PBS (1X)7.425~50~128High salt concentration may slightly reduce solubility.
Tris-HCl7.525>100>255Generally very soluble; ensure final pH is adjusted.
HEPES7.325>100>255Good compatibility; recommended for cell-based assays.
MES6.025~25~64Solubility is significantly lower at acidic pH.

Note: The values presented are based on typical experimental observations and may vary depending on the specific lot of the compound and buffer preparation.

Troubleshooting Guide

Q5: I am having trouble dissolving AMP disodium salt. What should I do?

If you encounter precipitation or the compound fails to dissolve completely, consult the following troubleshooting workflow.

G start Start: AMP disodium salt does not dissolve check_conc Is the concentration too high? start->check_conc check_ph What is the pH of your buffer? check_conc->check_ph No reduce_conc Dilute to a lower concentration. check_conc->reduce_conc Yes check_temp Have you tried gentle warming or sonication? check_ph->check_temp pH >= 7.0 adjust_ph Adjust pH to > 7.0. Solubility is lower in acidic conditions. check_ph->adjust_ph pH < 7.0 apply_heat Warm solution to 37°C or use a bath sonicator. Avoid boiling. check_temp->apply_heat No fail Contact Technical Support check_temp->fail Yes success Problem Resolved reduce_conc->success adjust_ph->success apply_heat->success

Fig 1. Troubleshooting workflow for AMP disodium salt dissolution.

Q6: My buffer pH changed after adding AMP disodium salt. Is this normal?

Yes, this can happen. Aqueous solutions of related nucleotide salts can be mildly acidic.[8] It is crucial to verify and, if necessary, re-adjust the pH of your final solution to the desired value for your experiment.

Q7: My AMP solution was clear initially but developed precipitation after being stored in the fridge. Why?

This is likely due to the compound precipitating out of the solution at lower temperatures, especially if the solution is highly concentrated. For storage, it is recommended to aliquot and freeze stock solutions at -20°C.[5] Before use, thaw the aliquot completely and ensure the compound is fully redissolved, warming gently if necessary.

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution

This protocol describes the preparation of a 100 mM stock solution of AMP disodium salt (Molecular Weight: 391.19 g/mol ) in a standard Tris buffer.[9]

G cluster_0 Preparation Workflow weigh 1. Weigh 39.12 mg of AMP disodium salt. add_buffer 2. Add ~8 mL of 100 mM Tris, pH 7.5. weigh->add_buffer dissolve 3. Vortex and/or sonicate until fully dissolved. add_buffer->dissolve adjust_ph 4. Check and adjust pH to 7.5 if necessary. dissolve->adjust_ph adjust_vol 5. Adjust final volume to 10 mL with buffer. adjust_ph->adjust_vol filter 6. Sterilize through a 0.22 µm filter. adjust_vol->filter store 7. Aliquot and store at -20°C. filter->store

Fig 2. Workflow for preparing an AMP disodium salt stock solution.

Methodology:

  • Weigh Compound: Accurately weigh 39.12 mg of AMP disodium salt powder.

  • Add Buffer: Transfer the powder to a 15 mL conical tube and add approximately 8 mL of your desired buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Dissolve: Vortex the solution vigorously. If needed, place the tube in a bath sonicator for 5-10 minutes to facilitate dissolution.

  • Adjust pH: Once the solid is fully dissolved, check the pH of the solution. If it has shifted, adjust it back to the target pH using dilute HCl or NaOH.

  • Final Volume: Transfer the solution to a 10 mL volumetric flask and add the buffer to bring the final volume to exactly 10 mL.

  • Sterilization: For cell culture or other sterile applications, pass the solution through a 0.22 µm syringe filter.[2]

  • Storage: Dispense the solution into single-use aliquots and store them at -20°C for long-term use.[5]

Signaling Pathway Context

AMP is a potent activator of the AMP-activated protein kinase (AMPK), a central regulator of metabolic pathways. Understanding this relationship is often key to designing experiments involving AMP.

G cluster_0 Cellular Stress cluster_1 Downstream Effects stress Low Glucose / Hypoxia atp ATP decreases stress->atp amp AMP increases atp->amp ampk AMPK Activation amp->ampk allosteric activation catabolism Anabolic Pathways OFF (e.g., Protein Synthesis) ampk->catabolism anabolism Catabolic Pathways ON (e.g., Fatty Acid Oxidation) ampk->anabolism

Fig 3. Simplified diagram of the AMPK signaling pathway activation by AMP.

Increased cellular AMP levels, often resulting from metabolic stress, lead to the activation of AMPK.[3][10] Activated AMPK then works to restore energy balance by inhibiting energy-consuming (anabolic) processes and promoting energy-producing (catabolic) pathways.[4][11]

References

Identifying and minimizing artifacts in experiments with AMP disodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize artifacts in experiments involving adenosine (B11128) 5'-monophosphate (AMP) disodium (B8443419) salt.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of artifacts when using AMP disodium salt?

A1: Artifacts in experiments using AMP disodium salt can arise from several sources:

  • Reagent Purity and Stability: Impurities in the AMP disodium salt preparation or degradation of the compound over time can introduce confounding variables. Hydrolysis of AMP can occur, especially at non-neutral pH and elevated temperatures.

  • Ionic Strength Effects: The "disodium salt" component contributes to the overall ionic strength of the experimental solution. This can alter enzyme kinetics and other molecular interactions, leading to non-specific effects.

  • pH Fluctuations: The addition of an acidic compound like AMP can alter the pH of poorly buffered solutions, affecting reaction rates and protein stability.

  • Interference with Detection Methods: AMP or its degradation products may interfere with certain detection methods, such as fluorescence-based assays.

Q2: How should AMP disodium salt be stored to ensure its stability?

A2: Proper storage is critical to minimize degradation. Store AMP disodium salt as a powder at -20°C in a tightly sealed container to protect it from moisture. For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be aliquoted and stored at -20°C or below. Avoid repeated freeze-thaw cycles. Studies have shown that AMP solutions are significantly more stable when refrigerated (4°C) compared to room temperature.

Q3: Can the sodium ions in AMP disodium salt affect my experiment?

A3: Yes, the sodium ions can significantly impact experiments, particularly those sensitive to ionic strength. High salt concentrations can alter the activity of enzymes by affecting their three-dimensional structure and the interaction with substrates. It is crucial to consider the final concentration of sodium ions in your assay and to use appropriate controls to account for any effects of ionic strength.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in enzymatic assays (e.g., Kinase Assays).
Potential Cause Troubleshooting Step Expected Outcome
Degradation of AMP 1. Prepare fresh AMP disodium salt solution before each experiment. 2. Verify the pH of your stock solution and experimental buffer; AMP is most stable around neutral pH. 3. If possible, analyze the purity of your AMP stock solution using HPLC.Consistent and reproducible enzyme activity that aligns with expected values.
Incorrect Ionic Strength 1. Calculate the final concentration of sodium ions contributed by the AMP disodium salt. 2. Prepare a control solution with an equivalent concentration of a non-interfering salt (e.g., NaCl) but without AMP to assess the effect of ionic strength alone. 3. If ionic strength is a concern, consider using the free acid form of AMP and adjusting the pH with a suitable base.Differentiation between the specific effect of AMP and the non-specific effect of ionic strength on enzyme activity.
pH Shift in Assay Buffer 1. Measure the pH of your complete assay buffer after the addition of all components, including AMP disodium salt. 2. Ensure your buffer has sufficient buffering capacity at the experimental pH. 3. Adjust the pH of the final reaction mixture if necessary.Maintenance of a stable pH throughout the experiment, ensuring optimal enzyme function.
Chelation of Divalent Cations 1. AMP can chelate divalent cations like Mg²⁺, which are often essential cofactors for kinases. 2. Ensure that the concentration of essential cations is not limiting after the addition of AMP. Consider titrating the cation concentration to find the optimal level in the presence of AMP.Restoration of expected enzyme activity by providing sufficient cofactor concentration.
Issue 2: Artifacts in Cell-Based Signaling Studies (e.g., AMPK Activation).
Potential Cause Troubleshooting Step Expected Outcome
Off-Target Effects of Impurities 1. Use high-purity AMP disodium salt (≥99%). 2. If unexpected cellular responses are observed, consider testing a different batch or lot of the compound.Cellular responses are specifically attributable to AMP and not to contaminants.
Alteration of Cellular Energy State 1. AMP is a key regulator of cellular energy. High concentrations of exogenous AMP can artificially alter the AMP:ATP ratio. 2. Use the lowest effective concentration of AMP disodium salt. 3. Include appropriate controls, such as treating cells with a non-metabolizable AMP analog, to distinguish specific signaling from general metabolic effects.Clearer interpretation of the specific role of AMP in the signaling pathway of interest.
Indirect Effects on Ion Gradients 1. The influx of sodium ions along with AMP could potentially affect cellular ion gradients and membrane potential. 2. Use controls to monitor for changes in key ion concentrations if your signaling pathway is sensitive to them.Understanding whether the observed effects are a direct result of AMP signaling or an indirect consequence of altered ion homeostasis.
Issue 3: Poor Peak Shape or Unexpected Peaks in HPLC Analysis.
Potential Cause Troubleshooting Step Expected Outcome
Sample Degradation 1. Prepare samples immediately before analysis. 2. Keep samples cool (e.g., in an autosampler with temperature control). 3. Ensure the mobile phase pH is compatible with AMP stability.Sharp, symmetrical peaks corresponding to intact AMP.
Interaction with Metal Ions 1. AMP can chelate metal ions from the HPLC system (e.g., stainless steel components). 2. Add a small amount of a chelating agent like EDTA to your mobile phase to sequester metal ions.Improved peak shape and reduced tailing.
Inappropriate Mobile Phase Composition 1. Optimize the mobile phase pH and ionic strength for good peak shape and resolution. 2. Ensure all mobile phase components are fully dissolved and the mobile phase is degassed.Symmetrical and well-resolved peaks for AMP and other analytes.

Experimental Protocols

Protocol 1: In Vitro AMPK Activation Assay

This protocol describes a common method to assess the activation of AMP-activated protein kinase (AMPK) in a cell-free system.

Materials:

  • Purified, active AMPK enzyme

  • AMPK substrate peptide (e.g., SAMS peptide)

  • AMP disodium salt

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Phosphoric acid (1%)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the AMPK substrate peptide, and the desired concentration of AMP disodium salt.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

Troubleshooting Workflow for AMPK Assay

start Start: Inconsistent AMPK Activity check_reagents Check Reagent Stability start->check_reagents check_amp Prepare Fresh AMP Solution check_reagents->check_amp Degradation? check_atp Verify ATP Integrity check_reagents->check_atp Degradation? check_enzyme Assess Enzyme Activity check_reagents->check_enzyme Inactive? check_conditions Verify Assay Conditions check_amp->check_conditions check_atp->check_conditions check_enzyme->check_conditions check_ph Measure Final Buffer pH check_conditions->check_ph pH shift? check_ionic_strength Calculate Ionic Strength check_conditions->check_ionic_strength High salt? check_interference Investigate Assay Interference check_ph->check_interference control_salt Run Salt Control (e.g., NaCl) check_ionic_strength->control_salt control_salt->check_interference fluorescence_control Run No-Enzyme Fluorescence Control check_interference->fluorescence_control Fluorescence assay? final_result Consistent AMPK Activity check_interference->final_result Non-fluorescence assay fluorescence_control->final_result

Troubleshooting workflow for inconsistent AMPK assay results.

Protocol 2: 5'-Nucleotidase Activity Assay

This protocol outlines a colorimetric method for measuring the activity of 5'-Nucleotidase.

Materials:

  • Sample containing 5'-Nucleotidase (e.g., cell lysate)

  • AMP disodium salt (substrate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Adenosine deaminase

  • Reagents for ammonia (B1221849) detection (e.g., Berthelot's reagents)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, the sample, and adenosine deaminase.

  • Initiate the reaction by adding AMP disodium salt.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction.

  • Add the ammonia detection reagents according to the manufacturer's instructions.

  • Incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 670 nm).

  • Calculate the 5'-Nucleotidase activity based on a standard curve generated with known concentrations of ammonia.

Signaling Pathway Diagram

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. It is activated by an increase in the cellular AMP:ATP ratio, which can be induced experimentally by the addition of AMP disodium salt.

cluster_upstream Upstream Activators cluster_core AMPK Core cluster_downstream Downstream Effects AMP_disodium_salt AMP Disodium Salt (Experimental) AMP_ATP_Ratio Increased AMP:ATP Ratio AMP_disodium_salt->AMP_ATP_Ratio Metabolic_Stress Metabolic Stress (e.g., Low Glucose, Hypoxia) Metabolic_Stress->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Allosteric Activation Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Fatty Acid Synthesis) AMPK->Anabolic_Pathways Inhibition Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic_Pathways Activation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylation (Thr172)

Activation of the AMPK signaling pathway by AMP.

Identifying and minimizing artifacts in experiments with AMP disodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize artifacts in experiments involving adenosine 5'-monophosphate (AMP) disodium salt.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of artifacts when using AMP disodium salt?

A1: Artifacts in experiments using AMP disodium salt can arise from several sources:

  • Reagent Purity and Stability: Impurities in the AMP disodium salt preparation or degradation of the compound over time can introduce confounding variables. Hydrolysis of AMP can occur, especially at non-neutral pH and elevated temperatures.

  • Ionic Strength Effects: The "disodium salt" component contributes to the overall ionic strength of the experimental solution. This can alter enzyme kinetics and other molecular interactions, leading to non-specific effects.

  • pH Fluctuations: The addition of an acidic compound like AMP can alter the pH of poorly buffered solutions, affecting reaction rates and protein stability.

  • Interference with Detection Methods: AMP or its degradation products may interfere with certain detection methods, such as fluorescence-based assays.

Q2: How should AMP disodium salt be stored to ensure its stability?

A2: Proper storage is critical to minimize degradation. Store AMP disodium salt as a powder at -20°C in a tightly sealed container to protect it from moisture. For solutions, it is recommended to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be aliquoted and stored at -20°C or below. Avoid repeated freeze-thaw cycles. Studies have shown that AMP solutions are significantly more stable when refrigerated (4°C) compared to room temperature.

Q3: Can the sodium ions in AMP disodium salt affect my experiment?

A3: Yes, the sodium ions can significantly impact experiments, particularly those sensitive to ionic strength. High salt concentrations can alter the activity of enzymes by affecting their three-dimensional structure and the interaction with substrates. It is crucial to consider the final concentration of sodium ions in your assay and to use appropriate controls to account for any effects of ionic strength.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in enzymatic assays (e.g., Kinase Assays).
Potential Cause Troubleshooting Step Expected Outcome
Degradation of AMP 1. Prepare fresh AMP disodium salt solution before each experiment. 2. Verify the pH of your stock solution and experimental buffer; AMP is most stable around neutral pH. 3. If possible, analyze the purity of your AMP stock solution using HPLC.Consistent and reproducible enzyme activity that aligns with expected values.
Incorrect Ionic Strength 1. Calculate the final concentration of sodium ions contributed by the AMP disodium salt. 2. Prepare a control solution with an equivalent concentration of a non-interfering salt (e.g., NaCl) but without AMP to assess the effect of ionic strength alone. 3. If ionic strength is a concern, consider using the free acid form of AMP and adjusting the pH with a suitable base.Differentiation between the specific effect of AMP and the non-specific effect of ionic strength on enzyme activity.
pH Shift in Assay Buffer 1. Measure the pH of your complete assay buffer after the addition of all components, including AMP disodium salt. 2. Ensure your buffer has sufficient buffering capacity at the experimental pH. 3. Adjust the pH of the final reaction mixture if necessary.Maintenance of a stable pH throughout the experiment, ensuring optimal enzyme function.
Chelation of Divalent Cations 1. AMP can chelate divalent cations like Mg²⁺, which are often essential cofactors for kinases. 2. Ensure that the concentration of essential cations is not limiting after the addition of AMP. Consider titrating the cation concentration to find the optimal level in the presence of AMP.Restoration of expected enzyme activity by providing sufficient cofactor concentration.
Issue 2: Artifacts in Cell-Based Signaling Studies (e.g., AMPK Activation).
Potential Cause Troubleshooting Step Expected Outcome
Off-Target Effects of Impurities 1. Use high-purity AMP disodium salt (≥99%). 2. If unexpected cellular responses are observed, consider testing a different batch or lot of the compound.Cellular responses are specifically attributable to AMP and not to contaminants.
Alteration of Cellular Energy State 1. AMP is a key regulator of cellular energy. High concentrations of exogenous AMP can artificially alter the AMP:ATP ratio. 2. Use the lowest effective concentration of AMP disodium salt. 3. Include appropriate controls, such as treating cells with a non-metabolizable AMP analog, to distinguish specific signaling from general metabolic effects.Clearer interpretation of the specific role of AMP in the signaling pathway of interest.
Indirect Effects on Ion Gradients 1. The influx of sodium ions along with AMP could potentially affect cellular ion gradients and membrane potential. 2. Use controls to monitor for changes in key ion concentrations if your signaling pathway is sensitive to them.Understanding whether the observed effects are a direct result of AMP signaling or an indirect consequence of altered ion homeostasis.
Issue 3: Poor Peak Shape or Unexpected Peaks in HPLC Analysis.
Potential Cause Troubleshooting Step Expected Outcome
Sample Degradation 1. Prepare samples immediately before analysis. 2. Keep samples cool (e.g., in an autosampler with temperature control). 3. Ensure the mobile phase pH is compatible with AMP stability.Sharp, symmetrical peaks corresponding to intact AMP.
Interaction with Metal Ions 1. AMP can chelate metal ions from the HPLC system (e.g., stainless steel components). 2. Add a small amount of a chelating agent like EDTA to your mobile phase to sequester metal ions.Improved peak shape and reduced tailing.
Inappropriate Mobile Phase Composition 1. Optimize the mobile phase pH and ionic strength for good peak shape and resolution. 2. Ensure all mobile phase components are fully dissolved and the mobile phase is degassed.Symmetrical and well-resolved peaks for AMP and other analytes.

Experimental Protocols

Protocol 1: In Vitro AMPK Activation Assay

This protocol describes a common method to assess the activation of AMP-activated protein kinase (AMPK) in a cell-free system.

Materials:

  • Purified, active AMPK enzyme

  • AMPK substrate peptide (e.g., SAMS peptide)

  • AMP disodium salt

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Phosphoric acid (1%)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the AMPK substrate peptide, and the desired concentration of AMP disodium salt.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

Troubleshooting Workflow for AMPK Assay

start Start: Inconsistent AMPK Activity check_reagents Check Reagent Stability start->check_reagents check_amp Prepare Fresh AMP Solution check_reagents->check_amp Degradation? check_atp Verify ATP Integrity check_reagents->check_atp Degradation? check_enzyme Assess Enzyme Activity check_reagents->check_enzyme Inactive? check_conditions Verify Assay Conditions check_amp->check_conditions check_atp->check_conditions check_enzyme->check_conditions check_ph Measure Final Buffer pH check_conditions->check_ph pH shift? check_ionic_strength Calculate Ionic Strength check_conditions->check_ionic_strength High salt? check_interference Investigate Assay Interference check_ph->check_interference control_salt Run Salt Control (e.g., NaCl) check_ionic_strength->control_salt control_salt->check_interference fluorescence_control Run No-Enzyme Fluorescence Control check_interference->fluorescence_control Fluorescence assay? final_result Consistent AMPK Activity check_interference->final_result Non-fluorescence assay fluorescence_control->final_result

Troubleshooting workflow for inconsistent AMPK assay results.

Protocol 2: 5'-Nucleotidase Activity Assay

This protocol outlines a colorimetric method for measuring the activity of 5'-Nucleotidase.

Materials:

  • Sample containing 5'-Nucleotidase (e.g., cell lysate)

  • AMP disodium salt (substrate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Adenosine deaminase

  • Reagents for ammonia detection (e.g., Berthelot's reagents)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, the sample, and adenosine deaminase.

  • Initiate the reaction by adding AMP disodium salt.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction.

  • Add the ammonia detection reagents according to the manufacturer's instructions.

  • Incubate to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 670 nm).

  • Calculate the 5'-Nucleotidase activity based on a standard curve generated with known concentrations of ammonia.

Signaling Pathway Diagram

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central regulator of cellular energy homeostasis. It is activated by an increase in the cellular AMP:ATP ratio, which can be induced experimentally by the addition of AMP disodium salt.

cluster_upstream Upstream Activators cluster_core AMPK Core cluster_downstream Downstream Effects AMP_disodium_salt AMP Disodium Salt (Experimental) AMP_ATP_Ratio Increased AMP:ATP Ratio AMP_disodium_salt->AMP_ATP_Ratio Metabolic_Stress Metabolic Stress (e.g., Low Glucose, Hypoxia) Metabolic_Stress->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Allosteric Activation Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Fatty Acid Synthesis) AMPK->Anabolic_Pathways Inhibition Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic_Pathways Activation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylation (Thr172)

Activation of the AMPK signaling pathway by AMP.

Technical Support Center: Optimizing AMP Disodium Salt-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of AMP disodium (B8443419) salt in cellular research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is AMP disodium salt and what is its primary mechanism of action in cells?

Adenosine 5'-monophosphate (AMP) disodium salt is a stable form of AMP, a central molecule in cellular energy metabolism.[1] Its primary role in experimental settings is to activate the AMP-activated protein kinase (AMPK).[1] AMPK is a crucial energy sensor that, once activated, orchestrates a metabolic switch to conserve ATP by inhibiting anabolic pathways (e.g., protein and lipid synthesis) and promoting catabolic pathways (e.g., fatty acid oxidation and glucose uptake).[2]

Q2: What are the common applications of AMP disodium salt in cell culture experiments?

AMP disodium salt is utilized in a variety of cell culture applications, including:

  • Inducing calcium responses: It has been used to trigger calcium responses in osteoblasts.

  • Metabolic studies: As a key regulator of metabolism, it's used to investigate cellular energy homeostasis.[2]

  • Stem cell research: It has been included as a nucleotide metabolite in media for the culture of glioma stem cells.

  • Signal transduction studies: It is widely used to study the AMPK signaling cascade and its downstream effects.[3][4]

Q3: How should I prepare and store AMP disodium salt solutions?

For cell culture applications, AMP disodium salt should be dissolved in sterile, nuclease-free water to prepare a stock solution.[1] It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles. Stock solutions can typically be stored at -20°C for up to six months.[5] Before use, the stock solution should be diluted to the desired final concentration in the appropriate cell culture medium. To ensure sterility, the final solution can be filtered through a 0.22 µm filter.[1]

Troubleshooting Guide

Issue 1: No observable cellular response after treatment with AMP disodium salt.

Possible Cause Troubleshooting Steps
Suboptimal Incubation Time The time required to observe a response is highly dependent on the specific endpoint being measured. For phosphorylation events in signaling pathways, responses can be rapid. For changes in gene or protein expression, longer incubation times are necessary. Action: Perform a time-course experiment. Start with short incubation times (e.g., 15, 30, 60 minutes) for signaling studies and extend to several hours (e.g., 6, 12, 24, 48 hours) for gene/protein expression analysis.[6]
Incorrect Concentration The effective concentration of AMP disodium salt can vary significantly between different cell types. Action: Conduct a dose-response experiment to determine the optimal concentration for your specific cell line. Review the literature for concentrations used in similar experimental systems.
Cell Health and Passage Number Cells that are unhealthy, have a high passage number, or are overly confluent may not respond optimally to stimuli. Action: Ensure you are using healthy, low-passage cells. Seed cells at an appropriate density to avoid overconfluence during the experiment.
Reagent Degradation Improper storage or multiple freeze-thaw cycles can lead to the degradation of the AMP disodium salt stock solution. Action: Use a fresh aliquot of your stock solution or prepare a new one.

Issue 2: High levels of cell death or toxicity observed after treatment.

Possible Cause Troubleshooting Steps
Concentration is Too High Excessive concentrations of AMP disodium salt can induce cytotoxicity in some cell lines. Action: Reduce the concentration of AMP disodium salt used in your experiment. Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to determine the cytotoxic threshold for your specific cells.
Prolonged Exposure Continuous exposure to the compound, even at a non-toxic concentration, can lead to cell death over time. Action: Reduce the incubation time. For many signaling events, a short-term stimulation is sufficient.
Contamination Bacterial or fungal contamination in your cell culture can cause widespread cell death. Action: Regularly check your cell cultures for signs of contamination. Ensure aseptic techniques are strictly followed during all experimental procedures.

Data Presentation

Table 1: Recommended Incubation Times for Various Cellular Responses to AMP Stimulation

Cellular ResponseTypical Incubation TimeCell Type ExampleReference Assay
AMPK Phosphorylation 15 - 60 minutesC2C12 myotubesWestern Blot
Calcium Influx MinutesOsteoblastsFura-2 AM imaging
Gene Expression Changes 4 - 24 hoursVariousqRT-PCR
Protein Expression Changes 12 - 72 hoursVariousWestern Blot / ELISA
Cell Viability/Proliferation 24 - 72 hoursVariousMTT, XTT, or Resazurin Assay
Osteoblast Differentiation 7 - 21 daysMC3T3-E1Alizarin Red Staining

Experimental Protocols

Protocol 1: Time-Course Experiment for AMPK Activation

This protocol outlines a method to determine the optimal incubation time for AMPK activation by observing the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

  • Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment:

    • Prepare a working solution of AMP disodium salt in your cell culture medium at the desired final concentration.

    • Aspirate the old medium from the cells and replace it with the medium containing AMP disodium salt.

    • Incubate the cells for various time points (e.g., 0, 15, 30, 60, and 120 minutes) at 37°C and 5% CO2.

  • Cell Lysis:

    • At each time point, place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Perform SDS-PAGE and Western blotting using primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and a loading control (e.g., β-actin or GAPDH).

Protocol 2: Cell Viability Assay (MTT)

This protocol is for assessing the potential cytotoxic effects of AMP disodium salt.

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of AMP disodium salt in your cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of AMP disodium salt to the respective wells. Include a vehicle control (medium without the compound).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[7]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualizations

AMP_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular AMP_ext AMP disodium salt AMPK AMPK AMP_ext->AMPK Activates TSC2 TSC2 AMPK->TSC2 Activates Raptor Raptor AMPK->Raptor Inhibits Autophagy Autophagy AMPK->Autophagy Promotes ACC ACC AMPK->ACC Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes LKB1 LKB1 LKB1->AMPK Phosphorylates (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates (Thr172) mTORC1 mTORC1 TSC2->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Catalyzes rate-limiting step (inhibited by AMPK) experimental_workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with AMP Disodium Salt (Time-course or Dose-response) seed_cells->treat_cells endpoint_assay Perform Endpoint Assay treat_cells->endpoint_assay western_blot Western Blot (e.g., p-AMPK) endpoint_assay->western_blot Signaling viability_assay Cell Viability Assay (e.g., MTT) endpoint_assay->viability_assay Toxicity gene_expression Gene Expression Analysis (e.g., qRT-PCR) endpoint_assay->gene_expression Transcription data_analysis Data Analysis and Interpretation western_blot->data_analysis viability_assay->data_analysis gene_expression->data_analysis end End data_analysis->end troubleshooting_logic start Experiment Start: Treat cells with AMP disodium salt observe_response Observe Cellular Response? start->observe_response success Successful Experiment: Proceed with analysis observe_response->success Yes no_response No Response Observed observe_response->no_response No check_time Optimize Incubation Time? (Time-course) no_response->check_time check_conc Optimize Concentration? (Dose-response) check_time->check_conc No improvement re_run Re-run Experiment check_time->re_run Optimized check_cells Check Cell Health and Passage? check_conc->check_cells No improvement check_conc->re_run Optimized check_reagent Prepare Fresh Reagent? check_cells->check_reagent Cells are healthy check_cells->re_run Improved cell culture check_reagent->re_run Yes

References

Technical Support Center: Optimizing AMP Disodium Salt-Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of AMP disodium salt in cellular research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is AMP disodium salt and what is its primary mechanism of action in cells?

Adenosine 5'-monophosphate (AMP) disodium salt is a stable form of AMP, a central molecule in cellular energy metabolism.[1] Its primary role in experimental settings is to activate the AMP-activated protein kinase (AMPK).[1] AMPK is a crucial energy sensor that, once activated, orchestrates a metabolic switch to conserve ATP by inhibiting anabolic pathways (e.g., protein and lipid synthesis) and promoting catabolic pathways (e.g., fatty acid oxidation and glucose uptake).[2]

Q2: What are the common applications of AMP disodium salt in cell culture experiments?

AMP disodium salt is utilized in a variety of cell culture applications, including:

  • Inducing calcium responses: It has been used to trigger calcium responses in osteoblasts.

  • Metabolic studies: As a key regulator of metabolism, it's used to investigate cellular energy homeostasis.[2]

  • Stem cell research: It has been included as a nucleotide metabolite in media for the culture of glioma stem cells.

  • Signal transduction studies: It is widely used to study the AMPK signaling cascade and its downstream effects.[3][4]

Q3: How should I prepare and store AMP disodium salt solutions?

For cell culture applications, AMP disodium salt should be dissolved in sterile, nuclease-free water to prepare a stock solution.[1] It is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles. Stock solutions can typically be stored at -20°C for up to six months.[5] Before use, the stock solution should be diluted to the desired final concentration in the appropriate cell culture medium. To ensure sterility, the final solution can be filtered through a 0.22 µm filter.[1]

Troubleshooting Guide

Issue 1: No observable cellular response after treatment with AMP disodium salt.

Possible Cause Troubleshooting Steps
Suboptimal Incubation Time The time required to observe a response is highly dependent on the specific endpoint being measured. For phosphorylation events in signaling pathways, responses can be rapid. For changes in gene or protein expression, longer incubation times are necessary. Action: Perform a time-course experiment. Start with short incubation times (e.g., 15, 30, 60 minutes) for signaling studies and extend to several hours (e.g., 6, 12, 24, 48 hours) for gene/protein expression analysis.[6]
Incorrect Concentration The effective concentration of AMP disodium salt can vary significantly between different cell types. Action: Conduct a dose-response experiment to determine the optimal concentration for your specific cell line. Review the literature for concentrations used in similar experimental systems.
Cell Health and Passage Number Cells that are unhealthy, have a high passage number, or are overly confluent may not respond optimally to stimuli. Action: Ensure you are using healthy, low-passage cells. Seed cells at an appropriate density to avoid overconfluence during the experiment.
Reagent Degradation Improper storage or multiple freeze-thaw cycles can lead to the degradation of the AMP disodium salt stock solution. Action: Use a fresh aliquot of your stock solution or prepare a new one.

Issue 2: High levels of cell death or toxicity observed after treatment.

Possible Cause Troubleshooting Steps
Concentration is Too High Excessive concentrations of AMP disodium salt can induce cytotoxicity in some cell lines. Action: Reduce the concentration of AMP disodium salt used in your experiment. Perform a cell viability assay (e.g., MTT or resazurin assay) to determine the cytotoxic threshold for your specific cells.
Prolonged Exposure Continuous exposure to the compound, even at a non-toxic concentration, can lead to cell death over time. Action: Reduce the incubation time. For many signaling events, a short-term stimulation is sufficient.
Contamination Bacterial or fungal contamination in your cell culture can cause widespread cell death. Action: Regularly check your cell cultures for signs of contamination. Ensure aseptic techniques are strictly followed during all experimental procedures.

Data Presentation

Table 1: Recommended Incubation Times for Various Cellular Responses to AMP Stimulation

Cellular ResponseTypical Incubation TimeCell Type ExampleReference Assay
AMPK Phosphorylation 15 - 60 minutesC2C12 myotubesWestern Blot
Calcium Influx MinutesOsteoblastsFura-2 AM imaging
Gene Expression Changes 4 - 24 hoursVariousqRT-PCR
Protein Expression Changes 12 - 72 hoursVariousWestern Blot / ELISA
Cell Viability/Proliferation 24 - 72 hoursVariousMTT, XTT, or Resazurin Assay
Osteoblast Differentiation 7 - 21 daysMC3T3-E1Alizarin Red Staining

Experimental Protocols

Protocol 1: Time-Course Experiment for AMPK Activation

This protocol outlines a method to determine the optimal incubation time for AMPK activation by observing the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

  • Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment:

    • Prepare a working solution of AMP disodium salt in your cell culture medium at the desired final concentration.

    • Aspirate the old medium from the cells and replace it with the medium containing AMP disodium salt.

    • Incubate the cells for various time points (e.g., 0, 15, 30, 60, and 120 minutes) at 37°C and 5% CO2.

  • Cell Lysis:

    • At each time point, place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

    • Perform SDS-PAGE and Western blotting using primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and a loading control (e.g., β-actin or GAPDH).

Protocol 2: Cell Viability Assay (MTT)

This protocol is for assessing the potential cytotoxic effects of AMP disodium salt.

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of AMP disodium salt in your cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of AMP disodium salt to the respective wells. Include a vehicle control (medium without the compound).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Mandatory Visualizations

AMP_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular AMP_ext AMP disodium salt AMPK AMPK AMP_ext->AMPK Activates TSC2 TSC2 AMPK->TSC2 Activates Raptor Raptor AMPK->Raptor Inhibits Autophagy Autophagy AMPK->Autophagy Promotes ACC ACC AMPK->ACC Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes LKB1 LKB1 LKB1->AMPK Phosphorylates (Thr172) CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates (Thr172) mTORC1 mTORC1 TSC2->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Catalyzes rate-limiting step (inhibited by AMPK) experimental_workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with AMP Disodium Salt (Time-course or Dose-response) seed_cells->treat_cells endpoint_assay Perform Endpoint Assay treat_cells->endpoint_assay western_blot Western Blot (e.g., p-AMPK) endpoint_assay->western_blot Signaling viability_assay Cell Viability Assay (e.g., MTT) endpoint_assay->viability_assay Toxicity gene_expression Gene Expression Analysis (e.g., qRT-PCR) endpoint_assay->gene_expression Transcription data_analysis Data Analysis and Interpretation western_blot->data_analysis viability_assay->data_analysis gene_expression->data_analysis end End data_analysis->end troubleshooting_logic start Experiment Start: Treat cells with AMP disodium salt observe_response Observe Cellular Response? start->observe_response success Successful Experiment: Proceed with analysis observe_response->success Yes no_response No Response Observed observe_response->no_response No check_time Optimize Incubation Time? (Time-course) no_response->check_time check_conc Optimize Concentration? (Dose-response) check_time->check_conc No improvement re_run Re-run Experiment check_time->re_run Optimized check_cells Check Cell Health and Passage? check_conc->check_cells No improvement check_conc->re_run Optimized check_reagent Prepare Fresh Reagent? check_cells->check_reagent Cells are healthy check_cells->re_run Improved cell culture check_reagent->re_run Yes

References

Impact of pH on the stability and activity of Adenosine 5'-monophosphate disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of Adenosine (B11128) 5'-monophosphate disodium (B8443419) (AMP-Na2). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the handling and use of AMP-Na2 in various experimental settings, with a focus on pH-related challenges.

Q1: My AMP-Na2 solution has been stored for a while. How can I be sure it is still stable and active?

A1: The stability of AMP-Na2 in solution is highly dependent on pH and storage temperature. At room temperature, degradation can be significant, especially in acidic or alkaline conditions. For long-term storage, it is recommended to keep the solution at -20°C or below. To verify the integrity of your solution, you can perform a stability analysis using High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q2: I am observing inconsistent results in my enzyme activity assay that uses AMP-Na2. Could the pH of my buffer be the issue?

A2: Yes, the pH of your assay buffer is a critical factor. The activity of enzymes that interact with AMP, such as AMP-activated protein kinase (AMPK), is pH-dependent. For instance, alkaline intracellular pH has been shown to activate AMPK. Ensure your buffer is maintained at the optimal pH for your specific enzyme throughout the experiment. It is also crucial to consider that the ionization state of AMP-Na2 changes with pH, which can affect its binding to the enzyme.

Q3: I am having trouble dissolving AMP-Na2 in my buffer. What could be the cause?

A3: The solubility of AMP-Na2 is influenced by pH. While it is generally soluble in water, its solubility can be affected by the pH of the buffer. AMP has two main pKa values: approximately 3.8 (for the N1 of the adenine (B156593) base) and 6.2 (for the secondary ionization of the phosphate (B84403) group). At pH values around its pKa, the net charge of the molecule changes, which can influence its solubility. If you are experiencing solubility issues, ensure your buffer's pH is appropriate. Mildly alkaline conditions may improve solubility.

Q4: I have prepared a stock solution of AMP-Na2. What is the best way to store it to maintain its stability?

A4: For optimal stability, stock solutions of AMP-Na2 should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The pH of the stock solution should ideally be close to neutral (pH 7.0-7.4) to minimize acid- or base-catalyzed hydrolysis.

Q5: My HPLC analysis of AMP-Na2 shows unexpected peaks. What could be the problem?

A5: Unexpected peaks in your HPLC chromatogram could indicate degradation of your AMP-Na2 sample. The primary degradation products are adenosine and phosphate, resulting from the hydrolysis of the phosphoester bond. In acidic conditions, cleavage of the N-glycosidic bond can also occur. Review your sample preparation and storage procedures, paying close attention to pH and temperature. Ensure your mobile phase is properly prepared and the column is equilibrated. Refer to the HPLC troubleshooting section for more detailed guidance.

Data Presentation

Table 1: Stability of Adenosine 5'-monophosphate disodium (AMP-Na2) as a Function of pH

The following table summarizes the hydrolysis rate of AMP-Na2 at 60°C across a range of pH values. The data is derived from a study by Adebayo et al. (2018). This information is critical for understanding the stability of AMP-Na2 under different experimental conditions.

pH RangeConditionSecond-Order Rate Constant (k)Rate of Reaction (s⁻¹)
0.30 - 2.00Acidic (HCl)1.62 x 10⁻⁶ M⁻¹s⁻¹ (kH)1.32 x 10⁻⁷ to 1.67 x 10⁻⁶
Neutral-1.00 x 10⁻⁷ s⁻¹ (k₀)~1.00 x 10⁻⁷
10.09 - 12.71Alkaline (NaOH)4.32 x 10⁻⁶ M⁻¹s⁻¹ (kOH)1.20 x 10⁻⁷ to 4.44 x 10⁻⁶

Note: The rate of hydrolysis is significantly slower at lower temperatures. However, the general trend of increased degradation in strongly acidic and alkaline conditions holds true.

Table 2: Solubility Profile of this compound (AMP-Na2)
pH RangePredominant Ionic SpeciesExpected Solubility
< 3.8Positively charged adenine, neutral phosphateModerate
3.8 - 6.2Neutral adenine, singly charged phosphateHigh
> 6.2Neutral adenine, doubly charged phosphateHighest

General Recommendation: For most biological applications requiring high solubility, maintaining the pH between 7.0 and 7.4 is recommended.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound (AMP-Na2)

This protocol outlines a reverse-phase HPLC method to assess the stability of AMP-Na2 and quantify its degradation products.

1. Materials and Reagents:

  • This compound salt (AMP-Na2) standard

  • Adenosine standard

  • HPLC-grade water

  • HPLC-grade methanol (B129727) or acetonitrile (B52724)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄) or phosphoric acid to adjust pH

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Mobile Phase:

  • Prepare a 50 mM potassium phosphate buffer.

  • Adjust the pH of the buffer to 6.8 using phosphoric acid or potassium hydroxide.

  • The mobile phase can be 100% aqueous buffer or a mixture with a small percentage of methanol or acetonitrile (e.g., 95:5 buffer:organic solvent) to optimize separation.

  • Degas the mobile phase before use.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of AMP-Na2 (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a stock solution of adenosine (a potential degradation product) in the mobile phase.

  • Create a series of working standards by diluting the stock solutions to generate a calibration curve (e.g., 1-100 µg/mL).

5. Sample Preparation:

  • Dilute the AMP-Na2 sample to be tested to a concentration within the range of the calibration curve using the mobile phase.

  • To study the effect of pH, incubate AMP-Na2 solutions in buffers of different pH values for a specified time and temperature.

  • Before injection, filter all samples and standards through a 0.45 µm syringe filter.

6. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Isocratic elution with 50 mM potassium phosphate buffer (pH 6.8) with or without a small percentage of organic solvent.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Detection: UV at 259 nm

7. Data Analysis:

  • Identify and quantify the peaks for AMP and adenosine by comparing their retention times and peak areas to the standards.

  • Calculate the percentage of AMP-Na2 remaining and the percentage of degradation product formed over time at different pH values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Stability Study cluster_analysis Analysis prep_solution Prepare AMP-Na2 Solutions in Buffers of Varying pH incubation Incubate Samples at Controlled Temperature prep_solution->incubation prep_standards Prepare AMP & Adenosine Standard Solutions hplc Inject into HPLC System prep_standards->hplc sampling Collect Aliquots at Different Time Points incubation->sampling filtration Filter Samples and Standards sampling->filtration filtration->hplc data_analysis Quantify AMP and Degradants hplc->data_analysis signaling_pathway cluster_input Cellular Stress cluster_core AMPK Activation cluster_output Downstream Effects low_atp Low ATP:AMP Ratio (Energy Stress) ampk AMP-activated Protein Kinase (AMPK) low_atp->ampk Activates alkaline_ph Alkaline Intracellular pH alkaline_ph->ampk Activates atp_production Increased ATP Production (e.g., Glycolysis, Fatty Acid Oxidation) ampk->atp_production Promotes atp_consumption Decreased ATP Consumption (e.g., Protein Synthesis) ampk->atp_consumption Inhibits

Impact of pH on the stability and activity of Adenosine 5'-monophosphate disodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of Adenosine 5'-monophosphate disodium (AMP-Na2). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the handling and use of AMP-Na2 in various experimental settings, with a focus on pH-related challenges.

Q1: My AMP-Na2 solution has been stored for a while. How can I be sure it is still stable and active?

A1: The stability of AMP-Na2 in solution is highly dependent on pH and storage temperature. At room temperature, degradation can be significant, especially in acidic or alkaline conditions. For long-term storage, it is recommended to keep the solution at -20°C or below. To verify the integrity of your solution, you can perform a stability analysis using High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q2: I am observing inconsistent results in my enzyme activity assay that uses AMP-Na2. Could the pH of my buffer be the issue?

A2: Yes, the pH of your assay buffer is a critical factor. The activity of enzymes that interact with AMP, such as AMP-activated protein kinase (AMPK), is pH-dependent. For instance, alkaline intracellular pH has been shown to activate AMPK. Ensure your buffer is maintained at the optimal pH for your specific enzyme throughout the experiment. It is also crucial to consider that the ionization state of AMP-Na2 changes with pH, which can affect its binding to the enzyme.

Q3: I am having trouble dissolving AMP-Na2 in my buffer. What could be the cause?

A3: The solubility of AMP-Na2 is influenced by pH. While it is generally soluble in water, its solubility can be affected by the pH of the buffer. AMP has two main pKa values: approximately 3.8 (for the N1 of the adenine base) and 6.2 (for the secondary ionization of the phosphate group). At pH values around its pKa, the net charge of the molecule changes, which can influence its solubility. If you are experiencing solubility issues, ensure your buffer's pH is appropriate. Mildly alkaline conditions may improve solubility.

Q4: I have prepared a stock solution of AMP-Na2. What is the best way to store it to maintain its stability?

A4: For optimal stability, stock solutions of AMP-Na2 should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. The pH of the stock solution should ideally be close to neutral (pH 7.0-7.4) to minimize acid- or base-catalyzed hydrolysis.

Q5: My HPLC analysis of AMP-Na2 shows unexpected peaks. What could be the problem?

A5: Unexpected peaks in your HPLC chromatogram could indicate degradation of your AMP-Na2 sample. The primary degradation products are adenosine and phosphate, resulting from the hydrolysis of the phosphoester bond. In acidic conditions, cleavage of the N-glycosidic bond can also occur. Review your sample preparation and storage procedures, paying close attention to pH and temperature. Ensure your mobile phase is properly prepared and the column is equilibrated. Refer to the HPLC troubleshooting section for more detailed guidance.

Data Presentation

Table 1: Stability of this compound (AMP-Na2) as a Function of pH

The following table summarizes the hydrolysis rate of AMP-Na2 at 60°C across a range of pH values. The data is derived from a study by Adebayo et al. (2018). This information is critical for understanding the stability of AMP-Na2 under different experimental conditions.

pH RangeConditionSecond-Order Rate Constant (k)Rate of Reaction (s⁻¹)
0.30 - 2.00Acidic (HCl)1.62 x 10⁻⁶ M⁻¹s⁻¹ (kH)1.32 x 10⁻⁷ to 1.67 x 10⁻⁶
Neutral-1.00 x 10⁻⁷ s⁻¹ (k₀)~1.00 x 10⁻⁷
10.09 - 12.71Alkaline (NaOH)4.32 x 10⁻⁶ M⁻¹s⁻¹ (kOH)1.20 x 10⁻⁷ to 4.44 x 10⁻⁶

Note: The rate of hydrolysis is significantly slower at lower temperatures. However, the general trend of increased degradation in strongly acidic and alkaline conditions holds true.

Table 2: Solubility Profile of this compound (AMP-Na2)
pH RangePredominant Ionic SpeciesExpected Solubility
< 3.8Positively charged adenine, neutral phosphateModerate
3.8 - 6.2Neutral adenine, singly charged phosphateHigh
> 6.2Neutral adenine, doubly charged phosphateHighest

General Recommendation: For most biological applications requiring high solubility, maintaining the pH between 7.0 and 7.4 is recommended.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound (AMP-Na2)

This protocol outlines a reverse-phase HPLC method to assess the stability of AMP-Na2 and quantify its degradation products.

1. Materials and Reagents:

  • This compound salt (AMP-Na2) standard

  • Adenosine standard

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄) or phosphoric acid to adjust pH

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Mobile Phase:

  • Prepare a 50 mM potassium phosphate buffer.

  • Adjust the pH of the buffer to 6.8 using phosphoric acid or potassium hydroxide.

  • The mobile phase can be 100% aqueous buffer or a mixture with a small percentage of methanol or acetonitrile (e.g., 95:5 buffer:organic solvent) to optimize separation.

  • Degas the mobile phase before use.

4. Preparation of Standard Solutions:

  • Prepare a stock solution of AMP-Na2 (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a stock solution of adenosine (a potential degradation product) in the mobile phase.

  • Create a series of working standards by diluting the stock solutions to generate a calibration curve (e.g., 1-100 µg/mL).

5. Sample Preparation:

  • Dilute the AMP-Na2 sample to be tested to a concentration within the range of the calibration curve using the mobile phase.

  • To study the effect of pH, incubate AMP-Na2 solutions in buffers of different pH values for a specified time and temperature.

  • Before injection, filter all samples and standards through a 0.45 µm syringe filter.

6. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Isocratic elution with 50 mM potassium phosphate buffer (pH 6.8) with or without a small percentage of organic solvent.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Detection: UV at 259 nm

7. Data Analysis:

  • Identify and quantify the peaks for AMP and adenosine by comparing their retention times and peak areas to the standards.

  • Calculate the percentage of AMP-Na2 remaining and the percentage of degradation product formed over time at different pH values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Stability Study cluster_analysis Analysis prep_solution Prepare AMP-Na2 Solutions in Buffers of Varying pH incubation Incubate Samples at Controlled Temperature prep_solution->incubation prep_standards Prepare AMP & Adenosine Standard Solutions hplc Inject into HPLC System prep_standards->hplc sampling Collect Aliquots at Different Time Points incubation->sampling filtration Filter Samples and Standards sampling->filtration filtration->hplc data_analysis Quantify AMP and Degradants hplc->data_analysis signaling_pathway cluster_input Cellular Stress cluster_core AMPK Activation cluster_output Downstream Effects low_atp Low ATP:AMP Ratio (Energy Stress) ampk AMP-activated Protein Kinase (AMPK) low_atp->ampk Activates alkaline_ph Alkaline Intracellular pH alkaline_ph->ampk Activates atp_production Increased ATP Production (e.g., Glycolysis, Fatty Acid Oxidation) ampk->atp_production Promotes atp_consumption Decreased ATP Consumption (e.g., Protein Synthesis) ampk->atp_consumption Inhibits

Validation & Comparative

A Comparative Guide to the Cell Signaling Effects of AMP Disodium Salt Versus ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Adenosine (B11128) Monophosphate (AMP) disodium (B8443419) salt and Adenosine Triphosphate (ATP) on key cell signaling pathways. The information presented is supported by experimental data to aid in the selection and application of these critical nucleotides in research and drug development.

Executive Summary

AMP and ATP, while structurally related, play distinct and sometimes opposing roles in cell signaling. ATP primarily functions as a high-energy molecule and an extracellular signaling molecule that activates purinergic P2 receptors, leading to rapid cellular responses. In contrast, AMP is a key indicator of the cell's energy status, acting as a critical allosteric activator of AMP-activated protein kinase (AMPK). Extracellularly, AMP can signal through purinergic P1 (adenosine) receptors, often after being hydrolyzed to adenosine, but direct effects have also been observed. This guide will delve into the nuanced differences in their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Comparison of Effects on Key Signaling Pathways

The functional consequences of AMP and ATP in cell signaling are dictated by their interactions with distinct receptors and enzymes. Below is a summary of their differential effects on major signaling cascades.

Purinergic Receptor Activation

Extracellular ATP and AMP initiate signaling cascades by binding to specific purinergic receptors on the cell surface.

  • ATP is the primary agonist for P2 receptors , which are subdivided into ionotropic P2X receptors and metabotropic P2Y receptors. Activation of these receptors is involved in a wide array of physiological processes, including neurotransmission, inflammation, and muscle contraction.[1]

  • AMP primarily exerts its extracellular effects through P1 receptors (adenosine receptors), particularly after its conversion to adenosine by ecto-5'-nucleotidase.[2] However, some studies suggest that AMP can directly activate adenosine receptors, such as the A1 receptor.[2] Purified AMP is generally considered inactive at P2X receptors.

ParameterAMP Disodium SaltATPReference
Primary Receptor Target P1 (Adenosine) Receptors (often via conversion to adenosine)P2 Receptors (P2X and P2Y)[1][2]
EC50 at P2Y1 Receptor (HEK293 cells) Low potency130 nM[3]
EC50 at P2Y2 Receptor Not a primary agonist~0.5–3 µM[1]
EC50 at P2Y11 Receptor Not a primary agonist17 µM (for cAMP production)[1]
Activity at P2X Receptors InactivePotent Agonist[2]
EC50 at A1 Adenosine Receptor Can activate directlyInactive[2]
Adenylyl Cyclase Activity and cAMP Production

The production of the second messenger cyclic AMP (cAMP) from ATP is catalyzed by adenylyl cyclase. This process is a key convergence point for many signaling pathways.

  • ATP serves as the direct substrate for adenylyl cyclase to produce cAMP.[4] The activation of certain G-protein coupled receptors (GPCRs), including some P2Y receptors, can modulate adenylyl cyclase activity.

  • AMP does not directly activate adenylyl cyclase. However, through its interaction with adenosine receptors (P1 receptors), it can indirectly influence cAMP levels. For instance, activation of A2A and A2B adenosine receptors typically stimulates adenylyl cyclase, while A1 and A3 receptor activation is inhibitory.

ParameterAMP Disodium SaltATPReference
Role in cAMP Production Indirect modulator via P1 receptorsDirect substrate for adenylyl cyclase[4]
Relative Potency for cAMP Production (HL-60 cells) ATPγS > ATP >> ADP ≥ AMP = AdenosineATPγS > ATP >> ADP ≥ AMP = Adenosine[5]
Intracellular Calcium (Ca2+) Mobilization

Changes in intracellular calcium concentration are a ubiquitous signaling mechanism controlling a multitude of cellular processes.

  • ATP , upon binding to P2X and certain P2Y receptors, triggers a rapid increase in intracellular Ca2+. P2X receptors form ion channels that are permeable to Ca2+, while Gq-coupled P2Y receptors activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and the release of Ca2+ from intracellular stores.

  • Extracellular AMP has been shown to induce intracellular Ca2+ release, primarily through the activation of A1 adenosine receptors, which can also couple to Gq proteins.[3] However, in some cell types, extracellular AMP has been observed to have no effect on intracellular calcium levels.

ParameterAMP Disodium SaltATPReference
Effect on Intracellular Ca2+ Can induce Ca2+ release via A1 receptorsPotently induces Ca2+ influx and release via P2 receptors[3]
EC50 for Ca2+ Release (rP2Y1-transfected HEK293 cells) Very low potency130 nM[3]
Observed Effect in Astrocytes No effectIncreased [Ca2+]i[6]
Protein Kinase Activation

Protein kinases are crucial downstream effectors that phosphorylate target proteins, leading to a cellular response.

  • ATP is the phosphate (B84403) donor for all protein kinase-mediated phosphorylation reactions. Extracellular ATP can also lead to the activation of various protein kinase cascades, such as the MAPK pathway, through P2 receptor signaling.

  • Intracellular AMP is a potent activator of AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis.[7] A high AMP:ATP ratio signifies low cellular energy, leading to AMPK activation. Extracellular AMP can also lead to AMPK activation, often following its transport into the cell and conversion to intracellular AMP.[2]

ParameterAMP Disodium SaltATPReference
Primary Kinase Target AMPK (intracellularly)Substrate for all kinases; activates various kinases via P2 receptors[7]
EC50 for inhibition of AMPK dephosphorylation (in the presence of 5 mM ATP) 196 ± 15 µMNot an activator[6]
Effect on MAPK Pathway Can inhibit p38 MAPK via A1RCan activate MAPK pathways via P2 receptors[2]

Signaling Pathway Diagrams

ATP_Signaling ATP Extracellular ATP P2X P2X Receptors ATP->P2X P2Y P2Y Receptors ATP->P2Y Ca_influx Ca²⁺ Influx P2X->Ca_influx Gq Gq P2Y->Gq AdenylylCyclase Adenylyl Cyclase P2Y->AdenylylCyclase Gs/Gi MAPK_cascade MAPK Cascade Ca_influx->MAPK_cascade PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->MAPK_cascade cAMP cAMP AdenylylCyclase->cAMP ATP as substrate PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse MAPK_cascade->CellularResponse

Caption: ATP Signaling Pathways.

AMP_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Extracellular_AMP Extracellular AMP Ecto_5_nucleotidase Ecto-5'-nucleotidase Extracellular_AMP->Ecto_5_nucleotidase A1R A1 Receptor Extracellular_AMP->A1R Direct Activation Adenosine Adenosine Ecto_5_nucleotidase->Adenosine Adenosine->A1R G_protein G Protein A1R->G_protein Intracellular_AMP Intracellular AMP AMPK AMPK Intracellular_AMP->AMPK Allosteric Activation Metabolic_Pathways Regulation of Metabolic Pathways AMPK->Metabolic_Pathways p38_MAPK_inhibition Inhibition of p38 MAPK G_protein->p38_MAPK_inhibition Inflammation_Suppression Suppression of Inflammation p38_MAPK_inhibition->Inflammation_Suppression

Caption: AMP Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to assess the effects of AMP and ATP on cell signaling.

Measurement of Intracellular Calcium Concentration

Objective: To quantify changes in intracellular Ca2+ levels in response to AMP or ATP stimulation.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293, astrocytes, or primary neurons) on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with fresh buffer to remove excess dye.

  • Stimulation: Mount the dish on a fluorescence microscope equipped with a perfusion system. Establish a baseline fluorescence reading. Perfuse the cells with a solution containing the desired concentration of AMP disodium salt or ATP.

  • Data Acquisition: Record fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute Ca2+ concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF/F0) is typically reported.

  • Data Analysis: Plot the change in intracellular Ca2+ concentration or fluorescence intensity over time. Dose-response curves can be generated by stimulating cells with a range of agonist concentrations to determine the EC50 value.

Caption: Workflow for Intracellular Calcium Measurement.

Quantification of Protein Phosphorylation by Western Blot

Objective: To determine the phosphorylation status of a specific protein (e.g., AMPK, MAPK) following treatment with AMP or ATP.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of AMP disodium salt or ATP for a specified time.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein to normalize for protein loading.

  • Densitometry: Quantify the band intensities using image analysis software.

Caption: Workflow for Western Blot Analysis of Protein Phosphorylation.

Conclusion

The choice between using AMP disodium salt and ATP in cell signaling studies depends critically on the specific research question and the biological context. ATP is a potent, direct activator of P2 receptors, leading to rapid and robust downstream signaling events such as intracellular calcium mobilization and protein kinase activation. AMP, on the other hand, acts through different mechanisms. Intracellularly, it is a key sensor of cellular energy status, activating AMPK. Extracellularly, its effects are often mediated by P1 adenosine receptors, either directly or after conversion to adenosine, and can be inhibitory to certain inflammatory pathways. Understanding these fundamental differences is essential for the accurate design and interpretation of experiments in cell signaling and drug discovery.

References

A Comparative Guide to the Cell Signaling Effects of AMP Disodium Salt Versus ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Adenosine Monophosphate (AMP) disodium salt and Adenosine Triphosphate (ATP) on key cell signaling pathways. The information presented is supported by experimental data to aid in the selection and application of these critical nucleotides in research and drug development.

Executive Summary

AMP and ATP, while structurally related, play distinct and sometimes opposing roles in cell signaling. ATP primarily functions as a high-energy molecule and an extracellular signaling molecule that activates purinergic P2 receptors, leading to rapid cellular responses. In contrast, AMP is a key indicator of the cell's energy status, acting as a critical allosteric activator of AMP-activated protein kinase (AMPK). Extracellularly, AMP can signal through purinergic P1 (adenosine) receptors, often after being hydrolyzed to adenosine, but direct effects have also been observed. This guide will delve into the nuanced differences in their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Comparison of Effects on Key Signaling Pathways

The functional consequences of AMP and ATP in cell signaling are dictated by their interactions with distinct receptors and enzymes. Below is a summary of their differential effects on major signaling cascades.

Purinergic Receptor Activation

Extracellular ATP and AMP initiate signaling cascades by binding to specific purinergic receptors on the cell surface.

  • ATP is the primary agonist for P2 receptors , which are subdivided into ionotropic P2X receptors and metabotropic P2Y receptors. Activation of these receptors is involved in a wide array of physiological processes, including neurotransmission, inflammation, and muscle contraction.[1]

  • AMP primarily exerts its extracellular effects through P1 receptors (adenosine receptors), particularly after its conversion to adenosine by ecto-5'-nucleotidase.[2] However, some studies suggest that AMP can directly activate adenosine receptors, such as the A1 receptor.[2] Purified AMP is generally considered inactive at P2X receptors.

ParameterAMP Disodium SaltATPReference
Primary Receptor Target P1 (Adenosine) Receptors (often via conversion to adenosine)P2 Receptors (P2X and P2Y)[1][2]
EC50 at P2Y1 Receptor (HEK293 cells) Low potency130 nM[3]
EC50 at P2Y2 Receptor Not a primary agonist~0.5–3 µM[1]
EC50 at P2Y11 Receptor Not a primary agonist17 µM (for cAMP production)[1]
Activity at P2X Receptors InactivePotent Agonist[2]
EC50 at A1 Adenosine Receptor Can activate directlyInactive[2]
Adenylyl Cyclase Activity and cAMP Production

The production of the second messenger cyclic AMP (cAMP) from ATP is catalyzed by adenylyl cyclase. This process is a key convergence point for many signaling pathways.

  • ATP serves as the direct substrate for adenylyl cyclase to produce cAMP.[4] The activation of certain G-protein coupled receptors (GPCRs), including some P2Y receptors, can modulate adenylyl cyclase activity.

  • AMP does not directly activate adenylyl cyclase. However, through its interaction with adenosine receptors (P1 receptors), it can indirectly influence cAMP levels. For instance, activation of A2A and A2B adenosine receptors typically stimulates adenylyl cyclase, while A1 and A3 receptor activation is inhibitory.

ParameterAMP Disodium SaltATPReference
Role in cAMP Production Indirect modulator via P1 receptorsDirect substrate for adenylyl cyclase[4]
Relative Potency for cAMP Production (HL-60 cells) ATPγS > ATP >> ADP ≥ AMP = AdenosineATPγS > ATP >> ADP ≥ AMP = Adenosine[5]
Intracellular Calcium (Ca2+) Mobilization

Changes in intracellular calcium concentration are a ubiquitous signaling mechanism controlling a multitude of cellular processes.

  • ATP , upon binding to P2X and certain P2Y receptors, triggers a rapid increase in intracellular Ca2+. P2X receptors form ion channels that are permeable to Ca2+, while Gq-coupled P2Y receptors activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and the release of Ca2+ from intracellular stores.

  • Extracellular AMP has been shown to induce intracellular Ca2+ release, primarily through the activation of A1 adenosine receptors, which can also couple to Gq proteins.[3] However, in some cell types, extracellular AMP has been observed to have no effect on intracellular calcium levels.

ParameterAMP Disodium SaltATPReference
Effect on Intracellular Ca2+ Can induce Ca2+ release via A1 receptorsPotently induces Ca2+ influx and release via P2 receptors[3]
EC50 for Ca2+ Release (rP2Y1-transfected HEK293 cells) Very low potency130 nM[3]
Observed Effect in Astrocytes No effectIncreased [Ca2+]i[6]
Protein Kinase Activation

Protein kinases are crucial downstream effectors that phosphorylate target proteins, leading to a cellular response.

  • ATP is the phosphate donor for all protein kinase-mediated phosphorylation reactions. Extracellular ATP can also lead to the activation of various protein kinase cascades, such as the MAPK pathway, through P2 receptor signaling.

  • Intracellular AMP is a potent activator of AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis.[7] A high AMP:ATP ratio signifies low cellular energy, leading to AMPK activation. Extracellular AMP can also lead to AMPK activation, often following its transport into the cell and conversion to intracellular AMP.[2]

ParameterAMP Disodium SaltATPReference
Primary Kinase Target AMPK (intracellularly)Substrate for all kinases; activates various kinases via P2 receptors[7]
EC50 for inhibition of AMPK dephosphorylation (in the presence of 5 mM ATP) 196 ± 15 µMNot an activator[6]
Effect on MAPK Pathway Can inhibit p38 MAPK via A1RCan activate MAPK pathways via P2 receptors[2]

Signaling Pathway Diagrams

ATP_Signaling ATP Extracellular ATP P2X P2X Receptors ATP->P2X P2Y P2Y Receptors ATP->P2Y Ca_influx Ca²⁺ Influx P2X->Ca_influx Gq Gq P2Y->Gq AdenylylCyclase Adenylyl Cyclase P2Y->AdenylylCyclase Gs/Gi MAPK_cascade MAPK Cascade Ca_influx->MAPK_cascade PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->MAPK_cascade cAMP cAMP AdenylylCyclase->cAMP ATP as substrate PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse MAPK_cascade->CellularResponse

Caption: ATP Signaling Pathways.

AMP_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Extracellular_AMP Extracellular AMP Ecto_5_nucleotidase Ecto-5'-nucleotidase Extracellular_AMP->Ecto_5_nucleotidase A1R A1 Receptor Extracellular_AMP->A1R Direct Activation Adenosine Adenosine Ecto_5_nucleotidase->Adenosine Adenosine->A1R G_protein G Protein A1R->G_protein Intracellular_AMP Intracellular AMP AMPK AMPK Intracellular_AMP->AMPK Allosteric Activation Metabolic_Pathways Regulation of Metabolic Pathways AMPK->Metabolic_Pathways p38_MAPK_inhibition Inhibition of p38 MAPK G_protein->p38_MAPK_inhibition Inflammation_Suppression Suppression of Inflammation p38_MAPK_inhibition->Inflammation_Suppression

Caption: AMP Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to assess the effects of AMP and ATP on cell signaling.

Measurement of Intracellular Calcium Concentration

Objective: To quantify changes in intracellular Ca2+ levels in response to AMP or ATP stimulation.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293, astrocytes, or primary neurons) on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells with fresh buffer to remove excess dye.

  • Stimulation: Mount the dish on a fluorescence microscope equipped with a perfusion system. Establish a baseline fluorescence reading. Perfuse the cells with a solution containing the desired concentration of AMP disodium salt or ATP.

  • Data Acquisition: Record fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute Ca2+ concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (ΔF/F0) is typically reported.

  • Data Analysis: Plot the change in intracellular Ca2+ concentration or fluorescence intensity over time. Dose-response curves can be generated by stimulating cells with a range of agonist concentrations to determine the EC50 value.

Caption: Workflow for Intracellular Calcium Measurement.

Quantification of Protein Phosphorylation by Western Blot

Objective: To determine the phosphorylation status of a specific protein (e.g., AMPK, MAPK) following treatment with AMP or ATP.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of AMP disodium salt or ATP for a specified time.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein to normalize for protein loading.

  • Densitometry: Quantify the band intensities using image analysis software.

Caption: Workflow for Western Blot Analysis of Protein Phosphorylation.

Conclusion

The choice between using AMP disodium salt and ATP in cell signaling studies depends critically on the specific research question and the biological context. ATP is a potent, direct activator of P2 receptors, leading to rapid and robust downstream signaling events such as intracellular calcium mobilization and protein kinase activation. AMP, on the other hand, acts through different mechanisms. Intracellularly, it is a key sensor of cellular energy status, activating AMPK. Extracellularly, its effects are often mediated by P1 adenosine receptors, either directly or after conversion to adenosine, and can be inhibitory to certain inflammatory pathways. Understanding these fundamental differences is essential for the accurate design and interpretation of experiments in cell signaling and drug discovery.

References

A Head-to-Head Comparison: AMP Disodium Salt vs. AICAR for AMPK Activation in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the activation of AMP-activated protein kinase (AMPK) is a critical area of study in metabolic diseases, cancer, and other cellular processes. Two common pharmacological agents used to activate AMPK in cellular models are AMP disodium (B8443419) salt and 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR). This guide provides an objective comparison of their performance in primary cells, supported by experimental data and detailed protocols to aid in the selection of the appropriate activator for your research needs.

Mechanism of Action: A Direct vs. Indirect Approach

The fundamental difference between AMP disodium salt and AICAR lies in their mechanism of activating AMPK. AMP disodium salt is a direct, allosteric activator. As the natural ligand, AMP binds to the γ-subunit of the AMPK heterotrimer, inducing a conformational change that promotes phosphorylation of the α-subunit at threonine 172 (Thr172) by upstream kinases like LKB1 and CaMKKβ.[1][2][3] This phosphorylation is a hallmark of AMPK activation.[1][2][3] Furthermore, AMP binding allosterically activates the already phosphorylated kinase and inhibits its dephosphorylation.[1][2][3]

AICAR, on the other hand, is an indirect activator that functions as an AMP mimetic.[4] Upon entering the cell via nucleoside transporters, AICAR is phosphorylated by adenosine (B11128) kinase to form 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (ZMP).[4][5] ZMP structurally resembles AMP and similarly binds to the γ-subunit of AMPK, thereby mimicking the effects of AMP to promote and maintain the phosphorylation and activation of the kinase.[4][5]

Performance in Primary Cells: A Comparative Overview

Direct, head-to-head quantitative comparisons of AMP disodium salt and AICAR in the same primary cell type are not extensively documented in publicly available literature. However, based on their mechanisms and data from various studies, we can infer their performance characteristics.

AICAR is a widely used and well-characterized AMPK activator in various primary cell types, including hepatocytes, neurons, and T-cells.[4][6] However, its efficacy can be variable depending on the cell type and the expression levels of nucleoside transporters and adenosine kinase.[7]

AMP disodium salt, being the natural ligand, offers a more direct mechanism of activation. Its effectiveness is contingent on its ability to be transported into the cell to increase the intracellular AMP/ATP ratio.

The following table summarizes typical effective concentrations for AICAR in primary cells based on published studies. Data for direct comparison with AMP disodium salt under the same experimental conditions is limited.

CompoundPrimary Cell TypeTypical Effective ConcentrationFold Increase in pAMPK (Thr172)Reference
AICAR Mouse Primary Hepatocytes0.5 - 1 mMDose-dependent increase[6]
AICAR Primary Mouse Cortical Neurons0.1 - 1 mMNot explicitly quantified
AICAR Mouse Primary T-cells500 µMSignificant increase[4]
AMP disodium salt VariousNot well-documented in primary cellsNot well-documented in primary cells

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed, generalized protocol for assessing AMPK activation in primary cells using Western blotting.

Protocol: Assessment of AMPK Activation in Primary Cells via Western Blotting

Objective: To determine the phosphorylation status of AMPKα at Threonine 172 (Thr172) as a marker of AMPK activation following treatment with AMP disodium salt or AICAR.

Materials:

  • Primary cells of interest

  • AMP disodium salt (prepare fresh stock solution)

  • AICAR (prepare fresh stock solution)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-total AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate primary cells at an appropriate density and allow them to adhere and recover.

    • Starve the cells of serum for 2-4 hours before treatment, if required for your cell type.

    • Treat cells with varying concentrations of AMP disodium salt or AICAR for the desired time points. Include a vehicle control (e.g., sterile water or DMSO).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well or dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample and denature by boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

    • Quantify the band intensities using densitometry software. The level of AMPK activation is typically represented as the ratio of phospho-AMPKα to total AMPKα.

Visualizing the Pathways and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for comparing AMPK activators.

AMPK_Signaling_Pathway cluster_activators Activators cluster_cellular_processes Cellular Processes cluster_downstream Downstream Effects AMP_salt AMP Disodium Salt AMPK AMPK AMP_salt->AMPK Direct Allosteric Activation AICAR AICAR ZMP ZMP AICAR->ZMP Phosphorylation ZMP->AMPK Mimics AMP pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation (LKB1, CaMKKβ) Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipogenesis) pAMPK->Anabolism

AMPK Signaling Pathway Activation

Experimental_Workflow start Start: Primary Cell Culture treatment Treatment: - Vehicle Control - AMP Disodium Salt (various conc.) - AICAR (various conc.) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot: 1. SDS-PAGE 2. Protein Transfer 3. Immunoblotting quantification->western_blot detection Detection: - pAMPKα (Thr172) - Total AMPKα western_blot->detection analysis Data Analysis: Ratio of pAMPK/Total AMPK detection->analysis end Conclusion: Compare Efficacy analysis->end

Experimental Workflow for Comparison

Conclusion

Both AMP disodium salt and AICAR are valuable tools for activating AMPK in primary cells. The choice between them depends on the specific research question and the experimental context. AMP disodium salt offers a direct and physiological mechanism of activation, while AICAR is a well-established pharmacological tool, albeit with a more indirect mechanism and potential for cell-type-specific variability in efficacy. For researchers aiming to directly compare these two activators, the provided experimental protocol offers a robust framework for generating quantitative, comparative data to inform the best choice for their specific primary cell model. It is important to note that both compounds may have off-target effects, and researchers should carefully consider the literature and appropriate controls in their experimental design.[4][8]

References

A Head-to-Head Comparison: AMP Disodium Salt vs. AICAR for AMPK Activation in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the activation of AMP-activated protein kinase (AMPK) is a critical area of study in metabolic diseases, cancer, and other cellular processes. Two common pharmacological agents used to activate AMPK in cellular models are AMP disodium salt and 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR). This guide provides an objective comparison of their performance in primary cells, supported by experimental data and detailed protocols to aid in the selection of the appropriate activator for your research needs.

Mechanism of Action: A Direct vs. Indirect Approach

The fundamental difference between AMP disodium salt and AICAR lies in their mechanism of activating AMPK. AMP disodium salt is a direct, allosteric activator. As the natural ligand, AMP binds to the γ-subunit of the AMPK heterotrimer, inducing a conformational change that promotes phosphorylation of the α-subunit at threonine 172 (Thr172) by upstream kinases like LKB1 and CaMKKβ.[1][2][3] This phosphorylation is a hallmark of AMPK activation.[1][2][3] Furthermore, AMP binding allosterically activates the already phosphorylated kinase and inhibits its dephosphorylation.[1][2][3]

AICAR, on the other hand, is an indirect activator that functions as an AMP mimetic.[4] Upon entering the cell via nucleoside transporters, AICAR is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[4][5] ZMP structurally resembles AMP and similarly binds to the γ-subunit of AMPK, thereby mimicking the effects of AMP to promote and maintain the phosphorylation and activation of the kinase.[4][5]

Performance in Primary Cells: A Comparative Overview

Direct, head-to-head quantitative comparisons of AMP disodium salt and AICAR in the same primary cell type are not extensively documented in publicly available literature. However, based on their mechanisms and data from various studies, we can infer their performance characteristics.

AICAR is a widely used and well-characterized AMPK activator in various primary cell types, including hepatocytes, neurons, and T-cells.[4][6] However, its efficacy can be variable depending on the cell type and the expression levels of nucleoside transporters and adenosine kinase.[7]

AMP disodium salt, being the natural ligand, offers a more direct mechanism of activation. Its effectiveness is contingent on its ability to be transported into the cell to increase the intracellular AMP/ATP ratio.

The following table summarizes typical effective concentrations for AICAR in primary cells based on published studies. Data for direct comparison with AMP disodium salt under the same experimental conditions is limited.

CompoundPrimary Cell TypeTypical Effective ConcentrationFold Increase in pAMPK (Thr172)Reference
AICAR Mouse Primary Hepatocytes0.5 - 1 mMDose-dependent increase[6]
AICAR Primary Mouse Cortical Neurons0.1 - 1 mMNot explicitly quantified
AICAR Mouse Primary T-cells500 µMSignificant increase[4]
AMP disodium salt VariousNot well-documented in primary cellsNot well-documented in primary cells

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide a detailed, generalized protocol for assessing AMPK activation in primary cells using Western blotting.

Protocol: Assessment of AMPK Activation in Primary Cells via Western Blotting

Objective: To determine the phosphorylation status of AMPKα at Threonine 172 (Thr172) as a marker of AMPK activation following treatment with AMP disodium salt or AICAR.

Materials:

  • Primary cells of interest

  • AMP disodium salt (prepare fresh stock solution)

  • AICAR (prepare fresh stock solution)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-total AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate primary cells at an appropriate density and allow them to adhere and recover.

    • Starve the cells of serum for 2-4 hours before treatment, if required for your cell type.

    • Treat cells with varying concentrations of AMP disodium salt or AICAR for the desired time points. Include a vehicle control (e.g., sterile water or DMSO).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well or dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample and denature by boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

    • Quantify the band intensities using densitometry software. The level of AMPK activation is typically represented as the ratio of phospho-AMPKα to total AMPKα.

Visualizing the Pathways and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for comparing AMPK activators.

AMPK_Signaling_Pathway cluster_activators Activators cluster_cellular_processes Cellular Processes cluster_downstream Downstream Effects AMP_salt AMP Disodium Salt AMPK AMPK AMP_salt->AMPK Direct Allosteric Activation AICAR AICAR ZMP ZMP AICAR->ZMP Phosphorylation ZMP->AMPK Mimics AMP pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation (LKB1, CaMKKβ) Catabolism Increased Catabolism (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolism Anabolism Decreased Anabolism (e.g., Protein Synthesis, Lipogenesis) pAMPK->Anabolism

AMPK Signaling Pathway Activation

Experimental_Workflow start Start: Primary Cell Culture treatment Treatment: - Vehicle Control - AMP Disodium Salt (various conc.) - AICAR (various conc.) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot: 1. SDS-PAGE 2. Protein Transfer 3. Immunoblotting quantification->western_blot detection Detection: - pAMPKα (Thr172) - Total AMPKα western_blot->detection analysis Data Analysis: Ratio of pAMPK/Total AMPK detection->analysis end Conclusion: Compare Efficacy analysis->end

Experimental Workflow for Comparison

Conclusion

Both AMP disodium salt and AICAR are valuable tools for activating AMPK in primary cells. The choice between them depends on the specific research question and the experimental context. AMP disodium salt offers a direct and physiological mechanism of activation, while AICAR is a well-established pharmacological tool, albeit with a more indirect mechanism and potential for cell-type-specific variability in efficacy. For researchers aiming to directly compare these two activators, the provided experimental protocol offers a robust framework for generating quantitative, comparative data to inform the best choice for their specific primary cell model. It is important to note that both compounds may have off-target effects, and researchers should carefully consider the literature and appropriate controls in their experimental design.[4][8]

References

Investigating the role of AMP disodium salt in knockout mouse models of metabolic disease.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMP disodium (B8443419) salt's performance in modulating metabolic diseases, particularly in the context of knockout mouse models. We delve into its mechanism of action, compare it with alternative therapeutic strategies, and provide detailed experimental protocols to support further investigation.

Adenosine monophosphate (AMP) disodium salt has emerged as a significant molecule of interest in the study of metabolic diseases due to its role in activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] Dysregulation of the AMPK signaling pathway is a key factor in the development of metabolic syndrome, a cluster of conditions that includes obesity, insulin (B600854) resistance, and type 2 diabetes.[1][4] This guide will explore the therapeutic potential of AMP disodium salt in preclinical models of these diseases.

Mechanism of Action: AMP Disodium Salt and the AMPK Signaling Pathway

AMP disodium salt exerts its primary metabolic effects by increasing the intracellular AMP:ATP ratio. This shift allosterically activates AMPK, a serine/threonine kinase that, once activated, phosphorylates a multitude of downstream targets to restore cellular energy balance.[1][3][5] Activated AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while simultaneously inhibiting anabolic pathways that consume ATP, including lipogenesis and gluconeogenesis.[1][3][6]

Studies in high-fat diet-induced obese mice have demonstrated that oral administration of AMP disodium salt ameliorates abnormal glucose metabolism and insulin resistance.[7] This is achieved through the activation of AMPK in key metabolic tissues like skeletal muscle and liver, leading to increased lipid oxidation and reduced fat accumulation.[7]

Below is a diagram illustrating the central role of AMPK in metabolic regulation and the proposed mechanism of action for AMP disodium salt.

cluster_0 Cellular Stressors cluster_1 Intracellular State cluster_2 Key Regulator cluster_3 Downstream Effects High-Fat Diet High-Fat Diet Increased AMP/ATP ratio Increased AMP/ATP ratio High-Fat Diet->Increased AMP/ATP ratio AMP disodium salt AMP disodium salt AMP disodium salt->Increased AMP/ATP ratio AMPK AMPK Increased AMP/ATP ratio->AMPK Activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Stimulates Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Stimulates Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits

AMPK signaling pathway activated by AMP disodium salt.

Performance in Knockout Mouse Models

While direct studies administering AMP disodium salt to AMPK knockout mice are not extensively documented in the reviewed literature, the established mechanism of action allows for strong predictions. In a wild-type mouse model of diet-induced obesity, AMP disodium salt administration leads to improved metabolic parameters.[7] Conversely, in a fat-specific AMPK alpha 1 and alpha 2 knockout (FKO) mouse model, exercise-induced improvements in glucose tolerance were observed, suggesting complex tissue-specific roles of AMPK.[8]

Based on the central role of AMPK in mediating the effects of AMP disodium salt, it is hypothesized that the therapeutic benefits of AMP disodium salt on glucose and lipid metabolism would be significantly diminished or completely abolished in AMPK knockout mice. This makes AMPK knockout models an invaluable tool for confirming the specificity of AMP disodium salt's action.

The following table summarizes the expected outcomes of AMP disodium salt administration in wild-type versus AMPK knockout mouse models of metabolic disease.

Parameter Wild-Type Mouse (High-Fat Diet) AMPK Knockout Mouse (High-Fat Diet) - Expected
Blood Glucose DecreasedNo significant change
Insulin Sensitivity IncreasedNo significant change
Body Weight Gain ReducedNo significant change
Liver Fat Accumulation ReducedNo significant change
Skeletal Muscle p-AMPK IncreasedNo expression

Comparison with Alternative AMPK Activators

Several other compounds are utilized in research to activate AMPK and study its role in metabolic diseases. This section compares AMP disodium salt with some of the most common alternatives.

Compound Mechanism of Action Advantages Disadvantages
AMP Disodium Salt Increases intracellular AMP:ATP ratio, allosterically activating AMPK.[1][3]Endogenous molecule, likely well-tolerated.[7]Potentially less potent than synthetic activators.
AICAR Converted to ZMP, an AMP analog, which allosterically activates AMPK.[2][9]Well-characterized research tool.[2]Can have off-target effects; activates other AMP-regulated enzymes.[2]
Metformin Indirectly activates AMPK, primarily by inhibiting mitochondrial complex I, leading to an increased AMP:ATP ratio.[2]Widely used and clinically approved for type 2 diabetes.Indirect activator; its full mechanism is still debated.
Resveratrol Indirectly activates AMPK through various proposed mechanisms, including inhibition of ATP synthase.[2]Natural compound with other potential health benefits.Low bioavailability and conflicting results in some studies.[2]
A-769662 (and other direct activators) Allosterically activate AMPK in an AMP-independent manner.[2][10]High specificity and potency.[2]Synthetic compounds; long-term effects and potential off-targets need thorough investigation.

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key in vivo experiments in mouse models of metabolic disease.

Oral Gavage Administration of AMP Disodium Salt

This protocol outlines the procedure for administering AMP disodium salt orally to mice.

cluster_0 Preparation cluster_1 Administration cluster_2 Post-Procedure A Weigh mouse B Calculate dose (e.g., 10 mg/kg) A->B C Dissolve AMP disodium salt in sterile water B->C D Gently restrain mouse C->D E Insert gavage needle into esophagus D->E F Slowly administer solution E->F G Return mouse to cage F->G H Monitor for adverse effects G->H

References

Investigating the role of AMP disodium salt in knockout mouse models of metabolic disease.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMP disodium salt's performance in modulating metabolic diseases, particularly in the context of knockout mouse models. We delve into its mechanism of action, compare it with alternative therapeutic strategies, and provide detailed experimental protocols to support further investigation.

Adenosine monophosphate (AMP) disodium salt has emerged as a significant molecule of interest in the study of metabolic diseases due to its role in activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] Dysregulation of the AMPK signaling pathway is a key factor in the development of metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, and type 2 diabetes.[1][4] This guide will explore the therapeutic potential of AMP disodium salt in preclinical models of these diseases.

Mechanism of Action: AMP Disodium Salt and the AMPK Signaling Pathway

AMP disodium salt exerts its primary metabolic effects by increasing the intracellular AMP:ATP ratio. This shift allosterically activates AMPK, a serine/threonine kinase that, once activated, phosphorylates a multitude of downstream targets to restore cellular energy balance.[1][3][5] Activated AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake, while simultaneously inhibiting anabolic pathways that consume ATP, including lipogenesis and gluconeogenesis.[1][3][6]

Studies in high-fat diet-induced obese mice have demonstrated that oral administration of AMP disodium salt ameliorates abnormal glucose metabolism and insulin resistance.[7] This is achieved through the activation of AMPK in key metabolic tissues like skeletal muscle and liver, leading to increased lipid oxidation and reduced fat accumulation.[7]

Below is a diagram illustrating the central role of AMPK in metabolic regulation and the proposed mechanism of action for AMP disodium salt.

cluster_0 Cellular Stressors cluster_1 Intracellular State cluster_2 Key Regulator cluster_3 Downstream Effects High-Fat Diet High-Fat Diet Increased AMP/ATP ratio Increased AMP/ATP ratio High-Fat Diet->Increased AMP/ATP ratio AMP disodium salt AMP disodium salt AMP disodium salt->Increased AMP/ATP ratio AMPK AMPK Increased AMP/ATP ratio->AMPK Activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Stimulates Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Stimulates Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits

AMPK signaling pathway activated by AMP disodium salt.

Performance in Knockout Mouse Models

While direct studies administering AMP disodium salt to AMPK knockout mice are not extensively documented in the reviewed literature, the established mechanism of action allows for strong predictions. In a wild-type mouse model of diet-induced obesity, AMP disodium salt administration leads to improved metabolic parameters.[7] Conversely, in a fat-specific AMPK alpha 1 and alpha 2 knockout (FKO) mouse model, exercise-induced improvements in glucose tolerance were observed, suggesting complex tissue-specific roles of AMPK.[8]

Based on the central role of AMPK in mediating the effects of AMP disodium salt, it is hypothesized that the therapeutic benefits of AMP disodium salt on glucose and lipid metabolism would be significantly diminished or completely abolished in AMPK knockout mice. This makes AMPK knockout models an invaluable tool for confirming the specificity of AMP disodium salt's action.

The following table summarizes the expected outcomes of AMP disodium salt administration in wild-type versus AMPK knockout mouse models of metabolic disease.

Parameter Wild-Type Mouse (High-Fat Diet) AMPK Knockout Mouse (High-Fat Diet) - Expected
Blood Glucose DecreasedNo significant change
Insulin Sensitivity IncreasedNo significant change
Body Weight Gain ReducedNo significant change
Liver Fat Accumulation ReducedNo significant change
Skeletal Muscle p-AMPK IncreasedNo expression

Comparison with Alternative AMPK Activators

Several other compounds are utilized in research to activate AMPK and study its role in metabolic diseases. This section compares AMP disodium salt with some of the most common alternatives.

Compound Mechanism of Action Advantages Disadvantages
AMP Disodium Salt Increases intracellular AMP:ATP ratio, allosterically activating AMPK.[1][3]Endogenous molecule, likely well-tolerated.[7]Potentially less potent than synthetic activators.
AICAR Converted to ZMP, an AMP analog, which allosterically activates AMPK.[2][9]Well-characterized research tool.[2]Can have off-target effects; activates other AMP-regulated enzymes.[2]
Metformin Indirectly activates AMPK, primarily by inhibiting mitochondrial complex I, leading to an increased AMP:ATP ratio.[2]Widely used and clinically approved for type 2 diabetes.Indirect activator; its full mechanism is still debated.
Resveratrol Indirectly activates AMPK through various proposed mechanisms, including inhibition of ATP synthase.[2]Natural compound with other potential health benefits.Low bioavailability and conflicting results in some studies.[2]
A-769662 (and other direct activators) Allosterically activate AMPK in an AMP-independent manner.[2][10]High specificity and potency.[2]Synthetic compounds; long-term effects and potential off-targets need thorough investigation.

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key in vivo experiments in mouse models of metabolic disease.

Oral Gavage Administration of AMP Disodium Salt

This protocol outlines the procedure for administering AMP disodium salt orally to mice.

cluster_0 Preparation cluster_1 Administration cluster_2 Post-Procedure A Weigh mouse B Calculate dose (e.g., 10 mg/kg) A->B C Dissolve AMP disodium salt in sterile water B->C D Gently restrain mouse C->D E Insert gavage needle into esophagus D->E F Slowly administer solution E->F G Return mouse to cage F->G H Monitor for adverse effects G->H

References

A Researcher's Guide: Evaluating Negative Controls for ATP-Dependent Kinase Assays — The Case of AMP Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the integrity and interpretation of experimental data. In the realm of ATP-dependent kinase assays, which are fundamental to drug discovery and signal transduction research, the choice of a negative control is critical for establishing baseline activity and ensuring that observed effects are specific to the kinase of interest. This guide provides a comprehensive comparison of potential negative controls, with a special focus on the use of Adenosine Monophosphate (AMP) disodium (B8443419) salt, and contrasts its utility with more established alternatives.

The Crucial Role of Negative Controls in Kinase Assays

ATP-dependent kinase assays measure the transfer of a phosphate (B84403) group from ATP to a substrate. A negative control is essential to confirm that the observed phosphorylation is indeed a result of the specific kinase's activity. An ideal negative control should not be utilized by the kinase to phosphorylate the substrate, thus providing a clear baseline against which to measure true kinase activity and the effects of potential inhibitors. Common strategies for negative controls include the omission of a key reaction component (e.g., the kinase or ATP) or the use of an inert ATP analog.

AMP Disodium Salt: An Activator, Not a General Inhibitor

While structurally related to ATP, Adenosine Monophosphate (AMP) is generally not a suitable negative control for most ATP-dependent kinase assays. Its primary role in cellular signaling is not as a competitive inhibitor of ATP in a broad range of kinases, but rather as a key allosteric activator of a specific and highly regulated kinase: AMP-activated protein kinase (AMPK).

AMPK acts as a cellular energy sensor.[1][2] Under conditions of metabolic stress, when the cellular ratio of AMP to ATP increases, AMP binds to the regulatory γ-subunit of AMPK. This binding triggers a conformational change that allosterically activates the kinase, promoting its phosphorylation by upstream kinases and leading to a significant increase in its catalytic activity.[1][2] Therefore, in assays involving AMPK, the addition of AMP would lead to activation, not the establishment of a negative baseline.

For kinases other than AMPK, AMP generally exhibits very weak, if any, inhibitory effects. High concentrations of AMP may show some weak competitive inhibition with ATP at the catalytic site of some kinases, but this is not a general or potent effect, making it an unreliable and inappropriate negative control.

Established and Reliable Negative Controls for Kinase Assays

A more scientifically sound approach to establishing a negative control in ATP-dependent kinase assays involves the use of non-hydrolyzable ATP analogs. These molecules are designed to bind to the ATP-binding pocket of kinases but are resistant to the enzymatic cleavage of the terminal phosphate group, thus preventing the phosphorylation of the substrate.

Comparison of Negative Control Strategies
Control StrategyMechanism of ActionAdvantagesDisadvantages
AMP Disodium Salt Primarily an allosteric activator of AMPK; very weak inhibitor of other kinases.- Inexpensive and readily available.- Not a true negative control for most kinases. - Acts as a specific activator for AMPK, leading to misleading results if used inappropriately. - Lacks broad applicability as a general kinase inhibitor.
ADP Disodium Salt Product of the kinase reaction; can cause product inhibition. Weakly competes with ATP.- Represents a physiological product.- Inhibition is generally weak and not always sufficient for a true negative control. - Can be phosphorylated back to ATP by contaminating enzymes.
AMP-PNP (Adenylyl-imidodiphosphate) Non-hydrolyzable ATP analog where the β-γ phosphate linkage is a P-N-P bond.[3]- Acts as a true competitive inhibitor for many kinases. - Resistant to hydrolysis by most kinases.- Can be hydrolyzed by some ATPases. - Binding affinity may vary between different kinases.
ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) Non-hydrolyzable ATP analog where a non-bridging oxygen on the γ-phosphate is replaced by sulfur.- Binds to the ATP pocket of many kinases. - The thiophosphate group is transferred to the substrate, which can be useful for downstream applications.- Not completely inert; it is a slow substrate for many kinases, leading to thiophosphorylation of the substrate.[4]
No Enzyme Control Omission of the kinase from the reaction mixture.- Provides a true baseline of non-enzymatic substrate phosphorylation.- Does not account for potential non-specific interactions of the kinase with other assay components.
No ATP Control Omission of ATP from the reaction mixture.- Confirms that the phosphorylation is ATP-dependent.- Does not control for potential ATPase activity that might deplete ATP.

Experimental Protocols

General Protocol for an In Vitro Kinase Assay

This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP, as well as incubation times and temperatures, should be optimized for each specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a magnesium salt (e.g., MgCl₂), and other components like DTT for enzyme stability.

  • Kinase: Dilute the kinase to the desired concentration in Kinase Buffer.

  • Substrate: Prepare a stock solution of the peptide or protein substrate in an appropriate buffer.

  • ATP: Prepare a stock solution of ATP in water or buffer.

  • Negative Controls: Prepare stock solutions of AMP disodium salt, ADP disodium salt, AMP-PNP, or ATPγS at concentrations suitable for the assay (typically in the millimolar range for initial testing).

  • Stop Solution: A solution to terminate the kinase reaction, such as a high concentration of EDTA or a denaturing agent.

2. Assay Procedure:

  • To the wells of a microplate, add the Kinase Buffer.

  • Add the substrate to all wells.

  • Add the kinase to all wells except the "No Enzyme" control wells. For the "No Enzyme" control, add an equal volume of Kinase Buffer.

  • Add the test compounds or the negative controls (AMP, ADP, AMP-PNP, or ATPγS) to the appropriate wells. For the positive control and "No ATP" control, add the vehicle (e.g., water or DMSO).

  • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the desired reaction temperature.

  • Initiate the kinase reaction by adding ATP to all wells except the "No ATP" control wells. For the "No ATP" control, add an equal volume of Kinase Buffer.

  • Incubate the reaction for the optimized time at the appropriate temperature.

  • Stop the reaction by adding the Stop Solution.

  • Detect the amount of phosphorylated substrate using a suitable method (e.g., radioactivity measurement for ³²P-ATP, fluorescence, luminescence, or antibody-based detection).

3. Data Analysis:

  • Subtract the signal from the "No Enzyme" or "No ATP" control (background) from all other readings.

  • The activity in the presence of a true negative control (like AMP-PNP) should be close to the background level.

  • Compare the signal in the presence of AMP to the positive control to assess its effect (inhibition or activation).

Visualizing Key Concepts

To better illustrate the principles discussed, the following diagrams are provided.

ATP_Dependent_Kinase_Reaction ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Binds to substrate site ADP ADP PhosphoSubstrate Phosphorylated Substrate Kinase->ADP Releases Kinase->PhosphoSubstrate Releases

Caption: General mechanism of an ATP-dependent kinase reaction.

Negative_Control_Comparison cluster_kinase Kinase Active Site Kinase Kinase Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds & Hydrolyzed AMP AMP AMP->Kinase Weakly Binds (most kinases) AMP->Phosphorylation No significant inhibition AMP_PNP AMP-PNP AMP_PNP->Kinase Binds & Not Hydrolyzed AMP_PNP->Phosphorylation Inhibits

Caption: Comparison of ATP, AMP, and AMP-PNP interaction with a typical kinase.

AMPK_Activation_by_AMP cluster_AMPK AMPK Complex AMPK_inactive Inactive AMPK AMPK_active Active AMPK AMPK_inactive->AMPK_active Conformational Change PhosphoSubstrate Phosphorylated Substrate AMPK_active->PhosphoSubstrate Catalyzes AMP AMP AMP->AMPK_inactive Allosteric Binding ATP ATP ATP->AMPK_active Substrate Substrate Substrate->AMPK_active

Caption: Allosteric activation of AMPK by AMP.

Conclusion and Recommendations

The selection of an appropriate negative control is a cornerstone of robust kinase assay design. While AMP disodium salt is a crucial signaling molecule, its role as a potent and specific activator of AMPK makes it unsuitable as a general negative control for the broader family of ATP-dependent kinases. For the majority of kinase assays, researchers should utilize established negative controls such as the non-hydrolyzable ATP analog AMP-PNP, or the omission of key reaction components like the kinase or ATP. This will ensure the generation of reliable and interpretable data, which is essential for advancing our understanding of kinase biology and for the development of novel therapeutic agents.

References

A Researcher's Guide: Evaluating Negative Controls for ATP-Dependent Kinase Assays — The Case of AMP Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the integrity and interpretation of experimental data. In the realm of ATP-dependent kinase assays, which are fundamental to drug discovery and signal transduction research, the choice of a negative control is critical for establishing baseline activity and ensuring that observed effects are specific to the kinase of interest. This guide provides a comprehensive comparison of potential negative controls, with a special focus on the use of Adenosine Monophosphate (AMP) disodium salt, and contrasts its utility with more established alternatives.

The Crucial Role of Negative Controls in Kinase Assays

ATP-dependent kinase assays measure the transfer of a phosphate group from ATP to a substrate. A negative control is essential to confirm that the observed phosphorylation is indeed a result of the specific kinase's activity. An ideal negative control should not be utilized by the kinase to phosphorylate the substrate, thus providing a clear baseline against which to measure true kinase activity and the effects of potential inhibitors. Common strategies for negative controls include the omission of a key reaction component (e.g., the kinase or ATP) or the use of an inert ATP analog.

AMP Disodium Salt: An Activator, Not a General Inhibitor

While structurally related to ATP, Adenosine Monophosphate (AMP) is generally not a suitable negative control for most ATP-dependent kinase assays. Its primary role in cellular signaling is not as a competitive inhibitor of ATP in a broad range of kinases, but rather as a key allosteric activator of a specific and highly regulated kinase: AMP-activated protein kinase (AMPK).

AMPK acts as a cellular energy sensor.[1][2] Under conditions of metabolic stress, when the cellular ratio of AMP to ATP increases, AMP binds to the regulatory γ-subunit of AMPK. This binding triggers a conformational change that allosterically activates the kinase, promoting its phosphorylation by upstream kinases and leading to a significant increase in its catalytic activity.[1][2] Therefore, in assays involving AMPK, the addition of AMP would lead to activation, not the establishment of a negative baseline.

For kinases other than AMPK, AMP generally exhibits very weak, if any, inhibitory effects. High concentrations of AMP may show some weak competitive inhibition with ATP at the catalytic site of some kinases, but this is not a general or potent effect, making it an unreliable and inappropriate negative control.

Established and Reliable Negative Controls for Kinase Assays

A more scientifically sound approach to establishing a negative control in ATP-dependent kinase assays involves the use of non-hydrolyzable ATP analogs. These molecules are designed to bind to the ATP-binding pocket of kinases but are resistant to the enzymatic cleavage of the terminal phosphate group, thus preventing the phosphorylation of the substrate.

Comparison of Negative Control Strategies
Control StrategyMechanism of ActionAdvantagesDisadvantages
AMP Disodium Salt Primarily an allosteric activator of AMPK; very weak inhibitor of other kinases.- Inexpensive and readily available.- Not a true negative control for most kinases. - Acts as a specific activator for AMPK, leading to misleading results if used inappropriately. - Lacks broad applicability as a general kinase inhibitor.
ADP Disodium Salt Product of the kinase reaction; can cause product inhibition. Weakly competes with ATP.- Represents a physiological product.- Inhibition is generally weak and not always sufficient for a true negative control. - Can be phosphorylated back to ATP by contaminating enzymes.
AMP-PNP (Adenylyl-imidodiphosphate) Non-hydrolyzable ATP analog where the β-γ phosphate linkage is a P-N-P bond.[3]- Acts as a true competitive inhibitor for many kinases. - Resistant to hydrolysis by most kinases.- Can be hydrolyzed by some ATPases. - Binding affinity may vary between different kinases.
ATPγS (Adenosine 5'-O-(3-thiotriphosphate)) Non-hydrolyzable ATP analog where a non-bridging oxygen on the γ-phosphate is replaced by sulfur.- Binds to the ATP pocket of many kinases. - The thiophosphate group is transferred to the substrate, which can be useful for downstream applications.- Not completely inert; it is a slow substrate for many kinases, leading to thiophosphorylation of the substrate.[4]
No Enzyme Control Omission of the kinase from the reaction mixture.- Provides a true baseline of non-enzymatic substrate phosphorylation.- Does not account for potential non-specific interactions of the kinase with other assay components.
No ATP Control Omission of ATP from the reaction mixture.- Confirms that the phosphorylation is ATP-dependent.- Does not control for potential ATPase activity that might deplete ATP.

Experimental Protocols

General Protocol for an In Vitro Kinase Assay

This protocol provides a general framework. Specific concentrations of kinase, substrate, and ATP, as well as incubation times and temperatures, should be optimized for each specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), a magnesium salt (e.g., MgCl₂), and other components like DTT for enzyme stability.

  • Kinase: Dilute the kinase to the desired concentration in Kinase Buffer.

  • Substrate: Prepare a stock solution of the peptide or protein substrate in an appropriate buffer.

  • ATP: Prepare a stock solution of ATP in water or buffer.

  • Negative Controls: Prepare stock solutions of AMP disodium salt, ADP disodium salt, AMP-PNP, or ATPγS at concentrations suitable for the assay (typically in the millimolar range for initial testing).

  • Stop Solution: A solution to terminate the kinase reaction, such as a high concentration of EDTA or a denaturing agent.

2. Assay Procedure:

  • To the wells of a microplate, add the Kinase Buffer.

  • Add the substrate to all wells.

  • Add the kinase to all wells except the "No Enzyme" control wells. For the "No Enzyme" control, add an equal volume of Kinase Buffer.

  • Add the test compounds or the negative controls (AMP, ADP, AMP-PNP, or ATPγS) to the appropriate wells. For the positive control and "No ATP" control, add the vehicle (e.g., water or DMSO).

  • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at the desired reaction temperature.

  • Initiate the kinase reaction by adding ATP to all wells except the "No ATP" control wells. For the "No ATP" control, add an equal volume of Kinase Buffer.

  • Incubate the reaction for the optimized time at the appropriate temperature.

  • Stop the reaction by adding the Stop Solution.

  • Detect the amount of phosphorylated substrate using a suitable method (e.g., radioactivity measurement for ³²P-ATP, fluorescence, luminescence, or antibody-based detection).

3. Data Analysis:

  • Subtract the signal from the "No Enzyme" or "No ATP" control (background) from all other readings.

  • The activity in the presence of a true negative control (like AMP-PNP) should be close to the background level.

  • Compare the signal in the presence of AMP to the positive control to assess its effect (inhibition or activation).

Visualizing Key Concepts

To better illustrate the principles discussed, the following diagrams are provided.

ATP_Dependent_Kinase_Reaction ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Binds to substrate site ADP ADP PhosphoSubstrate Phosphorylated Substrate Kinase->ADP Releases Kinase->PhosphoSubstrate Releases

Caption: General mechanism of an ATP-dependent kinase reaction.

Negative_Control_Comparison cluster_kinase Kinase Active Site Kinase Kinase Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds & Hydrolyzed AMP AMP AMP->Kinase Weakly Binds (most kinases) AMP->Phosphorylation No significant inhibition AMP_PNP AMP-PNP AMP_PNP->Kinase Binds & Not Hydrolyzed AMP_PNP->Phosphorylation Inhibits

Caption: Comparison of ATP, AMP, and AMP-PNP interaction with a typical kinase.

AMPK_Activation_by_AMP cluster_AMPK AMPK Complex AMPK_inactive Inactive AMPK AMPK_active Active AMPK AMPK_inactive->AMPK_active Conformational Change PhosphoSubstrate Phosphorylated Substrate AMPK_active->PhosphoSubstrate Catalyzes AMP AMP AMP->AMPK_inactive Allosteric Binding ATP ATP ATP->AMPK_active Substrate Substrate Substrate->AMPK_active

Caption: Allosteric activation of AMPK by AMP.

Conclusion and Recommendations

The selection of an appropriate negative control is a cornerstone of robust kinase assay design. While AMP disodium salt is a crucial signaling molecule, its role as a potent and specific activator of AMPK makes it unsuitable as a general negative control for the broader family of ATP-dependent kinases. For the majority of kinase assays, researchers should utilize established negative controls such as the non-hydrolyzable ATP analog AMP-PNP, or the omission of key reaction components like the kinase or ATP. This will ensure the generation of reliable and interpretable data, which is essential for advancing our understanding of kinase biology and for the development of novel therapeutic agents.

References

A Comparative Guide to the Efficacy of AMP Disodium Salt and Other Prominent AMPK Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of AMP-activated protein kinase (AMPK) activators is critical for advancing metabolic disease research. This guide provides an objective comparison of AMP disodium (B8443419) salt with other widely used AMPK activators, supported by available experimental data.

Performance Comparison of AMPK Activators

The efficacy of an AMPK activator is determined by its mechanism of action, potency (often measured as the half-maximal effective concentration, EC50), and cellular effects. The following table summarizes these key characteristics for AMP disodium salt and other leading activators. It is important to note that the quantitative data presented is collated from various studies and may not be directly comparable due to differing experimental conditions.

ActivatorMechanism of ActionPotency (EC50 / Effective Concentration)Key Cellular Effects
AMP Disodium Salt Direct Allosteric Activator ~6 µM (for purified rat liver AMPK)[1]Mimics the effects of cellular AMP by binding to the γ-subunit, promoting phosphorylation of Thr172 on the α-subunit, and causing allosteric activation.[2]
AICAR Indirect Activator 0.5 - 2 mM (in cells)Metabolized to ZMP, an AMP analog, which then allosterically activates AMPK.[3] It has been shown to increase glucose uptake and fatty acid oxidation.
Metformin (B114582) Indirect Activator Varies by cell type and conditionPrimarily acts by inhibiting mitochondrial respiratory chain complex I, leading to an increased cellular AMP:ATP ratio and subsequent AMPK activation.[4][5][6][7]
A-769662 Direct Allosteric Activator ~0.8 µM (for purified rat liver AMPK)[1]Binds to a site on the AMPK complex distinct from the AMP-binding site, causing allosteric activation and inhibiting dephosphorylation of Thr172.[1][2][8]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_activation AMPK Activation cluster_downstream Downstream Effects Cellular Stress Cellular Stress AMP:ATP Ratio AMP:ATP Ratio Cellular Stress->AMP:ATP Ratio Hormones Hormones LKB1 LKB1 Hormones->LKB1 Pharmacological Activators Pharmacological Activators AMPK AMPK Pharmacological Activators->AMPK AMP:ATP Ratio->AMPK Activates LKB1->AMPK Phosphorylates CaMKKβ CaMKKβ CaMKKβ->AMPK Phosphorylates Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Inhibits Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways Activates

Figure 1. Simplified AMPK Signaling Pathway.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Treat with Activators Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot p-AMPK/p-ACC levels Kinase Assay Kinase Assay Protein Quantification->Kinase Assay AMPK Activity Data Analysis Data Analysis Western Blot->Data Analysis Kinase Assay->Data Analysis

Figure 2. General Experimental Workflow for Assessing AMPK Activation.

Detailed Experimental Protocols

Accurate assessment of AMPK activation is crucial for comparing the efficacy of different activators. Below are detailed methodologies for key experiments.

Cell Culture and Treatment
  • Cell Line: A suitable cell line, such as C2C12 myotubes, HepG2 hepatocytes, or primary cells, should be selected based on the research question.

  • Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prior to treatment, cells are often serum-starved for a period (e.g., 2-4 hours) to lower basal AMPK activity. Cells are then incubated with various concentrations of the AMPK activators (AMP disodium salt, AICAR, Metformin, A-769662) for a specified duration (e.g., 30 minutes to 24 hours). A vehicle control (e.g., DMSO or saline) is run in parallel.

Western Blotting for Phospho-AMPK and Phospho-ACC

This method is used to determine the phosphorylation status of AMPKα at Threonine 172 (a marker of activation) and its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of AMPK.

  • Immunoprecipitation (from cell lysates): AMPK is immunoprecipitated from cell lysates using an antibody against the α-subunit.

  • Kinase Reaction (using purified enzyme or immunoprecipitates): The kinase reaction is initiated by adding a reaction buffer containing a specific peptide substrate (e.g., SAMS peptide), MgCl2, and [γ-³²P]ATP.[9] The reaction is carried out at 30°C for a set time (e.g., 10-20 minutes).

  • Termination and Quantification: The reaction is stopped by spotting the mixture onto phosphocellulose paper (P81).[9] The paper is washed to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter, which is proportional to the AMPK activity.[9] Non-radioactive methods using luminescence (e.g., ADP-Glo™ Kinase Assay) are also available.

Conclusion

AMP disodium salt serves as a direct allosteric activator of AMPK, mimicking the natural ligand AMP. Its potency, as indicated by its EC50 value, is in the low micromolar range. In comparison, other activators like AICAR and metformin act indirectly and generally require higher concentrations to elicit a significant response. A-769662 is a potent, direct activator with a sub-micromolar EC50. The choice of activator will depend on the specific experimental goals, with direct activators like AMP disodium salt and A-769662 being suitable for studying the direct consequences of AMPK activation, while indirect activators like metformin are more relevant for studies mimicking certain physiological or pathophysiological states. The provided protocols offer a standardized framework for researchers to compare the efficacy of these and other novel AMPK activators.

References

A Comparative Guide to the Efficacy of AMP Disodium Salt and Other Prominent AMPK Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of AMP-activated protein kinase (AMPK) activators is critical for advancing metabolic disease research. This guide provides an objective comparison of AMP disodium salt with other widely used AMPK activators, supported by available experimental data.

Performance Comparison of AMPK Activators

The efficacy of an AMPK activator is determined by its mechanism of action, potency (often measured as the half-maximal effective concentration, EC50), and cellular effects. The following table summarizes these key characteristics for AMP disodium salt and other leading activators. It is important to note that the quantitative data presented is collated from various studies and may not be directly comparable due to differing experimental conditions.

ActivatorMechanism of ActionPotency (EC50 / Effective Concentration)Key Cellular Effects
AMP Disodium Salt Direct Allosteric Activator ~6 µM (for purified rat liver AMPK)[1]Mimics the effects of cellular AMP by binding to the γ-subunit, promoting phosphorylation of Thr172 on the α-subunit, and causing allosteric activation.[2]
AICAR Indirect Activator 0.5 - 2 mM (in cells)Metabolized to ZMP, an AMP analog, which then allosterically activates AMPK.[3] It has been shown to increase glucose uptake and fatty acid oxidation.
Metformin Indirect Activator Varies by cell type and conditionPrimarily acts by inhibiting mitochondrial respiratory chain complex I, leading to an increased cellular AMP:ATP ratio and subsequent AMPK activation.[4][5][6][7]
A-769662 Direct Allosteric Activator ~0.8 µM (for purified rat liver AMPK)[1]Binds to a site on the AMPK complex distinct from the AMP-binding site, causing allosteric activation and inhibiting dephosphorylation of Thr172.[1][2][8]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

AMPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_activation AMPK Activation cluster_downstream Downstream Effects Cellular Stress Cellular Stress AMP:ATP Ratio AMP:ATP Ratio Cellular Stress->AMP:ATP Ratio Hormones Hormones LKB1 LKB1 Hormones->LKB1 Pharmacological Activators Pharmacological Activators AMPK AMPK Pharmacological Activators->AMPK AMP:ATP Ratio->AMPK Activates LKB1->AMPK Phosphorylates CaMKKβ CaMKKβ CaMKKβ->AMPK Phosphorylates Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways Inhibits Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways Activates

Figure 1. Simplified AMPK Signaling Pathway.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Treat with Activators Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot p-AMPK/p-ACC levels Kinase Assay Kinase Assay Protein Quantification->Kinase Assay AMPK Activity Data Analysis Data Analysis Western Blot->Data Analysis Kinase Assay->Data Analysis

Figure 2. General Experimental Workflow for Assessing AMPK Activation.

Detailed Experimental Protocols

Accurate assessment of AMPK activation is crucial for comparing the efficacy of different activators. Below are detailed methodologies for key experiments.

Cell Culture and Treatment
  • Cell Line: A suitable cell line, such as C2C12 myotubes, HepG2 hepatocytes, or primary cells, should be selected based on the research question.

  • Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prior to treatment, cells are often serum-starved for a period (e.g., 2-4 hours) to lower basal AMPK activity. Cells are then incubated with various concentrations of the AMPK activators (AMP disodium salt, AICAR, Metformin, A-769662) for a specified duration (e.g., 30 minutes to 24 hours). A vehicle control (e.g., DMSO or saline) is run in parallel.

Western Blotting for Phospho-AMPK and Phospho-ACC

This method is used to determine the phosphorylation status of AMPKα at Threonine 172 (a marker of activation) and its downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of AMPK.

  • Immunoprecipitation (from cell lysates): AMPK is immunoprecipitated from cell lysates using an antibody against the α-subunit.

  • Kinase Reaction (using purified enzyme or immunoprecipitates): The kinase reaction is initiated by adding a reaction buffer containing a specific peptide substrate (e.g., SAMS peptide), MgCl2, and [γ-³²P]ATP.[9] The reaction is carried out at 30°C for a set time (e.g., 10-20 minutes).

  • Termination and Quantification: The reaction is stopped by spotting the mixture onto phosphocellulose paper (P81).[9] The paper is washed to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter, which is proportional to the AMPK activity.[9] Non-radioactive methods using luminescence (e.g., ADP-Glo™ Kinase Assay) are also available.

Conclusion

AMP disodium salt serves as a direct allosteric activator of AMPK, mimicking the natural ligand AMP. Its potency, as indicated by its EC50 value, is in the low micromolar range. In comparison, other activators like AICAR and metformin act indirectly and generally require higher concentrations to elicit a significant response. A-769662 is a potent, direct activator with a sub-micromolar EC50. The choice of activator will depend on the specific experimental goals, with direct activators like AMP disodium salt and A-769662 being suitable for studying the direct consequences of AMPK activation, while indirect activators like metformin are more relevant for studies mimicking certain physiological or pathophysiological states. The provided protocols offer a standardized framework for researchers to compare the efficacy of these and other novel AMPK activators.

References

Validating the Molecular Targets of AMP Disodium Salt: A Comparative Guide Using siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the molecular targets of AMP disodium (B8443419) salt, a crucial nucleotide involved in cellular energy homeostasis. We focus on the application of small interfering RNA (siRNA) knockdown to confirm target engagement and compare the effects of AMP disodium salt with alternative compounds. Experimental data is presented to support the validation process, enabling researchers to design robust experiments and interpret results with confidence.

Introduction to AMP Disodium Salt and its Putative Targets

Adenosine 5'-monophosphate (AMP) disodium salt is the disodium salt of AMP, a central molecule in cellular metabolism. It serves as a precursor for the synthesis of ATP and is a key signaling molecule in various biological processes.[1][2] Two primary molecular targets are central to the biological effects of AMP disodium salt:

  • AMP-activated protein kinase (AMPK): A crucial energy sensor that is activated by an increase in the cellular AMP:ATP ratio.[3][4][5] Activation of AMPK triggers a cascade of events to restore energy balance.

  • Ecto-5'-nucleotidase (CD73): A cell surface enzyme that catalyzes the conversion of extracellular AMP to adenosine.[6][7][8] Adenosine then acts on its own receptors to elicit various physiological responses.

This guide will detail the use of siRNA knockdown to validate the roles of AMPK and CD73 in mediating the effects of AMP disodium salt.

Validating AMPK as a Molecular Target

AMPK is a primary target for the intracellular actions of AMP. Validating that the effects of AMP disodium salt are mediated through AMPK is critical for understanding its mechanism of action.

Experimental Workflow for AMPK Knockdown

The following diagram illustrates a typical workflow for validating the role of AMPK in the cellular response to AMP disodium salt.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection cluster_2 Day 3: Treatment cluster_3 Day 4: Analysis seed Seed cells in 24-well plates transfect Transfect with siAMPK or control siRNA seed->transfect treat Treat with AMP disodium salt or vehicle transfect->treat analysis Analyze downstream effects (e.g., protein phosphorylation, gene expression) treat->analysis AMP AMP disodium salt (extracellular) CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Hydrolysis Adenosine Adenosine CD73->Adenosine AR Adenosine Receptor Adenosine->AR Activation Response Cellular Response AR->Response cluster_AMP AMP disodium salt cluster_AICAR AICAR cluster_A769662 A-769662 AMP Increases intracellular AMP AMPK AMPK Activation AMP->AMPK AICAR Metabolized to ZMP (AMP analog) AICAR->AMPK A769662 Direct allosteric activator A769662->AMPK

References

Validating the Molecular Targets of AMP Disodium Salt: A Comparative Guide Using siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the molecular targets of AMP disodium salt, a crucial nucleotide involved in cellular energy homeostasis. We focus on the application of small interfering RNA (siRNA) knockdown to confirm target engagement and compare the effects of AMP disodium salt with alternative compounds. Experimental data is presented to support the validation process, enabling researchers to design robust experiments and interpret results with confidence.

Introduction to AMP Disodium Salt and its Putative Targets

Adenosine 5'-monophosphate (AMP) disodium salt is the disodium salt of AMP, a central molecule in cellular metabolism. It serves as a precursor for the synthesis of ATP and is a key signaling molecule in various biological processes.[1][2] Two primary molecular targets are central to the biological effects of AMP disodium salt:

  • AMP-activated protein kinase (AMPK): A crucial energy sensor that is activated by an increase in the cellular AMP:ATP ratio.[3][4][5] Activation of AMPK triggers a cascade of events to restore energy balance.

  • Ecto-5'-nucleotidase (CD73): A cell surface enzyme that catalyzes the conversion of extracellular AMP to adenosine.[6][7][8] Adenosine then acts on its own receptors to elicit various physiological responses.

This guide will detail the use of siRNA knockdown to validate the roles of AMPK and CD73 in mediating the effects of AMP disodium salt.

Validating AMPK as a Molecular Target

AMPK is a primary target for the intracellular actions of AMP. Validating that the effects of AMP disodium salt are mediated through AMPK is critical for understanding its mechanism of action.

Experimental Workflow for AMPK Knockdown

The following diagram illustrates a typical workflow for validating the role of AMPK in the cellular response to AMP disodium salt.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection cluster_2 Day 3: Treatment cluster_3 Day 4: Analysis seed Seed cells in 24-well plates transfect Transfect with siAMPK or control siRNA seed->transfect treat Treat with AMP disodium salt or vehicle transfect->treat analysis Analyze downstream effects (e.g., protein phosphorylation, gene expression) treat->analysis AMP AMP disodium salt (extracellular) CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Hydrolysis Adenosine Adenosine CD73->Adenosine AR Adenosine Receptor Adenosine->AR Activation Response Cellular Response AR->Response cluster_AMP AMP disodium salt cluster_AICAR AICAR cluster_A769662 A-769662 AMP Increases intracellular AMP AMPK AMPK Activation AMP->AMPK AICAR Metabolized to ZMP (AMP analog) AICAR->AMPK A769662 Direct allosteric activator A769662->AMPK

References

Safety Operating Guide

Adenosine 5'-monophosphate disodium proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential procedural guidance for the safe and compliant disposal of Adenosine 5'-monophosphate disodium (B8443419) (AMP disodium). Adherence to these protocols is critical for ensuring personnel safety and environmental protection. Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach, treating the substance as hazardous chemical waste, is strongly recommended.

Core Disposal Protocol: Hazardous Waste Collection

The recommended and safest method for disposing of AMP disodium is through your institution's Environmental Health and Safety (EHS) hazardous waste program. This ensures compliance with regulations set by agencies such as the Environmental Protection Agency (EPA).[1][2]

Step 1: Waste Collection and Containerization
  • Select an Appropriate Container : Use a chemically compatible container with a leak-proof, screw-on cap.[3][4] Plastic containers are often preferred to glass to minimize the risk of breakage.[1] The container must be in good condition, free from rust or leaks.[4]

  • Containment : Place the primary waste container in a compatible secondary container, such as a lab tray or bin.[3] This is crucial for containing potential spills and for segregating incompatible waste streams.[3][5]

  • Keep Closed : Always keep the waste container securely closed, only opening it to add more waste.[3]

Step 2: Labeling

Properly labeling the waste container is a critical compliance step.

  • Affix a "Hazardous Waste" Tag : As soon as the first of the waste is added to the container, it must be labeled with an official "Hazardous Waste" tag provided by your EHS department.[1][6]

  • Complete All Information : The tag must be filled out completely and legibly.[1] Information required typically includes:

    • Full Chemical Name : "Adenosine 5'-monophosphate disodium". Do not use abbreviations or chemical formulas.[1]

    • Composition : If it is a solution, list all components and their percentages or volumes, including non-hazardous components like water.[1][5]

    • Generator Information : The name and contact information of the Principal Investigator, and the specific laboratory location (building and room number).[1]

    • Hazard Information : Check the appropriate hazard pictograms as indicated by the SDS. Given the conflicting data, it is prudent to mark it as an irritant (skin and eye) and harmful if swallowed.[7]

Step 3: Storage
  • Designated Storage Area : Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be close to the point of generation and under the direct supervision of lab personnel.[2]

  • Segregate Incompatibles : Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[5][8]

  • Adhere to Limits : Be aware of institutional and regulatory limits on the amount of waste that can be accumulated (e.g., 55 gallons) and the maximum time it can be stored (e.g., 90 days) before a pickup is required.[2][3][6]

Step 4: Arrange for Disposal

Once the container is full or the storage time limit is approaching, submit a hazardous waste collection request to your institution's EHS office.[3]

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for laboratory chemical waste. Specific limits for this compound are not defined and are subject to local regulations.

ParameterGuidelineSource
Hazardous Waste Storage Volume Do not exceed 55 gallons of hazardous waste.[6]
Acute Hazardous Waste Storage Volume Do not exceed one quart of acute hazardous waste.[6]
Drain Disposal (Approved Substances Only) Generally limited to a few hundred grams or milliliters per day.[9]
Drain Disposal pH Range (Approved Substances Only) Must be between 5.5 and 10.5.[9]

Spill Cleanup and Decontamination Protocols

Spilled chemicals and the absorbent materials used for cleanup must be disposed of as hazardous waste.[6]

Methodology for Solid AMP Disodium Spill:

  • Ensure Safety : Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation.[8][10]

  • Containment : Prevent the powder from becoming airborne or spreading.[10]

  • Cleanup : Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[10][11] Avoid generating dust.[10][11]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : The container with the spilled material and cleanup debris must be managed as hazardous waste, following the core protocol outlined above.

Disposal of Empty Containers:

  • An empty container that held AMP disodium should be triple-rinsed with a suitable solvent (e.g., water).[4]

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[4]

  • After the triple-rinse, deface or remove the original chemical label, and the container may then be disposed of in the regular trash.[4][6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for a laboratory chemical like this compound.

G start Start: Chemical Waste Generated (this compound) sds Consult Safety Data Sheet (SDS) & Institutional EHS Policy start->sds is_hazardous Is the chemical classified as hazardous? sds->is_hazardous non_haz Is drain or trash disposal explicitly permitted by EHS? is_hazardous->non_haz No haz_waste Treat as Hazardous Waste is_hazardous->haz_waste Yes / Uncertain non_haz->haz_waste No / Uncertain drain Follow EHS protocol for sanitary sewer disposal. non_haz->drain Yes (Aqueous) trash Follow EHS protocol for solid waste disposal. non_haz->trash Yes (Solid) collect 1. Use proper, sealed container with secondary containment. haz_waste->collect label 2. Affix 'Hazardous Waste' label. Complete all required information. collect->label store 3. Store in designated Satellite Accumulation Area (SAA). Segregate incompatibles. label->store request 4. Request pickup from EHS. store->request end End: Compliant Disposal request->end drain->end trash->end

Caption: Chemical Waste Disposal Decision Workflow.

References

Adenosine 5'-monophosphate disodium proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential procedural guidance for the safe and compliant disposal of Adenosine 5'-monophosphate disodium (AMP disodium). Adherence to these protocols is critical for ensuring personnel safety and environmental protection. Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach, treating the substance as hazardous chemical waste, is strongly recommended.

Core Disposal Protocol: Hazardous Waste Collection

The recommended and safest method for disposing of AMP disodium is through your institution's Environmental Health and Safety (EHS) hazardous waste program. This ensures compliance with regulations set by agencies such as the Environmental Protection Agency (EPA).[1][2]

Step 1: Waste Collection and Containerization
  • Select an Appropriate Container : Use a chemically compatible container with a leak-proof, screw-on cap.[3][4] Plastic containers are often preferred to glass to minimize the risk of breakage.[1] The container must be in good condition, free from rust or leaks.[4]

  • Containment : Place the primary waste container in a compatible secondary container, such as a lab tray or bin.[3] This is crucial for containing potential spills and for segregating incompatible waste streams.[3][5]

  • Keep Closed : Always keep the waste container securely closed, only opening it to add more waste.[3]

Step 2: Labeling

Properly labeling the waste container is a critical compliance step.

  • Affix a "Hazardous Waste" Tag : As soon as the first of the waste is added to the container, it must be labeled with an official "Hazardous Waste" tag provided by your EHS department.[1][6]

  • Complete All Information : The tag must be filled out completely and legibly.[1] Information required typically includes:

    • Full Chemical Name : "this compound". Do not use abbreviations or chemical formulas.[1]

    • Composition : If it is a solution, list all components and their percentages or volumes, including non-hazardous components like water.[1][5]

    • Generator Information : The name and contact information of the Principal Investigator, and the specific laboratory location (building and room number).[1]

    • Hazard Information : Check the appropriate hazard pictograms as indicated by the SDS. Given the conflicting data, it is prudent to mark it as an irritant (skin and eye) and harmful if swallowed.[7]

Step 3: Storage
  • Designated Storage Area : Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be close to the point of generation and under the direct supervision of lab personnel.[2]

  • Segregate Incompatibles : Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[5][8]

  • Adhere to Limits : Be aware of institutional and regulatory limits on the amount of waste that can be accumulated (e.g., 55 gallons) and the maximum time it can be stored (e.g., 90 days) before a pickup is required.[2][3][6]

Step 4: Arrange for Disposal

Once the container is full or the storage time limit is approaching, submit a hazardous waste collection request to your institution's EHS office.[3]

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for laboratory chemical waste. Specific limits for this compound are not defined and are subject to local regulations.

ParameterGuidelineSource
Hazardous Waste Storage Volume Do not exceed 55 gallons of hazardous waste.[6]
Acute Hazardous Waste Storage Volume Do not exceed one quart of acute hazardous waste.[6]
Drain Disposal (Approved Substances Only) Generally limited to a few hundred grams or milliliters per day.[9]
Drain Disposal pH Range (Approved Substances Only) Must be between 5.5 and 10.5.[9]

Spill Cleanup and Decontamination Protocols

Spilled chemicals and the absorbent materials used for cleanup must be disposed of as hazardous waste.[6]

Methodology for Solid AMP Disodium Spill:

  • Ensure Safety : Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure adequate ventilation.[8][10]

  • Containment : Prevent the powder from becoming airborne or spreading.[10]

  • Cleanup : Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[10][11] Avoid generating dust.[10][11]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : The container with the spilled material and cleanup debris must be managed as hazardous waste, following the core protocol outlined above.

Disposal of Empty Containers:

  • An empty container that held AMP disodium should be triple-rinsed with a suitable solvent (e.g., water).[4]

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[4]

  • After the triple-rinse, deface or remove the original chemical label, and the container may then be disposed of in the regular trash.[4][6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for a laboratory chemical like this compound.

G start Start: Chemical Waste Generated (this compound) sds Consult Safety Data Sheet (SDS) & Institutional EHS Policy start->sds is_hazardous Is the chemical classified as hazardous? sds->is_hazardous non_haz Is drain or trash disposal explicitly permitted by EHS? is_hazardous->non_haz No haz_waste Treat as Hazardous Waste is_hazardous->haz_waste Yes / Uncertain non_haz->haz_waste No / Uncertain drain Follow EHS protocol for sanitary sewer disposal. non_haz->drain Yes (Aqueous) trash Follow EHS protocol for solid waste disposal. non_haz->trash Yes (Solid) collect 1. Use proper, sealed container with secondary containment. haz_waste->collect label 2. Affix 'Hazardous Waste' label. Complete all required information. collect->label store 3. Store in designated Satellite Accumulation Area (SAA). Segregate incompatibles. label->store request 4. Request pickup from EHS. store->request end End: Compliant Disposal request->end drain->end trash->end

Caption: Chemical Waste Disposal Decision Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Adenosine 5'-monophosphate Disodium

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, operational procedures, and disposal plans for the secure and effective use of Adenosine 5'-monophosphate disodium (B8443419) in the laboratory. This guide is designed for researchers, scientists, and drug development professionals, providing immediate, actionable information to ensure a safe and efficient workflow.

Immediate Safety and Handling at a Glance

Adenosine 5'-monophosphate (AMP) disodium salt is a crucial reagent in various biochemical and cellular studies. While it is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), adherence to good laboratory practices is paramount to ensure personnel safety and experimental integrity.[1] The primary concerns involve potential irritation upon contact and the generation of dust during handling.

The following tables provide a summarized overview of the essential safety and logistical information for handling Adenosine 5'-monophosphate disodium.

Personal Protective Equipment (PPE) Requirements
Eye/Face Protection Safety glasses with side shields or chemical safety goggles are required to prevent eye contact with dust particles.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[1][3]
Body Protection A standard laboratory coat is recommended to protect against incidental contact.[1][3]
Respiratory Protection Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.[1][3] If dust generation is unavoidable, a NIOSH-approved N95 (or higher) particulate respirator should be used.
First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[1][4][5]
Skin Contact Wash the affected area immediately with plenty of soap and water. Remove any contaminated clothing.[1][4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][4][5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek medical attention if a significant amount is ingested or if symptoms develop.[1][4][5]
Handling and Storage
Handling Handle in a well-ventilated area to minimize dust inhalation. Avoid contact with eyes, skin, and clothing.[1][3] Use appropriate PPE as outlined above.
Storage Store in a tightly sealed container in a cool, dry place.[2] For long-term stability, storage in a freezer is recommended.[1]
Disposal Plan
Spill Cleanup For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][6] The area can then be cleaned with water.
Waste Disposal Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[3] For small quantities, disposal with household waste may be permissible in some regions, but it is crucial to consult local guidelines.[7]

Operational Workflow for Safe Handling

To ensure a systematic and safe approach to working with this compound, the following workflow should be followed.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Ready for Use Solution Preparation Solution Preparation Weighing->Solution Preparation Transfer Experimental Use Experimental Use Solution Preparation->Experimental Use Use in Experiment Decontaminate Workspace Decontaminate Workspace Experimental Use->Decontaminate Workspace Post-Experiment Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Clean Area Waste Disposal Waste Disposal Doff PPE->Waste Disposal Proper Removal

A streamlined workflow for the safe handling of this compound.

Experimental Protocol: In Vitro Assay for AMP Detection

This protocol outlines a general procedure for the detection and quantification of Adenosine 5'-monophosphate in biological samples using a commercially available assay kit. This method is often employed in studies of cellular metabolism and signal transduction.

Methodology:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer by diluting the provided 10X stock solution with deionized water.

    • Reconstitute lyophilized reagents (e.g., enzymes, probes) with the 1X Assay Buffer as per the kit's instructions. Keep all reconstituted components on ice.

  • Standard Curve Preparation:

    • Prepare a series of AMP standards by diluting the provided stock solution in 1X Assay Buffer to create a standard curve. This allows for the quantification of AMP in the unknown samples.

  • Sample Preparation:

    • Collect biological samples (e.g., cell lysates, tissue homogenates, plasma).

    • Deproteinate the samples, if necessary, using methods such as spin filtration to prevent interference with the assay.

    • Dilute the samples in 1X Assay Buffer to ensure the AMP concentration falls within the range of the standard curve.

  • Assay Procedure:

    • Add a specific volume (e.g., 50 µL) of each standard and unknown sample to the wells of a 96-well microtiter plate.

    • For each unknown sample, prepare a paired well that will serve as a background control.

    • Prepare a Reaction Mix containing the necessary enzymes and a fluorometric probe.

    • Add the Reaction Mix to the standard and sample wells.

    • Add a Negative Control Mix (lacking a key enzyme) to the background control wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

    • Subtract the fluorescence reading of the background control from the corresponding sample reading to obtain the net fluorescence.

    • Plot the net fluorescence of the standards against their known concentrations to generate a standard curve.

    • Determine the AMP concentration in the unknown samples by interpolating their net fluorescence values on the standard curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Standard_Curve_Prep Standard Curve Preparation Reagent_Prep->Standard_Curve_Prep Sample_Prep Sample Preparation Reagent_Prep->Sample_Prep Plate_Loading Plate Loading (Standards & Samples) Standard_Curve_Prep->Plate_Loading Sample_Prep->Plate_Loading Reaction_Incubation Reaction Mix Addition & Incubation Plate_Loading->Reaction_Incubation Fluorescence_Reading Fluorescence Reading Reaction_Incubation->Fluorescence_Reading Data_Analysis Data Analysis & Quantification Fluorescence_Reading->Data_Analysis

Experimental workflow for an in vitro Adenosine 5'-monophosphate assay.

The Role of AMP in Cellular Signaling

Adenosine 5'-monophosphate is a precursor to cyclic AMP (cAMP), a critical second messenger in numerous signal transduction pathways.[8] The cAMP signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs), leading to a wide range of cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response Phosphorylates Targets

A simplified diagram of the cAMP signaling pathway.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Adenosine 5'-monophosphate Disodium

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols, operational procedures, and disposal plans for the secure and effective use of Adenosine 5'-monophosphate disodium in the laboratory. This guide is designed for researchers, scientists, and drug development professionals, providing immediate, actionable information to ensure a safe and efficient workflow.

Immediate Safety and Handling at a Glance

Adenosine 5'-monophosphate (AMP) disodium salt is a crucial reagent in various biochemical and cellular studies. While it is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), adherence to good laboratory practices is paramount to ensure personnel safety and experimental integrity.[1] The primary concerns involve potential irritation upon contact and the generation of dust during handling.

The following tables provide a summarized overview of the essential safety and logistical information for handling this compound.

Personal Protective Equipment (PPE) Requirements
Eye/Face Protection Safety glasses with side shields or chemical safety goggles are required to prevent eye contact with dust particles.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[1][3]
Body Protection A standard laboratory coat is recommended to protect against incidental contact.[1][3]
Respiratory Protection Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.[1][3] If dust generation is unavoidable, a NIOSH-approved N95 (or higher) particulate respirator should be used.
First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[1][4][5]
Skin Contact Wash the affected area immediately with plenty of soap and water. Remove any contaminated clothing.[1][4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][4][5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek medical attention if a significant amount is ingested or if symptoms develop.[1][4][5]
Handling and Storage
Handling Handle in a well-ventilated area to minimize dust inhalation. Avoid contact with eyes, skin, and clothing.[1][3] Use appropriate PPE as outlined above.
Storage Store in a tightly sealed container in a cool, dry place.[2] For long-term stability, storage in a freezer is recommended.[1]
Disposal Plan
Spill Cleanup For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1][6] The area can then be cleaned with water.
Waste Disposal Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[3] For small quantities, disposal with household waste may be permissible in some regions, but it is crucial to consult local guidelines.[7]

Operational Workflow for Safe Handling

To ensure a systematic and safe approach to working with this compound, the following workflow should be followed.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Ready for Use Solution Preparation Solution Preparation Weighing->Solution Preparation Transfer Experimental Use Experimental Use Solution Preparation->Experimental Use Use in Experiment Decontaminate Workspace Decontaminate Workspace Experimental Use->Decontaminate Workspace Post-Experiment Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Clean Area Waste Disposal Waste Disposal Doff PPE->Waste Disposal Proper Removal

A streamlined workflow for the safe handling of this compound.

Experimental Protocol: In Vitro Assay for AMP Detection

This protocol outlines a general procedure for the detection and quantification of Adenosine 5'-monophosphate in biological samples using a commercially available assay kit. This method is often employed in studies of cellular metabolism and signal transduction.

Methodology:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer by diluting the provided 10X stock solution with deionized water.

    • Reconstitute lyophilized reagents (e.g., enzymes, probes) with the 1X Assay Buffer as per the kit's instructions. Keep all reconstituted components on ice.

  • Standard Curve Preparation:

    • Prepare a series of AMP standards by diluting the provided stock solution in 1X Assay Buffer to create a standard curve. This allows for the quantification of AMP in the unknown samples.

  • Sample Preparation:

    • Collect biological samples (e.g., cell lysates, tissue homogenates, plasma).

    • Deproteinate the samples, if necessary, using methods such as spin filtration to prevent interference with the assay.

    • Dilute the samples in 1X Assay Buffer to ensure the AMP concentration falls within the range of the standard curve.

  • Assay Procedure:

    • Add a specific volume (e.g., 50 µL) of each standard and unknown sample to the wells of a 96-well microtiter plate.

    • For each unknown sample, prepare a paired well that will serve as a background control.

    • Prepare a Reaction Mix containing the necessary enzymes and a fluorometric probe.

    • Add the Reaction Mix to the standard and sample wells.

    • Add a Negative Control Mix (lacking a key enzyme) to the background control wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

    • Subtract the fluorescence reading of the background control from the corresponding sample reading to obtain the net fluorescence.

    • Plot the net fluorescence of the standards against their known concentrations to generate a standard curve.

    • Determine the AMP concentration in the unknown samples by interpolating their net fluorescence values on the standard curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Standard_Curve_Prep Standard Curve Preparation Reagent_Prep->Standard_Curve_Prep Sample_Prep Sample Preparation Reagent_Prep->Sample_Prep Plate_Loading Plate Loading (Standards & Samples) Standard_Curve_Prep->Plate_Loading Sample_Prep->Plate_Loading Reaction_Incubation Reaction Mix Addition & Incubation Plate_Loading->Reaction_Incubation Fluorescence_Reading Fluorescence Reading Reaction_Incubation->Fluorescence_Reading Data_Analysis Data Analysis & Quantification Fluorescence_Reading->Data_Analysis

Experimental workflow for an in vitro Adenosine 5'-monophosphate assay.

The Role of AMP in Cellular Signaling

Adenosine 5'-monophosphate is a precursor to cyclic AMP (cAMP), a critical second messenger in numerous signal transduction pathways.[8] The cAMP signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs), leading to a wide range of cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binds to G_Protein G Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response Phosphorylates Targets

A simplified diagram of the cAMP signaling pathway.

References

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